molecular formula C9H17NO5 B8798016 L-Pantothenic acid CAS No. 37138-77-5

L-Pantothenic acid

Cat. No.: B8798016
CAS No.: 37138-77-5
M. Wt: 219.23 g/mol
InChI Key: GHOKWGTUZJEAQD-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Pantothenic acid is a useful research compound. Its molecular formula is C9H17NO5 and its molecular weight is 219.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Key on ui mechanism of action

... To test the functional effect of pantothenate on dermal fibroblasts, cells were cultured and in vitro proliferation tests were performed using a standardized scratch test procedure. For all three donors analyzed, a strong stimulatory effect of pantothenate at a concentration of 20 ug/mL on the proliferation of cultivated dermal fibroblasts was observed. To study the molecular mechanisms resulting in the proliferative effect of pantothenate, gene expression was analyzed in dermal fibroblasts cultivated with 20 ug/mL of pantothenate compared with untreated cells using the GeneChip Human Exon 1.0 ST Array. A number of significantly regulated genes were identified including genes coding for interleukin (IL)-6, IL-8, Id1, HMOX-1, HspB7, CYP1B1 and MARCH-II. Regulation of these genes was subsequently verified by quantitative real-time polymerase chain reaction analysis. Induction of HMOX-1 expression by pantothenol and pantothenic acid in dermal cells was confirmed on the protein level using immunoblots. Functional studies revealed the enhanced suppression of free radical formation in skin fibroblasts cultured with panthenol. In conclusion, these studies provided new insight in the molecular mechanisms linked to the stimulatory effect of pantothenate and panthenol on the proliferation of dermal fibroblasts. /Calcium pantotenate/
Coenzyme A (CoA) is the major acyl group carrier in intermediary metabolism. Hopantenate (HoPan), a competitive inhibitor of the pantothenate kinases, was used to chemically antagonize CoA biosynthesis. HoPan dramatically reduced liver CoA and mice developed severe hypoglycemia. Insulin was reduced, glucagon and corticosterone were elevated, and fasting accelerated hypoglycemia. Metabolic profiling revealed a large increase in acylcarnitines, illustrating the role of carnitine in buffering acyl groups to maintain the nonesterified CoASH level. HoPan triggered significant changes in hepatic gene expression that substantially increased the thioesterases, which liberate CoASH from acyl-CoA, and increased pyruvate dehydrogenase kinase 1, which prevents the conversion of CoASH to acetyl-CoA. These results identify the metabolic rearrangements that maintain the CoASH pool which is critical to mitochondrial functions, including gluconeogenesis, fatty acid oxidation, and the tricarboxylic acid and urea cycles.

CAS No.

37138-77-5

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

IUPAC Name

3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/t7-/m1/s1

InChI Key

GHOKWGTUZJEAQD-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(CO)[C@@H](C(=O)NCCC(=O)O)O

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)O)O

Color/Form

Yellow viscous oil
Viscous oil
Viscous hygroscopic liquid

melting_point

MELTING POINT: 170-172 °C /CA SALT/

solubility

Very soluble in water, benzene, ethyl ether
Freely soluble in water, ethyl acetate, dioxane, glacial acetic acid;  Moderately soluble in ether, amyl alcohol. Practically insoluble in benzene, chloroform.

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Pantothenic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin indispensable for all known forms of life. Its name, derived from the Greek word 'pantos' meaning "from everywhere," reflects its ubiquitous distribution in biological tissues.[1] As a central precursor in the biosynthesis of Coenzyme A (CoA), pantothenic acid is a cornerstone of intermediary metabolism, participating in the synthesis and degradation of carbohydrates, lipids, and proteins.[2] This technical guide provides an in-depth overview of the historical discovery, isolation, and chemical synthesis of pantothenic acid, presenting detailed experimental protocols, quantitative data, and pathway visualizations for researchers, scientists, and drug development professionals.

Discovery and Early Research

The journey to identify pantothenic acid began with studies into microbial nutrition. In 1933, American biochemist Roger J. Williams discovered that a specific acidic substance was an essential growth factor for yeast (Saccharomyces cerevisiae).[3][4] This finding marked the initial discovery of the compound he would later name pantothenic acid due to its widespread occurrence.[1] Subsequent research by C.A. Elvehjem and T.H. Jukes in 1936 demonstrated its role as a growth and "anti-dermatitis" factor in chickens.[3] The definitive chemical structure of the molecule was elucidated by Williams and his colleagues in 1940, paving the way for its total chemical synthesis that same year by a team at Merck led by Karl Folkers.[3][5][6] The profound metabolic importance of pantothenic acid was fully realized with the discovery of its functional form, Coenzyme A, by Fritz Lipmann in 1946, a discovery for which he shared the Nobel Prize in Physiology or Medicine in 1953.[3]

Discovery_Timeline cluster_timeline Key Milestones in Pantothenic Acid Research y1933 1933 Roger J. Williams discovers a yeast growth factor y1936 1936 Identified as anti-dermatitis factor in chickens y1933->y1936 y1939 1939 First isolation from sheep liver (impure) y1936->y1939 y1940_structure 1940 Chemical structure elucidated y1939->y1940_structure y1940_synthesis 1940 Total chemical synthesis achieved by Karl Folkers y1940_structure->y1940_synthesis y1946 1946 Fritz Lipmann discovers Coenzyme A y1940_synthesis->y1946

Caption: A timeline of the key discoveries related to pantothenic acid.

Isolation from Biological Sources

The first successful, albeit partial, isolation of pantothenic acid was reported by Roger J. Williams and his colleagues in 1939.[7] They processed a large quantity of sheep liver to yield a small amount of a concentrate with high biological activity. The general workflow involved initial extraction, removal of impurities, and concentration through various chemical and physical methods.

Experimental Protocol: Isolation from Liver (Reconstructed)

This protocol is reconstructed based on published summaries of the work of Williams et al. in the late 1930s and common biochemical techniques of the era. The initial 1939 isolation yielded approximately 3 grams of a 40% pure concentrate from 250 kg of sheep liver.[7]

Objective: To concentrate and purify the yeast growth factor (pantothenic acid) from a biological matrix.

Methodology:

  • Initial Extraction:

    • Homogenize fresh liver tissue with water.

    • Heat the homogenate to coagulate proteins and centrifuge to separate the solids.

    • Collect the aqueous supernatant, which contains the water-soluble pantothenic acid.

  • Adsorption and Elution:

    • Acidify the extract and treat with an adsorbent material like fuller's earth or activated charcoal, to which pantothenic acid binds.

    • Wash the adsorbent to remove unbound impurities.

    • Elute the pantothenic acid from the adsorbent using a basic solution, such as aqueous pyridine (B92270) or ammonia.

  • Solvent Extraction and Precipitation:

    • Acidify the eluate and perform a series of liquid-liquid extractions with an immiscible organic solvent (e.g., ether) to remove lipid-soluble impurities. Pantothenic acid remains in the aqueous phase.

    • Neutralize the aqueous phase and treat with heavy metal salts (e.g., barium hydroxide (B78521), lead acetate) to precipitate impurities like phosphates and other organic acids.

    • Remove the precipitate by centrifugation.

  • Esterification and Distillation:

    • Convert the crude pantothenic acid into its methyl or ethyl ester by reacting with the corresponding alcohol in the presence of an acid catalyst.

    • Subject the esterified mixture to fractional distillation under high vacuum to separate the more volatile pantothenic acid ester from non-volatile contaminants.

  • Saponification and Final Purification:

    • Saponify the purified ester back to the free acid using a mild alkaline hydrolysis.

    • Convert the free acid to a stable salt, such as calcium pantothenate, for final purification by crystallization.

Isolation_Workflow start Liver Tissue step1 Aqueous Extraction (Hot Water) start->step1 step2 Adsorption (Fuller's Earth) step1->step2 step3 Elution (Aqueous Base) step2->step3 step4 Impurity Precipitation (Heavy Metal Salts) step3->step4 step5 Esterification & Distillation step4->step5 step6 Saponification step5->step6 end Calcium Pantothenate (Crystalline Solid) step6->end

Caption: Generalized workflow for the isolation of pantothenic acid from liver.

Chemical Synthesis

The determination of pantothenic acid's structure as an amide of β-alanine and pantoic acid in 1940 was immediately followed by its total chemical synthesis.[8] The group at Merck, led by Karl Folkers, published a method that confirmed the structure and made the pure vitamin available for widespread research.[7] The synthesis involves the preparation of pantolactone and its condensation with a β-alanine derivative.

Experimental Protocol: Total Synthesis (Folkers/Stiller, 1940)

This protocol describes the key steps for the first total synthesis of pure, crystalline calcium pantothenate as reported in 1940.

Objective: To achieve the total synthesis of biologically active D(+)-pantothenic acid.

Methodology:

  • Synthesis of Racemic Pantolactone:

  • Resolution of Pantolactone:

    • Utilize a chiral resolving agent, such as quinine (B1679958) or brucine, to form diastereomeric salts with the racemic pantoic acid (opened lactone).

    • Separate the diastereomers by fractional crystallization. For example, the quinine salt of D-(-)-pantoic acid is less soluble and crystallizes out.

    • Acidify the separated salt to regenerate the optically pure D-(-)-pantolactone. The L-(+)-lactone remains in the mother liquor.

  • Condensation with β-Alanine:

    • Condense the purified D-(-)-pantolactone with the ethyl ester of β-alanine by heating the mixture (e.g., at 70°C). This opens the lactone ring and forms the amide bond, yielding ethyl D-pantothenate.

  • Hydrolysis and Salt Formation:

    • Saponify the ethyl ester of D-pantothenic acid using a stoichiometric amount of a base, such as barium hydroxide or sodium hydroxide, to yield the free acid.

    • Neutralize the solution with calcium carbonate or calcium hydroxide.

    • Evaporate the solvent under vacuum and crystallize the resulting calcium D-pantothenate from a suitable solvent like methanol (B129727) or ethanol.

Synthesis_Pathway start Isobutyraldehyde + Formaldehyde step1 Racemic Pantolactone Aldol Condensation + Cyanohydrin Formation start->step1 1 step2 D-(-)-Pantolactone Optical Resolution (e.g., with Quinine) step1->step2 2 step3 Ethyl D-Pantothenate Condensation with β-Alanine Ethyl Ester step2->step3 3 end {Calcium D-Pantothenate | Saponification & Salt Formation} step3->end 4

Caption: Key stages in the first total chemical synthesis of pantothenic acid.

Quantitative Analysis: Microbiological Assay

Before the advent of modern chromatographic techniques, the quantification of vitamins relied heavily on microbiological assays. Esmond Snell, a collaborator of Williams, was instrumental in developing these methods. The assay for pantothenic acid typically uses Lactobacillus plantarum, a bacterium that requires an external source of the vitamin for growth. The extent of bacterial growth in a medium containing all necessary nutrients except pantothenic acid is proportional to the amount of the vitamin added from a sample.

Experimental Protocol: Lactobacillus plantarum Assay

Objective: To quantify the pantothenic acid content in a sample by measuring the growth response of Lactobacillus plantarum.

Methodology:

  • Sample and Standard Preparation:

    • Sample Extraction: If the vitamin is in a bound form (as CoA or phosphopantetheine), release it by enzymatic hydrolysis using enzymes like alkaline phosphatase and pantetheinase.

    • Prepare a sterile, aqueous extract of the sample.

    • Standard Curve: Prepare a series of standard solutions with known concentrations of calcium pantothenate (e.g., 0.0 to 0.10 µg per 10 mL).

  • Inoculum Preparation:

    • Subculture Lactobacillus plantarum (e.g., ATCC 8014) from a stock culture into a sterile broth medium containing a small amount of pantothenic acid.

    • Incubate for 18-24 hours at 37°C.

    • Harvest the cells by centrifugation, wash them multiple times with sterile saline to remove any residual vitamin, and resuspend in saline to a standardized turbidity.

  • Assay Procedure:

    • Dispense 5 mL of sterile, double-strength Pantothenate Assay Medium (which contains all required nutrients except pantothenic acid) into a series of sterile test tubes.

    • Add increasing volumes of the standard solutions to one set of tubes and appropriate dilutions of the sample extract to another set. Include uninoculated and inoculated blanks (0 µg pantothenate).

    • Adjust the final volume of all tubes to 10 mL with purified water.

    • Autoclave the tubes (e.g., 121°C for 5-10 minutes) and cool.

    • Inoculate each tube (except the uninoculated blank) with one drop of the prepared bacterial suspension.

  • Incubation and Measurement:

    • Incubate all tubes at 37°C for 18-24 hours.

    • Measure the bacterial growth turbidimetrically using a spectrophotometer (e.g., at 660 nm). Alternatively, growth can be measured by titrating the lactic acid produced with a standard NaOH solution.

  • Calculation:

    • Plot the turbidity (or acid produced) of the standards against their concentration to create a standard curve.

    • Determine the pantothenic acid concentration in the sample extract by interpolating its growth response on the standard curve.

Data Presentation

Table 1: Pantothenic Acid Content in Selected Foods
Food SourceServing SizePantothenic Acid (mg)Percent Daily Value (%)
Beef liver, cooked3 oz (85 g)8.3166
Shiitake mushrooms, cooked½ cup2.652
Sunflower seeds, roasted¼ cup2.448
Chicken breast, cooked3 oz (85 g)1.326
Tuna, light, canned in water3 oz (85 g)1.224
Avocado½ medium1.020
Milk, 2% fat1 cup0.918
Potato, baked1 medium0.714
Egg, hard-boiled1 large0.714
Yogurt, plain, low-fat1 cup0.612
Broccoli, chopped, boiled½ cup0.510
Brown rice, cooked1 cup0.510
Whole wheat bread1 slice0.24
Source: USDA FoodData Central, values may vary. Daily Value (DV) is 5 mg.

Biological Role and Metabolic Pathway

Pantothenic acid's primary function is as a structural component of Coenzyme A (CoA). The biosynthesis of CoA is a five-step enzymatic pathway that occurs in all cells.[2] This pathway begins with the phosphorylation of pantothenic acid by the enzyme pantothenate kinase (PanK), which is the rate-limiting step in the sequence. CoA is a critical acyl group carrier, most notably as acetyl-CoA, which funnels carbon atoms from glycolysis and fatty acid oxidation into the citric acid cycle for energy production.[3] It is also essential for the synthesis of fatty acids, cholesterol, and the neurotransmitter acetylcholine.[2]

CoA_Biosynthesis PA Pantothenic Acid (Vitamin B5) PANK Pantothenate Kinase (PanK) PA->PANK PPA 4'-Phosphopantothenate PPCS PP-cysteine Synthetase PPA->PPCS PPC 4'-Phospho-N- pantothenoylcysteine PPCDC PPC Decarboxylase PPC->PPCDC PP 4'-Phosphopantetheine PPAT PP-adenylyl Transferase PP->PPAT DPCoA Dephospho-CoA DPCK Dephospho-CoA Kinase DPCoA->DPCK CoA Coenzyme A PANK->PPA ADP1 ADP PANK->ADP1 PPCS->PPC ADP2 ADP + Pi PPCS->ADP2 PPCDC->PP CO2 CO₂ PPCDC->CO2 PPAT->DPCoA PPi PPi PPAT->PPi DPCK->CoA ADP4 ADP DPCK->ADP4 ATP1 ATP ATP1->PANK CYS Cysteine CYS->PPCS ATP2 ATP ATP2->PPCS ATP3 ATP ATP3->PPAT ATP4 ATP ATP4->DPCK

Caption: The five-step enzymatic pathway for Coenzyme A biosynthesis.

Conclusion

The discovery and isolation of pantothenic acid represent a significant chapter in the history of nutritional biochemistry. From its identification as a ubiquitous microbial growth factor to the elucidation of its structure and its central role in metabolism as Coenzyme A, the foundational research of pioneers like Roger J. Williams, Karl Folkers, and Fritz Lipmann provided critical insights that continue to inform modern science. The experimental techniques developed for its isolation, synthesis, and quantification, while now largely superseded, laid the groundwork for the robust analytical methods used today in research and drug development. A thorough understanding of this history and the underlying biochemical pathways remains essential for professionals working to unravel the complexities of metabolic diseases and develop novel therapeutic interventions.

References

The Synthesis of Coenzyme A: A Deep Dive into the Role of L-Pantothenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) is a universal and essential cofactor in all domains of life, playing a pivotal role in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle.[1] Its biosynthesis is a fundamental cellular process, with L-pantothenic acid (Vitamin B5) serving as the key precursor.[2] This technical guide provides a comprehensive overview of the enzymatic pathway that converts this compound into coenzyme A, detailing the enzymes, intermediates, and regulatory mechanisms involved. The guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical biochemical pathway, which presents potential targets for novel therapeutic interventions.[3]

The Coenzyme A Biosynthetic Pathway

The conversion of this compound to coenzyme A is a five-step enzymatic process that occurs in the cytoplasm of both prokaryotic and eukaryotic cells. The pathway involves the sequential action of five key enzymes, each catalyzing a specific transformation.

Step 1: Phosphorylation of Pantothenate by Pantothenate Kinase (PanK)

The committed and rate-limiting step in CoA biosynthesis is the phosphorylation of pantothenate to 4'-phosphopantothenate.[4] This reaction is catalyzed by Pantothenate Kinase (PanK) , also known as CoaA in prokaryotes, and requires the hydrolysis of ATP to ADP.[4]

Step 2: Cysteine Addition by Phosphopantothenoylcysteine Synthetase (PPCS)

Next, a cysteine molecule is added to 4'-phosphopantothenate to form 4'-phospho-N-pantothenoylcysteine (PPC). This condensation reaction is catalyzed by Phosphopantothenoylcysteine Synthetase (PPCS) , or CoaB.[2] The reaction is coupled to the hydrolysis of CTP to CMP and pyrophosphate in bacteria, while in eukaryotes it is an ATP-dependent reaction.[5]

Step 3: Decarboxylation by Phosphopantothenoylcysteine Decarboxylase (PPCDC)

The third step involves the decarboxylation of the cysteine moiety of PPC to yield 4'-phosphopantetheine. This reaction is catalyzed by Phosphopantothenoylcysteine Decarboxylase (PPCDC) , also known as CoaC.[6]

Step 4: Adenylylation by Phosphopantetheine Adenylyltransferase (PPAT)

Phosphopantetheine Adenylyltransferase (PPAT) , or CoaD, then catalyzes the transfer of an adenylyl group from ATP to 4'-phosphopantetheine, forming dephospho-coenzyme A (dephospho-CoA) and releasing pyrophosphate.[7]

Step 5: Phosphorylation by Dephospho-CoA Kinase (DPCK)

The final step in the synthesis of coenzyme A is the phosphorylation of the 3'-hydroxyl group of the ribose moiety of dephospho-CoA. This reaction is catalyzed by Dephospho-CoA Kinase (DPCK) , or CoaE, and utilizes another molecule of ATP.[8]

Regulation of Coenzyme A Biosynthesis

The biosynthesis of CoA is tightly regulated to meet the cell's metabolic demands. The primary point of regulation is the first enzyme in the pathway, Pantothenate Kinase (PanK). PanK activity is subject to feedback inhibition by CoA and its thioesters, such as acetyl-CoA.[3] This allosteric regulation allows the cell to maintain appropriate intracellular concentrations of CoA. When CoA levels are high, PanK is inhibited, slowing down the entire pathway. Conversely, when CoA levels are low, the inhibition is relieved, and CoA synthesis proceeds.

Data Presentation: Enzyme Kinetics

The following table summarizes the kinetic parameters for the enzymes of the coenzyme A biosynthetic pathway from various organisms.

EnzymeOrganismSubstrate(s)K_m (µM)k_cat (s⁻¹)Reference(s)
Pantothenate Kinase (PanK) Escherichia coliPantothenate27 - 23-[9]
ATP93 - 34-[9]
Human (PanK3)Pantothenate14 ± 0.1-[9]
ATP311 ± 53-[9]
Phosphopantothenoylcysteine Synthetase (PPCS) Enterococcus faecalisCTP1562.9[2]
4'-Phosphopantothenate17[2]
L-Cysteine86[2]
Phosphopantetheine Adenylyltransferase (PPAT) Escherichia coliDephospho-CoA (reverse reaction)--[7]
Pyrophosphate (reverse reaction)--[7]
Dephospho-CoA Kinase (DPCK) Plasmodium falciparumDephospho-CoA105.3 ± 10.2-[10]
ATP88.14 ± 11.03-[10]
Escherichia coliDephospho-CoA740-[9]
ATP140-[9]

Experimental Protocols

Detailed methodologies for the purification and activity assays of the key enzymes in the coenzyme A biosynthetic pathway are crucial for further research and drug development.

Purification of Recombinant Phosphopantothenoylcysteine Synthetase (PPCS) from E. faecalis
  • Expression: The E. faecalis coaB gene is cloned into an expression vector (e.g., pET23a) and transformed into a suitable E. coli expression strain (e.g., BL21 AI). Cells are grown in a rich medium and induced with the appropriate inducer (e.g., arabinose and IPTG).[11]

  • Lysis: Harvested cells are resuspended in a lysis buffer and disrupted by sonication.[12]

  • Chromatography: The soluble lysate is subjected to a series of chromatographic steps, including anion exchange chromatography (e.g., Source 15Q) and gel filtration chromatography (e.g., Superdex 200 HR), to purify the PPCS enzyme to homogeneity.[11]

Phosphopantothenoylcysteine Synthetase (PPCS) Enzyme Assay

The activity of PPCS can be measured using a coupled-enzyme assay that detects the production of pyrophosphate.

  • Reaction Mixture: Prepare a reaction mixture containing HEPES buffer (pH 7.6), CTP, 4'-phosphopantothenate, L-cysteine, MgCl₂, DTT, and a pyrophosphate-detecting reagent system (e.g., containing PPi-dependent phosphofructokinase).[11]

  • Incubation: Pre-incubate the reaction mixture and the purified PPCS enzyme separately at 37°C.[11]

  • Initiation and Measurement: Initiate the reaction by adding the enzyme to the reaction mixture. Monitor the rate of pyrophosphate production by measuring the change in absorbance at a specific wavelength, which is coupled to the oxidation or reduction of a chromogenic substrate in the detecting system.[11]

Purification of Recombinant Phosphopantetheine Adenylyltransferase (PPAT) from E. coli
  • Overexpression: The coaD gene from E. coli is overexpressed in a suitable E. coli strain.[7]

  • Purification Steps: The purification protocol typically involves multiple chromatographic steps to achieve homogeneity.[7] A method for removing tightly bound CoA from the purified enzyme may also be necessary.[7]

Phosphopantetheine Adenylyltransferase (PPAT) Enzyme Assay

PPAT activity is often assayed in the reverse direction by coupling the production of ATP to the reduction of NADP⁺.

  • Assay Mixture: The assay mixture contains Tris-HCl buffer (pH 8), dephospho-CoA, pyrophosphate, MgCl₂, NADP⁺, glucose, dithiothreitol (B142953) (DTT), hexokinase, and glucose-6-phosphate dehydrogenase.[13]

  • Reaction and Detection: The reaction is initiated by adding the purified PPAT enzyme. The production of ATP is coupled to the reduction of NADP⁺ to NADPH by hexokinase and glucose-6-phosphate dehydrogenase. The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm.[13]

Purification of Recombinant Dephospho-CoA Kinase (DPCK)
  • Cloning and Expression: The gene encoding DPCK is cloned into an expression vector (e.g., pET28b) with a His-tag and expressed in E. coli.[14]

  • Affinity Chromatography: The His-tagged DPCK is purified from the cell lysate using nickel-affinity chromatography.[14]

Dephospho-CoA Kinase (DPCK) Enzyme Assay

DPCK activity can be measured by quantifying the amount of ADP produced in the reaction.

  • Reaction Setup: The enzymatic reaction is carried out in a buffer containing HEPES, NaCl, EGTA, Tween 20, MgCl₂, bovine gamma globulin, recombinant DPCK, dephospho-CoA, and ATP.[10]

  • ADP Detection: The reaction is incubated, and the amount of ADP produced is quantified using a commercial ADP detection kit, which typically involves a coupled enzyme reaction that generates a fluorescent or luminescent signal.[10]

Mandatory Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

CoenzymeA_Biosynthesis cluster_pathway Coenzyme A Biosynthetic Pathway cluster_regulation Regulation This compound This compound 4'-Phosphopantothenate 4'-Phosphopantothenate This compound->4'-Phosphopantothenate PanK (ATP -> ADP) 4'-Phospho-N-pantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine 4'-Phosphopantothenate->4'-Phospho-N-pantothenoylcysteine PPCS (CTP -> CMP + PPi) 4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phospho-N-pantothenoylcysteine->4'-Phosphopantetheine PPCDC (-> CO2) Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA PPAT (ATP -> PPi) Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A DPCK (ATP -> ADP) PanK PanK Coenzyme A->PanK Feedback Inhibition

Caption: The five-step enzymatic pathway of coenzyme A biosynthesis from this compound and its regulation.

PPCS_Purification_Workflow E. coli expressing recombinant PPCS E. coli expressing recombinant PPCS Cell Lysis (Sonication) Cell Lysis (Sonication) E. coli expressing recombinant PPCS->Cell Lysis (Sonication) Clarified Lysate Clarified Lysate Cell Lysis (Sonication)->Clarified Lysate Anion Exchange Chromatography Anion Exchange Chromatography Clarified Lysate->Anion Exchange Chromatography Eluted Fractions Eluted Fractions Anion Exchange Chromatography->Eluted Fractions Gel Filtration Chromatography Gel Filtration Chromatography Eluted Fractions->Gel Filtration Chromatography Purified PPCS Purified PPCS Gel Filtration Chromatography->Purified PPCS

Caption: A typical workflow for the purification of recombinant phosphopantothenoylcysteine synthetase (PPCS).

DPCK_Assay_Workflow cluster_reaction DPCK Reaction cluster_detection ADP Detection Dephospho-CoA + ATP Dephospho-CoA + ATP DPCK DPCK Dephospho-CoA + ATP->DPCK CoA + ADP CoA + ADP DPCK->CoA + ADP ADP ADP Coupled Enzyme System Coupled Enzyme System ADP->Coupled Enzyme System Fluorescent/Luminescent Signal Fluorescent/Luminescent Signal Coupled Enzyme System->Fluorescent/Luminescent Signal

References

The Central Axis of Cellular Metabolism: A Technical Guide to L-Pantothenic Acid and Coenzyme A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the cellular functions of L-Pantothenic Acid (Vitamin B5) and its biologically active form, Coenzyme A (CoA). As a ubiquitous and essential cofactor, CoA is a pivotal hub in cellular metabolism, linking nutrient catabolism to energy production, biosynthetic pathways, and critical signaling networks. Understanding the intricate roles of pantothenic acid and CoA is fundamental for research in metabolic diseases, oncology, neurodegeneration, and the development of novel therapeutics.

From Vitamin to Vital Cofactor: The Coenzyme A Biosynthetic Pathway

This compound, an essential nutrient that must be obtained from dietary sources, is the sole precursor for the synthesis of Coenzyme A. The conversion is a highly conserved five-step enzymatic pathway that occurs in the cytoplasm, consuming ATP and cysteine. This pathway is meticulously regulated, primarily through feedback inhibition of the first and rate-limiting enzyme, Pantothenate Kinase (PanK), by CoA and its thioesters, such as acetyl-CoA.

The biosynthesis of CoA from pantothenate is a universal and essential process in all living organisms. In mammals, it involves five enzymatic steps, starting with the phosphorylation of pantothenate by pantothenate kinases, which is the primary regulatory point of the pathway, being subject to feedback inhibition by CoA itself. Animals cannot synthesize pantothenate and must acquire it from their diet to produce CoA, a crucial cofactor for about 4% of all known enzymes.

The pathway begins with the transport of pantothenic acid into the cell via a sodium-dependent multivitamin transporter (SMVT). Once inside, the sequential enzymatic reactions commence.

CoA_Biosynthesis cluster_cell Cytoplasm Pantothenate This compound (Vitamin B5) PanK Pantothenate Kinase (PanK / CoaA) Pantothenate->PanK PhosphoPan 4'-Phosphopantothenate PPCS Phosphopantothenoyl- cysteine Synthetase (PPCS / CoaB) PhosphoPan->PPCS PPC 4'-Phospho-N- pantothenoylcysteine PPCDC Phosphopantothenoyl- cysteine Decarboxylase (PPCDC / CoaC) PPC->PPCDC PPant 4'-Phosphopantetheine PPAT Phosphopantetheine Adenylyltransferase (PPAT / CoaD) PPant->PPAT dephosphoCoA Dephospho-CoA DPCK Dephospho-CoA Kinase (DPCK / CoaE) dephosphoCoA->DPCK CoA Coenzyme A CoA->PanK Feedback Inhibition PanK->PhosphoPan ADP1 ADP PanK->ADP1 PPCS->PPC ADP2 AMP + PPi PPCS->ADP2 PPCDC->PPant CO2 CO2 PPCDC->CO2 PPAT->dephosphoCoA PPi PPi PPAT->PPi DPCK->CoA ADP4 ADP DPCK->ADP4 ATP1 ATP ATP1->PanK ATP2 ATP (or CTP in bacteria) ATP2->PPCS Cysteine L-Cysteine Cysteine->PPCS ATP3 ATP ATP3->PPAT ATP4 ATP ATP4->DPCK

Caption: The five-step enzymatic pathway for Coenzyme A biosynthesis from this compound.

Quantitative Data: Concentrations and Enzyme Kinetics

The cellular concentrations of pantothenic acid, CoA, and its thioesters, along with the kinetic properties of the biosynthetic enzymes, are critical parameters for understanding metabolic flux and regulation. These values can vary significantly based on cell type, metabolic state, and subcellular compartment.

Table 1: Typical Concentrations of Pantothenic Acid and CoA Derivatives

AnalyteCompartment/MatrixConcentration RangeOrganism/Cell Type
Pantothenic AcidHuman Whole Blood1.6 - 2.7 µmol/L[1]Human
Pantothenic AcidHuman Plasma0.2 - 2 µM[2]Human
Total CoA PoolE. coli0.83 - 1.40 nmol/mg dry weightE. coli
Total CoA PoolRat Liver Mitochondria2 - 15 nmol/mg proteinRat
Total CoA PoolRat Liver Cytosol0.2 - 0.3 nmol/mg proteinRat
Acetyl-CoARat Liver Mitochondria0.2 - 2.7 nmol/mg proteinRat
Acetyl-CoARat Liver Cytosol0.003 - 0.02 nmol/mg proteinRat

Table 2: Kinetic Parameters of Human CoA Biosynthetic Enzymes

EnzymeSubstrateApparent Km (µM)Notes
Pantothenate Kinase 3 (PanK3) Pantothenate14 ± 0.1ATP is the leading substrate in an ordered kinetic mechanism.
ATP311 ± 53
Phosphopantothenoylcysteine Synthetase (PPCS) 4'-Phosphopantothenate17Km values are for the Enterococcus faecalis enzyme, which uses CTP.
L-Cysteine86
CTP156
Phosphopantothenoylcysteine Decarboxylase (PPCDC) 4'-Phosphopantothenoyl-cysteineN/AKinetics are complex and do not follow simple Michaelis-Menten dynamics.
Phosphopantetheine Adenylyltransferase (PPAT) 4'-Phosphopantetheine~50Km for E. coli enzyme.
ATP~150Km for E. coli enzyme.
Dephospho-CoA Kinase (DPCK) Dephospho-CoA105.3 ± 10.2Km values are for the Plasmodium falciparum enzyme.
ATP88.1 ± 11.0

Core Metabolic Functions of Coenzyme A

The central role of CoA in metabolism is executed through its thioester derivatives, most notably Acetyl-CoA. The high-energy thioester bond makes the acyl group readily transferable, enabling CoA to function as a universal acyl group carrier.

The Tricarboxylic Acid (TCA) Cycle

Acetyl-CoA, derived from the breakdown of carbohydrates (via pyruvate), fatty acids (via β-oxidation), and certain amino acids, is the primary fuel for the TCA cycle.[3][4] In the mitochondrial matrix, acetyl-CoA condenses with oxaloacetate to form citrate, initiating a series of reactions that generate ATP, NADH, and FADH₂, the cell's main energy currencies.

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA FattyAcids Fatty Acids FattyAcids->AcetylCoA β-Oxidation AminoAcids Amino Acids AminoAcids->AcetylCoA Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG NADH1 NADH Isocitrate->NADH1 NAD+ CO2_1 CO2 Isocitrate->CO2_1 SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA NADH2 NADH AlphaKG->NADH2 NAD+ CO2_2 CO2 AlphaKG->CO2_2 Succinate Succinate SuccinylCoA->Succinate GTP GTP SuccinylCoA->GTP GDP Fumarate Fumarate Succinate->Fumarate FADH2 FADH2 Succinate->FADH2 FAD Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate NADH3 NADH Malate->NADH3 NAD+ Oxaloacetate->Citrate

Caption: Acetyl-CoA as the central entry point into the Tricarboxylic Acid (TCA) Cycle.

Fatty Acid Metabolism

CoA is indispensable for both the synthesis and degradation of fatty acids.

  • Fatty Acid Synthesis: In the cytosol, acetyl-CoA is carboxylated to malonyl-CoA, the committed step in fatty acid synthesis. CoA derivatives are then used by the fatty acid synthase complex to build fatty acid chains.[4]

  • Fatty Acid β-Oxidation: In the mitochondria, fatty acids are activated by attachment to CoA, forming acyl-CoA. These molecules are then sequentially broken down in the β-oxidation spiral to produce acetyl-CoA, which can then enter the TCA cycle.[3]

CoA in Cellular Signaling and Regulation

Beyond its metabolic roles, CoA and its derivatives, particularly acetyl-CoA, are critical signaling molecules that link the metabolic state of the cell to the regulation of protein function and gene expression.

Protein Acetylation

Acetyl-CoA is the universal donor of the acetyl group for the post-translational modification of proteins. This process is catalyzed by acetyltransferases (KATs or HATs) and is reversed by deacetylases (KDACs or HDACs).

  • Histone Acetylation: In the nucleus, the availability of acetyl-CoA directly influences the acetylation of histone tails. Histone acetylation neutralizes the positive charge of lysine (B10760008) residues, weakening their interaction with DNA and leading to a more open chromatin structure (euchromatin), which is generally associated with active gene transcription.[5][6]

  • Non-Histone Protein Acetylation: Thousands of non-histone proteins are also acetylated, affecting their activity, stability, and localization. This includes transcription factors, metabolic enzymes, and signaling proteins.[3][7] For example, the acetylation of the tumor suppressor protein p53 is crucial for its activation in response to cellular stress. Acetylation of p53 at specific lysine residues by acetyltransferases like p300/CBP and Tip60 enhances its DNA binding and transcriptional activity, leading to the induction of genes involved in cell cycle arrest or apoptosis.

p53_Acetylation cluster_nucleus Nucleus Stress Cellular Stress (e.g., DNA Damage) p300 p300/CBP (Acetyltransferase) Stress->p300 activates AcetylCoA Acetyl-CoA AcetylCoA->p300 p53_active Acetylated p53 (Active) p300->p53_active acetylates p53_inactive Inactive p53 p53_inactive->p300 HDACs HDACs (Deacetylases) p53_active->HDACs deacetylates TargetGenes Target Gene Expression (e.g., p21, PUMA, BAX) p53_active->TargetGenes activates HDACs->p53_inactive Response Cell Cycle Arrest Apoptosis TargetGenes->Response

Caption: Acetyl-CoA-dependent acetylation and activation of the p53 tumor suppressor.

Protein CoAlation: A Redox-Sensitive Modification

A more recently discovered signaling function of CoA is protein CoAlation, the formation of a disulfide bond between the thiol group of CoA and a reactive cysteine residue on a target protein.[8] This modification is induced by oxidative or metabolic stress and is reversible.[8][9] CoAlation can protect critical cysteine residues from irreversible oxidation and modulate the activity of the modified protein, acting as a redox-sensitive switch that links the cell's metabolic state to its antioxidant response.[9]

CoAlation_Signaling Stress Oxidative or Metabolic Stress ROS Increased ROS Stress->ROS Protein_SH Protein-SH (Reduced Cysteine) ROS->Protein_SH oxidizes Protein_SOH Protein-SOH (Sulfenic Acid) Protein_SH->Protein_SOH Protein_CoAlated Protein-S-S-CoA (CoAlated Protein) Protein_SOH->Protein_CoAlated Protein_SO2H Protein-SO2H/SO3H (Irreversibly Oxidized) Protein_SOH->Protein_SO2H Further Oxidation DeCoAlation DeCoAlation Enzymes Protein_CoAlated->DeCoAlation note1 Protective & Modulatory Effect CoA_SH CoA-SH (Free Coenzyme A) CoA_SH->Protein_SOH DeCoAlation->Protein_SH restores

Caption: The cycle of protein CoAlation as a protective mechanism in redox signaling.

Experimental Protocols

Accurate measurement of pantothenic acid, CoA, and their derivatives is essential for research in this field. Below are outlines of key experimental methodologies.

Quantification of CoA and Acetyl-CoA by HPLC-UV

This method provides a robust and sensitive approach for the simultaneous quantification of CoA and acetyl-CoA in various biological samples.[6][10][11][12]

Workflow Diagram

HPLC_Workflow start 1. Sample Collection (Tissue / Cells) homogenize 2. Homogenization (in Perchloric Acid, PCA) start->homogenize centrifuge1 3. Centrifugation (to pellet protein) homogenize->centrifuge1 neutralize 4. Neutralization (of supernatant with K2CO3) centrifuge1->neutralize centrifuge2 5. Centrifugation (to remove KClO4 ppt) neutralize->centrifuge2 hplc 6. HPLC Analysis (Reversed-Phase C18 column) centrifuge2->hplc detect 7. UV Detection (at 259 nm) hplc->detect quantify 8. Quantification (vs. Standard Curve) detect->quantify

Caption: Experimental workflow for the quantification of CoA and Acetyl-CoA using HPLC-UV.

Detailed Methodology:

  • Sample Preparation & Extraction:

    • Rapidly harvest and freeze tissues or cell pellets in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen sample in a pre-chilled solution of 5% perchloric acid (PCA) containing 50 µM DTT.[11]

    • Incubate the homogenate on ice for 10-15 minutes to ensure complete protein precipitation.

    • Centrifuge at ~14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and neutralize it by adding a calculated amount of potassium carbonate (K₂CO₃).

    • Centrifuge again to pellet the potassium perchlorate (B79767) precipitate. The resulting supernatant contains the CoA and acetyl-CoA.

  • Chromatographic Separation:

    • Inject the supernatant into an HPLC system equipped with a reversed-phase C18 column (e.g., 150 x 3 mm, 3 µm particle size).[11]

    • Use a mobile phase gradient system. For example:

      • Mobile Phase A: 100 mM Sodium Phosphate (B84403), pH 4.5.

      • Mobile Phase B: 100 mM Sodium Phosphate, pH 4.5, with 25% Acetonitrile.

    • Run a linear gradient to separate CoA and acetyl-CoA based on their differing polarity.

  • Detection and Quantification:

    • Monitor the column eluent using a UV detector set to 259 nm, the absorbance maximum for the adenine (B156593) base in CoA.[11]

    • Identify peaks corresponding to CoA and acetyl-CoA by comparing their retention times to those of pure standards.

    • Calculate the concentration in the sample by integrating the peak areas and comparing them to a standard curve generated from known concentrations of CoA and acetyl-CoA.

Note: For higher sensitivity and specificity, particularly for low-abundance acyl-CoAs, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][5][13][14]

Pantothenate Kinase (PanK) Activity Assay

This protocol outlines a radiochemical assay to measure the activity of PanK, the rate-limiting enzyme in CoA biosynthesis. The assay quantifies the incorporation of radiolabeled phosphate from ATP into pantothenate.

Detailed Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4).

    • The final reaction mixture should contain:

      • 10 mM MgCl₂

      • 2.5 mM ATP, including [γ-³²P]ATP or [γ-³³P]ATP as a tracer.

      • A known concentration of pantothenate substrate (e.g., 5-50 µM of ¹⁴C-labeled or unlabeled pantothenate).

      • The enzyme source (e.g., purified recombinant PanK or cell lysate).

  • Enzymatic Reaction:

    • Assemble the reaction mixture (total volume, e.g., 40-50 µL) on ice, adding the enzyme source last to initiate the reaction.

    • Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

    • Terminate the reaction by adding a small volume of 10% acetic acid in ethanol.[15]

  • Separation of Product from Substrate:

    • Spot the terminated reaction mixture onto diethylaminoethyl (DEAE) cellulose (B213188) filter discs.

    • The negatively charged phosphorylated product (4'-phosphopantothenate) will bind to the positively charged DEAE matrix, while the unreacted, uncharged pantothenate will not.

    • Wash the filter discs thoroughly with a wash buffer (e.g., 1% acetic acid in ethanol) to remove unreacted substrate and ATP.[15]

  • Quantification:

    • Dry the filter discs completely.

    • Place each disc in a scintillation vial with a suitable scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the amount of product formed based on the specific activity of the radiolabeled ATP and the measured counts per minute (CPM). Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein.

Conclusion and Future Directions

This compound and Coenzyme A are far more than simple metabolic intermediates; they are central regulators of cellular energy, biosynthesis, and signaling. The intricate network of reactions and regulatory functions underscores their importance in maintaining cellular homeostasis. For drug development professionals, the enzymes of the CoA biosynthetic pathway, particularly PanK, represent promising targets for novel antimicrobial agents, given the structural differences between bacterial and human isoforms. Furthermore, modulating CoA levels and the activity of CoA-dependent signaling pathways holds therapeutic potential for metabolic diseases and cancer. Future research will continue to unravel the complex interplay between CoA metabolism and cellular signaling, particularly in the context of non-histone protein acylation and the emerging field of protein CoAlation, opening new avenues for therapeutic intervention.

References

A Technical Guide to the Biosynthesis of Coenzyme A from L-Pantothenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Coenzyme A (CoA) is an indispensable cofactor in all domains of life, playing a central role in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle.[1][2][3][4][5] Its synthesis is a universal five-step enzymatic pathway that utilizes L-pantothenic acid (Vitamin B5), L-cysteine, and a nucleoside triphosphate (typically ATP or CTP) as primary substrates.[6][7][8] The first enzyme in this pathway, pantothenate kinase (PanK), is the primary regulatory point and is subject to feedback inhibition by CoA and its thioesters, thereby controlling intracellular CoA levels.[3][9][10][11] Given the essentiality of this pathway and the differences between mammalian and microbial enzymes, it represents a significant target for the development of novel antimicrobial agents.[1][12] This guide provides a detailed overview of the biochemical conversions, quantitative enzymatic data, key regulatory mechanisms, and detailed experimental protocols relevant to the study of CoA biosynthesis.

The Core Biosynthetic Pathway

The conversion of this compound to Coenzyme A is a highly conserved five-step enzymatic cascade. While the overall topology is preserved, specific differences exist between prokaryotes and eukaryotes, particularly in the nucleotide requirements and the fusion of enzymatic domains.[5]

The Five Enzymatic Steps
  • Phosphorylation of Pantothenate: The pathway initiates with the ATP-dependent phosphorylation of pantothenate at the 4'-hydroxyl group, catalyzed by Pantothenate Kinase (PanK) (EC 2.7.1.33). This reaction yields 4'-phosphopantothenate and is the rate-limiting step in the overall pathway.[1][3][9][10]

  • Addition of Cysteine: Phosphopantothenoylcysteine Synthetase (PPCS) (EC 6.3.2.5) catalyzes the condensation of 4'-phosphopantothenate with L-cysteine to form 4'-phospho-N-pantothenoylcysteine (PPC).[13][14][15] This step is energy-dependent, utilizing CTP in most bacteria and ATP in eukaryotes.[15][16]

  • Decarboxylation: Phosphopantothenoylcysteine Decarboxylase (PPCDC) (EC 4.1.1.36) removes the carboxyl group from the cysteine moiety of PPC to produce 4'-phosphopantetheine.[17][18]

  • Adenylylation: Phosphopantetheine Adenylyltransferase (PPAT) (EC 2.7.7.3) catalyzes the reversible transfer of an adenylyl group (AMP) from ATP to 4'-phosphopantetheine, forming dephospho-coenzyme A (dPCoA) and pyrophosphate.[1][19][20]

  • Final Phosphorylation: The terminal step is the phosphorylation of the 3'-hydroxyl group of the dPCoA ribose moiety by Dephospho-CoA Kinase (DPCK) (EC 2.7.1.24), using ATP as the phosphate (B84403) donor to yield the final product, Coenzyme A.[1][21]

In many bacteria, including E. coli, the synthetase (PPCS) and decarboxylase (PPCDC) activities are catalyzed by a single bifunctional protein, the product of the coaBC gene.[1][16] In mammals, the final two steps (adenylylation and phosphorylation) are carried out by a bifunctional enzyme known as CoA Synthase (COASY), which possesses both PPAT and DPCK activity.[6]

Coenzyme_A_Biosynthesis sub1 L-Pantothenate (Vitamin B5) enz1 PanK (CoaA) sub1->enz1 sub2 4'-Phosphopantothenate enz2 PPCS (CoaB) sub2->enz2 sub3 4'-Phospho-N- pantothenoylcysteine enz3 PPCDC (CoaC) sub3->enz3 sub4 4'-Phosphopantetheine enz4 PPAT (CoaD) sub4->enz4 sub5 Dephospho-CoA enz5 DPCK (CoaE) sub5->enz5 sub6 Coenzyme A enz1->sub2 adp1 ADP enz1->adp1 enz2->sub3 nmp_ppi AMP/CMP + PPi enz2->nmp_ppi enz3->sub4 co2 CO₂ enz3->co2 enz4->sub5 ppi2 PPi enz4->ppi2 enz5->sub6 adp2 ADP enz5->adp2 atp1 ATP atp1->enz1 cys L-Cysteine cys->enz2 ntp ATP (Euk) CTP (Prok) ntp->enz2 atp2 ATP atp2->enz4 atp3 ATP atp3->enz5

Caption: The five-step enzymatic pathway for the biosynthesis of Coenzyme A from this compound.

Regulation of Coenzyme A Biosynthesis

The intracellular concentration of CoA is tightly regulated, primarily through feedback inhibition of the rate-limiting enzyme, Pantothenate Kinase (PanK).[2][22] Both non-esterified CoA (free CoA-SH) and its thioesters, particularly acetyl-CoA and malonyl-CoA, act as allosteric inhibitors.[2][9]

  • Feedback Inhibition of PanK: In E. coli, free CoA-SH is a more potent inhibitor than its thioesters and is competitive with respect to ATP.[11] This mechanism effectively links CoA synthesis to the cell's energy status. In mammals, the different PanK isoforms exhibit varying sensitivities to inhibition. For instance, human PanK2 is the most strongly inhibited by acetyl-CoA, while PanK1β is the least affected.[9] This differential regulation allows for tissue-specific control of CoA homeostasis.

  • Regulation of PPAT: The activity of PPAT can also be inhibited by CoA, suggesting it may serve as a secondary regulatory point in the pathway.[23][24]

PanK_Regulation Pan Pantothenate PanK Pantothenate Kinase (PanK) Pan->PanK ATP ATP ATP->PanK pPan 4'-Phosphopantothenate PanK->pPan Pathway Downstream Pathway Steps pPan->Pathway CoA CoA & Thioesters (e.g., Acetyl-CoA) Pathway->CoA synthesis CoA->PanK Feedback Inhibition

Caption: Feedback inhibition of Pantothenate Kinase (PanK) by Coenzyme A and its thioesters.

Quantitative Data Presentation

The following tables summarize key kinetic parameters for the enzymes of the CoA biosynthetic pathway from various organisms. This data is essential for comparative analysis and for modeling metabolic flux.

Table 1: Kinetic Parameters for Pantothenate Kinase (PanK)

Organism/IsoformSubstrateK_m (µM)InhibitorIC_50 (µM)Reference
E. coliATP-CoA-SH-[11]
E. coliATP-Acetyl-CoA-[11]
Human PanK1βAcetyl-CoA-Acetyl-CoA~5[9]
Human PanK2Acetyl-CoA-Acetyl-CoA~0.1[9]
Murine PanK3ATP311 ± 53--[25]
Murine PanK3Pantothenate14 ± 0.1--[25]

Table 2: Kinetic Parameters for PPCS, PPAT, and DPCK

EnzymeOrganismSubstrateK_mk_catReference
PPCSEnterococcus faecalisCTP156 µM2.9 s⁻¹[14]
4'-Phosphopantothenate17 µM[14]
L-Cysteine86 µM[14]
DPCKE. coliDephospho-CoA0.74 mM-[1]
ATP0.14 mM-[1]
DPCKEntamoeba histolyticaDephospho-CoA58-114 µM-[8]
ATP15-20 µM-[8]
DPCKHumanDephospho-CoA5.2 µM-[8]
ATP192 µM-[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the CoA biosynthetic pathway.

Protocol 1: Pantothenate Kinase (PanK) Activity Assay (Coupled-Enzyme Assay)

This assay measures PanK activity by coupling the production of ADP to the oxidation of NADH via pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in NADH is monitored spectrophotometrically at 340 nm.

Materials:

  • Tris-HCl buffer (pH 7.5)

  • ATP

  • MgCl₂

  • KCl

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • L-Pantothenate

  • Purified PanK enzyme or cell lysate

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer, MgCl₂, KCl, PEP, NADH, PK, and LDH.

  • Add the PanK enzyme sample to the mixture and incubate for 5 minutes at 37°C to allow for the depletion of any contaminating ADP.

  • Initiate the reaction by adding L-pantothenate.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADH oxidation using its molar extinction coefficient (6220 M⁻¹cm⁻¹). The rate is directly proportional to the PanK activity.

Protocol 2: Quantification of Coenzyme A by HPLC after Derivatization

This method allows for the sensitive quantification of free CoA-SH from biological samples by derivatizing the thiol group with monobromobimane (B13751) (mBBr), followed by reverse-phase HPLC with fluorescence detection.[26]

Materials:

  • Perchloric acid (PCA)

  • Dithiothreitol (DTT)

  • Monobromobimane (mBBr)

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase C18 HPLC column

  • HPLC system with a fluorescence detector (λex = 393 nm, λem = 470 nm)[26]

Procedure:

  • Sample Extraction:

    • Homogenize frozen tissue or cell pellets in ice-cold 5% PCA containing 50 µM DTT.[27]

    • Incubate on ice for 10 minutes with intermittent vortexing.[27]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.[27]

    • Carefully transfer the supernatant (acid-soluble extract) to a new tube.

  • Derivatization:

    • Adjust the pH of the extract to ~8.0 using a suitable buffer (e.g., Trizma-HCl).[26]

    • Add a molar excess of mBBr to the sample.

    • Incubate at room temperature in the dark for at least 30 minutes to form the stable CoA-bimane adduct.

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 column.

    • Elute the CoA-bimane adduct using a gradient of acetonitrile in water with 0.1% TFA.

    • Monitor the eluent with a fluorescence detector set to an excitation wavelength of 393 nm and an emission wavelength of 470 nm.[26]

    • Quantify the CoA concentration by comparing the peak area to a standard curve prepared with known concentrations of CoA derivatized in the same manner.

Experimental_Workflow start Start: Biological Sample (Cells or Tissue) step1 Homogenize in Ice-Cold Perchloric Acid (PCA) + DTT start->step1 step2 Centrifuge to Pellet Proteins step1->step2 step3 Collect Supernatant (Acid-Soluble Extract) step2->step3 step4 Neutralize pH and Add Monobromobimane (mBBr) step3->step4 step5 Incubate in Dark (Derivatization) step4->step5 step6 Inject Sample into HPLC System step5->step6 step7 Separate on C18 Column step6->step7 step8 Detect with Fluorescence Detector (Ex: 393 nm, Em: 470 nm) step7->step8 end Quantify CoA using Standard Curve step8->end

Caption: Workflow for the quantification of Coenzyme A from biological samples using HPLC.

References

The Unraveling of a Ubiquitous Vitamin: An In-depth History of Vitamin B5 Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B5, also known as pantothenic acid, is a water-soluble vitamin essential for all known forms of life.[1] Its name, derived from the Greek word "pantos," meaning "everywhere," reflects its widespread distribution in nature.[2] This guide provides a comprehensive technical overview of the history of Vitamin B5 research, from its initial discovery as a microbial growth factor to the elucidation of its central role in metabolism as a key component of Coenzyme A (CoA). We will delve into the key experiments, the researchers who conducted them, and the methodologies that paved the way for our current understanding of this vital nutrient.

The Discovery and Isolation of a Universal Growth Factor

The story of Vitamin B5 begins in the early 20th century with studies on microbial growth. American biochemist Roger J. Williams was a pivotal figure in this narrative. In 1931, during his investigations into the nutritional requirements of yeast (Saccharomyces cerevisiae), he identified an acidic substance that was essential for its growth.[2][3] This substance, which he later named "pantothenic acid" in 1933, was found to be a universal constituent of living matter.[2][3]

Key Experiments in the Discovery and Isolation

Williams and his colleagues developed a microbiological assay using yeast to quantify the presence of this unknown growth factor.[4]

Experimental Protocol: Microbiological Assay for Pantothenic Acid (Principle)

  • Test Organism: A specific strain of yeast, such as Saccharomyces cerevisiae, that exhibits a growth dependency on pantothenic acid is used.

  • Basal Medium: A defined culture medium is prepared containing all the essential nutrients for yeast growth except for pantothenic acid. This typically includes a carbon source (e.g., glucose), a nitrogen source (e.g., ammonium (B1175870) salts), various minerals, and other known vitamins.

  • Sample Preparation: The material to be tested for pantothenic acid content (e.g., tissue extracts, food samples) is extracted and added in varying dilutions to the basal medium.

  • Standard Curve: A series of standards with known concentrations of purified pantothenic acid are also prepared in the basal medium.

  • Incubation: The yeast is inoculated into the test and standard media and incubated under controlled conditions (temperature, time).

  • Growth Measurement: Yeast growth is quantified by measuring the turbidity of the culture using a nephelometer or spectrophotometer, or by titrating the acid produced during fermentation.

  • Quantification: The growth in the sample tubes is compared to the standard curve to determine the concentration of pantothenic acid in the original sample.

In 1936, researchers Elvehjem and Jukes demonstrated that a "filtrate factor" was necessary to prevent a specific form of dermatitis in chicks. This condition was characterized by scaly skin, crusty lesions around the beak and eyes, and poor feathering. Subsequent research confirmed that this anti-dermatitis factor was identical to pantothenic acid.[5]

Experimental Protocol: Chick Anti-Dermatitis Bioassay (Principle)

  • Animal Model: Day-old chicks are used as the experimental model.

  • Deficient Diet: The chicks are fed a purified diet that is specifically formulated to be deficient in pantothenic acid but adequate in all other known nutrients.

  • Observation: The chicks on the deficient diet are monitored for the development of characteristic dermatitis symptoms, reduced growth rate, and other signs of deficiency.[6]

  • Supplementation: Different groups of chicks are supplemented with varying doses of the test substance (e.g., purified pantothenic acid or extracts being tested for activity).

  • Assessment: The curative or preventative effect of the supplement on the dermatitis and growth rate is observed and quantified. The severity of the lesions can be scored to provide a semi-quantitative measure of the vitamin's activity.

The initial isolation of pantothenic acid in a pure form was a significant challenge due to its low concentration in natural sources. In 1939, Williams and his team successfully isolated a small quantity of pantothenic acid from a large amount of sheep liver, a particularly rich source.[7]

Experimental Protocol: Isolation of Pantothenic Acid from Liver (Principle)

  • Homogenization: Large quantities of liver tissue were homogenized to break down the cells.

  • Extraction: The homogenized tissue was subjected to a series of extractions with different solvents (e.g., water, ethanol, ether) to separate compounds based on their solubility.

  • Fractionation: The extracts were further purified through techniques such as precipitation, adsorption chromatography (using materials like fuller's earth), and crystallization to isolate the pantothenic acid.

The Chemical Synthesis: Confirming the Structure

The definitive chemical structure of pantothenic acid was determined in 1940. That same year, Karl Folkers and his colleagues at Merck & Co. achieved the total synthesis of pantothenic acid, confirming its structure as an amide of pantoic acid and β-alanine.[8][9]

Experimental Protocol: Synthesis of Pantothenic Acid (Folkers et al., 1940 - Simplified Reaction Scheme)

The synthesis involved the reaction of the lactone of pantoic acid with the ethyl ester of β-alanine, followed by saponification to yield the calcium salt of pantothenic acid.

The Discovery of Coenzyme A: The Active Form of Vitamin B5

The next major breakthrough in Vitamin B5 research came with the discovery of its metabolically active form. In 1946, Fritz Lipmann , while studying acetylation reactions in pigeon liver extracts, discovered a heat-stable cofactor that was essential for these processes.[10][11] He named this cofactor Coenzyme A (the "A" standing for acetylation).[10]

Key Experiments in the Discovery of Coenzyme A

Lipmann's experiments involved studying the acetylation of sulfanilamide (B372717) in pigeon liver homogenates. He observed that this reaction required ATP and a heat-stable cofactor from the liver extract.[11][12]

Experimental Protocol: Assay for Coenzyme A Activity (Principle)

  • Enzyme Preparation: An enzyme extract is prepared from pigeon liver. This extract contains the necessary enzymes for the acetylation reaction but is dialyzed or aged to remove small, heat-stable molecules, including Coenzyme A.

  • Reaction Mixture: The reaction mixture contains the enzyme preparation, a substrate for acetylation (e.g., sulfanilamide), a source of acetyl groups (initially, acetate (B1210297) and ATP were used), and the sample to be tested for Coenzyme A activity.

  • Measurement of Acetylation: The amount of acetylated product (e.g., acetylsulfanilamide) formed over a specific time is measured. Early methods may have involved colorimetric assays.

  • Quantification: The activity of the Coenzyme A-containing sample is determined by its ability to stimulate the acetylation reaction in the deficient enzyme system.

Lipmann and his colleagues undertook the arduous task of purifying Coenzyme A from liver extracts. Their work, along with contributions from others, eventually revealed that pantothenic acid was a central component of this essential coenzyme.[11][13]

The Biochemical Role of Vitamin B5 and Coenzyme A

The discovery of Coenzyme A opened the floodgates to understanding the central role of Vitamin B5 in intermediary metabolism. It is now known that pantothenic acid is a precursor for the synthesis of Coenzyme A and the acyl carrier protein (ACP), both of which are critical for a vast array of biochemical reactions.[1]

The Coenzyme A Biosynthetic Pathway

The conversion of pantothenic acid to Coenzyme A is a five-step enzymatic process that requires ATP and cysteine.

CoA_Biosynthesis cluster_0 Cytosol Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate Pantothenate Kinase (PANK) + ATP Phosphopantothenoylcysteine 4'-Phosphopantothenoyl-cysteine Phosphopantothenate->Phosphopantothenoylcysteine PPCS + Cysteine + ATP Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine PPCDC - CO2 Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA PPAT + ATP CoA Coenzyme A Dephospho_CoA->CoA DPCK + ATP

Coenzyme A Biosynthesis Pathway
Coenzyme A in the Citric Acid Cycle

Acetyl-CoA, formed from the breakdown of carbohydrates, fats, and proteins, is the entry point for the two-carbon acetyl group into the citric acid cycle (also known as the Krebs cycle or TCA cycle). This cycle is the central hub of cellular respiration, generating ATP and reducing equivalents (NADH and FADH2).

Citric_Acid_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Complex + CoA-SH - CO2 - NADH Citrate Citrate AcetylCoA->Citrate Citrate Synthase + Oxaloacetate Oxaloacetate Oxaloacetate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate - CO2 - NADH SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA + CoA-SH - CO2 - NADH Succinate Succinate SuccinylCoA->Succinate - GTP - CoA-SH Fumarate Fumarate Succinate->Fumarate - FADH2 Malate Malate Fumarate->Malate Malate->Oxaloacetate - NADH

Role of Acetyl-CoA in the Citric Acid Cycle
Coenzyme A in Fatty Acid Synthesis

Coenzyme A and its derivative, acyl carrier protein (ACP), are essential for the synthesis of fatty acids. Acetyl-CoA is the primer for this process, and malonyl-CoA, derived from acetyl-CoA, provides the two-carbon units for chain elongation.[1]

Fatty_Acid_Synthesis AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase + CO2 + ATP AcylACP Acyl-ACP AcetylCoA->AcylACP MAT MalonylCoA->AcylACP MAT ElongatedAcylACP Elongated Acyl-ACP (n+2 carbons) AcylACP->ElongatedAcylACP Fatty Acid Synthase (multiple steps) - CO2 + 2 NADPH FattyAcid Fatty Acid ElongatedAcylACP->FattyAcid Thioesterase

Overview of Fatty Acid Synthesis
Acetyl-CoA in Histone Acetylation: A Link to Gene Regulation

Acetyl-CoA is the acetyl group donor for the post-translational modification of proteins, most notably the acetylation of histones.[14] This epigenetic modification plays a crucial role in regulating gene expression by altering chromatin structure.[14] Histone acetyltransferases (HATs) catalyze the transfer of the acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails.[7]

Histone_Acetylation cluster_0 Chromatin Remodeling & Gene Activation AcetylCoA Acetyl-CoA HAT Histone Acetyltransferase (HAT) AcetylCoA->HAT Histone Histone (with Lysine) Histone->HAT AcetylatedHistone Acetylated Histone (Acetylated Lysine) CoA Coenzyme A HAT->AcetylatedHistone HAT->CoA

Histone Acetylation by Acetyl-CoA

Quantitative Data from Early Research

Obtaining precise, consolidated quantitative data from early 20th-century publications is challenging. However, the following table summarizes the types of quantitative and semi-quantitative findings that were characteristic of the initial research on Vitamin B5 deficiency.

Experimental Model Deficiency Parameter Observation/Result Reference Principle
Yeast (Saccharomyces cerevisiae)Growth (Turbidity/Acid Production)Graded growth response to increasing concentrations of pantothenic acid.Microbiological Assay[4]
ChicksGrowth RateSignificant reduction in weight gain compared to control groups.Chick Anti-Dermatitis Assay[6]
ChicksDermatitis ScoreDevelopment of skin lesions scored on a semi-quantitative scale.Chick Anti-Dermatitis Assay[6]
ChicksFeatheringPoor and brittle feather development.Chick Anti-Dermatitis Assay[6]
HensEgg HatchabilityMarked decrease in the hatchability of eggs.Vitamin B5 Deficiency Studies

Conclusion

The history of Vitamin B5 research is a testament to the power of meticulous observation and the interplay between microbiology, animal nutrition, and biochemistry. From its humble beginnings as a yeast growth factor, pantothenic acid has been revealed as a cornerstone of cellular metabolism through its incorporation into Coenzyme A. The pioneering work of scientists like Roger J. Williams, Fritz Lipmann, and Karl Folkers laid the foundation for our understanding of countless metabolic pathways and their regulation. This historical perspective not only illuminates the scientific process but also underscores the profound importance of this ubiquitous vitamin in health and disease, providing a valuable context for today's researchers and drug development professionals.

References

The Central Role of L-Pantothenic Acid in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-pantothenic acid (Vitamin B5) is an essential water-soluble vitamin that serves as the indispensable precursor for the biosynthesis of Coenzyme A (CoA), a pivotal molecule in intermediary metabolism. This technical guide provides an in-depth examination of the integral role of this compound in fatty acid metabolism. It delineates the enzymatic conversion of pantothenic acid to CoA and the subsequent utilization of CoA in the anabolic and catabolic pathways of fatty acids. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the core metabolic and signaling pathways to facilitate a comprehensive understanding for researchers and professionals in the field of drug development and metabolic diseases.

Introduction

Coenzyme A is a universal and essential cofactor involved in a myriad of metabolic reactions, including the synthesis and degradation of fatty acids, the synthesis of phospholipids, and the operation of the tricarboxylic acid (TCA) cycle.[1][2] The structural backbone of CoA is derived from this compound, highlighting the nutritional significance of this vitamin in maintaining metabolic homeostasis.[3][4] Dysregulation of CoA levels has been implicated in various pathological conditions, making the enzymes involved in its synthesis and its downstream metabolic pathways attractive targets for therapeutic intervention.[5][6] This guide will explore the biochemical journey from this compound to its central role in the regulation of fatty acid synthesis and oxidation.

Biosynthesis of Coenzyme A from this compound

The conversion of this compound into CoA is a five-step enzymatic process that occurs in all living organisms and requires ATP and cysteine.[7]

The five key enzymes in this pathway are:

  • Pantothenate Kinase (PanK) : Catalyzes the first and rate-limiting step, the ATP-dependent phosphorylation of pantothenate to 4'-phosphopantothenate.[8][9]

  • Phosphopantothenoylcysteine Synthetase (PPCS) : Adds a cysteine residue to 4'-phosphopantothenate.

  • Phosphopantothenoylcysteine Decarboxylase (PPCDC) : Removes the carboxyl group from the cysteine residue.

  • Phosphopantetheine Adenylyltransferase (PPAT) : Transfers an AMP moiety from ATP to 4'-phosphopantetheine.

  • Dephospho-CoA Kinase (DPCK) : Phosphorylates dephospho-CoA to the final product, Coenzyme A.

Regulation of Coenzyme A Biosynthesis

The intracellular concentration of CoA is tightly regulated, primarily through feedback inhibition of Pantothenate Kinase (PanK) by CoA and its thioesters, such as acetyl-CoA and malonyl-CoA.[10][11] This allosteric regulation allows the cell to modulate CoA synthesis in response to its metabolic state.[12]

This compound's Role in Fatty Acid Synthesis

Fatty acid synthesis is an anabolic process that converts acetyl-CoA into long-chain fatty acids. CoA plays a crucial role in this pathway in two main forms: acetyl-CoA and as a component of the acyl carrier protein (ACP).

Acetyl-CoA Carboxylase: The Committed Step

Acetyl-CoA carboxylase (ACC) catalyzes the irreversible carboxylation of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis.[13][14] This reaction is a major site of regulation for fatty acid synthesis.

Fatty Acid Synthase: The Elongation Machinery

Fatty acid synthase (FAS) is a multi-enzyme complex that catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing fatty acyl chain.[15][16] The acyl carrier protein (ACP) domain of FAS contains a phosphopantetheine prosthetic group, derived from CoA, which tethers the growing fatty acid chain and shuttles it between the different catalytic sites of the FAS complex.[16]

Diagram of Coenzyme A Biosynthesis Pathway

CoA_Biosynthesis cluster_CoA_synthesis Coenzyme A Biosynthesis This compound This compound 4'-Phosphopantothenate 4'-Phosphopantothenate This compound->4'-Phosphopantothenate PanK (ATP -> ADP) 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine 4'-Phosphopantothenate->4'-Phosphopantothenoylcysteine PPCS (Cysteine, ATP -> ADP) 4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phosphopantothenoylcysteine->4'-Phosphopantetheine PPCDC (CO2 out) Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA PPAT (ATP -> PPi) Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A DPCK (ATP -> ADP)

Caption: The five-step enzymatic pathway for the synthesis of Coenzyme A from this compound.

This compound's Role in Fatty Acid Oxidation (Beta-Oxidation)

Fatty acid oxidation, or beta-oxidation, is the catabolic process by which fatty acids are broken down to produce acetyl-CoA. This process is crucial for generating energy, particularly during periods of fasting.

Fatty acids must first be activated to their CoA thioesters by acyl-CoA synthetases. The resulting acyl-CoAs are then transported into the mitochondria, where they undergo a four-step cyclical process of oxidation, hydration, oxidation, and thiolysis, with each cycle shortening the fatty acid chain by two carbons and releasing one molecule of acetyl-CoA.[17]

Regulation of Fatty Acid Oxidation

The primary site of regulation for fatty acid oxidation is the transport of long-chain fatty acyl-CoAs into the mitochondria, which is controlled by carnitine palmitoyltransferase I (CPT1).[18] CPT1 is allosterically inhibited by malonyl-CoA, the product of the ACC-catalyzed reaction in fatty acid synthesis.[6][19] This reciprocal regulation prevents the simultaneous synthesis and degradation of fatty acids.

Diagram of Fatty Acid Metabolism Regulation

Fatty_Acid_Metabolism cluster_synthesis Fatty Acid Synthesis (Cytosol) cluster_oxidation Fatty Acid Oxidation (Mitochondria) Acetyl-CoA_cyto Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA_cyto->Malonyl-CoA ACC Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids FAS CPT1 CPT1 Malonyl-CoA->CPT1 Inhibits Fatty Acyl-CoA_mito Fatty Acyl-CoA Acetyl-CoA_mito Acetyl-CoA Fatty Acyl-CoA_mito->Acetyl-CoA_mito Beta-Oxidation TCA Cycle TCA Cycle Acetyl-CoA_mito->TCA Cycle CPT1->Fatty Acyl-CoA_mito Fatty Acyl-CoA_cyto Fatty Acyl-CoA (Cytosol) Fatty Acyl-CoA_cyto->CPT1

Caption: Reciprocal regulation of fatty acid synthesis and oxidation by malonyl-CoA.

Quantitative Data

The following tables summarize key quantitative data for enzymes and metabolites involved in fatty acid metabolism.

Table 1: Kinetic Parameters of Key Enzymes
EnzymeSubstrateKmVmax/kcatInhibitorKi/IC50Organism/TissueReference
Pantothenate Kinase (PanK1β)Pantothenic acid16 µM-Acetyl-CoA~5 µM (IC50)Murine[10][20]
Pantothenate Kinase (PanK2)Pantothenic acid--Acetyl-CoA~0.1 µM (IC50)Human[10]
Pantothenate Kinase (PanK3)Pantothenic acid--Acetyl-CoA1 µM (IC50)Human[10]
Acetyl-CoA CarboxylaseAcetyl-CoA0.4 mM---Rat Liver[7][9]
Acetyl-CoA Carboxylase (CoA-activated)Acetyl-CoA4 µM---Rat Liver[7][9]
Acetyl-CoA CarboxylaseATP15 µM---Rat Liver[21]
Fatty Acid SynthaseAcetyl-CoA--CoA-Chicken Liver[22]
Fatty Acid SynthaseMalonyl-CoA----Chicken Liver[22]
Carnitine Palmitoyltransferase I (CPT1A)Malonyl-CoA--Malonyl-CoA-Rat Liver[19][23]
Table 2: Intracellular Concentrations of Key Metabolites
MetaboliteConcentrationCellular CompartmentOrganism/TissueReference
Coenzyme A100-400 µMCytosolMammalian[10]
Coenzyme A1-4 mMMitochondriaMammalian[10]
Malonyl-CoA1-6 nmol/g wet weight-Rat Hepatocytes[6]
Total CoA pool0.30-0.52 mM-E. coli[24]
Table 3: Effects of Pantothenic Acid Deficiency on Plasma Lipids in Rats
ConditionSerum TriglyceridesSerum Free Fatty AcidsReference
Mild Pantothenic Acid DeficiencySignificantly elevatedSignificantly elevated[12]

Experimental Protocols

Measurement of Pantothenate Kinase (PanK) Activity (Spectrophotometric Assay)

This assay couples the production of ADP from the PanK reaction to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

Materials:

  • Assay buffer: 100 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 50 mM KCl

  • Substrates: this compound, ATP

  • Coupling enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.

  • Add the PanK enzyme preparation to the reaction mixture.

  • Initiate the reaction by adding ATP and this compound.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the rate of ADP formation, which is equivalent to the PanK activity.

Quantification of Coenzyme A by HPLC

This method allows for the sensitive and specific measurement of CoA and its thioesters in biological samples.

Materials:

  • Perchloric acid (PCA)

  • Dithiothreitol (DTT)

  • HPLC system with a C18 reverse-phase column and UV detector

  • Mobile phase: Phosphate buffer with an organic modifier (e.g., acetonitrile)

Procedure:

  • Homogenize tissue or cell samples in ice-cold PCA containing DTT to precipitate proteins and stabilize CoA.

  • Centrifuge the homogenate to pellet the protein.

  • Neutralize the supernatant with a potassium carbonate solution.

  • Inject the neutralized extract onto the HPLC system.

  • Separate CoA and its thioesters using a gradient of the mobile phase.

  • Detect the compounds by their absorbance at 259 nm.

  • Quantify the peaks by comparing their area to a standard curve of known CoA concentrations.

Measurement of De Novo Fatty Acid Synthesis Rate using ¹³C-Glucose

This stable isotope tracing method allows for the quantification of the rate of new fatty acid synthesis from glucose.

Materials:

  • Cell culture medium with and without glucose

  • ¹³C₆-glucose

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Reagents for transesterification to fatty acid methyl esters (FAMEs) (e.g., methanolic HCl)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Culture cells in a glucose-free medium and then switch to a medium containing a known concentration of ¹³C₆-glucose for a defined period.

  • Harvest the cells and extract the total lipids.

  • Transesterify the fatty acids in the lipid extract to FAMEs.

  • Analyze the FAMEs by GC-MS to determine the incorporation of ¹³C into the fatty acid chains.

  • Calculate the rate of de novo fatty acid synthesis based on the isotopic enrichment of the fatty acids.

Experimental Workflow for Measuring De Novo Fatty Acid Synthesis

DNL_Workflow Cell_Culture 1. Cell Culture Isotope_Labeling 2. Isotopic Labeling with 13C-Glucose Cell_Culture->Isotope_Labeling Harvesting 3. Cell Harvesting Isotope_Labeling->Harvesting Lipid_Extraction 4. Lipid Extraction Harvesting->Lipid_Extraction Derivatization 5. Derivatization to FAMEs Lipid_Extraction->Derivatization GCMS_Analysis 6. GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis 7. Data Analysis and Flux Calculation GCMS_Analysis->Data_Analysis

Caption: A typical experimental workflow for measuring the rate of de novo fatty acid synthesis.

Conclusion

This compound is a cornerstone of fatty acid metabolism due to its obligatory role in the synthesis of Coenzyme A. The intricate regulation of CoA biosynthesis and the subsequent control of fatty acid synthesis and oxidation pathways underscore the importance of maintaining cellular CoA homeostasis. The quantitative data and experimental protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the roles of this compound and CoA in health and disease. A deeper understanding of these pathways will be instrumental in developing novel therapeutic strategies for metabolic disorders.

References

The Central Role of L-Pantothenic Acid in Fueling the Citric Acid Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Pantothenic acid, also known as vitamin B5, is an essential nutrient that serves as the metabolic precursor for the synthesis of Coenzyme A (CoA). This technical guide provides an in-depth exploration of the critical role of this compound in the citric acid cycle, a cornerstone of cellular energy metabolism. Through its conversion to CoA, pantothenic acid is indispensable for the entry of substrates into the cycle and for a key regulatory step within the pathway. This document details the biochemical transformations, presents quantitative data on enzyme kinetics and metabolite concentrations, outlines experimental protocols for relevant assays, and provides visual representations of the key pathways.

From this compound to Coenzyme A: The Biosynthetic Pathway

The conversion of this compound to Coenzyme A is a five-step enzymatic process that occurs in the cytoplasm and mitochondria. This pathway is fundamental as it supplies the necessary cofactor for numerous metabolic reactions, including the citric acid cycle.[1][2][3]

The initial and rate-limiting step in CoA biosynthesis is the phosphorylation of pantothenate to 4'-phosphopantothenate, a reaction catalyzed by the enzyme pantothenate kinase (PanK).[1][4] PanK activity is subject to feedback inhibition by CoA and its thioesters, particularly acetyl-CoA, which serves as a key regulatory mechanism to control intracellular CoA levels.[4][5] Subsequent steps involve the condensation with cysteine, decarboxylation, adenylylation, and finally, phosphorylation to yield the mature Coenzyme A molecule.[2]

Pantothenic_Acid_to_CoA_Pathway This compound This compound 4'-Phosphopantothenic Acid 4'-Phosphopantothenic Acid This compound->4'-Phosphopantothenic Acid Pantothenate Kinase (PanK) ATP -> ADP 4'-Phospho-N-pantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine 4'-Phosphopantothenic Acid->4'-Phospho-N-pantothenoylcysteine PPCS ATP -> ADP 4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phospho-N-pantothenoylcysteine->4'-Phosphopantetheine PPCDC CO2 Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA PPAT ATP -> PPi Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A DPCK ATP -> ADP Acetyl-CoA Acetyl-CoA Acetyl-CoA->this compound Feedback Inhibition

Diagram 1: Biosynthesis of Coenzyme A from this compound.

Coenzyme A in the Citric Acid Cycle: Two Critical Roles

Coenzyme A participates in the citric acid cycle at two key junctures, primarily in the form of acetyl-CoA and succinyl-CoA.

Acetyl-CoA: The Gateway to the Citric Acid Cycle

The primary entry point for carbon units into the citric acid cycle is through acetyl-CoA.[6] Acetyl-CoA is principally generated from the oxidative decarboxylation of pyruvate, a product of glycolysis, by the Pyruvate Dehydrogenase Complex (PDC) .[7] This multi-enzyme complex, located in the mitochondrial matrix, catalyzes the irreversible reaction that links glycolysis to the citric acid cycle.[7][8] The reaction requires Coenzyme A as a substrate to accept the acetyl group from the hydroxyethyl-TPP intermediate.

Pyruvate_Dehydrogenase_Complex cluster_PDC Pyruvate Dehydrogenase Complex (PDC) E1 (Pyruvate Dehydrogenase) E1 (Pyruvate Dehydrogenase) E2 (Dihydrolipoyl Transacetylase) E2 (Dihydrolipoyl Transacetylase) E1 (Pyruvate Dehydrogenase)->E2 (Dihydrolipoyl Transacetylase) Acetyl group transfer E3 (Dihydrolipoyl Dehydrogenase) E3 (Dihydrolipoyl Dehydrogenase) E2 (Dihydrolipoyl Transacetylase)->E3 (Dihydrolipoyl Dehydrogenase) Reduced Lipoamide Acetyl-CoA Acetyl-CoA E2 (Dihydrolipoyl Transacetylase)->Acetyl-CoA NADH NADH E3 (Dihydrolipoyl Dehydrogenase)->NADH Pyruvate Pyruvate Pyruvate->E1 (Pyruvate Dehydrogenase) CO2 out CO2 CO2 NAD+ NAD+ NAD+->E3 (Dihydrolipoyl Dehydrogenase) CoA Coenzyme A CoA->E2 (Dihydrolipoyl Transacetylase)

Diagram 2: Role of Coenzyme A in the Pyruvate Dehydrogenase Complex.
Succinyl-CoA: A Key Intermediate and Precursor

Within the citric acid cycle, Coenzyme A is also crucial for the conversion of α-ketoglutarate to succinyl-CoA. This reaction is catalyzed by the α-Ketoglutarate Dehydrogenase Complex (KGDHC) , another multi-enzyme complex in the mitochondrial matrix.[9][10] This oxidative decarboxylation step is a critical regulatory point in the cycle.[11] Succinyl-CoA is not only an intermediate in the cycle but also serves as a precursor for heme synthesis.[12]

Alpha_Ketoglutarate_Dehydrogenase_Complex cluster_KGDHC α-Ketoglutarate Dehydrogenase Complex (KGDHC) E1k (α-Ketoglutarate Dehydrogenase) E1k (α-Ketoglutarate Dehydrogenase) E2k (Dihydrolipoyl Succinyltransferase) E2k (Dihydrolipoyl Succinyltransferase) E1k (α-Ketoglutarate Dehydrogenase)->E2k (Dihydrolipoyl Succinyltransferase) Succinyl group transfer E3 (Dihydrolipoyl Dehydrogenase) E3 (Dihydrolipoyl Dehydrogenase) E2k (Dihydrolipoyl Succinyltransferase)->E3 (Dihydrolipoyl Dehydrogenase) Reduced Lipoamide Succinyl-CoA Succinyl-CoA E2k (Dihydrolipoyl Succinyltransferase)->Succinyl-CoA NADH NADH E3 (Dihydrolipoyl Dehydrogenase)->NADH α-Ketoglutarate α-Ketoglutarate α-Ketoglutarate->E1k (α-Ketoglutarate Dehydrogenase) CO2 out CO2 CO2 NAD+ NAD+ NAD+->E3 (Dihydrolipoyl Dehydrogenase) CoA Coenzyme A CoA->E2k (Dihydrolipoyl Succinyltransferase)

Diagram 3: Role of Coenzyme A in the α-Ketoglutarate Dehydrogenase Complex.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and metabolites discussed.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeOrganism/TissueSubstrateKm (µM)InhibitorKi (µM)
Pantothenate Kinase 3 (PanK3)HumanATP311 ± 53--
Pantothenate14 ± 0.1--
Pyruvate Dehydrogenase Complex (PDC)Ehrlich ascites tumor cellsPyruvate46Acetyl-CoA58
NAD+110NADH22
Coenzyme A36--
α-Ketoglutarate Dehydrogenase Complex (KGDHC)Pig heartα-Ketoglutarate-Succinyl-CoA6.9
Coenzyme A2.7--
NAD+21NADH4.5

Table 2: Inhibition of Pantothenate Kinase Isoforms by Acetyl-CoA

PanK IsoformIC50 for Acetyl-CoA (µM)
PanK1β~5
PanK2~0.1
PanK31

Table 3: Intracellular Concentrations of Coenzyme A and its Thioesters

Organism/TissueConditionCoASH (nmol/mg dry weight)Acetyl-CoA (nmol/mg dry weight)Total CoA (mM)
Escherichia coli K-12Carbon starved~0.8~0.070.30 - 0.52
+ D-Glucose (10 min)~0.3~0.82
Rat LiverControl---
TAA-treated-0.100 - 0.350-
Rat KidneyControl---
TAA-treated-0.002 - 0.036-
Rat BrainControl---
TAA-treated0.018 - 0.1320.014 - 0.057-
Mammalian Cytosol---0.1 - 0.4
Mammalian Mitochondria---1 - 5

Experimental Protocols

Measurement of Coenzyme A and Acetyl-CoA by HPLC-UV

This protocol describes a method for the simultaneous determination of CoA and acetyl-CoA in biological samples.[10][13]

4.1.1. Sample Preparation

  • For cultured cells, wash with ice-cold PBS and pellet by centrifugation.

  • For tissues, freeze-clamp the tissue in liquid nitrogen and grind to a fine powder.

  • Resuspend the cell pellet or tissue powder in 0.3 mL of ice-cold 5% perchloric acid (PCA) containing 50 µM DTT.

  • Incubate on ice for 10 minutes, vortexing several times.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for immediate HPLC analysis.

  • Resuspend the pellet in 0.1 M NaOH for protein quantification.

4.1.2. HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 150 x 3 mm, 3 µm).

  • Mobile Phase: A gradient of two buffers:

    • Buffer A: 100 mM sodium phosphate, pH 4.9.

    • Buffer B: 100 mM sodium phosphate, 25% methanol, pH 4.9.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV absorbance at 259 nm.

  • Injection Volume: 30 µL.

  • Quantification: Use external standards of known concentrations of CoA and acetyl-CoA to generate a calibration curve.

Pyruvate Dehydrogenase (PDH) Complex Activity Assay (Colorimetric)

This assay measures PDH activity by monitoring the reduction of a colorimetric probe coupled to the production of NADH.[14][15]

4.2.1. Reagent Preparation

  • PDH Assay Buffer: Prepare a buffer containing Tris-HCl, pH 7.5, and appropriate cofactors.

  • PDH Substrate Mix: A solution containing pyruvate.

  • PDH Developer: A solution containing the colorimetric probe.

  • NADH Standard: A solution of known NADH concentration for generating a standard curve.

4.2.2. Assay Procedure

  • Prepare samples (cell or tissue homogenates) in ice-cold PDH Assay Buffer.

  • Add samples and NADH standards to a 96-well plate.

  • Prepare a Reaction Mix containing PDH Assay Buffer, PDH Substrate Mix, and PDH Developer.

  • Add the Reaction Mix to each well to start the reaction.

  • Immediately measure the absorbance at 450 nm in a microplate reader at 37°C.

  • Continue to take readings every 5 minutes for up to 60 minutes.

  • Data Analysis: Calculate the rate of change in absorbance (ΔOD/min) for each sample. Use the NADH standard curve to convert the rate to nmol/min of NADH produced. Normalize the activity to the protein concentration of the sample.

α-Ketoglutarate Dehydrogenase (KGDH) Complex Activity Assay (Colorimetric)

This assay measures KGDH activity by a similar principle to the PDH assay, monitoring the reduction of a colorimetric probe.[16][17]

4.3.1. Reagent Preparation

  • KGDH Assay Buffer: Prepare a buffer containing Tris-HCl, pH 7.5, and necessary cofactors.

  • KGDH Substrate: A solution containing α-ketoglutarate.

  • KGDH Developer: A solution containing the colorimetric probe.

  • NADH Standard: A solution of known NADH concentration.

4.3.2. Assay Procedure

  • Prepare samples (cell or tissue homogenates) in ice-cold KGDH Assay Buffer.

  • Add samples and NADH standards to a 96-well plate.

  • Prepare a Reaction Mix containing KGDH Assay Buffer, KGDH Substrate, and KGDH Developer.

  • Add the Reaction Mix to each well.

  • Measure the absorbance at 450 nm in a microplate reader in kinetic mode at 37°C for 10-60 minutes.

  • Data Analysis: Determine the rate of change in absorbance (ΔOD/min). Use the NADH standard curve to calculate the amount of NADH generated. Express the KGDH activity in mU/mg of protein.

Conclusion

This compound is a linchpin in cellular energy metabolism through its obligatory role as the precursor to Coenzyme A. The synthesis of CoA is a tightly regulated process, with pantothenate kinase acting as the key control point. Once synthesized, CoA, in the form of acetyl-CoA, provides the primary fuel for the citric acid cycle. Furthermore, its involvement as succinyl-CoA highlights its multifaceted function within this central metabolic pathway. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the fields of biochemistry, drug development, and metabolic research, enabling further investigation into the intricate roles of this compound and Coenzyme A in health and disease.

References

L-Pantothenic Acid in Foods: A Technical Guide to Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential for all known forms of life.[1][2] It is a vital precursor in the synthesis of coenzyme A (CoA), a fundamental molecule in numerous metabolic pathways, including the metabolism of carbohydrates, fats, and proteins.[1][2][3][4] As a component of the acyl-carrier protein (ACP), it also plays a crucial role in fatty acid synthesis.[1] Given its ubiquitous presence in living cells, this compound is widely distributed in both plant and animal-based foods.[5][6] This guide provides a comprehensive overview of its natural sources, distribution in various foodstuffs, and detailed methodologies for its quantification.

Natural Sources and Distribution of this compound

This compound is found in a wide array of foods, true to its name derived from the Greek word "pantos," meaning "from everywhere".[7][8] Rich sources include organ meats, such as liver and kidney, as well as beef, chicken, and fish.[1][5][6][9] Egg yolks, milk, and yogurt are also significant contributors.[1][3]

Among plant-based sources, mushrooms, particularly shiitake, are exceptionally high in pantothenic acid.[6][10] Avocados, broccoli, sweet potatoes, and whole grains are also excellent sources.[1][3][11] Legumes, lentils, sunflower seeds, and peanuts further contribute to dietary intake.[3][11] It is important to note that food processing can lead to significant losses of pantothenic acid, with reductions ranging from 20% to nearly 80%.[6][12] Refining whole grains, for instance, can result in a 35-75% loss.[3]

Quantitative Distribution of this compound in Foods

The following table summarizes the this compound content in various food items. Data is presented in milligrams (mg) per 100 grams (g) of the food.

Food CategoryFood ItemThis compound (mg/100g)
Animal Products Beef Liver, cooked8.3
Chicken Liver, cooked8.3
Salmon, cooked1.9
Egg, whole, cooked1.4
Yogurt, plain, low-fat0.39
Milk, whole, 3.25% fat0.37
Plant-Based Products Sunflower Seed Kernels, dry roasted7.04
Shiitake Mushrooms, cooked3.6
Avocado1.4
Sweet Potato, baked0.88
Broccoli, boiled0.64
Whole Wheat Flour0.6
Lentils, boiled0.6
Brown Rice, cooked0.26

Note: The values presented are averages and can vary based on the specific variety, preparation method, and serving size.

Experimental Protocols for the Quantification of this compound

The accurate quantification of this compound in food matrices is crucial for nutritional labeling and research. In foods, pantothenic acid exists in both free and bound forms, primarily as coenzyme A (CoA) and acyl carrier protein (ACP).[2] To determine the total pantothenic acid content, a hydrolysis step is necessary to release the free form. Several analytical methods are employed for its quantification, with microbiological assays, high-performance liquid chromatography (HPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most common.[13]

Sample Preparation: Enzymatic Hydrolysis

A common and effective method for liberating bound pantothenic acid involves enzymatic hydrolysis.

Protocol:

  • Homogenization: A representative sample of the food is homogenized to ensure uniformity.

  • Enzymatic Digestion: The homogenized sample is treated with a combination of enzymes. This typically includes an alkaline phosphatase and a pantetheinase (e.g., from pigeon liver extract).[14] The digestion is usually carried out at a controlled temperature (e.g., 37°C) and pH for a specific duration (e.g., 8 hours or more) to ensure complete hydrolysis.[14]

  • Protein Precipitation: Following enzymatic digestion, proteins are precipitated to clean up the sample matrix. This can be achieved by adding agents like zinc acetate (B1210297) and potassium ferrocyanide.[14]

  • Centrifugation and Filtration: The mixture is centrifuged to pellet the precipitated proteins, and the supernatant containing the free pantothenic acid is collected and filtered, typically through a 0.22 µm filter, before analysis.[14]

Analytical Methodologies

1. Microbiological Assay: This traditional method relies on the growth of a microorganism, such as Lactobacillus plantarum, which requires pantothenic acid for its proliferation.[15] The extent of microbial growth is proportional to the amount of pantothenic acid in the sample. While robust, this method is often time-consuming and less specific than chromatographic techniques.[16]

2. High-Performance Liquid Chromatography (HPLC): HPLC methods offer greater specificity and shorter analysis times compared to microbiological assays.[16]

  • Principle: Free pantothenic acid in the prepared sample extract is separated on a reversed-phase column (e.g., C18) and detected using a UV or diode array detector (DAD).[16]

  • Mobile Phase: A typical mobile phase consists of a buffer solution (e.g., sodium phosphate) and an organic modifier like acetonitrile.[16]

  • Post-Column Derivatization: To enhance sensitivity and selectivity, a post-column derivatization step can be employed. This involves hydrolyzing the eluted pantothenic acid to β-alanine, which then reacts with a fluorogenic reagent (e.g., o-phthalaldehyde) to produce a highly fluorescent derivative that can be detected with a fluorescence detector.[17]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered the gold standard for the quantification of pantothenic acid due to its high sensitivity, selectivity, and robustness.[13][18]

  • Principle: The sample extract is injected into an LC system for chromatographic separation. The eluent is then introduced into a mass spectrometer. Pantothenic acid is ionized, typically using electrospray ionization (ESI) in positive mode, and specific precursor-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.[18]

  • Internal Standard: The use of a stable isotope-labeled internal standard, such as [13C6, 15N2]-pantothenic acid or D-(−)-Pantolactone-d6, is crucial to correct for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[18][19]

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of this compound in food samples using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Data Analysis homogenization Food Sample Homogenization enzymatic_hydrolysis Enzymatic Hydrolysis (Alkaline Phosphatase & Pantetheinase) homogenization->enzymatic_hydrolysis protein_precipitation Protein Precipitation (e.g., Zinc Acetate) enzymatic_hydrolysis->protein_precipitation centrifugation Centrifugation & Filtration protein_precipitation->centrifugation lc_separation Liquid Chromatography (Reversed-Phase Separation) centrifugation->lc_separation ms_detection Tandem Mass Spectrometry (ESI+, MRM Detection) lc_separation->ms_detection quantification Quantification using Isotope-Labeled Internal Standard ms_detection->quantification

Caption: Workflow for this compound Quantification in Foods.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways in the classical sense, its derivative, Coenzyme A, is central to cellular metabolism, which is intricately linked to various signaling networks. For instance, the availability of acetyl-CoA, derived from pantothenic acid, influences histone acetylation, a key epigenetic modification that regulates gene expression in response to cellular signals.

The biosynthesis of pantothenic acid in plants and microorganisms provides a logical pathway that can be visualized. Animals, including humans, must obtain it from their diet as they lack this biosynthetic capability.

pantothenic_acid_biosynthesis cluster_precursors Precursors cluster_pathway Biosynthesis Pathway ketoisovalerate α-Ketoisovalerate ketopantoate Ketopantoate ketoisovalerate->ketopantoate KPHMT beta_alanine β-Alanine pantothenate Pantothenate (this compound) beta_alanine->pantothenate PS pantoate Pantoate ketopantoate->pantoate KPR pantoate->pantothenate

Caption: Simplified Biosynthesis of this compound.

KPHMT: Ketopantoate hydroxymethyltransferase, KPR: Ketopantoate reductase, PS: Pantothenate synthetase.[20]

Conclusion

This compound is an indispensable nutrient with a widespread distribution in the food supply. Understanding its concentration in various foods is essential for nutritional science and public health. The analytical methodologies outlined in this guide, particularly the robust and sensitive LC-MS/MS techniques, provide the necessary tools for accurate quantification. For researchers and professionals in drug development, a thorough knowledge of pantothenic acid's role in metabolism and its analysis is fundamental for studies related to nutrition, metabolic disorders, and drug-nutrient interactions.

References

The Indispensable Role of L-Pantothenic Acid in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

L-Pantothenic acid, or vitamin B5, is a water-soluble essential nutrient ubiquitously found in nature.[1][2] Its biological significance is intrinsically linked to its role as the precursor for the synthesis of Coenzyme A (CoA) and the prosthetic group of Acyl Carrier Protein (ACP).[2][3][4] These molecules are pivotal in a vast array of biochemical reactions essential for life, including energy metabolism, the synthesis of fatty acids, cholesterol, and steroid hormones, as well as the metabolism of amino acids and drugs.[3][5][6] This technical guide provides an in-depth exploration of the core functions of this compound, detailing its metabolic pathways, the experimental protocols used to elucidate its functions, and quantitative data from key studies. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this vital nutrient.

Introduction: The Centrality of a Ubiquitous Vitamin

Pantothenic acid, derived from the Greek word "pantothen" meaning "from everywhere," is aptly named due to its widespread availability in various foodstuffs.[1][6] Its fundamental importance lies in its conversion to Coenzyme A (CoA), a universal and essential cofactor involved in over 70 enzymatic pathways.[2][7][8] CoA and its thioester derivatives, such as acetyl-CoA and succinyl-CoA, are critical for the catabolism of carbohydrates, fats, and proteins for energy generation.[6] Furthermore, pantothenic acid is a component of the acyl carrier protein (ACP), which is indispensable for the synthesis of fatty acids.[3][4] The D-isomer of pantothenic acid is the biologically active form.[1]

Biochemical Functions of this compound

The primary functions of this compound are mediated through its conversion into Coenzyme A and the 4'-phosphopantetheine (B1211885) prosthetic group of Acyl Carrier Protein.

Synthesis of Coenzyme A (CoA)

The biosynthesis of CoA from pantothenic acid is a five-step enzymatic process that requires ATP and cysteine.[6]

  • Phosphorylation: Pantothenate kinase (PanK) catalyzes the ATP-dependent phosphorylation of pantothenic acid to 4'-phosphopantothenate. This is the rate-limiting and primary regulatory step in the pathway, subject to feedback inhibition by CoA and its thioesters.[5][6][8]

  • Cysteine Addition: Phosphopantothenoylcysteine synthetase adds a cysteine residue to 4'-phosphopantothenate, forming 4'-phospho-N-pantothenoylcysteine (PPC).[6]

  • Decarboxylation: PPC is decarboxylated by phosphopantothenoylcysteine decarboxylase to yield 4'-phosphopantetheine.[6]

  • Adenylylation: Phosphopantetheine adenylyl transferase adenylates 4'-phosphopantetheine to form dephospho-CoA.[6]

  • Phosphorylation: Finally, dephospho-CoA is phosphorylated by dephospho-CoA kinase to the active form, Coenzyme A.[6]

CoA_Biosynthesis Pantothenate This compound P_Pantothenate 4'-Phosphopantothenate Pantothenate->P_Pantothenate Pantothenate Kinase (PanK) PPC 4'-Phospho-N-pantothenoylcysteine P_Pantothenate->PPC PPCS P_Pantetheine 4'-Phosphopantetheine PPC->P_Pantetheine PPCDC CO2 CO2 PPC->CO2 Dephospho_CoA Dephospho-CoA P_Pantetheine->Dephospho_CoA PPAT CoA Coenzyme A Dephospho_CoA->CoA DPCK ATP1 ATP ADP1 ADP ATP1->ADP1 Cysteine Cysteine Cysteine->PPC ATP2 ATP ADP2 ADP ATP2->ADP2 ATP3 ATP PPi PPi ATP3->PPi ATP4 ATP ADP3 ADP ATP4->ADP3

Figure 1: Coenzyme A Biosynthesis Pathway.
Acyl Carrier Protein (ACP) Synthesis

The 4'-phosphopantetheine moiety, derived from CoA, is essential for the function of Acyl Carrier Protein (ACP).[5] Holo-ACP synthase transfers the 4'-phosphopantetheine group from CoA to apo-ACP, converting it to the active holo-ACP. This prosthetic group acts as a flexible arm, shuttling the growing fatty acid chain between the active sites of the fatty acid synthase (FAS) complex.[3]

ACP_Synthesis CoA Coenzyme A Holo_ACP Holo-ACP CoA->Holo_ACP Holo-ACP Synthase AMP_3_P 3',5'-ADP CoA->AMP_3_P Apo_ACP Apo-ACP Apo_ACP->Holo_ACP

Figure 2: Acyl Carrier Protein Activation.

Role in Core Metabolic Pathways

CoA and its derivatives are central to numerous metabolic processes.

Tricarboxylic Acid (TCA) Cycle

Acetyl-CoA, formed from the breakdown of carbohydrates, fats, and some amino acids, is the entry point into the TCA cycle, where it condenses with oxaloacetate to form citrate. Succinyl-CoA is another key intermediate within the cycle. The TCA cycle is the primary pathway for cellular respiration and ATP production.[6]

Fatty Acid Metabolism
  • Synthesis: Acetyl-CoA is the primer for fatty acid synthesis, and malonyl-CoA, derived from acetyl-CoA, provides the two-carbon units for chain elongation, a process mediated by the ACP-containing fatty acid synthase complex.[3][6]

  • Oxidation: Fatty acid β-oxidation requires the activation of fatty acids to their acyl-CoA derivatives, which are then broken down in the mitochondria to produce acetyl-CoA.[3]

Cholesterol and Steroid Hormone Synthesis

Acetyl-CoA is the precursor for the synthesis of cholesterol.[9] Cholesterol, in turn, serves as the backbone for all steroid hormones, including glucocorticoids, mineralocorticoids, and sex hormones.[10] Consequently, an adequate supply of pantothenic acid is crucial for proper endocrine function.[10]

Metabolic_Hub Pantothenic_Acid This compound CoA Coenzyme A Pantothenic_Acid->CoA Acetyl_CoA Acetyl-CoA CoA->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis Energy Energy (ATP) TCA_Cycle->Energy Fatty_Acid_Oxidation Fatty Acid Oxidation Fatty_Acid_Oxidation->Acetyl_CoA Steroid_Hormones Steroid Hormones Cholesterol_Synthesis->Steroid_Hormones Amino_Acid_Metabolism Amino Acid Metabolism Amino_Acid_Metabolism->Acetyl_CoA HPLC_Workflow Sample Biological Sample (Cells, Tissue, Plasma) Homogenization Homogenization in Perchloric Acid (PCA) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC Injection (C18 Column) Supernatant->HPLC Detection UV Detection (260 nm) HPLC->Detection Analysis Data Analysis (Peak Integration & Quantification) Detection->Analysis

References

An In-depth Technical Guide on the Intestinal Flora's Production of L-Pantothenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-pantothenic acid, or vitamin B5, is a water-soluble vitamin crucial for a multitude of physiological processes, primarily through its role as a precursor for the synthesis of Coenzyme A (CoA). While dietary intake is the primary source of this vitamin for the host, the intestinal microbiota represents a significant and often overlooked contributor to the host's pantothenic acid pool. This guide provides a comprehensive technical overview of this compound production by the gut flora, detailing the microbial producers, biosynthetic pathways, regulatory mechanisms, and experimental methodologies for its study.

Microbial Producers of this compound

A diverse range of gut commensal bacteria possess the genetic machinery for the de novo synthesis of this compound. Genomic and metagenomic analyses have identified several key phyla and genera as potential producers. While quantitative data on production rates for many of these species remain limited, their biosynthetic potential is well-established.

Table 1: Key Intestinal Bacteria Involved in this compound Synthesis

PhylumGenus/SpeciesRole in Pantothenic Acid SynthesisQuantitative Data
BacteroidetesBacteroides fragilisPossesses the complete biosynthetic pathway.[1][2]Specific production rates not widely reported, but genomic evidence is strong.[3]
BacteroidetesPrevotella copriCapable of de novo synthesis.[1][4]Quantitative data is scarce, but its genetic potential is recognized.[3]
PseudomonadotaEscherichia coliWell-characterized biosynthetic pathway and its regulation.[5][6]Engineered strains can produce high titers, for example, 97.1 g/L in a fermentation process.[7]
PseudomonadotaSalmonella typhimuriumUtilizes intermediates from valine biosynthesis for pantothenate production.[5]Production mechanisms are studied, but specific yield data from wild-type strains is limited.
BacillotaBacillus subtilisContains the necessary genes for pantothenic acid synthesis.Production has been studied in the context of biocatalysis.
BacillotaEnterococcus faecalisCapable of producing pantothenic acid.[2]Not a primary producer, and quantitative data is lacking.
BacillotaSome Clostridium speciesIdentified as having the genes for pantothenic acid biosynthesis.[8]Contribution to the gut's pantothenic acid pool is an area of ongoing research.

Biosynthetic Pathway of this compound in Bacteria

The synthesis of this compound in bacteria is a well-conserved pathway involving the condensation of two precursor molecules: β-alanine and D-pantoate .[6] This process is catalyzed by a series of enzymes encoded by the pan gene cluster (panB, panC, panD, and panE).[6]

The pathway can be summarized in the following steps:

  • Synthesis of β-alanine: L-aspartate is decarboxylated by L-aspartate-α-decarboxylase, encoded by the panD gene, to produce β-alanine.

  • Synthesis of D-pantoate: This arm of the pathway begins with α-ketoisovalerate, an intermediate in valine biosynthesis.

    • α-ketoisovalerate is converted to α-ketopantoate by ketopantoate hydroxymethyltransferase, the product of the panB gene.[6]

    • α-ketopantoate is then reduced to D-pantoate by ketopantoate reductase, which is encoded by the panE gene.[6]

  • Condensation to form this compound: Finally, pantothenate synthetase, encoded by the panC gene, catalyzes the ATP-dependent condensation of D-pantoate and β-alanine to form this compound.[6]

Pantothenic_Acid_Biosynthesis cluster_pantoate Pantoate Synthesis cluster_beta_alanine β-Alanine Synthesis cluster_condensation Condensation AKIV α-Ketoisovalerate AKP α-Ketopantoate AKIV->AKP panB (Ketopantoate hydroxymethyltransferase) Pantoate D-Pantoate AKP->Pantoate panE (Ketopantoate reductase) Pantothenate This compound (Vitamin B5) Pantoate->Pantothenate panC (Pantothenate synthetase) + ATP Aspartate L-Aspartate BetaAla β-Alanine Aspartate->BetaAla panD (L-aspartate-α-decarboxylase) BetaAla->Pantothenate

Bacterial Biosynthesis of this compound.

Regulation of this compound Synthesis

The biosynthesis of pantothenic acid is a tightly regulated process to ensure an adequate supply for CoA synthesis without excessive energy expenditure. In many bacteria, including Escherichia coli, the pan genes are organized into an operon, allowing for coordinated expression.[6]

The primary mechanism of regulation is through feedback inhibition of pantothenate kinase (CoaA), the first enzyme in the CoA biosynthetic pathway, by CoA and its thioesters.[6] This means that when CoA levels are high, the synthesis of its precursor, pantothenic acid, is indirectly downregulated. The expression of the pan operon itself can also be subject to transcriptional regulation, though the specific mechanisms can vary between bacterial species.

Host Absorption of Microbiota-Derived this compound

This compound produced by the gut microbiota is absorbed by the host's intestinal epithelial cells, primarily in the colon. This absorption is mediated by the Sodium-dependent Multivitamin Transporter (SMVT) , a carrier protein encoded by the SLC5A6 gene.[9][10] SMVT is also responsible for the uptake of biotin (B1667282) and lipoic acid.[9]

The process is an active transport mechanism, meaning it requires energy and is dependent on a sodium gradient.[11] Once absorbed into the enterocytes, pantothenic acid enters the bloodstream and is distributed throughout the body to be utilized for CoA synthesis in various tissues.[2]

Host_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Colon) cluster_bloodstream Bloodstream Microbial_PA Microbiota-produced This compound SMVT SMVT (Sodium-dependent Multivitamin Transporter) Microbial_PA->SMVT Na+ co-transport Intracellular_PA Intracellular This compound SMVT->Intracellular_PA Blood_PA This compound Intracellular_PA->Blood_PA Transport

Host Absorption of Microbiota-Derived this compound.

Experimental Protocols

Studying the production of this compound by the intestinal flora requires a combination of microbiological, analytical, and molecular techniques.

Quantification of this compound

a) Microbiological Assay

This is a classic and widely used method that relies on the growth of a microorganism that requires pantothenic acid for its proliferation. Lactobacillus plantarum is a commonly used indicator strain.

  • Principle: The growth of Lactobacillus plantarum in a pantothenic acid-deficient medium is proportional to the concentration of pantothenic acid in the sample.

  • Protocol Outline:

    • Prepare a basal medium that contains all necessary nutrients for L. plantarum growth except for pantothenic acid.

    • Prepare a series of standards with known concentrations of this compound.

    • Extract pantothenic acid from the bacterial culture supernatant or cell lysate. This may involve enzymatic treatment to release bound forms of the vitamin.

    • Add the standards and extracted samples to the basal medium in a microtiter plate.

    • Inoculate each well with a standardized suspension of L. plantarum.

    • Incubate the plate under controlled conditions (e.g., 37°C for 24-48 hours).

    • Measure the turbidity (optical density) of each well using a microplate reader.

    • Construct a standard curve by plotting the turbidity against the known concentrations of the standards.

    • Determine the pantothenic acid concentration in the samples by interpolating their turbidity values on the standard curve.

b) High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

These are highly sensitive and specific analytical methods for the direct quantification of this compound.

  • Principle: Separation of pantothenic acid from other components in a sample by chromatography followed by detection and quantification.

  • Protocol Outline (General):

    • Sample Preparation:

      • Centrifuge bacterial cultures to separate the supernatant and cell pellet.

      • Perform a protein precipitation step on the supernatant (e.g., with trichloroacetic acid or methanol).

      • For intracellular analysis, lyse the bacterial cells (e.g., by sonication or enzymatic digestion) and then perform protein precipitation.

      • For total pantothenic acid, an enzymatic hydrolysis step (e.g., using alkaline phosphatase and pantetheinase) is required to release bound forms.[12]

    • Chromatographic Separation:

    • Detection and Quantification:

      • HPLC with UV detection: Monitor the eluent at a specific wavelength (e.g., 200-220 nm).

      • LC-MS/MS: This provides higher specificity and sensitivity. Use electrospray ionization (ESI) in positive ion mode and monitor specific mass transitions for pantothenic acid and an internal standard (e.g., a stable isotope-labeled version of pantothenic acid).[12]

    • Data Analysis:

      • Generate a calibration curve using standards of known concentrations.

      • Calculate the concentration of pantothenic acid in the samples based on the peak areas relative to the calibration curve.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Culture Bacterial Culture Centrifuge Centrifugation Culture->Centrifuge Supernatant Supernatant Centrifuge->Supernatant Pellet Cell Pellet Centrifuge->Pellet Protein_Precip Protein Precipitation Supernatant->Protein_Precip Lysate Cell Lysis Pellet->Lysate Extract Final Extract Protein_Precip->Extract Lysate->Protein_Precip HPLC HPLC / LC-MS/MS Extract->HPLC Data Data Analysis HPLC->Data Concentration Pantothenic Acid Concentration Data->Concentration

A Representative Experimental Workflow for Quantifying this compound.
In Vitro Model for Studying Host-Microbiota Interactions

A co-culture system using human intestinal epithelial cells (e.g., Caco-2 and HT-29) and gut bacteria can be employed to investigate the production of pantothenic acid by the microbiota and its subsequent absorption and effects on the host cells.

  • Cell Lines:

    • Caco-2 cells: Differentiate into polarized enterocytes, forming a monolayer with tight junctions, mimicking the absorptive function of the small intestine.[13]

    • HT-29 cells (or the mucus-secreting subclone HT29-MTX): Differentiate into goblet-like cells that produce mucus, creating a more physiologically relevant model of the intestinal barrier.[13] A co-culture of Caco-2 and HT-29 cells (e.g., in a 90:10 or 70:30 ratio) is often used.[14]

  • Protocol Outline:

    • Cell Culture:

      • Seed a mixture of Caco-2 and HT-29 cells onto permeable Transwell® inserts.

      • Culture the cells for approximately 21 days to allow for differentiation and the formation of a polarized monolayer. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).[15]

    • Bacterial Culture:

      • Culture the bacterial strain(s) of interest under anaerobic conditions.

    • Co-culture:

      • Once the epithelial monolayer is established, introduce the live bacteria or bacterial supernatant to the apical side of the Transwell® inserts.

      • Incubate the co-culture under anaerobic or microaerobic conditions for a defined period.

    • Analysis:

      • Pantothenic Acid Measurement: Quantify the concentration of pantothenic acid in the apical and basolateral media at different time points using HPLC or LC-MS/MS to assess production and transport.

      • Host Cell Response: Analyze the epithelial cells for changes in gene expression (e.g., of SMVT), protein expression, and cell signaling pathways in response to the microbiota-produced pantothenic acid.

      • Barrier Integrity: Continue to monitor TEER to assess the effect of the bacteria or their metabolites on the integrity of the epithelial barrier.

Conclusion

The intestinal microbiota is a vital source of this compound, contributing to the host's overall vitamin B5 status. Understanding the specific bacterial producers, their biosynthetic pathways, and the mechanisms of host absorption is crucial for elucidating the complex interplay between the gut flora and host health. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess microbial pantothenic acid production and investigate its physiological implications. Further research, particularly in quantifying the production by key commensals and in more complex in vitro and in vivo models, will undoubtedly shed more light on the importance of this microbial function in health and disease.

References

Methodological & Application

Application Notes and Protocols for the Analysis of L-Pantothenic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of L-Pantothenic acid (Vitamin B5) in various biological samples. The protocols described herein are essential for researchers in nutrition, clinical diagnostics, and drug development who require accurate measurement of this vital nutrient.

Introduction

This compound is a water-soluble B vitamin that is a precursor in the synthesis of Coenzyme A (CoA). CoA is a critical cofactor in numerous metabolic pathways, including the tricarboxylic acid cycle, fatty acid synthesis and oxidation, and the synthesis of cholesterol, steroid hormones, and neurotransmitters.[1][2][3][4][5] Accurate quantification of this compound in biological matrices such as blood, urine, and tissues is crucial for assessing nutritional status, diagnosing deficiencies, and in pharmacokinetic studies during drug development.[6][7]

This document outlines three primary methods for the analysis of this compound: Microbiological Assay, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Coenzyme A Biosynthesis Pathway

This compound is the key precursor for the biosynthesis of Coenzyme A. This five-step enzymatic pathway is essential in all living organisms.[2][8][9][10] The first and rate-limiting step is the phosphorylation of pantothenate by pantothenate kinase (PanK).[1][3][11] This enzyme is subject to feedback inhibition by CoA and its thioesters, such as acetyl-CoA, thus regulating intracellular CoA levels.[1][12][13][14]

CoA_Biosynthesis cluster_cytosol Cytosol / Mitochondrial Intermembrane Space cluster_regulation Regulation Pantothenate Pantothenate 4'-Phosphopantothenate 4'-Phosphopantothenate Pantothenate->4'-Phosphopantothenate PanK (ATP -> ADP) 4'-Phospho-N-pantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine 4'-Phosphopantothenate->4'-Phospho-N-pantothenoylcysteine PPCS (Cysteine, ATP -> ADP) 4'-Phosphopantetheine 4'-Phosphopantetheine 4'-Phospho-N-pantothenoylcysteine->4'-Phosphopantetheine PPCDC Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA COASY (PPAT) Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A COASY (DPCK) Acetyl-CoA Acetyl-CoA Acetyl-CoA->Pantothenate CoA CoA CoA->Pantothenate

Caption: Coenzyme A Biosynthesis Pathway

Analytical Methods: A Comparative Overview

The choice of analytical method depends on the required sensitivity, specificity, sample matrix, and available instrumentation.

ParameterMicrobiological AssayHPLC-UVLC-MS/MS
Principle Growth of a microorganism dependent on pantothenic acid concentration.[5][15][16]Chromatographic separation followed by UV absorbance detection.[17]Chromatographic separation followed by mass-based detection of parent and daughter ions.[18]
Specificity Can be affected by compounds that inhibit or stimulate microbial growth.[6]Lower specificity, susceptible to matrix interferences.High specificity and selectivity due to mass-based detection.
Sensitivity HighModerateVery High
Sample Throughput Low, requires long incubation times.ModerateHigh
Instrumentation Basic microbiology laboratory equipment, spectrophotometer.HPLC system with UV detector.[17]LC system coupled to a tandem mass spectrometer.[18]
Typical Application Analysis of food and feed samples.[15][16]Quality control of pharmaceutical preparations.[17]Clinical and research applications requiring high sensitivity and specificity.[18][19]

Experimental Protocols

Sample Preparation

Accurate quantification of this compound requires efficient extraction from the biological matrix and, for total pantothenic acid measurement, enzymatic hydrolysis to release the bound forms (e.g., from Coenzyme A).[6][7]

1.1. Liberation of Bound Pantothenic Acid (for Total Pantothenic Acid Measurement)

In many biological samples, pantothenic acid exists in bound forms like Coenzyme A.[6] To measure total pantothenic acid, enzymatic treatment is necessary to liberate the free form.[6][7]

  • For Whole Blood and Tissues: Samples require enzymatic hydrolysis to release pantothenic acid from CoA.[7] This is often achieved using a combination of alkaline phosphatase and pantetheinase.[6][20][21]

  • For Plasma and Urine: These samples can often be analyzed directly for free pantothenic acid without enzymatic treatment.[6]

Protocol for Enzymatic Hydrolysis of Whole Blood:

  • To 1 mL of hemolyzed whole blood, add a suitable buffer (e.g., Tris-HCl, pH 8.1).

  • Add alkaline phosphatase and pantetheinase. It has been noted that endogenous pantetheinase activity in human plasma can be significant.[20][21][22]

  • Incubate the mixture, for example, at 37°C for at least 8 hours or overnight.[23][24]

  • Proceed with protein precipitation.

1.2. Protein Precipitation

This step is crucial to remove proteins that can interfere with the analysis.

  • For Blood, Plasma, and Serum:

    • Add a protein precipitating agent. Common choices include trichloroacetic acid (TCA) or zinc sulfate (B86663) in methanol.[19] For LC-MS/MS analysis of food samples, a combination of zinc acetate (B1210297) and potassium ferrocyanide solutions can be used.[23]

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • For Urine:

    • Urine samples may require dilution with the initial mobile phase or a suitable buffer before injection, especially for LC-MS/MS analysis.

    • Centrifugation or filtration may be necessary to remove particulate matter.

  • For Tissue Homogenates:

    • After enzymatic hydrolysis (if required), follow the same protein precipitation steps as for blood samples.

Sample_Prep_Workflow cluster_sample Biological Sample cluster_prep Sample Preparation Whole_Blood Whole Blood / Tissue Enzymatic_Hydrolysis Enzymatic Hydrolysis (Alkaline Phosphatase & Pantetheinase) Whole_Blood->Enzymatic_Hydrolysis Plasma_Urine Plasma / Urine Protein_Precipitation Protein Precipitation (e.g., TCA, ZnSO4/Methanol) Plasma_Urine->Protein_Precipitation If necessary Dilution_Filtration Dilution / Filtration Plasma_Urine->Dilution_Filtration Enzymatic_Hydrolysis->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Analysis Analysis Supernatant_Collection->Analysis Dilution_Filtration->Analysis

Caption: General Sample Preparation Workflow
Microbiological Assay Protocol

This method is based on the principle that the growth of a specific microorganism, typically Lactobacillus plantarum, is proportional to the concentration of pantothenic acid in the medium.[5][6][15][25][26]

2.1. Materials

  • Lactobacillus plantarum (e.g., ATCC 8014)

  • Pantothenate Assay Medium (commercially available)[25]

  • Pantothenic acid standard solution

  • Sterile saline solution

  • Spectrophotometer or microplate reader

2.2. Procedure

  • Preparation of Inoculum: Culture Lactobacillus plantarum in a suitable broth. Centrifuge the culture, wash the cells with sterile saline, and resuspend to a standardized cell density.[15]

  • Assay Setup: In a microtiter plate or test tubes, add the Pantothenate Assay Medium.[4][16]

  • Add increasing concentrations of the pantothenic acid standard to create a standard curve.

  • Add the prepared sample extracts to other wells/tubes.

  • Inoculate all wells/tubes (except for sterile controls) with the prepared Lactobacillus plantarum inoculum.

  • Incubation: Incubate the plate/tubes at 37°C for 18-24 hours.[15][25]

  • Measurement: Measure the turbidity (optical density) at a specific wavelength (e.g., 590 nm) using a spectrophotometer or microplate reader.[5][26]

  • Quantification: Plot the turbidity of the standards against their concentrations to generate a standard curve. Determine the pantothenic acid concentration in the samples by interpolating their turbidity values on the standard curve.[26]

Microbiological_Assay_Workflow Prepare_Inoculum Prepare Lactobacillus plantarum Inoculum Inoculate Inoculate with Bacteria Prepare_Inoculum->Inoculate Setup_Assay Set up Assay Plate/Tubes (Medium, Standards, Samples) Setup_Assay->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Measure_Turbidity Measure Turbidity (OD) Incubate->Measure_Turbidity Generate_Curve Generate Standard Curve Measure_Turbidity->Generate_Curve Quantify Quantify Sample Concentration Generate_Curve->Quantify

Caption: Microbiological Assay Workflow
HPLC-UV Protocol

This method offers a faster alternative to the microbiological assay but with lower sensitivity and specificity.[17]

3.1. Instrumentation and Conditions

  • HPLC System: With a UV-Vis detector.

  • Column: A reversed-phase C18 or aminopropyl-loaded silica (B1680970) gel column.[17][27]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier like acetonitrile.[28]

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection Wavelength: 200-210 nm.[17][28]

  • Injection Volume: 10-50 µL.

3.2. Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a series of pantothenic acid standards of known concentrations to establish a calibration curve.

  • Inject the prepared sample extracts.

  • Identify the pantothenic acid peak based on its retention time compared to the standard.

  • Quantify the amount of pantothenic acid in the sample by comparing its peak area to the calibration curve.

LC-MS/MS Protocol

LC-MS/MS is the most sensitive and specific method for the determination of this compound.[29]

4.1. Instrumentation and Conditions

  • LC System: Coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column: A reversed-phase C18 column, often one that is compatible with 100% aqueous mobile phases.[18][29]

  • Mobile Phase: A gradient elution using water and acetonitrile, both typically containing a small amount of an acid like formic acid (e.g., 0.1%) to improve ionization.[29][23]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.[29]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for pantothenic acid is m/z 220. A common product ion for quantification is m/z 90.[29]

  • Internal Standard: A stable isotope-labeled internal standard (e.g., [13C3, 15N]-pantothenic acid) is highly recommended for accurate quantification.[30][31]

4.2. Procedure

  • Optimize the MS parameters (e.g., capillary voltage, gas flows, collision energy) by infusing a standard solution of pantothenic acid.

  • Develop a chromatographic method that provides good peak shape and retention for pantothenic acid.

  • Prepare a calibration curve by spiking a blank matrix with known concentrations of pantothenic acid and a fixed concentration of the internal standard.

  • Add the internal standard to all unknown samples.

  • Inject the calibration standards and samples onto the LC-MS/MS system.

  • Quantify pantothenic acid by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this ratio to the calibration curve.

LCMS_Workflow Sample_Prep Sample Preparation (with Internal Standard) LC_Separation LC Separation (Reversed-Phase C18) Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization Mass_Analysis1 Mass Analyzer 1 (Q1) Select Precursor Ion (m/z 220) Ionization->Mass_Analysis1 Fragmentation Collision Cell (Q2) Fragment Ion Mass_Analysis1->Fragmentation Mass_Analysis2 Mass Analyzer 2 (Q3) Select Product Ion (m/z 90) Fragmentation->Mass_Analysis2 Detection Detector Mass_Analysis2->Detection Quantification Data Analysis & Quantification Detection->Quantification

References

Application Notes and Protocols for the Quantification of L-Pantothenic Acid Using Microbiological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential for the synthesis of coenzyme A (CoA) and acyl carrier protein, which are vital for fatty acid metabolism and many other anabolic and catabolic processes.[1][2][3] Accurate quantification of this compound is crucial in various fields, including pharmaceutical quality control, nutritional analysis of food and feed, and clinical diagnostics.[4][5]

Microbiological assays are a well-established and reliable method for determining the biological activity of vitamins.[6][7] These assays utilize microorganisms that require the vitamin for growth. The extent of microbial growth in a medium deficient in the vitamin, but supplemented with the sample, is proportional to the concentration of the vitamin in the sample.[6][8][9] Lactobacillus plantarum (ATCC 8014) is the most commonly used microorganism for the microbiological assay of pantothenic acid due to its specific requirement for this vitamin for growth.[1][10][11][12]

This document provides detailed application notes and protocols for the quantification of this compound using a turbidimetric microbiological assay with Lactobacillus plantarum.

Principle of the Method

The microbiological assay for this compound is based on the principle that the growth of Lactobacillus plantarum is directly proportional to the amount of pantothenic acid present in the growth medium. The assay is performed in a basal medium that contains all the necessary nutrients for the growth of L. plantarum except for pantothenic acid.[9][12] When samples containing pantothenic acid are added to this medium, the microorganism grows, and the resulting turbidity is measured using a spectrophotometer.[1][2][6] By comparing the turbidity of the sample with that of a series of standards with known concentrations of pantothenic acid, the concentration of the vitamin in the sample can be determined.[8][10]

Experimental Workflow

The overall workflow for the microbiological assay of this compound is depicted below.

Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_media Prepare Basal Assay Medium setup_tubes Set up Assay Tubes (Standards, Samples, Blanks) prep_media->setup_tubes prep_inoculum Prepare L. plantarum Inoculum inoculate Inoculate with L. plantarum prep_inoculum->inoculate prep_std Prepare Pantothenic Acid Standards prep_std->setup_tubes prep_sample Prepare Sample Extracts prep_sample->setup_tubes setup_tubes->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate measure Measure Turbidity (OD at 660 nm) incubate->measure plot Plot Standard Curve (OD vs. Concentration) measure->plot calculate Calculate Sample Concentration plot->calculate

Caption: Overall workflow for the microbiological assay of this compound.

Experimental Protocols

Materials and Reagents
  • Test Organism: Lactobacillus plantarum (ATCC 8014)

  • Culture Media:

    • Lactobacilli MRS Agar (B569324)/Broth (for stock culture maintenance)

    • Pantothenate Assay Medium (commercially available, e.g., Difco™)[12]

  • This compound Standard: Calcium D-pantothenate (USP reference standard)

  • Sterile 0.85% saline solution

  • Sterile distilled water

  • Other reagents as required for sample preparation (e.g., enzymes for extraction from bound forms).

Preparation of Media and Solutions
  • Pantothenate Assay Medium: Prepare according to the manufacturer's instructions. This medium is complete for the growth of L. plantarum except for pantothenic acid.[12]

  • Stock Culture of Lactobacillus plantarum : Maintain stock cultures on Lactobacilli MRS agar slants. Subculture monthly and store at 2-8°C.

  • Inoculum Preparation:

    • Transfer L. plantarum from a stock culture to 10 mL of Lactobacilli MRS broth.

    • Incubate at 37°C for 18-24 hours.

    • Centrifuge the culture aseptically and decant the supernatant.

    • Wash the cells three times with 10 mL of sterile 0.85% saline.

    • After the final wash, resuspend the cells in sterile saline and adjust the turbidity to approximately 40-45% transmittance at 660 nm.[12] This suspension will be used as the inoculum.

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of Calcium D-pantothenate, dissolve in sterile distilled water, and make up to a known volume. Store at 2-8°C.

  • Working Standard Solution (e.g., 1 µg/mL): Dilute the stock standard solution with sterile distilled water.

  • Calibration Curve Standards: Prepare a series of dilutions from the working standard solution to cover the desired concentration range (e.g., 0.0, 0.01, 0.02, 0.04, 0.06, 0.08, 0.1 µg/mL).

Sample Preparation

The method of sample preparation will vary depending on the matrix.

  • Aqueous Samples: Dilute with sterile distilled water to an expected pantothenic acid concentration within the range of the standard curve.

  • Solid Samples (e.g., tablets, food products):

    • Grind a known weight of the sample to a fine powder.

    • Extract the pantothenic acid with a suitable solvent (e.g., water or a buffer solution) by heating (e.g., autoclaving at 121°C for a specified time).[10]

    • For samples containing bound forms of pantothenic acid, enzymatic hydrolysis may be necessary.[9]

    • Centrifuge or filter the extract to remove any particulate matter.

    • Dilute the clear extract with sterile distilled water to the appropriate concentration.

Assay Procedure (Turbidimetric Method)
  • Assay Tube Setup:

    • Set up triplicate tubes for each standard concentration, sample dilution, and a blank (uninoculated control).

    • To each tube, add 5 mL of the Pantothenate Assay Medium.

    • Add the appropriate volume of standard solution or sample extract to the respective tubes.

    • Add sterile distilled water to bring the total volume in each tube to 10 mL.

  • Sterilization: Sterilize the assay tubes by autoclaving at 121°C for 10-15 minutes. Allow to cool to room temperature.

  • Inoculation: Aseptically add one drop of the prepared L. plantarum inoculum to each tube, except for the uninoculated blanks.

  • Incubation: Incubate all tubes at 37°C for 18-24 hours.

Data Collection and Analysis
  • Turbidity Measurement: After incubation, measure the turbidity (optical density, OD) of each tube at a wavelength of 660 nm using a spectrophotometer. Use the uninoculated blank to zero the instrument.

  • Standard Curve: Plot the average OD values of the standards against their corresponding concentrations of this compound.

  • Concentration Determination: Determine the concentration of pantothenic acid in the sample dilutions from the standard curve.

  • Calculation: Calculate the final concentration of this compound in the original sample, taking into account all dilution factors.

Data Presentation

The quantitative data from the assay should be summarized in a clear and structured table for easy comparison and analysis.

Table 1: Standard Curve Data

Standard Concentration (µg/mL)Replicate 1 (OD 660 nm)Replicate 2 (OD 660 nm)Replicate 3 (OD 660 nm)Average OD
0.00
0.01
0.02
0.04
0.06
0.08
0.10

Table 2: Sample Data and Calculated Concentration

Sample IDDilution FactorReplicate 1 (OD 660 nm)Replicate 2 (OD 660 nm)Replicate 3 (OD 660 nm)Average ODConcentration from Standard Curve (µg/mL)Final Concentration in Original Sample (µg/g or µg/mL)
Sample A
Sample B

Logical Relationship of Assay Components

The following diagram illustrates the relationship between the key components of the microbiological assay.

Assay_Relationship cluster_essentials Essential for Growth Basal_Medium Basal Medium (All nutrients except B5) Test_Organism Lactobacillus plantarum Basal_Medium->Test_Organism Provides Pantothenic_Acid This compound (Standard or Sample) Pantothenic_Acid->Test_Organism Provides Growth Microbial Growth (Turbidity) Test_Organism->Growth Leads to Quantification Quantification of Pantothenic Acid Growth->Quantification Allows for

Caption: Relationship between key components of the microbiological assay.

Conclusion

The microbiological assay using Lactobacillus plantarum is a robust and sensitive method for the quantification of biologically active this compound. Adherence to the detailed protocols outlined in these application notes will ensure accurate and reproducible results. While newer analytical techniques like LC-MS/MS exist, the microbiological assay remains a valuable tool, particularly for assessing the total biological activity of pantothenic acid in complex matrices.[13][14]

References

Application Notes: High-Performance Liquid Chromatography (HPLC) for L-Pantothenic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Pantothenic acid, also known as Vitamin B5, is a water-soluble vitamin essential for synthesizing coenzyme A (CoA) and acyl carrier proteins, which are vital for carbohydrate, fat, and protein metabolism. Accurate quantification of this compound is crucial in various fields, including food science, nutrition, and pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of this compound due to its high sensitivity, specificity, and reproducibility.[1] This document provides detailed application notes and protocols for the detection of this compound using HPLC with UV detection.

Principle of the Method

The methods described herein utilize reverse-phase HPLC (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is typically achieved on a C18 column. The mobile phase generally consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). This compound is detected by a UV detector at a low wavelength, typically around 200-210 nm.[2][3][4] For enhanced specificity and sensitivity, particularly in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be employed.[5]

Experimental Protocols

Protocol 1: Analysis of this compound in Pharmaceutical Preparations

This protocol is adapted for the analysis of calcium pantothenate in multivitamin tablets and other nutritional supplements.[3]

1. Materials and Reagents

  • This compound calcium salt (Reference Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (B84403)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Sonicator

  • pH meter

  • Analytical balance

3. Preparation of Solutions

  • Mobile Phase: Prepare a buffer solution (e.g., 0.02 mol/L potassium dihydrogen phosphate) and adjust the pH to 3.0-3.5 with phosphoric acid. The mobile phase can be a mixture of this buffer and methanol or acetonitrile. A common composition is buffer:methanol (95:5 v/v).[2]

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound calcium salt reference standard and dissolve it in water to obtain a stock solution of a known concentration (e.g., 500 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to achieve concentrations within the expected linear range of the assay (e.g., 10-200 µg/mL).

4. Sample Preparation

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.

  • Add a suitable solvent (e.g., phosphate buffer) and sonicate for 10-15 minutes to ensure complete dissolution.[3][6]

  • Dilute to volume with the solvent and mix well.

  • Centrifuge a portion of the solution to remove excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Phosphate buffer (pH 3.5) and methanol (95:5 v/v)

  • Flow Rate: 1.0 - 1.5 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 30 °C

  • Detection Wavelength: 210 nm[3]

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Protocol 2: Analysis of this compound in Food Matrices

This protocol is designed for the determination of this compound in various food products, including infant formula and dairy products.[2][5]

1. Materials and Reagents

  • Same as Protocol 1, with the addition of:

  • Formic acid

  • Zinc sulfate (B86663) solution (15%)

  • Trichloroacetic acid (8% v/v)[7]

2. Instrumentation

  • Same as Protocol 1, with the addition of a homogenizer.

3. Preparation of Solutions

  • Mobile Phase: A common mobile phase is a mixture of a phosphate solution (e.g., 0.02 mol/L, pH 3.0) and acetonitrile (95:5 v/v).[2][5]

  • Standard Solutions: Prepare as described in Protocol 1.

4. Sample Preparation

  • For Low-Protein Foods: Homogenize 2 g of the sample with 20 mL of 1% formic acid solution. Centrifuge the mixture, and filter the supernatant through a 0.45 µm filter.[2][5]

  • For High-Protein Foods (e.g., milk powder): Homogenize 2 g of the sample with 20 mL of water. Add 1 mL of 15% zinc sulfate solution to precipitate proteins, mix well, and centrifuge. Filter the supernatant through a 0.45 µm filter.[2][5]

  • For Royal Jelly: A pre-treatment with trichloroacetic acid is required to precipitate proteins before analysis.[7][8]

5. Chromatographic Conditions

  • Column: L-column2 ODS or equivalent C18 column[2][5]

  • Mobile Phase: 0.02 mol/L phosphate solution (pH 3.0) : acetonitrile (95:5)[2][5]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detection Wavelength: 200 nm[2][5]

6. Data Analysis

  • Perform quantification as described in Protocol 1.

Data Presentation

Table 1: Comparison of HPLC Methods for this compound Detection

ParameterMethod 1 (Pharmaceuticals)[3]Method 2 (Food)[2][5]Method 3 (Royal Jelly)[7]
Column Aminopropyl-loaded silica (B1680970) or C18L-column2 ODSC18
Mobile Phase Phosphate buffer (pH 3.5) : Methanol (95:5)0.02 mol/L Phosphate (pH 3.0) : Acetonitrile (95:5)Aqueous solution of trichloroacetic acid (8% v/v)
Flow Rate 1.5 mL/min1.0 mL/minNot Specified
Detection UV at 210 nmUV at 200 nmUV at 210 nm
Sample Prep Sonication with phosphate bufferProtein precipitation with formic acid or zinc sulfateProtein precipitation with trichloroacetic acid

Table 2: Validation Parameters for HPLC Methods

ParameterValue (Method for Seafood)[1]Value (Method for Multivitamins)[6]
Linearity (R²) 0.9998 - 1.000> 0.999
LOD 0.0003 mg/100 g4.20 µg/mL
LOQ 0.0008 mg/100 g1.26 µg/mL
Recovery 81.1% - 103.9%< 99.480%
Precision (RSD) Repeatability: 1.5%, Reproducibility: 3.8%Not Specified

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Extraction Extraction/Dissolution (e.g., Sonication, Homogenization) Sample->Extraction Precipitation Protein Precipitation (if necessary) Extraction->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Vial Transfer to HPLC Vial Filtration->Vial Injection Injection into HPLC Vial->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (200-210 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for HPLC analysis of this compound.

Sample_Prep_Comparison cluster_pharma Pharmaceuticals cluster_food_low Low-Protein Food cluster_food_high High-Protein Food Start Sample Pharma_Prep Dissolve in Buffer & Sonicate Start->Pharma_Prep Food_Low_Prep Homogenize with Formic Acid Start->Food_Low_Prep Food_High_Prep Homogenize with Water & Add Zinc Sulfate Start->Food_High_Prep End Centrifuge & Filter Pharma_Prep->End Food_Low_Prep->End Food_High_Prep->End

Caption: Comparison of sample preparation methods for different matrices.

References

Application Note: Accurate Quantification of L-Pantothenic Acid (Vitamin B5) Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction L-Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential for all forms of life.[1] Its primary physiological role is as a precursor in the biosynthesis of Coenzyme A (CoA), a vital coenzyme for a multitude of biochemical reactions, including the metabolism of carbohydrates, fats, and proteins.[2][3][4] Given its importance, accurate measurement of this compound in various matrices such as foods, nutritional products, and biological samples is crucial for quality control, nutritional assessment, and clinical research.

Traditional methods for pantothenic acid determination, like microbiological assays, can be time-consuming.[5] High-Performance Liquid Chromatography (HPLC) with UV detection often lacks the required selectivity for complex matrices.[5] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a superior analytical technique, offering high sensitivity, selectivity, and speed for the accurate quantification of this compound.[5][6] This application note provides detailed protocols and methods for the analysis of this compound using LC-MS/MS.

Metabolic Significance of this compound

This compound is the cornerstone for the synthesis of Coenzyme A. This five-step enzymatic process is critical for cellular metabolism.[1][4] The initial and rate-limiting step is the phosphorylation of pantothenate by the enzyme pantothenate kinase.[3][4] CoA and its derivatives are fundamental to the citric acid cycle and the synthesis and degradation of fatty acids.[1][2]

Pantothenic_Acid_to_CoA_Pathway cluster_0 Coenzyme A Biosynthesis Pathway Pantothenic_Acid This compound (Vitamin B5) Pantothenic_Acid->inv1 Phosphopantothenic_Acid 4'-Phosphopantothenic Acid Phosphopantothenic_Acid->inv2 Phospho_N_Pantothenoylcysteine 4'-Phospho-N- pantothenoylcysteine (PPC) Phospho_N_Pantothenoylcysteine->inv3 Phosphopantetheine 4'-Phosphopantetheine Phosphopantetheine->inv4 Dephospho_CoA Dephospho-CoA Dephospho_CoA->inv5 CoA Coenzyme A (CoA) inv1->Phosphopantothenic_Acid label1 Pantothenate Kinase (PANK) inv1->label1 inv2->Phospho_N_Pantothenoylcysteine label2 PPCS inv2->label2 inv3->Phosphopantetheine label3 PPCDC inv3->label3 inv4->Dephospho_CoA label4 PPAT inv4->label4 inv5->CoA label5 DPCK inv5->label5 label1->inv1 label2->inv2 label3->inv3 label4->inv4 label5->inv5

Biosynthesis pathway of Coenzyme A from this compound.

Experimental Protocols

A generalized workflow for the LC-MS/MS analysis of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental_Workflow SampleCollection Sample Collection (Food, Whole Blood, etc.) SamplePrep Sample Preparation SampleCollection->SamplePrep Sub_Extraction Extraction / Hydrolysis SamplePrep->Sub_Extraction Sub_Precipitation Protein Precipitation SamplePrep->Sub_Precipitation Sub_Cleanup Centrifugation & Filtration SamplePrep->Sub_Cleanup LC_Separation LC Separation (Reversed-Phase) SamplePrep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataAnalysis Data Analysis (Quantification) MS_Detection->DataAnalysis

General experimental workflow for LC-MS/MS analysis.
Protocol 1: Analysis in Food Products

This protocol is adapted for food matrices, with variations for high-protein and low-protein samples.[7][8]

1. Sample Preparation:

  • For Low-Protein Foods:

    • Weigh 2 g of homogenized sample.

    • Add 20 mL of a 1% formic acid solution.[8]

    • Homogenize, extract, and centrifuge the mixture.[8]

    • Filter the supernatant through a 0.22 μm membrane to prepare the test solution.[9]

  • For High-Protein Foods (e.g., milk powder):

    • Weigh 2 g of the sample and add 20 mL of water.[8]

    • After homogenization, add 1 mL of 15% zinc sulfate (B86663) solution to precipitate proteins.[7][8]

    • Mix thoroughly, centrifuge, and filter the supernatant to create the test solution.[7][8]

  • For Foods with Bound Pantothenic Acid (e.g., cereals, meat):

    • To liberate pantothenic acid from its bound forms (Coenzyme A, acyl carrier protein), enzymatic hydrolysis is required.[9][10]

    • Hydrolyze the sample using an enzyme mixture (e.g., alkaline phosphatase and pigeon liver extract) for at least 8 hours at 37°C.[9]

    • Proceed with the protein precipitation step as described for high-protein foods.[9]

2. LC-MS/MS Conditions:

  • Chromatography:

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.[11]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[5][7][8]

    • MRM Transition (Example): For pantothenic acid, a common transition is m/z 220.07 → 89.98 for quantification.[5]

Protocol 2: Analysis in Whole Blood

This protocol is designed for the analysis of B vitamins, including pantothenic acid, in whole blood samples.[12]

1. Sample Preparation:

  • In an Eppendorf tube, mix 300 μL of whole blood with 100 μL of water and 100 μL of an internal standard working solution.[12]

  • Deproteinize the sample by adding 500 μL of a precipitating agent, such as 300 mM zinc sulfate in methanol (B129727) (3:7 v/v).[12] Using zinc sulfate in methanol has been shown to yield good results for multiple B vitamins.[6][13]

  • Vortex the sample for 10 seconds, incubate on ice for 15 minutes, and then centrifuge at 20,000 x g for 10 minutes.[12]

  • Transfer the clarified supernatant to an HPLC vial for analysis.[12]

2. LC-MS/MS Conditions:

  • Chromatography:

    • Column: Thermo Acclaim C30 (150 x 2.1 mm, 3 μm), maintained at 15°C.[12]

    • Mobile Phase A: Ammonium formate (0.6306 g/L) with formic acid (175 μL/L) in water, pH 4.0.[12]

    • Mobile Phase B: Ammonium formate (0.6306 g/L) with formic acid (1750 μL/L) in water, pH 3.0.[12]

    • A gradient elution program would be used for separation.

  • Mass Spectrometry:

    • Ionization: ESI, positive mode.

    • Detection Mode: MRM or FullScan MS/MS.[12]

Data Presentation: Method Performance

The following tables summarize quantitative data from various validated LC-MS/MS methods for this compound.

Table 1: Linearity and Detection Limits

Matrix Linearity Range (µg/L) Correlation Coefficient (r²) Detection Limit (LOD) (µg/kg) Reference
Food 10 - 1500 Not Specified 3.0 [9]
Fortified Foods 80 - 1200 (µg/mL) 0.9998 Not Specified [11]
Fortified Foods 0.5 - 10 (µg/mL) 0.9993 800 pg (on column) [14]
Infant Formula 1.0 - 1000 >0.99 Not Specified [5]

| Whole Blood | 1 - 500 | 1.0000 | Not Specified |[12][13] |

Table 2: Recovery and Precision

Matrix Recovery (%) Relative Standard Deviation (RSD) Reference
Milk Powder / Nutritional Food >88% High Precision [7][8]
Food 91.0% - 105% Not Specified [9]
Infant Formula 89.5% - 93.5% 1.0% [5]
Fortified Foods 95% - 106% 2.5% - 6.0% [11]

| Whole Blood | 89% - 120% | 0.5% - 13% |[12] |

Conclusion

LC-MS/MS provides a robust, sensitive, and specific platform for the accurate quantification of this compound in a diverse range of complex matrices. The methods detailed in this application note demonstrate excellent performance in terms of linearity, recovery, and precision.[5][9][11] The sample preparation protocols, particularly the use of protein precipitation with agents like zinc sulfate or enzymatic hydrolysis for bound forms, are critical for minimizing matrix effects and achieving reliable results.[7][9][12] By leveraging the capabilities of LC-MS/MS in MRM mode, researchers can achieve high-throughput and accurate analysis essential for nutritional science, food quality control, and clinical diagnostics.

References

Application Notes: Quantification of L-Pantothenic Acid using Radioimmunoassay (RIA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenic acid (Vitamin B5) is a vital nutrient, serving as a precursor for the synthesis of Coenzyme A (CoA), a molecule central to numerous metabolic pathways, including the metabolism of carbohydrates, fats, and proteins.[1] Accurate quantification of pantothenic acid in biological matrices is crucial for nutritional assessment, clinical diagnostics, and in the development of pharmaceuticals and dietary supplements. Radioimmunoassay (RIA) offers a highly sensitive and specific method for the determination of pantothenic acid concentrations in various samples such as blood, tissues, and milk.[2][3]

This document provides detailed application notes and protocols for the quantification of L-pantothenic acid using a competitive binding radioimmunoassay, based on the established method by Wyse, Wittwer, and Hansen.[2]

Principle of the Assay

The radioimmunoassay for pantothenic acid is a competitive binding assay.[4] In this assay, a limited amount of specific antibody is incubated with a sample containing an unknown amount of pantothenic acid ("cold" antigen) and a known amount of radiolabeled pantothenic acid ("hot" antigen). The "cold" antigen from the sample and the "hot" antigen compete for the limited number of binding sites on the antibody. The amount of radiolabeled antigen that binds to the antibody is inversely proportional to the concentration of unlabeled pantothenic acid in the sample. By measuring the radioactivity of the antigen-antibody complexes, the concentration of pantothenic acid in the unknown sample can be determined by comparing it to a standard curve generated with known concentrations of pantothenic acid.

Diagram: Principle of Competitive Binding RIA

RIA_Principle cluster_0 Low Pantothenic Acid in Sample cluster_1 High Pantothenic Acid in Sample Ab1 Antibody Hot1 Radiolabeled Pantothenic Acid Ab1->Hot1 High Radioactivity Detected Competition Competition for Antibody Binding Sites Cold1 Sample Pantothenic Acid Ab2 Antibody Cold2 Sample Pantothenic Acid Ab2->Cold2  Low  Radioactivity  Detected Hot2 Radiolabeled Pantothenic Acid

Caption: Competitive binding in RIA for this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for the this compound RIA, including typical assay parameters and reported concentrations in various biological samples.

Table 1: this compound RIA Performance Characteristics

ParameterValueReference
Assay Range5 - 125 ng/tube[2][5]
Correlation with Microbiological Assay (L. plantarum)r = 0.80[2]
Sample Volume75 µL of tissue extract[2][5]
Antiserum Dilution1:100[2][5]

Table 2: Reported this compound Concentrations in Human Samples using RIA

Sample TypeConcentration RangeReference
Whole Blood (Normal)1.6 to 2.7 µmol/L[6]
Whole Blood (Deficiency suggested)< 1 µmol/L[6]
Human Milk (Term, fore milk)2.64 µg/mL
Human Milk (Term, hind milk)2.48 µg/mL
Human Milk (Preterm, fore milk)3.31 µg/mL
Human Milk (Preterm, hind milk)3.72 µg/mL

Experimental Protocols

The following protocols are based on the method described by Wyse, Wittwer, and Hansen (1979) and provide a detailed methodology for the quantification of this compound by RIA.[2]

Preparation of Antigen for Antibody Production

To produce antibodies against the small molecule pantothenic acid, it must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA).[2]

  • Conjugation: D-Pantothenic acid is conjugated to BSA using a bromoacetyl derivative of pantothenic acid.[2] This creates an immunogenic complex that can be used to elicit an antibody response in a host animal.

Antibody Production
  • Immunization: Rabbits are typically used for immunization. The pantothenic acid-BSA conjugate is injected into the footpads of the rabbits to stimulate an immune response.[2]

  • Antiserum Collection: After a sufficient immune response is generated, blood is collected from the rabbits, and the antiserum containing the anti-pantothenic acid antibodies is separated and stored at -20°C or below.

Radiolabeling of Pantothenic Acid
  • Radiotracer: A commercially available radiolabeled form of pantothenic acid, such as Sodium [1-¹⁴C]-D-pantothenate, is used as the "hot" antigen.[7] The specific activity of the radiotracer should be known for accurate quantification.

Sample Preparation

The preparation method will vary depending on the sample matrix.

  • Blood:

    • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

    • To release bound pantothenate, treat the hemolyzed blood with enzymes such as alkaline phosphatase and a pantetheinase source.[3]

    • Incubate the mixture to allow for enzymatic digestion.

    • Deproteinize the sample by heating, followed by centrifugation to remove precipitated proteins.

    • The resulting supernatant is used for the RIA.

  • Tissues:

    • Homogenize the tissue in distilled water.

    • Centrifuge the homogenate to obtain a clear supernatant.

    • The supernatant can be used directly in the assay after appropriate dilution.

Radioimmunoassay Protocol
  • Reagent Preparation:

    • Assay Buffer: Prepare a phosphate (B84403) buffer (e.g., 10 mmol/L, pH 7.0) containing a protein stabilizer like rabbit albumin (e.g., 1 g/L).

    • Antiserum Dilution: Dilute the rabbit anti-pantothenic acid antiserum 1:100 in the assay buffer.[2][5]

    • Radiolabeled Pantothenic Acid Solution: Dilute the radiolabeled pantothenic acid stock to a working concentration that provides a suitable number of counts per minute (CPM) per assay tube.

    • Standard Solutions: Prepare a series of standard solutions of non-radiolabeled this compound in the assay buffer, with concentrations ranging from 0 to 125 ng/tube.

  • Assay Procedure:

    • Set up duplicate tubes for blanks, standards, and unknown samples.

    • Add a specific volume (e.g., 75 µL) of the standard or sample supernatant to the respective tubes.[2][5]

    • Add the diluted antiserum to all tubes except the "total counts" and "non-specific binding" (NSB) tubes.

    • Add the radiolabeled pantothenic acid solution to all tubes.

    • Vortex all tubes and incubate for a specified time and temperature (e.g., overnight at 4°C) to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Antigen:

    • Precipitate the antibody-bound antigen. This can be achieved by adding a second antibody (e.g., goat anti-rabbit IgG) or a chemical precipitant like polyethylene (B3416737) glycol (PEG).[8]

    • Incubate to allow for the formation of the precipitate.

    • Centrifuge the tubes to pellet the precipitate containing the bound radiolabeled pantothenic acid.

    • Carefully decant the supernatant containing the free radiolabeled pantothenic acid.

  • Measurement of Radioactivity:

    • Dissolve the pellet in a suitable solvent.

    • Add a scintillation cocktail to the dissolved pellet.

    • Measure the radioactivity (in CPM) of each tube using a liquid scintillation counter.[2][5]

  • Data Analysis:

    • Calculate the average CPM for each set of duplicates.

    • Subtract the average CPM of the NSB tubes from all other tubes.

    • Calculate the percentage of bound radiolabeled pantothenic acid for each standard and sample using the formula: %B/B₀ = (CPM_sample / CPM_zero_standard) x 100.

    • Construct a standard curve by plotting the %B/B₀ against the concentration of the pantothenic acid standards.

    • Determine the concentration of pantothenic acid in the unknown samples by interpolating their %B/B₀ values from the standard curve.

Diagram: this compound RIA Experimental Workflow

RIA_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_analysis Data Analysis SamplePrep Sample Preparation (Blood/Tissue Extraction) Incubation Incubate Sample/Standard with Antibody and Radiolabeled Pantothenic Acid SamplePrep->Incubation StandardPrep Standard Curve Preparation (0-125 ng/tube) StandardPrep->Incubation ReagentPrep Reagent Preparation (Antibody, Tracer) ReagentPrep->Incubation Precipitation Precipitate Antigen-Antibody Complexes Incubation->Precipitation Centrifugation Centrifuge to Pellet Bound Fraction Precipitation->Centrifugation Decant Decant Supernatant (Free Fraction) Centrifugation->Decant Counting Measure Radioactivity of Bound Fraction (Liquid Scintillation) Decant->Counting StdCurve Generate Standard Curve Counting->StdCurve Quantification Quantify Pantothenic Acid in Samples StdCurve->Quantification

Caption: Step-by-step workflow for this compound RIA.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Maximum Binding (B₀) - Degraded radiotracer- Improper antibody dilution- Inactive antibody- Use a fresh batch of radiolabeled pantothenic acid.- Optimize antibody titration.- Use a new aliquot of antiserum.
High Non-Specific Binding (NSB) - Incomplete separation of bound and free fractions- Radiotracer binding to tube walls or other proteins- Optimize the precipitation and centrifugation steps.- Include a blocking agent (e.g., BSA) in the assay buffer.- Use pre-coated tubes if available.
Poor Precision (High CV%) - Pipetting errors- Inconsistent incubation times or temperatures- Incomplete mixing- Calibrate pipettes regularly.- Ensure consistent timing and temperature for all assay steps.- Vortex all tubes thoroughly after each reagent addition.
Shift in Standard Curve - Changes in reagent concentrations or activity- Matrix effects from samples- Prepare fresh standards and reagents for each assay.- Ensure sample matrix is similar to the standard curve matrix or perform sample dilution.

Conclusion

The radioimmunoassay for this compound is a robust and highly sensitive method suitable for the quantification of this essential vitamin in a variety of biological samples. Adherence to a well-defined protocol and careful optimization of assay parameters are critical for obtaining accurate and reproducible results. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this technique in their laboratories.

References

Application Notes: Quantitative Determination of L-Pantothenic Acid using Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview and protocol for the quantification of L-Pantothenic acid (Vitamin B5) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction

This compound, a crucial water-soluble vitamin, is the biologically active isomer of pantothenic acid and a vital component of Coenzyme A (CoA) and acyl carrier protein (ACP). These molecules are essential for numerous metabolic pathways, including the synthesis and oxidation of fatty acids.[1] Consequently, accurate quantification of this compound is critical in nutrition, clinical diagnostics, and drug development. While microbiological assays have traditionally been the standard for measuring pantothenic acid, immunoassays like ELISA offer a sensitive and specific alternative.[1][2]

This application note details a competitive ELISA protocol for this compound, a format well-suited for the detection of small molecules (haptens) like pantothenic acid. In this assay, free this compound in the sample competes with a labeled or immobilized pantothenic acid conjugate for binding to a limited number of specific anti-pantothenic acid antibody sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Assay Principle

The competitive ELISA for this compound is based on the competition between the this compound in the sample and a pantothenic acid-antigen conjugate pre-coated on a microplate for a limited number of anti-L-Pantothenic acid antibody binding sites. A secondary antibody conjugated to an enzyme, such as horseradish peroxidase (HRP), is then added, which binds to the primary antibody. After a washing step, a substrate solution is added. The enzyme catalyzes a colorimetric reaction, and the intensity of the color is measured spectrophotometrically. The concentration of this compound in the sample is inversely proportional to the optical density.

Data Presentation

Assay Performance Characteristics

The following table summarizes the typical performance characteristics of a competitive ELISA for pantothenic acid. These values are representative and may vary between different assay kits and laboratories.

ParameterTypical Value
Limit of Detection (LOD) 32.22 ng/mL[3][4]
Linear Range 64.44–628.84 ng/mL[3][4]
Precision (Intra-assay) <10%
Precision (Inter-assay) <15%
Sample Types Serum, Plasma, Urine, Cell Culture Supernatants, Fortified Foods
Specificity and Cross-Reactivity

The specificity of the antibody is crucial for an accurate this compound ELISA. The following table presents typical cross-reactivity data for an immunoassay developed for pantothenic acid.

CompoundCross-Reactivity (%)
Pantothenic Acid 100
Panthenol Not measurable
Pantethine Not measurable
Coenzyme A (CoA) Not measurable
Biotin 2.8
Pantoyl taurine 3.6

Data adapted from an optical biosensor immunoassay using a specific pantothenic acid-binding protein.[5] It is important to note that the antibody's specificity to the L-isomer versus the D-isomer of pantothenic acid should be validated for each specific assay.

Experimental Protocols

This section provides a detailed protocol for a competitive ELISA for the quantification of this compound.

Reagent Preparation
  • Wash Buffer (1X): If supplied as a concentrate, dilute with deionized water to the working concentration.

  • This compound Standards: Prepare a series of standards by diluting the stock solution in the provided assay diluent to concentrations spanning the expected range of the samples.

  • Sample Preparation:

    • Serum/Plasma: Collect blood and separate serum or plasma. Samples can be stored at -20°C or -80°C. Before use, thaw and centrifuge to remove any precipitate. Dilute samples in assay diluent.

    • Urine: Collect urine and centrifuge to remove particulate matter. Dilute samples in assay diluent.

    • Cell Culture Supernatants: Centrifuge to remove cells and debris. Dilute samples in assay diluent.

    • Fortified Foods: Sample preparation will vary depending on the matrix. A typical procedure involves homogenization, extraction with a suitable buffer, and centrifugation to clarify the extract. Dilute the extract in assay diluent. For some samples, enzymatic hydrolysis may be necessary to measure total pantothenic acid.[6]

Assay Procedure
  • Plate Preparation: Bring all reagents and samples to room temperature. Add 50 µL of each standard and sample to the appropriate wells of the microplate pre-coated with the pantothenic acid-antigen conjugate.

  • Addition of Primary Antibody: Add 50 µL of the diluted anti-L-Pantothenic acid antibody to each well.

  • Incubation: Cover the plate and incubate for 1 hour at 37°C.

  • Washing: Aspirate the contents of the wells and wash each well 3-5 times with 1X Wash Buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and tapping it on a clean paper towel.

  • Addition of Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody to each well.

  • Incubation: Cover the plate and incubate for 30-60 minutes at 37°C.

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Addition: Add 100 µL of the TMB substrate solution to each well.

  • Development: Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

Visualizations

Competitive ELISA Workflow

ELISA_Workflow cluster_plate Microplate Well start Antigen-Coated Well add_sample Add Sample/Standard (Free Antigen) start->add_sample Step 1 add_antibody Add Primary Antibody add_sample->add_antibody Step 2 incubation1 Incubate add_antibody->incubation1 Step 3 wash1 Wash incubation1->wash1 Step 4 add_secondary Add Enzyme-Labeled Secondary Antibody wash1->add_secondary Step 5 incubation2 Incubate add_secondary->incubation2 Step 6 wash2 Wash incubation2->wash2 Step 7 add_substrate Add Substrate wash2->add_substrate Step 8 development Color Development add_substrate->development Step 9 read Read Absorbance development->read Step 10

Caption: Workflow of the competitive ELISA for this compound.

Principle of Competitive ELISA

Competitive_Principle cluster_high_conc High Analyte Concentration cluster_low_conc Low Analyte Concentration Analyte_H Free Analyte (from sample) Antibody_H Antibody Analyte_H->Antibody_H Binds Result_H Low Signal Antibody_H->Result_H Coated_Ag_H Coated Antigen Coated_Ag_H->Antibody_H Less Binding Analyte_L Free Analyte (from sample) Antibody_L Antibody Analyte_L->Antibody_L Less Binding Result_L High Signal Antibody_L->Result_L Coated_Ag_L Coated Antigen Coated_Ag_L->Antibody_L Binds

References

Application Notes and Protocols for L-Pantothenic Acid Analysis in Blood and Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Pantothenic acid, also known as Vitamin B5, is a water-soluble vitamin essential for the synthesis of coenzyme A (CoA) and acyl carrier protein. Accurate quantification of pantothenic acid in biological matrices like blood and urine is crucial for nutritional assessment, clinical diagnostics, and pharmacokinetic studies in drug development. In blood, pantothenic acid exists in both free form and bound within CoA. Therefore, for the determination of total pantothenic acid, an enzymatic hydrolysis step is necessary to liberate the vitamin from its bound forms.[1][2] This document provides detailed protocols for the preparation of blood and urine samples for analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

I. Sample Collection and Storage

Proper sample collection and storage are critical to ensure the integrity of this compound.

Blood:

  • Collect whole blood in either a red-top tube (for serum) or a lavender-top (EDTA) tube (for plasma).[3]

  • For serum, allow the blood to clot at room temperature for 30 minutes before centrifugation.[4]

  • For plasma, centrifuge the blood sample shortly after collection.

  • Separate the serum or plasma from the blood cells and transfer it to a clean, labeled polypropylene (B1209903) tube.

  • Samples should be protected from light.[4]

  • For short-term storage, samples can be refrigerated at 2-8°C for up to 14 days.[3] For long-term storage, samples should be frozen at -20°C or lower, where they are stable for at least 21 days.[3][4] Avoid repeated freeze-thaw cycles.[3]

Urine:

  • A 24-hour urine collection is often preferred for a comprehensive assessment of pantothenic acid status.[5]

  • For random urine samples, a mid-stream collection is recommended.

  • Urine samples should be collected in a sterile container and can be stored at 2-8°C for a short period or frozen at -20°C or lower for long-term storage.

II. Experimental Protocols

A. Total this compound in Whole Blood/Plasma/Serum

This protocol is designed to measure the total concentration of this compound, including both free and CoA-bound forms.

1. Enzymatic Hydrolysis

The majority of pantothenic acid in blood is incorporated into CoA.[1][2] Therefore, enzymatic treatment is required to release free pantothenic acid for accurate quantification of the total amount.[1][2] This is typically a two-step process involving alkaline phosphatase and pantetheinase.[6][7][8] Endogenous pantetheinase activity has been identified in human plasma.[6][7][8]

  • Materials:

    • Alkaline phosphatase solution

    • Pantetheinase solution (pigeon liver extract is a common source)[9]

    • Tris-HCl buffer (pH 8.5)

    • Internal Standard (IS) solution (e.g., [13C6, 15N2]-pantothenic acid or hopantenic acid)[10][11]

  • Procedure:

    • To 100 µL of whole blood, plasma, or serum in a microcentrifuge tube, add 10 µL of the internal standard solution.

    • Add 50 µL of Tris-HCl buffer.

    • Add 10 µL of alkaline phosphatase solution and 10 µL of pantetheinase solution.

    • Vortex the mixture gently and incubate at 37°C for at least 8 hours (or overnight) to ensure complete hydrolysis.[9]

2. Protein Precipitation

Following enzymatic hydrolysis, proteins must be removed from the sample as they can interfere with the LC-MS/MS analysis.

  • Materials:

  • Procedure (using Acetonitrile/Methanol):

    • To the incubated sample, add 300 µL of ice-cold acetonitrile or methanol (B129727).[12]

    • Vortex vigorously for 1 minute to precipitate the proteins.[12]

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.[12][14]

    • Carefully collect the supernatant.

3. Final Sample Preparation for LC-MS/MS Analysis

  • Procedure:

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[12]

    • The filtered supernatant is now ready for injection into the LC-MS/MS system.

B. Free this compound in Plasma/Serum

This protocol measures only the free, unbound form of this compound and omits the enzymatic hydrolysis step.

1. Protein Precipitation

  • Procedure:

    • To 100 µL of plasma or serum, add 10 µL of the internal standard solution.[12]

    • Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.[12]

    • Vortex the mixture for 1 minute.[12]

    • Centrifuge at 15,000 x g for 5 minutes at 4°C.[12]

2. Final Sample Preparation for LC-MS/MS Analysis

  • Procedure:

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.[12]

    • The filtered supernatant is ready for LC-MS/MS analysis.[12]

C. This compound in Urine

Urine samples typically require less extensive preparation than blood samples.

1. Dilution and Filtration

  • Materials:

    • Deionized water or initial mobile phase

    • Internal Standard (IS) solution

  • Procedure:

    • To 100 µL of urine, add 10 µL of the internal standard solution.[12]

    • Add 900 µL of deionized water or the initial mobile phase to dilute the sample.[12]

    • Vortex for 30 seconds.[12]

    • Centrifuge at 15,000 x g for 5 minutes to pellet any particulates.[12]

    • Filter the supernatant through a 0.22 µm syringe filter.[12]

    • The diluted and filtered sample is ready for LC-MS/MS analysis.[12]

III. LC-MS/MS Analysis

The following are general conditions for the analysis of this compound. These may need to be optimized for specific instrumentation.

  • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[12]

  • LC Column: A reversed-phase C18 or a polar C18 column is suitable.[12][15]

  • Mobile Phase A: 0.1% Formic acid in water.[12]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[12]

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a column wash and re-equilibration.[12]

  • Flow Rate: 0.3 mL/min.[12]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[12]

  • Multiple Reaction Monitoring (MRM): The transition for pantothenic acid is typically m/z 220 -> 90.[12]

IV. Data Presentation

The following tables summarize quantitative data from various methods for this compound analysis.

Table 1: Quantitative Parameters for this compound Analysis in Blood/Serum

MethodLinearity Range (µg/mL)Recovery (%)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/L)Reference
LC-MS/MS0.08 - 1.295 - 106--[11]
LC-MS/MS-89 - 120-0.42 - 5.0[13]

Table 2: Quantitative Parameters for this compound Analysis in Urine

MethodLinearity Range (µg/mL)Recovery (%)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Reference
LC-MS0.25 - 1096 - 1080.1-[5][10]

V. Visualizations

G cluster_collection Sample Collection cluster_prep Sample Preparation cluster_blood_prep Blood Sample Prep cluster_urine_prep Urine Sample Prep cluster_analysis Analysis cluster_data Data Processing Blood Whole Blood/ Plasma/Serum Enzyme Enzymatic Hydrolysis (for Total B5) Blood->Enzyme Total B5 Protein Protein Precipitation Blood->Protein Free B5 Urine Urine Dilute Dilution Urine->Dilute Enzyme->Protein Filter_Blood Filtration Protein->Filter_Blood LCMS LC-MS/MS Analysis Filter_Blood->LCMS Filter_Urine Filtration Dilute->Filter_Urine Filter_Urine->LCMS Data Quantification & Data Reporting LCMS->Data

Caption: Workflow for this compound Analysis.

G CoA Coenzyme A (CoA) (in Blood) Phospho 4'-Phosphopantetheine CoA->Phospho Hydrolysis Pantetheine Pantetheine Phospho->Pantetheine Enzyme1 Alkaline Phosphatase PA This compound (Free) Pantetheine->PA Enzyme2 Pantetheinase Enzyme1->Phospho Enzyme2->Pantetheine

Caption: Enzymatic Release of this compound.

References

Application Notes and Protocols for the Extraction of L-Pantothenic Acid from Food Matrices for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential for various metabolic functions. It is a component of coenzyme A (CoA), which plays a crucial role in the metabolism of carbohydrates, fats, and proteins.[1][2] The accurate quantification of pantothenic acid in food is vital for nutritional labeling, quality control, and research in food science and drug development. Pantothenic acid exists in food in both free form and bound forms, such as coenzyme A (CoA) and acyl carrier protein (ACP).[2][3] To determine the total pantothenic acid content, the bound forms must be enzymatically hydrolyzed to release the free form prior to analysis.[3][4]

This document provides detailed application notes and protocols for the extraction of this compound from various food matrices for analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

Several analytical methods are available for the determination of pantothenic acid in food samples. The most common techniques are:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with an ultraviolet (UV) detector is a widely used method for quantifying pantothenic acid in food products and pharmaceutical preparations.[1][3][5] This technique offers good precision and accuracy.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective method for determining pantothenic acid in complex matrices like food and biological fluids.[5][6][7] Its key advantages are low detection limits and high specificity, which can minimize the need for extensive sample cleanup.[5]

  • Microbiological Assay: This traditional method utilizes microorganisms, such as Lactobacillus plantarum, that require pantothenic acid for growth to quantify the vitamin content in a sample.[3][5]

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used for the detection of pantothenic acid.

Table 1: Performance of LC-MS/MS Methods for Pantothenic Acid Analysis

ParameterInfant Formula & Milk-Based ProductsMilk Powder, Rice Flour, etc.Fortified Foods
Linearity Range Not Specified10 - 1500 µg·L⁻¹[6]0.08 - 1.2 µg/mL[8][9]
Limit of Detection (LOD) Not Specified3.0 µg·kg⁻¹[6]Not Specified
Recovery 99.2 - 108.6%[10]91.0 - 105%[6]95 - 106%[8][9]
Precision (RSD) < 6.1%[10]0.46 - 3.0%[6]2.5 - 6.0% (intermediate precision)[8][9]

Table 2: Performance of HPLC Methods for Pantothenic Acid Analysis

ParameterInfant Milk FormulasMilk Powder & Nutritional Foods
Linearity Range 50 - 800 ng[11]Not Specified
Recovery 89 - 98%[11]> 88%[7][12]
Precision (RSD) 1.17 - 3.20%[11]High precision reported[7][12]

Experimental Protocols

Here are detailed protocols for the extraction of this compound from different food matrices.

Protocol 1: Extraction of Free Pantothenic Acid from High-Protein Foods (e.g., milk powder, infant formula)

This protocol is suitable for the analysis of free pantothenic acid in food matrices with high protein content.

Materials:

  • Homogenized food sample

  • Deionized water

  • 15% Zinc sulfate (B86663) solution[7][12]

  • Centrifuge

  • 0.22 µm or 0.45 µm syringe filter

Procedure:

  • Weigh 2 g of the homogenized sample into a centrifuge tube.[7][12]

  • Add 20 mL of deionized water and mix thoroughly to create a slurry.[7][12]

  • Add 1 mL of 15% zinc sulfate solution to precipitate the proteins.[5][7][12]

  • Mix the solution well and then centrifuge to separate the solid and liquid phases.[5][7][12]

  • Filter the supernatant through a 0.22 µm or 0.45 µm filter to obtain the final test solution for analysis.[6]

Workflow Diagram:

G cluster_sample_prep Sample Preparation Sample 2g Homogenized High-Protein Food Sample Add_Water Add 20mL Deionized Water & Mix Sample->Add_Water Add_ZnSO4 Add 1mL 15% Zinc Sulfate Solution Add_Water->Add_ZnSO4 Protein Precipitation Centrifuge Centrifuge Add_ZnSO4->Centrifuge Filter Filter Supernatant (0.22µm) Centrifuge->Filter Final_Solution Final Test Solution for Analysis Filter->Final_Solution

Caption: Workflow for free pantothenic acid extraction from high-protein foods.

Protocol 2: Extraction of Free Pantothenic Acid from Low-Protein Foods

This protocol is designed for food matrices with low protein content.

Materials:

  • Homogenized food sample

  • 1% Formic acid solution[7][12]

  • Centrifuge

  • 0.22 µm or 0.45 µm syringe filter

Procedure:

  • Weigh 2 g of the homogenized sample into a centrifuge tube.[7][12]

  • Add 20 mL of 1% formic acid solution.[7][12]

  • Homogenize and extract the sample.

  • Centrifuge the mixture to separate the solid and liquid phases.[7][12]

  • Filter the supernatant through a 0.22 µm or 0.45 µm filter to obtain the final test solution for analysis.[7][12]

Workflow Diagram:

G cluster_sample_prep Sample Preparation Sample 2g Homogenized Low-Protein Food Sample Add_Formic_Acid Add 20mL 1% Formic Acid & Homogenize Sample->Add_Formic_Acid Centrifuge Centrifuge Add_Formic_Acid->Centrifuge Filter Filter Supernatant (0.22µm) Centrifuge->Filter Final_Solution Final Test Solution for Analysis Filter->Final_Solution G cluster_hydrolysis Enzymatic Hydrolysis for Total Pantothenic Acid Sample Homogenized Food Sample (1-10g) Autoclave Autoclave at 121°C for 15 min with Tris-HCl Buffer Sample->Autoclave Dilute_Filter Cool, Dilute to 100mL, and Filter Autoclave->Dilute_Filter Aliquot Take 10mL Aliquot Dilute_Filter->Aliquot Add_Reagents Add Internal Standard, Buffer, Na2CO3, Alkaline Phosphatase, Pigeon Liver Extract Aliquot->Add_Reagents Incubate Incubate at 37°C for ≥ 8 hours Add_Reagents->Incubate Cleanup_Analysis Proceed to Cleanup and Analysis Incubate->Cleanup_Analysis

References

Application Notes & Protocols: L-Pantothenic Acid Bioassay Using Lactobacillus plantarum

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Pantothenic acid (Vitamin B5) is a water-soluble vitamin essential for the synthesis of coenzyme A (CoA) and acyl carrier protein (ACP), which are crucial for fatty acid metabolism and many other anabolic and catabolic processes.[1][2] The microbiological bioassay utilizing Lactobacillus plantarum remains a reference method for the quantitative determination of this compound in various samples, including pharmaceuticals, food products, and biological fluids. This method relies on the principle that Lactobacillus plantarum ATCC 8014 is an auxotrophic organism for this compound, meaning its growth is directly proportional to the concentration of this vitamin in the growth medium.[3][4][5] The growth of the bacterium is typically measured by turbidimetry (optical density) or titrimetry (acid production).[4][6]

Principle of the Bioassay

The bioassay is conducted using a specialized culture medium that contains all the necessary nutrients for the growth of Lactobacillus plantarum except for this compound.[3][4] When a sample containing this compound is added to this medium and inoculated with the bacterium, the resulting growth, after a specific incubation period, is proportional to the amount of this compound present in the sample.[1][6] By comparing the growth response of the unknown sample to a standard curve generated with known concentrations of this compound, the concentration in the sample can be accurately determined.[3]

Experimental Protocols

1. Materials and Reagents

  • Test Organism: Lactobacillus plantarum ATCC 8014

  • Culture Media:

    • Pantothenate Assay Medium (commercially available)[3][4]

    • Lactobacilli Agar (B569324) AOAC or Pantothenate Culture Agar USP for stock culture maintenance[3][4]

    • Micro-Inoculum Broth or equivalent for inoculum preparation[7]

  • Reagents:

    • Calcium D-pantothenate (standard)

    • Sterile 0.85% saline solution

    • Sodium acetate

    • Acetic acid

    • Enzymes (e.g., papain, amylase) for sample preparation (if necessary)[7]

  • Equipment:

    • Autoclave

    • Incubator (30-37°C)

    • Spectrophotometer or ELISA reader (for turbidimetric measurement)

    • Centrifuge

    • Sterile test tubes, pipettes, and other labware

    • pH meter

2. Preparation of Media and Solutions

  • Pantothenate Assay Medium: Prepare according to the manufacturer's instructions. Typically, this involves dissolving the powdered medium in distilled water, dispensing into tubes, and sterilizing by autoclaving.[4][8]

  • Stock Culture Medium: Prepare agar stabs for maintaining the L. plantarum culture.[3][4]

  • Standard Stock Solution of this compound: A common procedure involves dissolving calcium pantothenate in water to create a concentrated stock solution (e.g., 1 mg/mL), which is then serially diluted to a working standard solution (e.g., 20 ng/mL).[7]

3. Inoculum Preparation

The following workflow outlines the preparation of the bacterial inoculum for the bioassay.

G cluster_0 Stock Culture Maintenance cluster_1 Inoculum Preparation A Prepare Lactobacilli Agar stabs B Inoculate with L. plantarum ATCC 8014 A->B C Incubate at 35-37°C for 18-24 hours B->C D Store at 2-8°C (prepare fresh weekly) C->D E Subculture from stock into Pantothenate Assay Medium (supplemented with pantothenate) D->E Transfer F Incubate at 35-37°C for 18-24 hours E->F G Centrifuge cells aseptically F->G H Wash cells with sterile saline (repeat 3x) G->H I Resuspend in sterile saline H->I J Adjust cell suspension turbidity I->J G cluster_0 Assay Setup cluster_1 Inoculation and Incubation cluster_2 Data Acquisition and Analysis A Prepare serial dilutions of standard (e.g., 0-100 ng/10 mL) D Add 5 mL of standard/sample dilutions to respective tubes A->D B Prepare dilutions of unknown sample B->D C Dispense 5 mL of Pantothenate Assay Medium into tubes E Autoclave all tubes (115-121°C for 10 min) D->E F Cool tubes to room temperature E->F G Inoculate each tube with one drop of prepared inoculum F->G H Incubate at 35-37°C for 18-24 hours G->H I Measure turbidity (OD at 540-630 nm) H->I J Plot standard curve (OD vs. concentration) I->J K Determine concentration of unknown from standard curve J->K G cluster_0 Metabolic Role of this compound cluster_1 Cellular Processes Dependent on CoA A This compound (Vitamin B5) B Phosphopantetheine A->B Biosynthesis C Coenzyme A (CoA) B->C Biosynthesis D Fatty Acid Metabolism C->D E Carbohydrate Metabolism (TCA Cycle) C->E F Amino Acid Synthesis C->F G Bacterial Growth (Measured by Turbidity) D->G E->G F->G

References

Application Notes and Protocols: In Vitro Studies of L-Pantothenic acid in Fibroblastic Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Pantothenic acid, also known as vitamin B5, is a crucial nutrient for various biological processes. In dermatological and wound healing contexts, it has been observed to play a significant role in the function of fibroblastic cells. These cells are integral to the synthesis of extracellular matrix components, such as collagen, and are vital for tissue repair and regeneration. In vitro studies using fibroblastic cell cultures provide a controlled environment to elucidate the mechanisms through which this compound exerts its effects. These investigations are pivotal for the development of novel therapeutic strategies in wound healing and dermatology.

Pantothenic acid is a precursor for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism.[1] Its influence on fibroblasts extends to stimulating their proliferation and migration, which are key processes in wound healing.[1] Furthermore, pantothenic acid has been shown to modulate the expression of genes involved in inflammation and cell growth.[2]

Data Presentation

The following table summarizes the quantitative data from in vitro studies on the effects of this compound and its derivatives on fibroblastic cells.

ParameterCell TypeTreatmentConcentrationResultReference
Cell Proliferation Human Dermal FibroblastsCalcium D-pantothenate20 µg/mlStrong stimulatory effect on proliferation[2]
Human Dermal FibroblastsPantothenic Acid40 µg/mlSignificant increase in cell proliferation and ³H-thymidine incorporation[3]
Gene Expression Human Dermal FibroblastsCalcium D-pantothenate20 µg/mlSignificant regulation of genes including IL-6, IL-8, Id1, HMOX-1, HspB7, CYP1B1, and MARCH-II[2]
Protein Synthesis Human Dermal FibroblastsPantothenic Acid40 µg/mlStimulated intracellular protein synthesis[3]
Collagen Synthesis FibroblastsPantothenic Acid Deficiency-Decreased synthesis of procollagen (B1174764) 4a2[4][5]

Experimental Protocols

General Fibroblast Cell Culture

This protocol outlines the basic steps for culturing human dermal fibroblasts, which can be adapted for specific experiments with this compound.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25 or T-75)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Thawing of Cryopreserved Cells: Thaw the vial of HDFs rapidly in a 37°C water bath.

  • Cell Seeding: Transfer the thawed cells to a sterile centrifuge tube containing pre-warmed DMEM with 10% FBS and 1% Penicillin-Streptomycin. Centrifuge at low speed to pellet the cells.

  • Culturing: Resuspend the cell pellet in fresh culture medium and transfer to a T-75 flask. Incubate at 37°C in a 5% CO₂ humidified atmosphere.

  • Subculturing: When cells reach 80-90% confluency, wash with sterile PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with serum-containing medium and re-seed into new flasks at a lower density.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the effect of this compound on fibroblast viability and proliferation.

Materials:

  • Human Dermal Fibroblasts

  • 96-well culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HDFs in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Migration Assay (Scratch Assay)

This assay evaluates the effect of this compound on the migration of fibroblasts, mimicking wound closure.

Materials:

  • Human Dermal Fibroblasts

  • 6-well or 12-well culture plates

  • Sterile 200 µL pipette tip

  • This compound stock solution

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding: Seed HDFs in a culture plate and grow them to form a confluent monolayer.

  • Creating the Scratch: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.[6]

  • Washing and Treatment: Wash the wells with sterile PBS to remove detached cells. Add fresh medium containing the desired concentrations of this compound.

  • Imaging: Capture images of the scratch at different time points (e.g., 0, 12, 24 hours) using an inverted microscope.

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Quantification of Collagen Synthesis (Sircol Collagen Assay)

This assay is used to quantify the amount of newly synthesized soluble collagen released into the cell culture medium.

Materials:

  • Conditioned medium from fibroblast cultures

  • Sircol™ Soluble Collagen Assay kit

  • Microcentrifuge tubes

  • Microplate reader

Procedure:

  • Sample Collection: Collect the cell culture medium from fibroblasts treated with and without this compound.

  • Assay Protocol: Follow the manufacturer's instructions for the Sircol™ assay. This typically involves:

    • Mixing the conditioned medium with the Sircol dye reagent, which specifically binds to collagen.[7]

    • Centrifuging to pellet the collagen-dye complex.[7]

    • Washing the pellet to remove unbound dye.

    • Re-solubilizing the bound dye.

  • Absorbance Measurement: Measure the absorbance of the re-solubilized dye at a specific wavelength (e.g., 556 nm) using a microplate reader.[8]

  • Collagen Quantification: Determine the collagen concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of collagen.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis and Interpretation start Start: Culture Human Dermal Fibroblasts treatment Treat with this compound (various concentrations and time points) start->treatment control Untreated Control start->control proliferation Cell Proliferation Assay (e.g., MTT Assay) treatment->proliferation migration Cell Migration Assay (e.g., Scratch Assay) treatment->migration collagen Collagen Synthesis Assay (e.g., Sircol Assay) treatment->collagen control->proliferation control->migration control->collagen quant_prolif Quantify Cell Viability and Proliferation proliferation->quant_prolif quant_mig Measure Wound Closure Rate migration->quant_mig quant_coll Determine Collagen Concentration collagen->quant_coll interpretation Interpret Results and Draw Conclusions quant_prolif->interpretation quant_mig->interpretation quant_coll->interpretation

Caption: Experimental workflow for in vitro studies of this compound in fibroblasts.

signaling_pathway cluster_uptake Cellular Uptake and Metabolism cluster_effects Downstream Cellular Effects cluster_genes Key Modulated Genes pantothenic_acid This compound (Vitamin B5) coenzyme_a Coenzyme A (CoA) Synthesis pantothenic_acid->coenzyme_a Metabolic Conversion gene_expression Modulation of Gene Expression coenzyme_a->gene_expression collagen_synthesis Stimulation of Collagen Synthesis coenzyme_a->collagen_synthesis Metabolic Support proliferation Increased Cell Proliferation gene_expression->proliferation migration Enhanced Cell Migration gene_expression->migration il6 IL-6 gene_expression->il6 il8 IL-8 gene_expression->il8 hmox1 HMOX-1 gene_expression->hmox1

Caption: Proposed signaling pathway of this compound in fibroblasts.

References

Measuring Cellular Coenzyme A: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Coenzyme A

Coenzyme A (CoA) is a vital cofactor in all living organisms, playing a central role in cellular metabolism. It is synthesized from pantothenic acid (vitamin B5), cysteine, and ATP.[1] The primary function of CoA is to act as a carrier of acyl groups, most notably acetyl groups in the form of acetyl-CoA. This function is critical for numerous biochemical reactions, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the synthesis of cholesterol and neurotransmitters.[2]

The levels of CoA and its thioester derivatives, such as acetyl-CoA, are tightly regulated and reflect the metabolic state of the cell. Dysregulation of CoA biosynthesis and homeostasis has been implicated in various pathological conditions, including cancer, diabetes, and neurodegenerative disorders.[1][3] Therefore, the accurate measurement of intracellular CoA levels is crucial for understanding cellular metabolism, disease pathogenesis, and for the development of novel therapeutic strategies.

This document provides detailed application notes and protocols for the quantification of Coenzyme A levels in cultured mammalian cells using three common analytical methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays.

Coenzyme A Biosynthesis and Regulation

The synthesis of Coenzyme A is a five-step enzymatic pathway that is highly conserved across species.[2][4] The pathway begins with the phosphorylation of pantothenate by pantothenate kinase (PanK), which is the rate-limiting step and a key point of regulation.[5] The subsequent steps involve the addition of cysteine, decarboxylation, and finally the addition of an adenylyl group and phosphorylation to yield CoA. In mammals, the last two steps are catalyzed by a bifunctional enzyme, CoA synthase (COASY).[3]

Regulation of CoA biosynthesis primarily occurs through feedback inhibition of PanK by CoA and its thioesters, particularly acetyl-CoA and long-chain acyl-CoAs.[6][7] This feedback mechanism allows the cell to maintain appropriate intracellular CoA pools in response to its metabolic needs. Cellular stress, nutrient availability, and hormonal signals can also influence CoA levels. For instance, oxidative stress and serum starvation have been shown to upregulate the assembly of the CoA biosynthetic enzymes.[3]

CoA_Biosynthesis_and_Regulation Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate ATP Phosphopantothenoylcysteine 4'-Phosphopantothenoyl-cysteine Phosphopantothenate->Phosphopantothenoylcysteine Cysteine ATP Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine DephosphoCoA Dephospho-CoA Phosphopantetheine->DephosphoCoA ATP CoA Coenzyme A DephosphoCoA->CoA ATP PanK PanK CoA->PanK Feedback Inhibition PanK->Pantothenate PPCS PPCS PPCS->Phosphopantothenate PPCDC PPCDC PPCDC->Phosphopantothenoylcysteine COASY_PPAT COASY (PPAT) COASY_PPAT->Phosphopantetheine COASY_DPCK COASY (DPCK) COASY_DPCK->DephosphoCoA AcetylCoA Acetyl-CoA AcetylCoA->PanK Feedback Inhibition AcylCoA Long-chain Acyl-CoA AcylCoA->PanK Feedback Inhibition Stress Oxidative Stress Serum Starvation Stress->PanK Upregulation Insulin Insulin / Growth Factors Insulin->PanK Downregulation

Caption: Mammalian Coenzyme A biosynthetic pathway and its regulation.

Data Presentation: Intracellular Coenzyme A Levels

The following table summarizes typical intracellular concentrations of total Coenzyme A (CoA) and Acetyl-CoA in various cultured mammalian cell lines as reported in the literature. It is important to note that these values can vary significantly depending on cell type, culture conditions, and the analytical method used.

Cell LineAnalyteConcentration (pmol/10^6 cells)MethodReference
HEK293T Total CoA~430 - 6925 (depending on PanK isoform overexpression)HPLC[8]
HepG2/C3A Total CoA~150 - 300HPLC[8][9]
MCF-7 Total Fatty Acyl-CoAs80.4 ± 6.1LC-MS/MS[10]
RAW 264.7 Total Fatty Acyl-CoAs12.0 ± 1.0LC-MS/MS[10]
Various Cancer Cell Lines Acetyl-CoA~3 - 20 µM (whole cell)Not specified

Experimental Protocols

Protocol 1: Quantification of Total Coenzyme A by HPLC

This protocol is based on the derivatization of CoA with monobromobimane (B13751) (mBBr) followed by reverse-phase HPLC with fluorescence detection.[8][9]

Workflow Diagram

HPLC_Workflow Start Start: Cultured Cells Harvest Cell Harvesting (Trypsinization or Scraping) Start->Harvest Lysis Cell Lysis & Thioester Hydrolysis (KOH, 55°C) Harvest->Lysis Derivatization Derivatization with mBBr (pH 8, RT, in dark) Lysis->Derivatization Stop Stop Reaction (Acetic Acid) Derivatization->Stop Centrifuge Centrifugation to Remove Debris Stop->Centrifuge HPLC HPLC Analysis (Fluorescence Detection) Centrifuge->HPLC Quantification Quantification using Standard Curve HPLC->Quantification End End: Total CoA Concentration Quantification->End

Caption: Experimental workflow for HPLC-based CoA quantification.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Potassium hydroxide (B78521) (KOH), 0.25 M

  • Trizma-HCl, 1 M

  • Monobromobimane (mBBr), 100 mM in acetonitrile

  • Acetic acid

  • HPLC system with a C18 reverse-phase column and fluorescence detector

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the culture dish with ice-cold PBS. Add 1 mL of ice-cold water and scrape the cells.

    • For suspension cells, centrifuge at low speed (e.g., 150 x g for 5 min at 4°C), wash with ice-cold PBS, and then with ice-cold water.

  • Lysis and Thioester Hydrolysis:

    • Transfer the cell suspension to a glass tube containing a final concentration of 0.1 M KOH to hydrolyze CoA thioesters. The final pH should be ≥12.

    • Incubate at 55°C for 1-2 hours.

  • Derivatization:

    • Neutralize the sample by adding 1 M Trizma-HCl to bring the pH to approximately 8.

    • Add 10 µL of 100 mM mBBr.

    • Incubate at room temperature for 2 hours in the dark.

  • Reaction Termination and Sample Preparation:

    • Add 100 µL of acetic acid to stop the reaction.

    • Centrifuge at 2,000 x g for 15 minutes to pellet cell debris.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto a C18 column.

    • Use a suitable gradient of a mobile phase (e.g., Buffer A: 50 mM KH2PO4, pH 4.6; Buffer B: Acetonitrile).

    • Detect the CoA-bimane derivative using fluorescence detection (e.g., excitation at 393 nm and emission at 470 nm).[8]

  • Quantification:

    • Prepare a standard curve using known concentrations of a CoA standard treated with mBBr in the same manner as the samples.

    • Calculate the total CoA concentration in the samples by comparing their peak areas to the standard curve. Normalize the results to cell number or protein concentration.

Protocol 2: Quantification of Coenzyme A and its Thioesters by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of CoA and its short-chain acyl derivatives using LC-MS/MS.[11]

Workflow Diagram

LCMS_Workflow Start Start: Cultured Cells Harvest Cell Harvesting & Washing Start->Harvest Extraction Metabolite Extraction (e.g., Acetonitrile/Methanol/Water) Harvest->Extraction Centrifuge Centrifugation to Remove Precipitate Extraction->Centrifuge LCMS LC-MS/MS Analysis (HILIC or Reverse Phase) Centrifuge->LCMS Quantification Quantification using Stable Isotope-Labeled Internal Standards LCMS->Quantification End End: CoA & Acyl-CoA Concentrations Quantification->End

Caption: Experimental workflow for LC-MS/MS-based CoA quantification.

Materials:

  • Cultured cells

  • PBS, ice-cold

  • Extraction solvent (e.g., acetonitrile/methanol/water, 2:2:1, v/v/v)

  • Internal standards (e.g., stable isotope-labeled CoA and acyl-CoAs)

  • LC-MS/MS system with a suitable column (e.g., HILIC or C18)

Procedure:

  • Cell Harvesting and Quenching:

    • Rapidly wash cells with ice-cold PBS.

    • Quench metabolism by adding a cold extraction solvent directly to the culture dish.

  • Metabolite Extraction:

    • Scrape the cells in the extraction solvent and transfer to a microfuge tube.

    • Include internal standards in the extraction solvent for accurate quantification.

    • Vortex vigorously and incubate on ice.

  • Sample Preparation:

    • Centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet proteins and cell debris.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto an appropriate column for separation of CoA and its derivatives.

    • Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the target analytes.

  • Quantification:

    • Calculate the concentration of each analyte by comparing the peak area of the endogenous compound to that of its corresponding stable isotope-labeled internal standard.

Protocol 3: Quantification of Total Coenzyme A using an Enzymatic Assay Kit

This protocol provides a general procedure for using a commercially available enzymatic assay kit for the colorimetric or fluorometric quantification of total CoA.

Workflow Diagram

Enzymatic_Workflow Start Start: Cell Lysate Deproteinize Deproteinization (e.g., Spin Filter) Start->Deproteinize ReactionSetup Set up Reaction in 96-well Plate (Standards and Samples) Deproteinize->ReactionSetup EnzymeReaction Enzymatic Conversion of CoA (Incubate at 37°C) ReactionSetup->EnzymeReaction Detection Detection Reaction (Addition of Developer) EnzymeReaction->Detection Measure Measure Absorbance or Fluorescence Detection->Measure Quantification Quantification using Standard Curve Measure->Quantification End End: Total CoA Concentration Quantification->End

Caption: Experimental workflow for enzymatic CoA quantification.

Principle: These assays typically involve a two-step enzymatic reaction. First, CoA is converted to an acyl-CoA. In the second step, the acyl-CoA is oxidized, producing a product (e.g., H₂O₂) that reacts with a probe to generate a colorimetric or fluorescent signal. The intensity of the signal is directly proportional to the amount of CoA in the sample.

Materials:

  • Commercially available Coenzyme A Assay Kit (containing assay buffer, substrate mix, conversion enzyme, developer, and CoA standard)

  • Cultured cell lysate

  • 96-well microplate (clear for colorimetric, black for fluorometric)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Homogenize or lyse cultured cells in the provided assay buffer or PBS.

    • Deproteinize the samples, for example, by using a 10 kDa molecular weight cut-off spin filter, as enzymes in the sample may interfere with the assay.

  • Standard Curve Preparation:

    • Prepare a CoA standard curve according to the kit's instructions by diluting the provided standard.

  • Assay Reaction:

    • Add standards and deproteinized samples to the wells of the 96-well plate.

    • Add the reaction mix containing the substrate and conversion enzyme to each well.

    • Incubate at 37°C for the time specified in the kit protocol (typically 30 minutes).

  • Signal Development and Measurement:

    • Add the developer mix to each well.

    • Incubate for the recommended time to allow for color or fluorescence development.

    • Measure the absorbance at the specified wavelength (e.g., 570 nm for colorimetric assays) or fluorescence (e.g., Ex/Em = 535/587 nm for fluorometric assays).

  • Quantification:

    • Subtract the background reading (from a blank well with no CoA) from all readings.

    • Plot the standard curve and determine the concentration of CoA in the samples from the curve.

Conclusion

The choice of method for measuring Coenzyme A levels in cultured cells will depend on the specific research question, the available equipment, and the desired level of sensitivity and specificity. HPLC and LC-MS/MS methods offer high specificity and the ability to measure different CoA species, with LC-MS/MS providing the highest sensitivity. Enzymatic assays are convenient, high-throughput, and suitable for measuring total CoA levels. The protocols and information provided in this document serve as a comprehensive guide for researchers to accurately quantify this crucial metabolite in their experimental systems.

References

Application Notes and Protocols for Animal Models in L-Pantothenic Acid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of knockout mouse models in the study of L-Pantothenic Acid (Vitamin B5) metabolism and its associated disorders. Detailed protocols for the generation, phenotyping, and biochemical analysis of these models are included to facilitate research into the function of pantothenate kinases and the pathophysiology of related diseases like Pantothenate Kinase-Associated Neurodegeneration (PKAN).

Introduction to Animal Models in this compound Research

This compound is the precursor for the biosynthesis of Coenzyme A (CoA), a fundamental cofactor in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid metabolism.[1][2] The rate-limiting step in CoA synthesis is catalyzed by a family of enzymes known as pantothenate kinases (PanKs).[3] In mammals, there are four active PanK isoforms (PanK1α, PanK1β, PanK2, and PanK3) encoded by three genes (Pank1, Pank2, Pank3).[4]

Mutations in the human PANK2 gene lead to PKAN, a severe neurodegenerative disorder characterized by iron accumulation in the brain.[5][6] To investigate the roles of individual PanK isoforms and to model diseases like PKAN, several knockout mouse lines have been developed. These models have been instrumental in dissecting the tissue-specific roles of PanKs and the consequences of CoA deficiency.[7][8]

Key Knockout Mouse Models

Pank1 Knockout (Pank1-/-) Mouse

The Pank1 gene is highly expressed in the liver.[9] Deletion of Pank1 results in a model primarily used to study liver metabolism and glucose homeostasis.

  • Phenotype : Pank1-/- mice exhibit reduced hepatic CoA levels (approximately 40% reduction) and are characterized by mild hypoglycemia, particularly during prolonged fasting.[3][9] This is attributed to impaired gluconeogenesis and a reduced capacity for fatty acid oxidation.[4][9]

  • Applications : This model is valuable for studying the role of CoA in hepatic metabolic flexibility, particularly the switch from glucose utilization to fatty acid oxidation during fasting. It also serves as a potential model for investigating therapeutic interventions for metabolic disorders involving hyperglycemia.[10]

Pank2 Knockout (Pank2-/-) Mouse

The Pank2 gene is the murine ortholog of the human gene implicated in PKAN.[11]

  • Phenotype : Contrary to expectations, the Pank2-/- mouse does not develop the characteristic neurological symptoms or brain iron accumulation seen in human PKAN patients.[11][12] However, the model does present with distinct phenotypes, including progressive retinal degeneration and male infertility due to azoospermia (arrested spermiogenesis).[11][13] Some studies have also reported altered mitochondrial membrane potential in neurons derived from these mice.[12] The lack of a neurological phenotype is thought to be due to compensation by other PanK isoforms, such as PanK1 and PanK3, in the adult mouse brain.[5]

  • Applications : The Pank2-/- mouse is a crucial tool for studying the specific roles of PanK2 in the retina and testes. It is also used as a pre-clinical model to assess therapies aimed at mitigating the retinal degeneration aspect of PKAN.[13]

Conditional and Double Knockout Models

To overcome the compensatory effects of different PanK isoforms, more complex genetic models have been generated.

  • Pank1-/-Syn-Pank2-/- Mouse : This model features a systemic deletion of Pank1 combined with a neuron-specific deletion of Pank2. These mice develop a significant brain CoA deficiency postnatally, leading to a sustained movement disorder with abnormal limb flexion and gait, making it a more faithful model for the neurological aspects of PKAN.[5]

  • Pank1/Pank2 Double Knockout (dKO) Mouse : Global knockout of both Pank1 and Pank2 results in severe postnatal developmental defects, including profound hypoglycemia and hyperketonemia, leading to death by 17 days of age. This model underscores the essential and partially redundant functions of PanK1 and PanK2 in maintaining metabolic homeostasis.

Data Presentation: Quantitative Phenotypes

The following tables summarize key quantitative data from studies on Pank knockout mice, providing a baseline for experimental outcomes.

Table 1: Coenzyme A Levels in Pank Knockout Mouse Tissues

Mouse Model Tissue % Reduction in Total CoA (vs. Wild-Type) Reference
Pank1-/- Liver ~40% [8]
Pank1-/-Syn-Pank2-/- Brain (P19-21) ≥ 30%
Pank1-/-Syn-Pank2-/- Liver ~45%

| Pank1/Pank2 dKO | Liver (P10) | ~55% | |

Table 2: Metabolic Parameters in Pank1-/- Mice

Parameter Condition Wild-Type Pank1-/- % Change Reference
Total PanK Activity (pmol/min/mg protein) Liver, Fed 33 ± 3 17 ± 2 -48% [6]
Serum Glucose (mg/dL) 48h Fast ~70 ~40 -43% [10]
Fatty Acid Oxidation Rate Liver, Fasted (Normalized to 100%) ~60% -40%

| Serum Insulin (ng/mL) | Fasted | 0.42 ± 0.06 | 0.21 ± 0.04 | -50% | |

Table 3: Acyl-CoA Levels in Pank1-/-Syn-Pank2-/- Mouse Brain (P19-21)

Metabolite % Reduction (vs. Wild-Type) Reference
Acetyl-CoA 25-40%

| Succinyl-CoA | ~50% | |

Signaling and Metabolic Pathways

The central role of this compound is its conversion to Coenzyme A, a five-step enzymatic process. PanK enzymes catalyze the first, rate-limiting step. CoA is then utilized in countless metabolic reactions.

CoA_Biosynthesis cluster_metabolites Metabolites cluster_enzymes Enzymes Pantothenate This compound (Vitamin B5) PANK PANK1, 2, 3 (Pantothenate Kinase) Pantothenate->PANK PhosphoPan 4'-Phosphopantothenate PPCS PPCS PhosphoPan->PPCS PhosphoPanCys 4'-Phospho-N- pantothenoylcysteine PPCDC PPCDC PhosphoPanCys->PPCDC PhosphoPante 4'-Phosphopantetheine COASY_PPAT COASY (PPAT domain) PhosphoPante->COASY_PPAT DephosphoCoA Dephospho-CoA COASY_DPCK COASY (DPCK domain) DephosphoCoA->COASY_DPCK CoA Coenzyme A CoA->PANK Feedback Inhibition PANK->PhosphoPan adp1 ADP PANK->adp1 PPCS->PhosphoPanCys ppi2 PPi PPCS->ppi2 PPCDC->PhosphoPante co2 CO2 PPCDC->co2 COASY_PPAT->DephosphoCoA ppi3 PPi COASY_PPAT->ppi3 COASY_DPCK->CoA adp4 ADP COASY_DPCK->adp4 atp1 ATP atp1->PANK cys Cysteine cys->PPCS atp2 ATP atp2->PPCS atp3 ATP atp3->COASY_PPAT atp4 ATP atp4->COASY_DPCK

Coenzyme A biosynthesis pathway from this compound.

Experimental Protocols

Protocol 1: Generation of Pank Knockout Mice via CRISPR/Cas9

This protocol provides a general workflow for creating a knockout mouse line. Specific guide RNA sequences and targeting vectors must be designed for the target gene (e.g., Pank2).

crispr_workflow cluster_design 1. Design Phase cluster_injection 2. Microinjection cluster_breeding 3. Breeding & Screening d1 Design gRNAs targeting Pank2 exons d2 Synthesize Cas9 mRNA and gRNAs d1->d2 m2 Microinject Cas9 mRNA/gRNA mix into zygotes d2->m2 m1 Harvest zygotes from superovulated female mice m1->m2 m3 Transfer injected zygotes into pseudopregnant surrogate mothers m2->m3 b1 Birth of F0 founder pups m3->b1 b2 Genotype F0 pups via PCR and sequencing of tail DNA b1->b2 b3 Breed positive F0 founders with wild-type mice b2->b3 b4 Generate stable F1 heterozygous line b3->b4 b5 Intercross F1 heterozygotes to produce homozygous knockouts b4->b5

Workflow for generating knockout mice using CRISPR/Cas9.

Methodology:

  • Design: Design two guide RNAs (gRNAs) flanking a critical exon of the target Pank gene using online tools to maximize efficiency and minimize off-target effects.[8]

  • Preparation: Synthesize Cas9 mRNA and the designed gRNAs.

  • Microinjection: Harvest fertilized eggs from C57BL/6J mice. Microinject the CRISPR/Cas9 components into the pronucleus of the zygotes.

  • Implantation: Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.

  • Screening: After birth, genotype the founder (F0) pups by extracting genomic DNA from tail biopsies. Use PCR with primers flanking the targeted region to screen for deletions, and confirm by Sanger sequencing.

  • Line Establishment: Breed founder mice with confirmed germline transmission to wild-type mice to establish a stable heterozygous (F1) line. Intercross F1 mice to generate homozygous knockout animals.

Protocol 2: Genotyping of Pank Knockout Mice

Methodology:

  • DNA Extraction: Isolate genomic DNA from a small tail biopsy (~2 mm) using a commercial DNA extraction kit or standard proteinase K digestion followed by isopropanol (B130326) precipitation.

  • PCR Amplification: Perform PCR using a three-primer strategy to distinguish between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) alleles in a single reaction.

    • Forward Primer (F): Binds upstream of the targeted deletion.

    • Reverse Primer 1 (R1): Binds within the deleted sequence (specific to the wild-type allele).

    • Reverse Primer 2 (R2): Binds downstream of the deleted sequence (binds in both alleles).

  • Gel Electrophoresis: Separate the PCR products on a 1.5-2.0% agarose (B213101) gel.

    • Wild-Type (+/+): A single band from the F + R1 primer pair.

    • Homozygous (-/-): A single, smaller band from the F + R2 primer pair.

    • Heterozygous (+/-): Both bands will be present.

Protocol 3: Motor Coordination Assessment (Rotarod Test)

Objective: To assess motor coordination and balance, which is particularly relevant for models of neurodegeneration.[1]

Methodology:

  • Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the test.

  • Training (Optional but Recommended): On the day before testing, train the mice on the rotarod at a constant low speed (e.g., 4-5 RPM) for 60 seconds. Repeat for 2-3 trials.[1]

  • Testing:

    • Set the rotarod to accelerate from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a 300-second period.

    • Place the mouse on its assigned lane on the rotating rod.

    • Start the acceleration and the timer.

    • Record the latency (in seconds) for the mouse to fall off the rod. A fall is registered when the mouse trips the sensor plate below or after it clings to the rod and completes a full passive rotation.

    • Perform 3 trials per mouse with an inter-trial interval of at least 15 minutes.

  • Data Analysis: Analyze the average latency to fall across the trials. A shorter latency indicates impaired motor coordination.

Protocol 4: Retinal Function Assessment (Electroretinography - ERG)

Objective: To measure the electrical response of the retina to light, essential for characterizing the retinal degeneration phenotype in Pank2-/- mice.[5][13]

Methodology:

  • Dark Adaptation: Dark-adapt the mice overnight (or for a minimum of 2 hours) before the procedure. All subsequent scotopic (rod-driven) procedures must be performed under dim red light.[5]

  • Anesthesia and Pupil Dilation: Anesthetize the mouse (e.g., with ketamine/xylazine or isoflurane). Apply a drop of a mydriatic solution (e.g., tropicamide) to each eye to dilate the pupils.

  • Electrode Placement: Place the mouse on a heated platform. Place a corneal electrode on each eye, a reference electrode under the skin between the eyes, and a ground electrode in the tail or flank. Apply an ophthalmic lubricant to the corneal electrodes.

  • Scotopic ERG (Rod Function): In the dark, present single-flash stimuli of increasing light intensity. Record the a-wave (photoreceptor response) and b-wave (bipolar cell response).

  • Light Adaptation: Expose the mouse to a background light for 3-10 minutes to saturate the rods.

  • Photopic ERG (Cone Function): Present light flashes against the light-adapting background. This measures the cone system response.

  • Recovery: After recording, remove the electrodes, apply ophthalmic gel to the eyes, and allow the mouse to recover in a clean, warm cage.

Protocol 5: Quantification of CoA and Acyl-CoAs by LC-MS/MS

Objective: To accurately measure the levels of Coenzyme A and its short- and long-chain thioesters in tissues.

lcms_workflow cluster_sample 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis s1 Rapidly excise tissue and immediately freeze-clamp in liquid nitrogen s2 Grind frozen tissue to a fine powder s1->s2 s3 Extract with ice-cold solvent (e.g., 2.5% SSA or Methanol) containing internal standards s2->s3 s4 Centrifuge to pellet protein and debris s3->s4 s5 Collect and dry supernatant s4->s5 a1 Reconstitute sample in appropriate buffer s5->a1 a2 Inject onto a reverse-phase C8 or C18 HPLC column a1->a2 a3 Separate analytes using a gradient elution a2->a3 a4 Detect and quantify using a triple quadrupole mass spec in MRM mode a3->a4

Workflow for CoA and Acyl-CoA quantification by LC-MS/MS.

Methodology:

  • Tissue Collection and Quenching: Rapidly excise tissue from the mouse and immediately freeze-clamp it with tongs pre-chilled in liquid nitrogen to halt all enzymatic activity. Store at -80°C.

  • Extraction:

    • Keep the tissue frozen on dry ice or in a liquid nitrogen-cooled mortar. Grind to a fine powder.

    • Transfer a known weight of powdered tissue (~20-50 mg) to a pre-chilled tube.

    • Add an ice-cold extraction solvent. A common choice is 2.5-5% 5-sulfosalicylic acid (SSA) or an organic solvent like methanol.[11] Add a mixture of stable isotope-labeled internal standards at this step for accurate quantification.

    • Homogenize thoroughly and incubate on ice.

    • Centrifuge at high speed (e.g., >14,000 x g) at 4°C to pellet precipitated proteins.

    • Transfer the supernatant to a new tube and dry completely in a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitution: Reconstitute the dried extract in a suitable buffer (e.g., 5 mM ammonium (B1175870) acetate).

    • Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C8 or C18). Separate the CoA species using a binary solvent gradient, typically with an ion-pairing agent or a volatile buffer like ammonium acetate (B1210297) in water/acetonitrile mobile phases.[5][11]

    • Mass Spectrometry: Analyze the column eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Quantification: Use Multiple Reaction Monitoring (MRM) for quantification. For acyl-CoAs, a characteristic transition is the precursor ion [M+H]+ fragmenting to a product ion corresponding to a neutral loss of the 3'-phospho-ADP moiety (507 Da).[9]

    • Data Analysis: Generate a standard curve for each analyte using known concentrations and normalize the peak areas of the endogenous compounds to their respective internal standards. Calculate the final concentration based on the initial tissue weight.

References

Application of Stable Isotope Dilution Assays for Pantothenic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential for the synthesis of coenzyme A (CoA) and acyl carrier protein, which are crucial for fatty acid metabolism and a multitude of other biochemical reactions. Accurate quantification of pantothenic acid in various matrices, including food, beverages, and biological samples, is vital for nutritional assessment, food quality control, and clinical diagnostics.

Stable isotope dilution analysis (SIDA) coupled with mass spectrometry (MS) has emerged as the gold standard for the quantification of pantothenic acid. This technique offers high specificity, sensitivity, and accuracy by utilizing a stable isotope-labeled form of the analyte as an internal standard. The internal standard, which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the analytical process. This allows for the correction of any analyte loss during sample preparation and analysis, thereby ensuring highly reliable and precise results.

This document provides detailed application notes and protocols for the quantification of pantothenic acid using stable isotope dilution assays with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

The stable isotope dilution assay for pantothenic acid quantification involves the following key steps:

  • Sample Preparation: The sample is homogenized and a known amount of a stable isotope-labeled pantothenic acid internal standard (e.g., [¹³C₃, ¹⁵N]-pantothenic acid or [¹³C₆, ¹⁵N₂]-pantothenic acid) is added.

  • Extraction: Pantothenic acid is extracted from the sample matrix. For the analysis of total pantothenic acid, an enzymatic hydrolysis step is required to liberate the vitamin from its bound forms (e.g., coenzyme A).

  • Purification: The extract is purified to remove interfering matrix components.

  • LC-MS/MS Analysis: The purified extract is injected into an LC-MS/MS system. The analyte and the internal standard are separated chromatographically and detected by the mass spectrometer.

  • Quantification: The concentration of pantothenic acid in the original sample is determined by calculating the ratio of the signal intensity of the native analyte to that of the stable isotope-labeled internal standard.

Experimental Workflow

Stable Isotope Dilution Assay Workflow for Pantothenic Acid cluster_sample_prep Sample Preparation cluster_extraction Extraction & Hydrolysis cluster_cleanup Purification cluster_analysis Analysis & Quantification Sample Sample (Food, Blood, etc.) Homogenization Homogenization Sample->Homogenization Spiking Spiking with Stable Isotope Internal Standard Homogenization->Spiking Extraction Extraction Spiking->Extraction EnzymaticHydrolysis Enzymatic Hydrolysis (for Total Pantothenic Acid) Extraction->EnzymaticHydrolysis Optional Centrifugation Centrifugation/ Filtration Extraction->Centrifugation EnzymaticHydrolysis->Centrifugation SPE Solid Phase Extraction (SPE) (Optional) Centrifugation->SPE LCMSMS LC-MS/MS Analysis Centrifugation->LCMSMS SPE->LCMSMS DataProcessing Data Processing LCMSMS->DataProcessing Quantification Quantification (Analyte/IS Ratio) DataProcessing->Quantification

Caption: General workflow for pantothenic acid quantification using a stable isotope dilution assay.

Quantitative Data Summary

The following tables summarize the performance characteristics of stable isotope dilution assays for pantothenic acid quantification reported in various studies.

Table 1: Linearity, Detection, and Quantification Limits

MethodMatrixLinearity Range (µg/L)Limit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Citation
GC-MSStarch-44-[1][2]
LC-MS/MSFood10 - 15003.0-[3]
UPLC-MS/MSFortified Foods80 - 1200--[4]
LC-MS/MSRice-0.2 - 1.2 (µ g/100g )0.6 - 4 (µ g/100g )[2]

Table 2: Recovery and Precision

MethodMatrixRecovery (%)Intra-assay RSD (%)Inter-assay RSD (%)Citation
GC-MSStarch97.5 - 99.46.7-[1][2]
LC-MS/MSFood91.0 - 105--[3]
LC-MS/MSCorn Flour97.58.5 (free), 15.3 (total)-[5]
UPLC-MS/MSInfant Formulas & Cereals95 - 1061.12.5 - 6.0[4]
LC-MS/MSRice96.9 - 115.41.0 - 9.13.4 - 13.5[2]

Experimental Protocols

Protocol 1: Quantification of Total Pantothenic Acid in Food Samples

This protocol is a generalized procedure based on methods described for the analysis of total pantothenic acid in various food matrices.[3][5]

1. Materials and Reagents

  • Pantothenic acid standard

  • Stable isotope-labeled pantothenic acid internal standard (e.g., [¹³C₃, ¹⁵N]-pantothenic acid)

  • Tris-HCl buffer

  • Alkaline phosphatase solution

  • Pigeon liver acetone (B3395972) powder (for pantetheinase preparation) or commercial pantetheinase

  • Zinc acetate (B1210297) solution

  • Potassium ferrocyanide solution

  • Methanol (B129727)

  • Formic acid

  • Water (LC-MS grade)

2. Sample Preparation and Extraction

  • Weigh a homogenized sample (1-5 g) into a centrifuge tube.

  • Add a known amount of the stable isotope-labeled pantothenic acid internal standard solution.

  • Add Tris-HCl buffer and water, and autoclave at 121°C for 15 minutes to release bound pantothenic acid.[3]

  • Cool the mixture to room temperature.

3. Enzymatic Hydrolysis

  • Adjust the pH of the extract to the optimal range for the enzymes.

  • Add alkaline phosphatase and pantetheinase (prepared from pigeon liver acetone powder or a commercial source).[5]

  • Incubate the mixture overnight at 37°C to liberate pantothenic acid from its conjugates.[5]

4. Protein Precipitation and Purification

  • Add zinc acetate and potassium ferrocyanide solutions to precipitate proteins.[3][6]

  • Centrifuge the mixture and collect the supernatant.

  • Filter the supernatant through a 0.22 µm filter.

5. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., Waters BEH C18)[3]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient to separate pantothenic acid from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor at least two transitions for both pantothenic acid and its stable isotope-labeled internal standard.

Protocol 2: Quantification of Free Pantothenic Acid in Biological Fluids (e.g., Serum, Plasma)

This protocol is a simplified procedure for the analysis of free pantothenic acid in biological fluids.[1][7]

1. Materials and Reagents

  • Pantothenic acid standard

  • Stable isotope-labeled pantothenic acid internal standard

  • Methanol

  • Trichloroacetic acid (TCA) or Zinc Sulfate in Methanol[8]

  • Water (LC-MS grade)

2. Sample Preparation and Protein Precipitation

  • Pipette a known volume of the biological fluid (e.g., 100 µL of serum) into a microcentrifuge tube.

  • Add the stable isotope-labeled pantothenic acid internal standard solution.

  • Add a protein precipitating agent (e.g., cold methanol or TCA solution).

  • Vortex the mixture thoroughly.

  • Incubate on ice for 15 minutes.[8]

  • Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes.[8]

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • The LC-MS/MS parameters can be similar to those described in Protocol 1, optimized for the specific biological matrix.

Signaling Pathways and Logical Relationships

The primary role of pantothenic acid is its incorporation into Coenzyme A (CoA), a fundamental molecule in cellular metabolism.

Pantothenic_Acid_to_CoA cluster_reactions Metabolic Pathway PA Pantothenic Acid (Vitamin B5) PAPS Phosphopantothenate PA->PAPS Pantothenate Kinase PPC 4'-Phosphopantothenoylcysteine PAPS->PPC PP 4'-Phosphopantetheine PPC->PP DPC Dephospho-CoA PP->DPC CoA Coenzyme A (CoA) DPC->CoA

References

Techniques for Assessing the Bioavailability of L-Pantothenic Acid from Supplements: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Pantothenic acid, also known as vitamin B5, is a water-soluble vitamin essential for the synthesis of coenzyme A (CoA), a vital molecule in numerous metabolic pathways. The bioavailability of this compound from dietary supplements is a critical factor in ensuring its efficacy. This document provides detailed application notes and protocols for assessing the bioavailability of this compound, employing in vivo, in vitro, and microbiological methods. These guidelines are intended to offer a comprehensive framework for researchers, scientists, and professionals in drug development to evaluate and compare different supplement formulations.

In Vivo Bioavailability Assessment: Pharmacokinetic Studies

In vivo studies in humans or animal models are the gold standard for determining the bioavailability of a nutrient. These studies involve the administration of an this compound supplement and subsequent measurement of its concentration in biological fluids, typically plasma, over time.

Human Pharmacokinetic Study Protocol

This protocol is based on a single-center, open-label study design to evaluate the pharmacokinetics of orally administered calcium pantothenate in healthy adults.[1][2][3]

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of this compound following oral administration of a supplement.

Study Design:

  • Single Ascending Dose (SAD): Sequential cohorts of subjects receive single, increasing doses of the supplement (e.g., 500 mg, 1000 mg, 2000 mg, 5000 mg) after an overnight fast.[1][3]

  • Food Effect: A high-dose cohort may be repeated after a high-fat meal to assess the impact of food on absorption.[1][3]

  • Multiple Dose (MD): A cohort receives a selected dose daily for a specified period (e.g., 14 days) to evaluate steady-state pharmacokinetics.[1][3]

Experimental Protocol:

  • Subject Recruitment: Enroll healthy adult volunteers (e.g., ages 18-55) who have provided informed consent.[1]

  • Dosing: Administer the supplement (e.g., calcium pantothenate tablets) with a standardized volume of water after an overnight fast of at least 10 hours.[1]

  • Blood Sampling (SAD): Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: pre-dose (0 h), and 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 144, and 192 hours post-dose.[1][3]

  • Blood Sampling (MD): Collect blood samples pre-dose on Day 1, at various time points post-dose on Day 1 (as in SAD), pre-dose on subsequent days leading up to the final dose (e.g., Days 12 and 13), and at multiple time points post-dose on the final day of dosing (e.g., Day 14), with follow-up samples for several days after.[1][3]

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -75°C or lower until analysis.

  • Bioanalytical Method: Quantify the concentration of pantothenic acid in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1]

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine the key pharmacokinetic parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

Data Presentation: Pharmacokinetic Parameters of Calcium Pantothenate

The following table summarizes pharmacokinetic data from a study with healthy adults who received single ascending oral doses of calcium pantothenate under fasted conditions.[1][3]

Dose (mg)Cmax (ng/mL)Tmax (hr)AUC0-t (hr*ng/mL)
5002,1661.025,601
10005,4961.056,183
200014,0811.0129,228
500012,7501.0120,417

Data are presented as mean values.

In Vitro Bioavailability Assessment: Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for predicting intestinal drug absorption. When cultured on semi-permeable supports, Caco-2 cells differentiate to form a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[4][5][6]

Caco-2 Cell Permeability Protocol

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Experimental Protocol:

  • Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]

  • Monolayer Formation: Seed Caco-2 cells onto semi-permeable filter inserts in multi-well plates and culture for approximately 21 days to allow for differentiation and monolayer formation.[6]

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. Only use monolayers with TEER values above a pre-determined threshold.[4][5]

  • Transport Experiment (Apical to Basolateral): a. Equilibrate the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with glucose) on both the apical (donor) and basolateral (receiver) sides.[7] b. Initiate the transport by replacing the apical buffer with a dosing solution containing a known concentration of this compound. c. Incubate the plates at 37°C with gentle agitation. d. Collect samples from the basolateral compartment at specified time intervals (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the substance in the receiver compartment.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration in the donor compartment.

Data Presentation: Interpretation of Papp Values

The calculated Papp value can be used to classify the permeability of this compound.

Papp Value (x 10⁻⁶ cm/s)Permeability ClassificationExpected In Vivo Absorption
< 1LowPoor (0-20%)
1 - 10ModerateModerate (20-70%)
> 10HighHigh (70-100%)

Classification based on literature values for a variety of compounds.[6]

Microbiological Assay for this compound

This traditional method relies on the principle that certain microorganisms require this compound for growth. The extent of growth is proportional to the amount of the vitamin present in the sample. Lactobacillus plantarum is the most commonly used test organism for this assay.[8][9][10][11]

Microbiological Assay Protocol

Objective: To quantify the this compound content in a sample by measuring the growth response of Lactobacillus plantarum.

Experimental Protocol:

  • Sample Preparation:

    • For supplements, dissolve a known amount in water.

    • For food or biological matrices containing bound forms of pantothenic acid, enzymatic hydrolysis is required to liberate the free form.

  • Preparation of Standard Curve: Prepare a series of standard solutions with known concentrations of this compound (e.g., 0.0 to 0.2 µg per assay tube).[9][11]

  • Assay Medium: Use a pantothenate assay medium that contains all the necessary nutrients for the growth of Lactobacillus plantarum except for pantothenic acid.[9][10][11]

  • Inoculum Preparation: Prepare a standardized inoculum of Lactobacillus plantarum ATCC 8014.[9][11]

  • Assay Procedure: a. Dispense the assay medium into test tubes. b. Add aliquots of the standard solutions and the sample solutions to their respective tubes. c. Adjust the final volume in each tube with distilled water. d. Sterilize the tubes by autoclaving. e. After cooling, inoculate each tube with the Lactobacillus plantarum suspension.

  • Incubation: Incubate the tubes at a constant temperature (e.g., 35-37°C) for 18-24 hours.[9][10][11]

  • Measurement: Measure the growth of the microorganism turbidimetrically using a spectrophotometer at a wavelength of 610-630 nm.[9]

  • Quantification: Plot a standard curve of absorbance versus the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its absorbance value on the standard curve.

Analytical Method Protocol: LC-MS/MS for Pantothenic Acid in Plasma

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in complex biological matrices.[1][12]

LC-MS/MS Protocol

Objective: To accurately quantify the concentration of this compound in human plasma.

Experimental Protocol:

  • Sample Preparation (Protein Precipitation): a. To a 200 µL aliquot of plasma sample, add 400 µL of acetonitrile (B52724) to precipitate the proteins.[13] b. Vortex the mixture for 30 seconds. c. Centrifuge at 14,000 x g for 10 minutes.[13] d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in a suitable solvent (e.g., 200 µL of 2% acetonitrile in water).[13]

  • Chromatographic Separation:

    • Column: Use a reversed-phase C18 column (e.g., Waters HSS C18, 3.0 x 100 mm, 1.7 µm).[13]

    • Mobile Phase:

      • A: 0.1% formic acid in water.[12][13]

      • B: Acetonitrile.[12][13]

    • Gradient Elution: Employ a gradient elution program to separate pantothenic acid from other plasma components.

  • Mass Spectrometric Detection:

    • Ionization: Use positive electrospray ionization (ESI+).[12]

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[12]

    • MRM Transition: Monitor the transition of the parent ion to a specific product ion for pantothenic acid (e.g., m/z 220 → 90).[12]

  • Quantification: Create a calibration curve using standard solutions of known pantothenic acid concentrations and an internal standard. Quantify the pantothenic acid in the plasma samples by comparing their peak area ratios to the calibration curve.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

G cluster_0 Cellular Uptake of this compound IntestinalLumen Intestinal Lumen (this compound) SMVT Sodium-dependent Multivitamin Transporter (SMVT) IntestinalLumen->SMVT Enterocyte Enterocyte (Intestinal Cell) SMVT->Enterocyte Co-transport Bloodstream Bloodstream Enterocyte->Bloodstream Transport Sodium Na+ Sodium->SMVT

Caption: Cellular uptake of this compound via SMVT.

G cluster_1 In Vivo Pharmacokinetic Study Workflow Dosing Oral Administration of This compound Supplement BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation SampleAnalysis LC-MS/MS Analysis PlasmaSeparation->SampleAnalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) SampleAnalysis->PK_Analysis

Caption: In Vivo Pharmacokinetic Study Workflow.

G cluster_2 Caco-2 Permeability Assay Workflow CellCulture Caco-2 Cell Culture and Monolayer Formation IntegrityTest Monolayer Integrity Test (TEER Measurement) CellCulture->IntegrityTest TransportExp Transport Experiment (Apical to Basolateral) IntegrityTest->TransportExp SampleCollection Sample Collection from Basolateral Compartment TransportExp->SampleCollection Analysis LC-MS/MS Analysis SampleCollection->Analysis PappCalc Papp Calculation Analysis->PappCalc

Caption: Caco-2 Permeability Assay Workflow.

References

Troubleshooting & Optimization

Troubleshooting common issues in L-Pantothenic acid HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of L-Pantothenic acid (Vitamin B5).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Peak Shape Problems

Question 1: Why is my this compound peak tailing?

Peak tailing for this compound, an acidic compound, is a common issue in reverse-phase HPLC. It can lead to inaccurate quantification and poor resolution. The primary causes include:

  • Secondary Interactions: Strong interactions can occur between the acidic this compound analyte and residual silanol (B1196071) groups on the silica-based stationary phase, especially at mid-range pH levels.[1]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, a mix of ionized and unionized forms of the molecule will exist, leading to peak distortion.[2]

  • Column Overload: Injecting too much sample can saturate the column, resulting in asymmetrical peaks.

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active sites that can cause tailing.

Answer 1: Troubleshooting Peak Tailing

To address peak tailing, consider the following solutions:

  • Adjust Mobile Phase pH: this compound is an acidic compound. To ensure it is in a single ionic form (unionized) and minimize interactions with the stationary phase, lower the mobile phase pH. A pH of around 2.5 to 3.5 is commonly used for this compound analysis.[1][3][4] This can be achieved by adding a small amount of an acid like phosphoric acid or formic acid to the mobile phase.[3][4]

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer exposed silanol groups, which significantly reduces the chances of secondary interactions.

  • Optimize Buffer Concentration: Ensure an adequate buffer concentration (typically 10-50 mM) in your mobile phase to maintain a stable pH throughout the analysis.

  • Reduce Sample Concentration: Dilute your sample or reduce the injection volume to avoid overloading the column.

  • Employ a Guard Column: A guard column can help protect your analytical column from contaminants in the sample that might contribute to peak tailing.

Retention Time Variability

Question 2: My this compound retention time is shifting. What could be the cause?

Retention time shifts can compromise peak identification and quantification. Common causes for this compound analysis include:

  • Inconsistent Mobile Phase Preparation: Even small variations in mobile phase composition, especially the pH, can significantly impact the retention time of ionizable compounds like this compound.[2]

  • Fluctuations in Column Temperature: Changes in the column temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.

  • Column Equilibration: Insufficient column equilibration time before starting a new analytical run can lead to drifting retention times.

  • Column Aging: Over the life of a column, the stationary phase can change, leading to a gradual decrease in retention time.

Answer 2: Stabilizing Retention Time

To achieve consistent retention times:

  • Precise Mobile Phase Preparation: Carefully prepare your mobile phase and ensure accurate pH adjustment. It is recommended to prepare fresh mobile phase daily.

  • Use a Column Oven: A column oven will maintain a stable temperature, minimizing retention time variability due to temperature fluctuations.

  • Ensure Proper Column Equilibration: Before injecting your samples, equilibrate the column with the mobile phase until a stable baseline is achieved. This typically requires flushing with 10-20 column volumes of the mobile phase.

  • Monitor System Suitability: Regularly inject a standard solution to monitor retention time and other system suitability parameters. This will help you track column performance over time.

Extraneous Peaks

Question 3: I am observing ghost peaks in my chromatogram. Where are they coming from?

Ghost peaks are unexpected peaks that can appear in your chromatogram, even in blank runs. Potential sources include:

  • Contaminated Mobile Phase: Impurities in the solvents or water used to prepare the mobile phase are a common source of ghost peaks.

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run, appearing as a ghost peak.

  • Degradation of this compound: this compound is susceptible to degradation under certain conditions (e.g., strong acid or base, oxidative stress), and these degradation products can appear as extra peaks.

  • Contamination from Sample Preparation: Impurities can be introduced from vials, caps, or solvents used during sample preparation.

Answer 3: Eliminating Ghost Peaks

To identify and eliminate ghost peaks:

  • Run a Blank Gradient: Inject a blank (mobile phase) to determine if the ghost peaks are coming from the HPLC system or the mobile phase itself.

  • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared, high-purity water for your mobile phase.

  • Implement a Needle Wash Step: A thorough needle wash between injections can help prevent sample carryover.

  • Proper Sample Handling and Storage: Prepare samples fresh and store them appropriately to minimize degradation. This compound is more stable in its salt form (calcium pantothenate).[4]

  • Systematic Investigation: To pinpoint the source of contamination, systematically replace components (e.g., mobile phase, vials, caps) and observe the effect on the chromatogram.

Quantitative Data Summary

The following tables provide an illustrative summary of how changes in HPLC parameters can quantitatively affect the analysis of this compound.

Table 1: Illustrative Effect of Mobile Phase pH on this compound Retention and Peak Shape

Mobile Phase pHRetention Time (min)Tailing FactorPeak Area (arbitrary units)
4.53.81.898,500
3.55.21.3100,200
2.56.51.1101,000

Note: This data is illustrative and based on the general principles of reverse-phase chromatography for acidic compounds. Actual values may vary depending on the specific column and other chromatographic conditions.

Table 2: Troubleshooting Summary for Common this compound HPLC Issues

IssuePotential CauseRecommended ActionExpected Outcome
Peak Tailing Secondary silanol interactionsLower mobile phase pH to ~2.5-3.5Tailing factor closer to 1.0, improved peak symmetry
Column overloadDilute sample or reduce injection volumeSymmetrical peak shape
Retention Time Shift Inconsistent mobile phase pHPrepare fresh mobile phase daily, ensure accurate pHConsistent retention times (RSD < 2%)
Temperature fluctuationsUse a column ovenStable retention times
Ghost Peaks Mobile phase contaminationUse HPLC-grade solvents and fresh, pure waterClean baseline in blank injections
Sample carryoverImplement a thorough needle wash protocolNo peaks from previous injections in blank runs

Experimental Protocols

Standard HPLC Method for this compound Analysis

This protocol is a representative method for the analysis of this compound in various samples.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724). For example, 0.02 M potassium dihydrogen phosphate (adjusted to pH 3.0 with phosphoric acid) and acetonitrile in a 95:5 (v/v) ratio.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 200-210 nm.[3][5]

  • Injection Volume: 20 µL.

Sample Preparation for High-Protein Matrices (e.g., Dairy Products)

For samples with a high protein content, a protein precipitation step is crucial to prevent matrix interference.

  • Weigh 2 g of the sample into a centrifuge tube.

  • Add 20 mL of water and homogenize to extract the this compound.

  • Add 1 mL of a 15% zinc sulfate (B86663) solution to precipitate the proteins.[3]

  • Mix thoroughly and centrifuge.

  • Filter the supernatant through a 0.45 µm syringe filter before injecting into the HPLC system.[3]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues during this compound analysis.

HPLC_Troubleshooting_Workflow start Problem Observed in This compound Chromatogram peak_shape Poor Peak Shape? (Tailing, Broadening) start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No check_ph Check Mobile Phase pH (Target: 2.5-3.5) peak_shape->check_ph Yes ghost_peaks Ghost/Extra Peaks? retention_time->ghost_peaks No check_mobile_phase_prep Verify Mobile Phase Preparation and Age retention_time->check_mobile_phase_prep Yes run_blank Run Blank Injection (Mobile Phase Only) ghost_peaks->run_blank Yes solution_found Problem Resolved ghost_peaks->solution_found No check_sample_conc Check Sample Concentration and Injection Volume check_ph->check_sample_conc check_column Evaluate Column Health (Age, Performance) check_sample_conc->check_column check_column->solution_found check_temp Check Column Temperature Stability check_mobile_phase_prep->check_temp check_equilibration Ensure Adequate Column Equilibration check_temp->check_equilibration check_equilibration->solution_found check_solvents Check Purity of Solvents and Water run_blank->check_solvents check_carryover Investigate Sample Carryover (Needle Wash) check_solvents->check_carryover check_carryover->solution_found

Caption: Troubleshooting workflow for this compound HPLC analysis.

References

Technical Support Center: Optimizing L-Pantothenic Acid Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of L-Pantothenic acid (Vitamin B5) from various tissue samples.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to perform an enzymatic hydrolysis step before extractions?

A1: In biological tissues, a significant portion of this compound exists in bound forms, primarily as Coenzyme A (CoA) and acyl-carrier proteins.[1][2] Standard extraction procedures may not efficiently liberate pantothenic acid from these molecules, leading to an underestimation of its total concentration. Enzymatic hydrolysis cleaves these bound forms, releasing free this compound for accurate quantification.

Q2: Which enzymes are recommended for the hydrolysis of Coenzyme A?

A2: A combination of alkaline phosphatase and pantetheinase (or a tissue extract with pantetheinase activity) is effective. Alkaline phosphatase removes the 3'-phosphate group from CoA, and pantetheinase hydrolyzes pantetheine (B1680023) to yield pantothenic acid and cysteamine.[3] Alternatively, a broader-specificity protease like papain, in conjunction with an amylase, can be used to break down the protein and polysaccharide matrix, facilitating the release of bound vitamin.

Q3: What are the critical factors for maintaining the stability of this compound during extraction?

A3: this compound is sensitive to heat, especially under acidic or alkaline conditions.[4] It is crucial to keep samples on ice throughout the homogenization and extraction process. Avoid prolonged exposure to high temperatures and harsh pH conditions. For long-term storage of extracts, freezing at -80°C is recommended to prevent degradation.[5]

Q4: What are the expected concentrations of this compound in different tissues?

A4: The concentration of this compound can vary significantly between different tissue types. For instance, brain tissue has a notably high concentration of this vitamin.[4] The following table provides reference values for various regions of the human brain.

Data Presentation

Table 1: this compound Concentrations in Various Regions of the Human Brain

Brain RegionMean Pantothenic Acid Concentration (µmol/kg wet-weight) in Controls[6]
Cerebellum (CB)~55
Substantia Nigra (SN)~45
Medulla (MED)~40
Cingulate Gyrus (CG)~38
Hippocampus (HP)~38
Middle Temporal Gyrus (MTG)~38
Entorhinal Cortex~38
Motor Cortex (MCX)~43
Sensory Cortex (SCTX)~44
Putamen (PUT)Not specified in the provided context
Globus Pallidus (GP)Not specified in the provided context

Note: These values are derived from a study on Parkinson's Disease Dementia and should be considered as a general reference.[6] Actual concentrations may vary based on species, age, and physiological condition.

Experimental Protocols

Protocol 1: General Tissue Homogenization for Metabolite Extraction

This protocol is a general starting point for the homogenization of soft tissues like the liver, muscle, and brain.

  • Sample Preparation: Weigh 50-150 mg of frozen tissue and place it in a 2 mL homogenization tube containing ceramic beads.[7]

  • Solvent Addition: Add 1 mL of ice-cold 80% methanol. The solvent-to-tissue ratio may need to be optimized for different tissue types (e.g., 6 µL/mg for liver and kidney, 3 µL/mg for other tissues).[7]

  • Homogenization: Homogenize the tissue using a bead-based homogenizer (e.g., Precellys) at 6,400 rpm for 2 cycles of 10 seconds, with a 30-second break on ice in between.[8]

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and store it at -80°C until analysis.

Protocol 2: Enzymatic Hydrolysis for Total this compound Measurement

This protocol is designed to release bound this compound from Coenzyme A and other molecules.

  • Sample Preparation: Homogenize the tissue sample as described in Protocol 1, but use a neutral buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.5) instead of methanol.[9]

  • Enzyme Addition: To the homogenate, add a mixture of alkaline phosphatase (e.g., 10 units) and a source of pantetheinase (e.g., a purified enzyme or a crude tissue extract known to have high activity).

  • Incubation: Incubate the mixture at 37°C for 2-4 hours.

  • Enzyme Inactivation: Stop the reaction by heating the sample at 100°C for 5 minutes or by adding a protein precipitation agent like trichloroacetic acid (TCA) to a final concentration of 5-10%.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and enzymes.

  • Supernatant Collection: Collect the supernatant for subsequent analysis of this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete homogenization of the tissue.- Ensure the tissue is completely disrupted. For tougher tissues, increase the homogenization time or use more robust beads. - Consider freeze-thawing the sample once before homogenization to aid in cell lysis.
Incomplete enzymatic hydrolysis of bound forms.- Optimize the incubation time and enzyme concentration. - Ensure the pH of the buffer is optimal for the enzymes used. - Test a different combination of enzymes (e.g., papain and amylase).
Degradation of this compound during processing.- Maintain samples on ice at all times. - Avoid high temperatures and extreme pH conditions.[4] - Process samples quickly and store extracts at -80°C.[5]
High Variability Between Replicates Inconsistent sample handling and extraction.- Ensure precise and consistent pipetting of solvents and reagents. - Use a standardized protocol for all samples. - For heterogeneous tissues, ensure that the portion taken for homogenization is representative.
Matrix effects in the analytical method (e.g., LC-MS/MS).- Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances. - Use an isotopically labeled internal standard for this compound to correct for matrix effects.
Poor Peak Shape in Chromatography Interaction of this compound with the analytical column.- Adjust the pH of the mobile phase to be below the pKa of this compound's carboxylic acid group (~4.5) to improve peak shape.[10] - Consider using an ion-pairing reagent if peak tailing is severe.
Co-elution with degradation products or other matrix components.- Optimize the chromatographic gradient to achieve better separation. - Run standards of potential degradation products (e.g., pantolactone) to confirm their retention times.[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis (for Total Pantothenic Acid) cluster_analysis Analysis tissue_sample Tissue Sample (Frozen) homogenization Homogenization (e.g., with 80% Methanol) tissue_sample->homogenization homogenate_buffer Tissue Homogenate in Buffer tissue_sample->homogenate_buffer centrifugation1 Centrifugation homogenization->centrifugation1 supernatant1 Supernatant (Free Pantothenic Acid) centrifugation1->supernatant1 analysis LC-MS/MS Analysis supernatant1->analysis Direct Analysis enzyme_addition Add Alkaline Phosphatase & Pantetheinase homogenate_buffer->enzyme_addition incubation Incubation (37°C) enzyme_addition->incubation inactivation Enzyme Inactivation incubation->inactivation centrifugation2 Centrifugation inactivation->centrifugation2 supernatant2 Supernatant (Total Pantothenic Acid) centrifugation2->supernatant2 supernatant2->analysis Analysis

Caption: Experimental workflow for this compound extraction.

coa_biosynthesis cluster_pathway Coenzyme A Biosynthesis Pathway pantothenate This compound (Vitamin B5) phosphopantothenate 4'-Phosphopantothenate pantothenate->phosphopantothenate Pantothenate Kinase (PANK) phosphopantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine phosphopantothenate->phosphopantothenoylcysteine PPCS phosphopantetheine 4'-Phosphopantetheine phosphopantothenoylcysteine->phosphopantetheine PPCDC dephospho_coa Dephospho-CoA phosphopantetheine->dephospho_coa COASY (PPAT domain) coa Coenzyme A (CoA) dephospho_coa->coa COASY (DPCK domain)

Caption: Biosynthesis pathway of Coenzyme A from this compound.

References

Stability of L-Pantothenic acid in aqueous solutions for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential information on the stability of L-Pantothenic acid in aqueous solutions for experimental use, along with troubleshooting guides and frequently asked questions to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Extreme pH conditions (both acidic and alkaline) and elevated temperatures can lead to significant degradation.[1][2]

Q2: What is the main degradation product of this compound?

A2: The degradation of this compound involves the hydrolysis of the amide bond, yielding pantoic acid and β-alanine. Under acidic conditions, pantoic acid can further undergo intramolecular esterification to form pantolactone.[3]

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: For long-term stability, this compound stock solutions should be stored at low temperatures. Recommendations vary, but generally, storage at -20°C for up to one month or at -80°C for up to six months is advised. It is also recommended to prepare solutions fresh and use them promptly. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.

Q4: How should I prepare a sterile this compound solution for cell culture experiments?

A4: To prepare a sterile solution, dissolve this compound (often as a salt like calcium pantothenate) in sterile, cell culture-grade water or a suitable buffer. The resulting solution should then be sterilized by filtration through a 0.22 µm filter. Autoclaving is not recommended as the high temperatures will cause degradation.

Q5: I am observing unexpected results in my experiments. Could it be related to the degradation of this compound?

A5: Yes, inconsistent or unexpected experimental outcomes can be a result of this compound degradation. If the concentration of the active compound varies due to instability, it can significantly impact biological systems. It is crucial to follow proper storage and handling procedures and to consider the stability of the vitamin under your specific experimental conditions.

Stability of this compound: Data Summary

The following tables summarize the available quantitative data on the stability of this compound under various conditions. Please note that the data is collated from different studies and experimental setups.

Table 1: Effect of pH on the Degradation of Pantothenic Acid in Aqueous Solution

pHTemperature (°C)TimeDegradation (%)Reference
2-3Not Specified1 hourUp to 40%[1][2]
4118-143-Slower[2]
5-6118-143-Slower[2]
>7Not Specified1 hourUp to 40%[1][2]

Note: The degradation at pH 2-3 and >7 is significant even at room temperature, and the rate increases with temperature.

Table 2: Effect of Temperature on the Degradation of Pantothenic Acid

Temperature (°C)pHTimeDegradation Rate/Half-lifeReference
90~4.5 (in fruit extract)-Rate Constant (k) = 0.0023 min⁻¹[4][5]
100~4.5 (in fruit extract)-Rate Constant (k) = 0.0033 min⁻¹[4][5]
110~4.5 (in fruit extract)-Rate Constant (k) = 0.0049 min⁻¹[4][5]
120~4.5 (in fruit extract)-Rate Constant (k) = 0.0071 min⁻¹[4][5]

Note: This data is from a study on Averrhoa bilimbi fruit extracts and may not directly translate to pure aqueous solutions, but it demonstrates a clear temperature-dependent degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected biological activity Degradation of this compound in the prepared solution.1. Verify Solution Preparation and Storage: Ensure stock solutions are prepared fresh or have been stored correctly at -20°C or -80°C in single-use aliquots. 2. Check pH of the Medium: If the experimental medium is acidic or alkaline, consider the accelerated degradation of pantothenic acid. Prepare solutions closer to neutral pH if possible. 3. Control for Temperature: Avoid exposing solutions to high temperatures, including prolonged periods at room temperature.
Appearance of unexpected peaks in HPLC analysis Formation of degradation products like pantoic acid or pantolactone.1. Analyze for Degradation Products: Use a validated stability-indicating HPLC method to check for the presence of known degradation products. 2. Optimize Chromatographic Separation: Adjust the mobile phase and other HPLC parameters to ensure good separation of the parent compound from any degradation products.
Precipitate formation in the solution upon storage Poor solubility or formation of insoluble degradation products.1. Check Solubility Limits: Ensure the concentration of this compound does not exceed its solubility in the chosen solvent or buffer. 2. Store at Appropriate Temperatures: If using buffered solutions, be aware of potential salt precipitation at very low temperatures.
Microbial contamination of the stock solution Improper sterile technique during preparation.1. Use Aseptic Techniques: Prepare solutions in a sterile environment (e.g., laminar flow hood). 2. Filter Sterilization: Use a 0.22 µm filter to sterilize the solution after preparation. Do not autoclave.

Experimental Protocols

Protocol 1: Preparation of a Sterile 100 mM this compound Stock Solution

Materials:

  • This compound (or its calcium or sodium salt)

  • Sterile, cell culture-grade water or Phosphate-Buffered Saline (PBS)

  • Sterile 50 mL conical tube

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Sterile, single-use cryovials

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the appropriate amount of this compound salt to prepare a 100 mM solution. Note: Adjust the mass based on the molecular weight of the specific salt used.

  • Add the powder to a sterile 50 mL conical tube.

  • Add a portion of the sterile water or PBS to the tube, and vortex until the powder is completely dissolved.

  • Bring the solution to the final desired volume with the sterile solvent.

  • Attach a 0.22 µm sterile syringe filter to a sterile syringe.

  • Draw the this compound solution into the syringe.

  • Filter the solution into a new sterile conical tube.

  • Aliquot the sterile stock solution into single-use cryovials.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Forced Degradation Study of this compound

This protocol provides a general method to assess the stability of this compound under stress conditions.

Materials:

  • 1 mg/mL this compound stock solution in water

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Water bath or incubator

  • HPLC system with UV detector

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the this compound stock solution at 60°C for 7 days.

  • Photodegradation: Expose the this compound stock solution to a light source (as per ICH Q1B guidelines) for a defined period. Keep a control sample protected from light.

  • Sample Analysis: At the end of the incubation periods, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.[3]

Signaling Pathway and Experimental Workflow Diagrams

Coenzyme A Biosynthesis Pathway

This compound is a vital precursor for the synthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways. The biosynthesis of CoA from pantothenate is a five-step enzymatic process.

CoA_Biosynthesis cluster_0 pantothenate This compound (Vitamin B5) phosphopantothenate 4'-Phosphopantothenate pantothenate->phosphopantothenate Pantothenate Kinase (PanK) ATP -> ADP phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine phosphopantothenate->phosphopantothenoylcysteine PPCS Cysteine + ATP -> ADP + Pi phosphopantetheine 4'-Phosphopantetheine phosphopantothenoylcysteine->phosphopantetheine PPCDC -> CO2 dephospho_coa Dephospho-CoA phosphopantetheine->dephospho_coa PPAT ATP -> PPi coa Coenzyme A dephospho_coa->coa DPCK ATP -> ADP coa->pantothenate Feedback Inhibition

Coenzyme A biosynthesis pathway from this compound.
Experimental Workflow for Stability Testing

The following diagram illustrates a general workflow for conducting a stability study of this compound in an aqueous solution.

Stability_Workflow cluster_workflow Stability Testing Workflow prep Prepare this compound Aqueous Solution stress Expose to Stress Conditions (pH, Temp, Light) prep->stress sampling Sample at Time Points stress->sampling analysis Analyze by HPLC sampling->analysis data Quantify Degradation & Determine Kinetics analysis->data

General workflow for this compound stability testing.
Troubleshooting Logic for Unexpected HPLC Results

This diagram outlines a logical approach to troubleshooting unexpected peaks in an HPLC analysis of this compound.

HPLC_Troubleshooting start Unexpected Peak in HPLC? check_rt Retention Time matches Pantolactone standard? start->check_rt confirm_degradation Peak is likely Pantolactone check_rt->confirm_degradation Yes investigate_other Investigate other degradation products or impurities check_rt->investigate_other No

Troubleshooting logic for unexpected HPLC peaks.

References

Technical Support Center: Accurate Measurement of Coenzyme A and its Thioesters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Coenzyme A (CoA) and its thioesters. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately measuring these critical metabolic cofactors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in accurately measuring Coenzyme A and its thioesters?

A: The accurate quantification of CoA and its thioesters is challenging due to several factors:

  • Inherent Instability: The thioester bond is susceptible to hydrolysis, especially under neutral or alkaline pH conditions and at elevated temperatures.[1][2] This makes sample handling and preparation critical.

  • Low Abundance: Acyl-CoAs are often present in low concentrations within complex biological matrices, requiring highly sensitive analytical methods.[3]

  • Diverse Physicochemical Properties: The various acyl chains attached to CoA create a wide range of polarities, making a single extraction and analytical method for all species difficult.[4]

  • Enzymatic Degradation: Endogenous enzymes like thioesterases can rapidly degrade acyl-CoAs upon cell lysis.[2][5]

  • Matrix Effects: Components of the biological sample can interfere with the analytical signal, particularly in mass spectrometry-based methods.[1]

Q2: Which analytical method is best for my experiment: LC-MS/MS, HPLC-UV, or an enzymatic assay?

A: The choice of method depends on your specific research needs.

  • LC-MS/MS is considered the gold standard due to its high sensitivity and specificity, allowing for the quantification of a wide range of acyl-CoA species simultaneously.[6][7]

  • HPLC-UV is a more accessible and cost-effective option suitable for quantifying more abundant CoA species.[7][8]

  • Enzymatic and Fluorometric Assays are high-throughput and straightforward, making them useful for rapid screening or for labs without access to specialized chromatography equipment.[7][9] However, they may be limited to specific or total acyl-CoA measurements and can be prone to interference.[4][10]

Q3: Why is an internal standard crucial for accurate quantification, especially with LC-MS/MS?

A: An internal standard, particularly a stable isotope-labeled (SIL) version of the analyte, is essential for accurate quantification.[1] It is added at a known concentration to both samples and standards at the beginning of the sample preparation process. The SIL internal standard behaves almost identically to the endogenous analyte during extraction, cleanup, and ionization, thus correcting for sample loss, degradation, and matrix effects that can occur during the workflow.[1] This normalization of the analyte signal to the internal standard signal leads to more precise and accurate results.[1]

Troubleshooting Guides

Problem 1: Low or No Signal for CoA/Acyl-CoAs
Possible Cause Troubleshooting Step
Analyte Degradation • Immediately freeze tissue samples in liquid nitrogen upon collection.[1][5]• Keep samples on ice throughout the entire extraction procedure.[2][5]• Use pre-chilled buffers and solvents.[2]• Avoid repeated freeze-thaw cycles.[1]• Ensure the pH of buffers is neutral to slightly acidic (pH 6.0-7.4) to minimize chemical hydrolysis.[2][5]
Inefficient Extraction • For broad-range acyl-CoA extraction, consider a solvent precipitation method using a cold organic solvent mixture like 80% methanol (B129727) or a methanol:chloroform:water mixture.[7]• For short-chain, more hydrophilic acyl-CoAs, perchloric acid (PCA) or 5-sulfosalicylic acid (SSA) can be effective for protein precipitation and extraction.[6][11]
Enzymatic Activity • Quench metabolic activity rapidly at the time of sample collection by flash-freezing or immediate homogenization in a strong acid (e.g., PCA) or cold organic solvent.[2][5]• Consider adding a cocktail of protease and thioesterase inhibitors to the homogenization buffer for extra protection.[2]
Improper Storage • Store extracts at -80°C.[1]• Aqueous solutions of CoA are unstable above pH 8.[12] For storage, ensure the pH is between 2 and 6.[12]
Problem 2: High Variability Between Replicate Samples
Possible Cause Troubleshooting Step
Inconsistent Sample Handling • Standardize all steps of the sample preparation protocol, especially timing.[5]• Process samples in small, manageable batches to ensure consistency.[5]• Use a calibrated pipette and ensure the same amount of internal standard is added to every sample and standard.[1]
Incomplete Protein Precipitation • Ensure thorough mixing and sufficient incubation time after adding the precipitating agent.[1]• Centrifuge at a high speed (e.g., 15,000 x g) and for a sufficient duration to pellet all protein.[1]
Analyte Adsorption • Use low-binding tubes and pipette tips, as acyl-CoAs can adsorb to plasticware.[1]
Problem 3: Poor Chromatographic Peak Shape or Resolution (HPLC/LC-MS)
Possible Cause Troubleshooting Step
Column Issues • Ensure the column is appropriate for the analytes. A C18 reversed-phase column is commonly used.[7]• High backpressure may indicate column clogging; implement a column cleaning procedure.[13]
Mobile Phase Problems • Prepare fresh mobile phases and ensure they are properly degassed.• The use of ion-pairing reagents can improve the retention of polar CoA species on reversed-phase columns, but they can also lead to ion suppression in MS and require a dedicated LC system.[14]
Co-elution of Isomers • For isobaric species (e.g., butyryl-CoA and isobutyryl-CoA), optimize the chromatographic gradient to improve separation.[15]

Data Presentation

Table 1: Comparison of Extraction Methods for CoA and its Precursors

AnalyteRecovery with Trichloroacetic Acid (TCA) followed by SPERecovery with 5-Sulfosalicylic Acid (SSA)
Pantothenate0%>100%
Dephospho-CoA0%>99%
CoA1%74%
Malonyl-CoA26%74%
Acetyl-CoA36%59%
Propionyl-CoA62%80%
Isovaleryl-CoA58%59%
Data adapted from a study comparing recovery of 1 nmol of each analyte relative to a water spike.[6]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Tissues using Perchloric Acid (PCA)

This protocol is designed for the rapid quenching of metabolism and extraction of Acyl-CoAs, minimizing degradation.

  • Sample Collection: Rapidly excise approximately 20-50 mg of tissue and immediately flash-freeze in liquid nitrogen.[1][5]

  • Homogenization: Pulverize the frozen tissue into a fine powder using a cooled mortar and pestle or a cryogenic grinder.[1]

  • Deproteinization: Transfer the frozen powder to a pre-weighed, pre-chilled tube. Add 2 µL of cold 1 M PCA per mg of sample.[5] This step must be performed quickly and on ice.

  • Internal Standard Addition: Add a stable isotope-labeled internal standard at a known concentration.

  • Homogenization: Thoroughly homogenize the sample using a sonicator or tissue homogenizer, keeping the sample on ice.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.[1]

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

  • Neutralization: Neutralize the extract to a pH between 6.0 and 8.0 with a solution like 2 M KHCO3.[5] Check the pH of each sample.

  • Storage: Analyze the samples immediately or store them at -80°C.[1]

Visualizations

cluster_prep Sample Preparation Workflow Sample Collection Sample Collection Flash Freezing Flash Freezing Sample Collection->Flash Freezing Immediate Homogenization Homogenization Flash Freezing->Homogenization Keep on ice Deproteinization Deproteinization Homogenization->Deproteinization Add acid/solvent + IS Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Analysis/Storage Analysis/Storage Supernatant Collection->Analysis/Storage

Caption: A typical workflow for preparing biological samples for CoA analysis.

cluster_troubleshooting Troubleshooting Low Signal Low Signal Low Signal Check Sample Prep Check Sample Prep Low Signal->Check Sample Prep Degradation Degradation Check Sample Prep->Degradation Yes Inefficient Extraction Inefficient Extraction Check Sample Prep->Inefficient Extraction Yes Instrument Settings Instrument Settings Check Sample Prep->Instrument Settings No Review handling (temp, pH) Review handling (temp, pH) Degradation->Review handling (temp, pH) Optimize solvent/method Optimize solvent/method Inefficient Extraction->Optimize solvent/method Calibrate & check parameters Calibrate & check parameters Instrument Settings->Calibrate & check parameters

Caption: A decision tree for troubleshooting low signal intensity in CoA analysis.

References

Strategies to improve the sensitivity of L-Pantothenic acid detection methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Pantothenic Acid (Vitamin B5) detection methodologies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and strategies to enhance the sensitivity of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound?

A1: The primary methods for this compound detection include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, microbiological assays, and immunoassays such as ELISA.[1][2] Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.

Q2: How can I analyze the total this compound content in my samples, including bound forms?

A2: To measure total this compound, a sample pretreatment step involving enzymatic hydrolysis is necessary to release the vitamin from its bound forms, such as Coenzyme A.[1][3] This typically involves treatment with enzymes like alkaline phosphatase and pantetheinase.[1][4]

Q3: My sample matrix is complex. How can I minimize interference?

A3: For complex matrices, sample preparation is crucial. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) can effectively remove interfering substances.[5][6] For HPLC-based methods, optimizing the chromatographic separation can also help resolve pantothenic acid from matrix components.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue: Poor peak shape (tailing or fronting) for this compound.

  • Possible Causes & Solutions:

    • Secondary Silanol (B1196071) Interactions: Pantothenic acid can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.

      • Solution: Use a highly end-capped column or a column with a different stationary phase chemistry. Adjusting the mobile phase pH to suppress silanol ionization (typically lower pH) can also help.[7]

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

      • Solution: Dilute the sample or reduce the injection volume.[8]

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[9]

Issue: Low sensitivity or weak signal for this compound with UV detection.

  • Possible Causes & Solutions:

    • Low UV Absorbance: Pantothenic acid has a weak chromophore, resulting in poor sensitivity with UV detection, especially at low concentrations.[2]

      • Solution 1 (Optimize Wavelength): Ensure the detector is set to a low wavelength, typically around 200-210 nm, for maximum absorbance.[10][11]

      • Solution 2 (Derivatization): Implement a pre- or post-column derivatization to attach a fluorescent tag to the pantothenic acid molecule. This allows for highly sensitive fluorescence detection.[1][4][12][13]

      • Solution 3 (Switch to Mass Spectrometry): If available, switching to a mass spectrometer (LC-MS/MS) will provide significantly higher sensitivity and specificity.[2]

Issue: Drifting retention times.

  • Possible Causes & Solutions:

    • Column Temperature Fluctuation: Inconsistent column temperature can cause retention times to shift.

      • Solution: Use a column oven to maintain a constant temperature.[9]

    • Mobile Phase Composition Change: Inaccurate mixing of gradient components or evaporation of volatile solvents can alter the mobile phase composition over time.

      • Solution: Prepare fresh mobile phase daily and ensure proper degassing. If using a gradient, check the pump's proportioning valves.[9][14]

    • Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention.

      • Solution: Increase the equilibration time to ensure the column chemistry is stable before the next injection.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Issue: Poor ionization and low signal intensity for this compound.

  • Possible Causes & Solutions:

    • Ion Suppression: Co-eluting matrix components can interfere with the ionization of pantothenic acid in the mass spectrometer source.

      • Solution 1 (Improve Chromatography): Optimize the chromatographic method to separate pantothenic acid from the interfering compounds.

      • Solution 2 (Enhance Sample Cleanup): Implement a more rigorous sample preparation method (e.g., SPE) to remove matrix components.

      • Solution 3 (Use an Internal Standard): A stable isotope-labeled internal standard for pantothenic acid can help to compensate for matrix effects.[15][16]

    • Inappropriate Mobile Phase Additives: Non-volatile salts or certain acids can suppress ionization.

      • Solution: Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265). Avoid trifluoroacetic acid (TFA) if possible, as it is known to cause ion suppression.[2]

Issue: Inconsistent quantification results.

  • Possible Causes & Solutions:

    • Matrix Effects: As mentioned above, ion suppression or enhancement can lead to inaccurate quantification.

      • Solution: Use matrix-matched calibrators and a stable isotope-labeled internal standard.[17]

    • Adduct Formation: Pantothenic acid may form different adducts (e.g., sodium, potassium) in the ion source, leading to a distribution of the signal across multiple ions.

      • Solution: Optimize the mobile phase and source conditions to promote the formation of a single, consistent adduct (e.g., protonated molecule [M+H]+). Monitoring multiple adducts may be necessary in some cases.[17]

Microbiological Assay

Issue: High variability and poor reproducibility in results.

  • Possible Causes & Solutions:

    • Inconsistent Inoculum: The age and density of the bacterial culture used for inoculation can significantly impact the growth response.

      • Solution: Standardize the preparation of the inoculum to ensure a consistent cell density is used for each assay. Avoid using an old inoculum to prepare a new one.[18]

    • Bacterial Clumping: Aggregation of bacteria can lead to erratic turbidity readings.

      • Solution: The addition of a surfactant to the growth medium can help to create a uniform suspension of single cells.[19]

    • Contamination: Contamination of the media or glassware with foreign materials or other microorganisms can lead to erroneous results.

      • Solution: Use scrupulously clean glassware, preferably heat-treated, and maintain aseptic techniques throughout the procedure.[20]

Issue: Low sensitivity or no growth at low pantothenic acid concentrations.

  • Possible Causes & Solutions:

    • Incomplete Release of Bound Pantothenic Acid: If the enzymatic hydrolysis is not complete, the available pantothenic acid will be underestimated.

      • Solution: Optimize the enzymatic hydrolysis conditions (enzyme concentration, incubation time, and temperature) to ensure complete release of the vitamin.[21]

    • Suboptimal Growth Conditions: The pH, temperature, and composition of the basal medium are critical for bacterial growth.

      • Solution: Ensure the basal medium is properly prepared and that the incubation conditions are optimal for the specific microorganism being used (e.g., Lactobacillus plantarum).[22]

Quantitative Data Summary

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)MatrixReference
HPLC-UV-0.3 µg/mLPharmaceutical Formulation
HPLC with Post-column Derivatization (Fluorescence)3 pmol (approx. 650 pg)5 pmol (approx. 1 ng)Human Urine[12]
HPLC with Post-column Derivatization (Fluorescence)0.65 µg/g-Food[4]
LC-MS/MS3.0 µg/kg-Food[6]
LC-MS/MS-0.56 µg/LWhole Blood[23]
UPLC-MS/MS0.08 µg/mL (linear range start)-Fortified Foods[15]
UV-Spectrophotometry0.09 µg/mL0.3 µg/mLBulk and Pharmaceutical

Experimental Protocols

Detailed Methodology for HPLC with Post-Column Derivatization and Fluorescence Detection

This protocol is adapted for the determination of this compound in human urine.[12]

  • Sample Preparation: Urine samples can be directly injected without pre-cleanup treatment.

  • HPLC System:

  • Post-Column Derivatization:

    • The column effluent is mixed with an alkali solution to hydrolyze pantothenic acid into β-alanine.

    • This mixture then reacts with o-phthaldialdehyde (OPA) in the presence of 3-mercaptopropionic acid to form a fluorescent isoindole derivative.

  • Detection:

    • Detector: Fluorescence detector.

    • The fluorescent derivative is excited and its emission is measured to quantify the amount of pantothenic acid.

Detailed Methodology for LC-MS/MS Analysis in Whole Blood

This protocol is for the determination of multiple B vitamins, including pantothenic acid, in whole blood.[23][24]

  • Sample Preparation (Protein Precipitation):

    • To 300 µL of whole blood, add 100 µL of water and 100 µL of the internal standard working solution.

    • Add 500 µL of a precipitating agent (e.g., 300mM ZnSO4 in methanol, 3:7 v/v).

    • Vortex for 10 seconds, incubate on ice for 15 minutes, and then centrifuge at 20,000 x g for 10 minutes.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS System:

    • Column: Thermo Acclaim C30 (150 x 2.1 mm, 3 µm) maintained at 15°C.

    • Mobile Phase A: Ammonium formate solution with formic acid (pH 4.0).

    • Mobile Phase B: Ammonium formate solution with formic acid (pH 3.0).

    • Mobile Phase C: Acetonitrile with ammonium formate and formic acid.

    • A gradient elution program is used for separation.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification of the specific precursor-to-product ion transitions for pantothenic acid and its internal standard.

Visualizations

Experimental_Workflow_HPLC_Fluorescence cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_derivatization Post-Column Derivatization cluster_detection Detection Urine_Sample Urine Sample Direct_Injection Direct Injection Urine_Sample->Direct_Injection No pre-cleanup HPLC_Column ODS-80Ts Column (pH 7.0 buffer) Direct_Injection->HPLC_Column Alkali_Hydrolysis Alkali Hydrolysis (Pantothenic Acid -> β-alanine) HPLC_Column->Alkali_Hydrolysis OPA_Reaction OPA Reaction (Formation of Fluorescent Derivative) Alkali_Hydrolysis->OPA_Reaction Fluorescence_Detector Fluorescence Detector OPA_Reaction->Fluorescence_Detector Logical_Relationship_Sensitivity_Enhancement cluster_main_goal cluster_strategies Enhancement Strategies cluster_sample_prep_methods Sample Preparation Techniques cluster_chromatography_methods Chromatography Optimization cluster_detection_methods Detection Enhancement Improve_Sensitivity Improve this compound Detection Sensitivity Sample_Preparation Optimize Sample Preparation Improve_Sensitivity->Sample_Preparation Chromatography Enhance Chromatographic Separation Improve_Sensitivity->Chromatography Detection Increase Detector Response Improve_Sensitivity->Detection Enzymatic_Hydrolysis Enzymatic Hydrolysis (Total Pantothenic Acid) Sample_Preparation->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (Matrix Removal) Sample_Preparation->SPE Column_Choice Select Appropriate Column (e.g., end-capped C18) Chromatography->Column_Choice Mobile_Phase Optimize Mobile Phase (pH, additives) Chromatography->Mobile_Phase Derivatization Derivatization for Fluorescence Detection Detection->Derivatization LC_MSMS Use LC-MS/MS for High Sensitivity/Specificity Detection->LC_MSMS Electrochemical Electrochemical Biosensors with Signal Amplification Detection->Electrochemical

References

Technical Support Center: Analysis of L-Pantothenic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the LC-MS/MS analysis of L-Pantothenic Acid (Vitamin B5). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a particular focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: A matrix effect is the alteration of an analyte's response due to the presence of other components in the sample matrix.[1] In LC-MS/MS analysis, these effects are primarily observed as ion suppression or enhancement, where co-eluting compounds from the biological matrix (e.g., plasma, urine) interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can lead to inaccurate and unreliable quantification, poor reproducibility, and reduced sensitivity.[2][4] Common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[2][5]

Q2: I am observing a suppressed signal and poor reproducibility for this compound in my plasma samples compared to my standards in neat solution. What is the likely cause and how can I confirm it?

A: This is a classic indication of ion suppression due to matrix effects.[6] To confirm this, you can perform a post-column infusion experiment or a quantitative post-extraction spike analysis.

  • Post-Column Infusion (Qualitative Assessment): Infuse a standard solution of this compound directly into the mass spectrometer while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.[7][8]

  • Post-Extraction Spike (Quantitative Assessment): Compare the peak area of this compound in a blank matrix extract that has been spiked with the analyte after extraction to the peak area of a standard in a neat solution at the same concentration. A lower response in the matrix sample confirms ion suppression.[8][9] The Matrix Factor (MF) can be calculated as follows:

    • MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)[9]

    • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[9]

Q3: What is the most effective way to compensate for matrix effects in this compound quantification?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is the most robust and widely recommended approach to compensate for matrix effects.[3][6][10] A SIL-IS, such as [¹³C₃,¹⁵N]-pantothenic acid, is chemically and physically almost identical to this compound and will co-elute.[10][11] Therefore, it experiences the same degree of ion suppression or enhancement as the analyte. By using the ratio of the analyte peak area to the SIL-IS peak area for quantification, the variability introduced by matrix effects can be effectively normalized, leading to accurate and precise results.[9]

Q4: Which sample preparation techniques are recommended for reducing matrix effects when analyzing this compound?

A: The choice of sample preparation technique is critical for minimizing matrix effects by removing interfering substances. The most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is the simplest and fastest method but is generally the least effective at removing matrix components, particularly phospholipids, which are a major cause of ion suppression.[6][12]

  • Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind.[13]

  • Solid-Phase Extraction (SPE): SPE provides the most thorough sample clean-up and can be highly selective.[6][14] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly effective for removing a broad range of interferences.[15]

For complex matrices like plasma, techniques specifically designed for phospholipid removal, such as certain SPE cartridges or plates, are highly recommended.[5][12][16][17]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity & Poor Reproducibility Ion suppression from co-eluting matrix components.[2][6]1. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for signal variability.[6][10] 2. Improve Sample Preparation: Switch from Protein Precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interferences.[6][13] Consider specialized phospholipid removal products.[12][16] 3. Optimize Chromatography: Modify the gradient, flow rate, or change to a different column chemistry to improve separation between this compound and interfering peaks.[4]
Inconsistent Results Between Sample Lots Variability in the matrix composition between different sources or individuals.[1]1. Evaluate Matrix Effect Across Multiple Lots: During method validation, assess the matrix effect using at least six different lots of the biological matrix to ensure the method is robust.[1] 2. Employ a SIL-IS: A SIL-IS will co-elute and experience similar lot-to-lot variations in matrix effects, thus providing reliable quantification.[9]
Peak Tailing or Splitting Interaction of the analyte with residual matrix components on the analytical column or interference from the matrix itself.[3]1. Enhance Sample Clean-up: Implement a more effective sample preparation protocol (e.g., SPE) to remove the interfering compounds.[6][14] 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. 3. Optimize Mobile Phase: Adjusting the pH or ionic strength of the mobile phase can sometimes improve peak shape.
High Background Noise Insufficient sample clean-up leading to a high level of background ions.[2]1. Divert Flow: Use a divert valve to direct the flow from the column to waste during the initial and final stages of the chromatographic run when highly polar or non-polar interferences may elute, thus preventing them from entering the mass spectrometer.[18] 2. Improve Sample Preparation: A cleaner extract from SPE or LLE will result in lower background noise compared to PPT.[6]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike

This protocol describes a quantitative assessment of matrix effects.

  • Prepare Blank Matrix Extract: Process at least six different lots of the blank biological matrix (e.g., human plasma) using your established extraction procedure (e.g., SPE). Evaporate the final extract to dryness and reconstitute in a known volume of reconstitution solvent.

  • Prepare Post-Spike Samples: Spike the reconstituted blank matrix extracts with this compound at low and high concentration levels (e.g., LLOQ and ULOQ).

  • Prepare Neat Solutions: Prepare standard solutions of this compound in the reconstitution solvent at the same low and high concentrations as the post-spike samples.

  • LC-MS/MS Analysis: Analyze both the post-spike samples and the neat solutions.

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Area of Post-Spike Samples) / (Mean Peak Area of Neat Solutions)[9]

    • The coefficient of variation (CV%) of the IS-normalized matrix factors from the different lots should be ≤15%.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol provides a general workflow for SPE-based sample clean-up. The specific sorbent and solvents should be optimized for this compound.

  • Sample Pre-treatment: To 100 µL of plasma sample, add 10 µL of the SIL-IS working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step helps to precipitate proteins and adjust the pH.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

G Troubleshooting Workflow for Low Analyte Signal start Start: Low/Inconsistent This compound Signal confirm_me Confirm Matrix Effect? (Post-Column Infusion or Post-Extraction Spike) start->confirm_me sil_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? confirm_me->sil_is Yes review_sp Review Sample Preparation (PPT, LLE, SPE) confirm_me->review_sp No, investigate other causes implement_sil Implement a SIL-IS (e.g., [¹³C₃,¹⁵N]-Pantothenic Acid) sil_is->implement_sil No sil_is->review_sp Yes end Problem Resolved implement_sil->end optimize_sp Optimize Sample Prep (Switch PPT -> SPE/LLE, Use Phospholipid Removal) review_sp->optimize_sp PPT or Ineffective optimize_lc Optimize Chromatography (Gradient, Column) review_sp->optimize_lc SPE/LLE but still issues optimize_sp->end optimize_lc->end G General Sample Preparation Workflow (SPE) cluster_sample_prep Sample Preparation sample 1. Plasma Sample + SIL-IS pretreat 2. Pre-treatment (e.g., Acidification/PPT) sample->pretreat load 4. Sample Loading pretreat->load condition 3. SPE Cartridge Conditioning condition->load wash 5. Wash Interferences (Polar & Non-Polar) load->wash elute 6. Elute Analyte wash->elute evap 7. Evaporation & Reconstitution elute->evap analysis LC-MS/MS Analysis evap->analysis

References

Overcoming the hygroscopic nature of free L-Pantothenic acid in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the challenges associated with the hygroscopic nature of free L-Pantothenic acid in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What makes free this compound challenging to work with in the lab?

A1: Free this compound is a viscous, unstable, and extremely hygroscopic substance, meaning it readily absorbs moisture from the atmosphere.[1] This property can lead to physical changes, such as an increase in volume and viscosity, and chemical degradation, compromising the accuracy and reproducibility of experiments.[2]

Q2: What are the consequences of moisture absorption on my experiments?

A2: Moisture absorption can significantly impact experimental outcomes. It can lead to:

  • Inaccurate Weighing: The rapid absorption of water leads to an overestimation of the compound's mass.

  • Physical Changes: The powder can cake or clump, making it difficult to handle and dissolve.[2][3]

  • Chemical Degradation: The presence of water can cause hydrolysis, reducing the purity and potency of the acid.[2][4]

  • Variability in Results: These inconsistencies can lead to poor reproducibility of experimental data.

Q3: Are there more stable alternatives to free this compound?

A3: Yes, due to the instability of the free acid, its derivatives are more commonly used in research and commercial products. The most common alternatives are:

  • Calcium Pantothenate: The calcium salt of pantothenic acid, which is more stable.

  • Panthenol (or Pantothenol): A stable alcohol analog of pantothenic acid that is readily converted to pantothenic acid in the body.[5] Dexpanthenol (D-panthenol) is a common form used in topical preparations.[5]

Q4: How should I properly store and handle free this compound?

A4: To minimize moisture absorption, free this compound should be:

  • Stored in a tightly sealed container.

  • Kept in a desiccator with a suitable drying agent (e.g., silica (B1680970) gel).

  • Handled in a controlled environment, such as a glove box with low humidity, especially during weighing and preparation of solutions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent analytical results (e.g., HPLC, LC-MS/MS) Degradation of this compound stock solution due to moisture absorption and instability.Prepare stock solutions fresh before each experiment. Consider using a more stable form like calcium pantothenate for calibration standards and controls.
Difficulty in accurately weighing the compound Rapid absorption of atmospheric moisture onto the hygroscopic material.Weigh the compound in a controlled environment with low humidity, such as a glove box. Alternatively, quickly weigh a larger amount than needed and prepare a stock solution, with the exact concentration determined by a suitable analytical method like HPLC.
Powder is clumped or caked in the container Improper storage has allowed moisture to be absorbed by the material.[2][3]Discard the reagent as its purity is compromised. For future prevention, ensure storage in a desiccator and minimize exposure to the atmosphere.
Variability in cell culture or microbiological assay results The biological activity of the this compound may be reduced due to degradation.Use freshly prepared solutions for each experiment. For long-term studies, consider using the more stable calcium pantothenate.[6]

Data Presentation

Table 1: Comparison of this compound and Its Common Derivatives

Property Free this compound Calcium D-Pantothenate D-Panthenol (Dexpanthenol)
Form Viscous, oily liquidCrystalline powderViscous liquid or crystalline solid
Hygroscopicity Extremely hygroscopic[1]Less hygroscopic than the free acidHygroscopic, but more stable than the free acid
Stability Unstable, sensitive to acid, alkali, and heat.More stable than the free acid.Stable alcohol analog.[5]
Common Use Limited use in research due to instability.Widely used in supplements, food fortification, and as a research standard.[7]Used in topical formulations and as a supplement.[5]

Table 2: Overview of Analytical Methods for Pantothenic Acid Quantification

Method Principle Advantages Disadvantages
Microbiological Assay Measures the growth of a microorganism (e.g., Lactobacillus plantarum) that requires pantothenic acid for proliferation.[8]A classical and practical method.[8]Tedious, time-consuming, and requires experienced personnel.[9]
HPLC (High-Performance Liquid Chromatography) Separates pantothenic acid from other components in a sample, followed by detection (e.g., UV, DAD).[9]Faster and more robust than microbiological assays.[9]Can be challenging for complex matrices like dairy products due to protein interference.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.[10]High selectivity and sensitivity, allowing for accurate quantification in complex samples.Requires more specialized and expensive equipment.

Experimental Protocols

Protocol 1: Recommended Handling and Storage of Free this compound
  • Receiving: Upon receipt, immediately transfer the manufacturer's container into a desiccator for storage.

  • Storage: Store in a cool, dry place, away from light. The container should be tightly sealed at all times.

  • Dispensing and Weighing:

    • Perform all manipulations in a controlled environment with low relative humidity, such as a glove box.

    • Allow the container to come to room temperature before opening to prevent condensation.

    • Use a clean, dry spatula for dispensing.

    • Weigh the desired amount quickly and accurately.

    • Immediately and securely reseal the container.

  • Solution Preparation:

    • Use anhydrous solvents where possible.

    • Prepare stock solutions fresh and use them immediately.

    • If storage of a stock solution is unavoidable, store in small, single-use aliquots at -20°C or below and protect from light.

Protocol 2: Quantification of Pantothenic Acid in a Sample using HPLC

This protocol is a general guideline and may require optimization for specific sample types and instrumentation.

  • Sample Preparation (for a solid sample like a multivitamin tablet):

    • Accurately weigh and grind a representative portion of the sample.

    • Extract the pantothenic acid using a suitable buffer (e.g., phosphate (B84403) buffer) with the aid of sonication.[7]

    • For samples with high protein content, a deproteination step (e.g., with acetic acid and sodium acetate (B1210297) or zinc sulfate) is necessary.[9][10]

    • Centrifuge the extract to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm filter before injection into the HPLC system.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.[9]

    • Mobile Phase: A mixture of a buffer (e.g., 0.02 M phosphate solution, pH 3.0) and an organic solvent (e.g., acetonitrile) in a 95:5 ratio.[10]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at approximately 200-210 nm.[7][10]

  • Calibration:

    • Prepare a series of standard solutions of known concentrations of a stable form, like calcium pantothenate.

    • Inject the standards and generate a calibration curve by plotting the peak area against the concentration.

  • Analysis and Quantification:

    • Inject the prepared sample extract.

    • Identify the pantothenic acid peak based on its retention time compared to the standard.

    • Quantify the amount of pantothenic acid in the sample by using the calibration curve.

Mandatory Visualizations

cluster_storage Storage & Environment cluster_weighing Weighing & Preparation cluster_analysis Experimentation cluster_alternative Alternative storage Store in Desiccator glovebox Handle in Glove Box (Low Humidity) weigh Weigh Compound Rapidly glovebox->weigh Transfer dissolve Prepare Stock Solution (Use Immediately) weigh->dissolve alternative Consider Stable Derivatives weigh->alternative If handling is problematic experiment Use in Experiment dissolve->experiment Introduce to System

Caption: Workflow for handling hygroscopic this compound.

start Need to use Pantothenic Acid? q1 Is strict control over the free acid form required? start->q1 use_free Use Free this compound (with precautions) q1->use_free Yes q2 Is the experiment in an aqueous system over a long duration? q1->q2 No use_salt Use Calcium Pantothenate (more stable in solution) q2->use_salt Yes use_alcohol Use D-Panthenol (stable alcohol analog) q2->use_alcohol No

Caption: Decision tree for selecting the appropriate form of pantothenic acid.

cluster_pathway Coenzyme A Biosynthesis PA Pantothenic Acid (Vitamin B5) PANK2 PANK2 (Pantothenate Kinase 2) PA->PANK2 PP 4'-Phosphopantothenic Acid PANK2->PP ATP -> ADP intermediates Multiple Enzymatic Steps PP->intermediates CoA Coenzyme A (CoA) intermediates->CoA

Caption: Simplified pathway of Coenzyme A synthesis from pantothenic acid.[5]

References

Best practices for the storage and handling of L-Pantothenic acid standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of L-Pantothenic acid standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most stable form of this compound for use as an analytical standard?

A1: this compound in its free acid form is an unstable, hygroscopic, viscous oil and is not ideal for use as a primary standard.[1] For analytical purposes, the more stable salt forms, such as Calcium D-pantothenate or D-Pantothenic acid sodium salt, are recommended.[2] These are typically supplied as crystalline powders.

Q2: How should I store solid this compound standards?

A2: Solid this compound standards, typically as calcium or sodium salts, should be stored in a cool, dry, and dark place. To minimize degradation, it is crucial to store them in a tightly sealed container, preferably with a desiccant to protect against moisture.[3]

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: To ensure long-term stability, stock solutions of this compound should be stored at low temperatures and protected from light. Storage at -20°C or -80°C is recommended.[4] When stored properly in airtight, light-protected containers, solutions can be stable for up to one month at -20°C and for longer periods at -80°C.[4][5] It is advisable to avoid repeated freeze-thaw cycles.[4] A stock solution of D-calcium pantothenate in water (500 mg/L) can be stored at -18°C and protected from light for up to three months.

Q4: What are the primary degradation pathways for this compound?

A4: this compound is susceptible to degradation through several pathways, primarily hydrolysis.[6] The amide linkage is a vulnerable point. Temperature, humidity, light, and pH are all factors that can accelerate degradation.[3] In acidic conditions, this compound can undergo intramolecular esterification to form pantolactone.[3] In highly acidic or alkaline aqueous solutions, as much as 40% of the initial amount can degrade within one hour.[7][8]

Storage and Stability Data

The stability of this compound is highly dependent on the storage conditions. The following tables summarize recommended storage conditions for both solid standards and solutions, as well as the impact of pH on stability.

Table 1: Recommended Storage Conditions for this compound Standards

FormRecommended TemperatureLight ProtectionMoisture ProtectionExpected Shelf-Life
Solid (Calcium/Sodium Salt) 2°C to 8°CRequiredStore in a tightly sealed container with desiccant.Refer to manufacturer's certificate of analysis.
Stock Solution -20°CRequired (use amber vials)Store in airtight containers.Up to 1 month.
Stock Solution -80°CRequired (use amber vials)Store in airtight containers.Up to 6 months.[5]
Working Solutions 2°C to 8°CRequired (use amber vials)Store in airtight containers.Prepare fresh daily.

Table 2: pH Influence on Aqueous Solution Stability

pH ConditionEffect on this compoundRecommendation
Acidic (pH < 4) Favors the formation of the more stable pantolactone.[3] Significant degradation can occur.[7][8]If the free acid form is required, avoid prolonged storage in acidic conditions.
Neutral to Slightly Acidic Optimal for maintaining the free acid form in a frozen state.[3]For long-term storage of solutions, a near-neutral pH is recommended.
Alkaline (pH > 7) Favors the hydrolysis of pantolactone back to pantothenic acid.[3] Significant degradation can occur.[7][8]Avoid storage in alkaline conditions.

Experimental Protocols

Protocol 1: Preparation of a 500 mg/L this compound Stock Solution from Calcium D-pantothenate

This protocol details the steps to prepare a stock solution for use in LC-MS/MS analysis.

Materials:

  • D-Calcium pantothenate standard

  • 250 mL volumetric flask (amber glass recommended)

  • Analytical balance

  • Ultrapure water

Procedure:

  • Accurately weigh 136 mg of D-Calcium pantothenate standard. (Note: Pantothenic acid content is approximately 92% of calcium pantothenate by weight).

  • Transfer the weighed standard into a 250 mL volumetric flask.

  • Add a portion of ultrapure water to the flask and gently swirl to dissolve the solid.

  • Once dissolved, bring the solution to the 250 mL mark with ultrapure water.

  • Cap the flask and mix the solution thoroughly by inversion.

  • This solution has a concentration of approximately 500 mg/L of pantothenic acid.

  • Transfer aliquots into smaller, airtight, light-protected vials for storage at -18°C for up to three months.

G Workflow for Preparing this compound Stock Solution cluster_0 Preparation cluster_1 Storage weigh 1. Accurately weigh 136 mg of Calcium D-pantothenate dissolve 2. Transfer to 250 mL volumetric flask and dissolve in water weigh->dissolve Transfer solid dilute 3. Dilute to volume with ultrapure water dissolve->dilute Ensure complete dissolution mix 4. Mix thoroughly dilute->mix Homogenize solution aliquot 5. Aliquot into amber vials mix->aliquot Prepare for storage store 6. Store at -18°C for up to 3 months aliquot->store

Caption: Workflow for the preparation and storage of an this compound stock solution.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound standards.

Issue 1: Inaccurate Concentration of the Prepared Standard Solution

  • Possible Cause 1: Hygroscopic Nature of the Solid Standard. this compound and its salts can absorb moisture from the atmosphere, leading to an overestimation of the weighed amount.[3]

    • Solution: Store the solid standard in a desiccator. Allow the container to equilibrate to room temperature before opening to prevent condensation. Weigh the standard as quickly as possible in a controlled environment.

  • Possible Cause 2: Degradation of the Standard. Improper storage of the solid or stock solution can lead to degradation.

    • Solution: Review the storage conditions (temperature, light, and moisture protection) and ensure they align with the recommendations. If in doubt, prepare a fresh stock solution from a new vial of the solid standard.

Issue 2: Appearance of Unexpected Peaks in the Chromatogram

  • Possible Cause 1: Formation of Pantolactone. In acidic mobile phases or improperly stored acidic solutions, this compound can convert to pantolactone, which will have a different retention time.[3]

    • Solution: Analyze a standard of pantolactone to confirm its retention time. To minimize its formation, maintain the pH of your solutions near neutral and store them at low temperatures.[3]

  • Possible Cause 2: Contamination. Contamination can be introduced from solvents, glassware, or the analytical system itself.

    • Solution: Use high-purity solvents and thoroughly clean all glassware. Run a blank injection of your mobile phase to check for system contamination.

  • Possible Cause 3: Matrix Effects. If analyzing samples with complex matrices, other components may co-elute or interfere.

    • Solution: Employ a sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.[3]

Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Possible Cause 1: Incompatible Injection Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur.

    • Solution: Whenever possible, dissolve the standard in the initial mobile phase.

  • Possible Cause 2: Column Overload. Injecting too high a concentration of the standard can lead to peak fronting.

    • Solution: Dilute the standard solution and re-inject.

  • Possible Cause 3: Secondary Interactions with the Column. this compound is a polar, acidic compound.[3] Silanol groups on the stationary phase can cause peak tailing.

    • Solution: Ensure your column is appropriate for polar acidic analytes (e.g., a polar-endcapped C18 column). Adjusting the mobile phase pH to below the pKa of the carboxylic acid group (~4.4) can improve peak shape.[3]

G Troubleshooting Workflow for this compound Analysis cluster_0 Problem Identification cluster_1 Potential Causes & Solutions start Analytical Issue Observed inaccurate_conc Inaccurate Concentration start->inaccurate_conc unexpected_peaks Unexpected Peaks start->unexpected_peaks poor_peak_shape Poor Peak Shape start->poor_peak_shape hygroscopic Hygroscopic Solid? -> Use desiccator inaccurate_conc->hygroscopic degradation Degradation? -> Prepare fresh stock inaccurate_conc->degradation pantolactone Pantolactone? -> Adjust pH, check temp unexpected_peaks->pantolactone contamination Contamination? -> Run blanks, use pure solvents unexpected_peaks->contamination solvent_mismatch Injection Solvent? -> Use mobile phase poor_peak_shape->solvent_mismatch overload Overload? -> Dilute sample poor_peak_shape->overload secondary_interaction Column Interaction? -> Adjust pH, check column poor_peak_shape->secondary_interaction

Caption: A troubleshooting decision tree for common issues in this compound analysis.

References

Improving the recovery of L-Pantothenic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and answer frequently asked questions to help you improve the recovery of L-Pantothenic acid during your sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common forms of pantothenic acid found in samples and why is this important for sample preparation?

A1: In many biological samples and foods, pantothenic acid exists in both free form and bound forms, such as coenzyme A (CoA) and acyl carrier protein (ACP).[1] To accurately determine the total pantothenic acid content, a hydrolysis step is necessary to liberate the bound pantothenic acid into its free form before analysis.[1] For plasma and urine samples, direct analysis of free pantothenic acid is often possible without enzymatic treatment, whereas red blood cells, which are rich in CoA, require an enzymatic hydrolysis step.[1]

Q2: What are the primary factors that can lead to low recovery of this compound?

A2: Several factors can contribute to the poor recovery of this compound. These include:

  • Incomplete extraction: The chosen extraction method may not be efficient for the specific sample matrix.

  • Degradation of the analyte: Pantothenic acid is susceptible to degradation under certain conditions, such as extreme pH and high temperatures.[2][3]

  • Matrix effects: Components within the sample matrix can interfere with the analytical method, leading to inaccurate quantification.[4]

  • Improper storage: incorrect storage conditions of samples or extracts can lead to the degradation of pantothenic acid.[5]

Q3: How does pH affect the stability of this compound during sample preparation?

A3: this compound is most stable in a pH range of 4 to 7.[6] In acidic (pH < 4) or alkaline (pH > 7) conditions, its degradation rate increases significantly.[2] For instance, in highly acidic or alkaline solutions, up to 40% of the initial amount of pantothenic acid can degrade within an hour.[2] Therefore, controlling the pH during extraction and storage of the extract is crucial for maximizing recovery.

Q4: What are the recommended storage conditions for samples and extracts to ensure the stability of this compound?

A4: To minimize degradation, samples and extracts should be stored at low temperatures, ideally at -20°C or -80°C, especially for long-term storage.[5] It is also important to protect them from light. For solutions, using a slightly acidic to neutral pH buffer can help maintain stability.[5] Since pantothenic acid is hygroscopic, solid samples should be stored in a dry environment.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery in Food/Biological Samples Incomplete liberation of bound pantothenic acid.Implement an enzymatic hydrolysis step using enzymes like alkaline phosphatase and pantetheinase to release bound forms.[1] For some food matrices, acid hydrolysis at elevated temperatures can be used, but care must be taken to avoid degradation.[7]
Inefficient extraction from the sample matrix.For high-protein samples like milk powder, use a protein precipitation step with agents like zinc sulfate (B86663) or trichloroacetic acid.[8][9] For low-protein foods, direct extraction with a dilute acid solution (e.g., 1% formic acid) can be effective.[8] Consider using solid-phase extraction (SPE) for sample clean-up and pre-concentration.[10][11]
Poor Peak Shape in HPLC/LC-MS Co-elution with interfering compounds from the matrix.Optimize the chromatographic conditions, such as the mobile phase composition and gradient.[5] Employ a more effective sample clean-up procedure like SPE to remove interfering substances.[10][11]
Interaction of pantothenic acid with the analytical column.Use a column suitable for polar acidic compounds, such as a polar-endcapped C18 column.[5] Adjusting the mobile phase pH to below the pKa of pantothenic acid (~4.5) can improve peak shape.[5]
Inconsistent or Non-Reproducible Results Degradation of pantothenic acid during sample processing.Maintain a controlled temperature (e.g., on ice) during all sample preparation steps.[12] Ensure the pH of all solutions is within the stable range for pantothenic acid (pH 4-7).[6] Use of an internal standard, such as an isotopically labeled pantothenic acid, can help to correct for losses during sample preparation and analysis.[13][14]
Variability in enzymatic hydrolysis efficiency.Optimize the enzyme concentration, incubation time, and temperature for the specific sample type. Ensure the enzymes used are free of endogenous pantothenic acid.[1]

Quantitative Data Summary

The following tables summarize the recovery rates of this compound achieved with different sample preparation and analytical methods as reported in various studies.

Table 1: Recovery of this compound from Food Matrices

Food Matrix Sample Preparation Method Analytical Method Average Recovery (%) Reference
Fortified Foods (Infant formulas, cereals)Simple extraction with internal standardUPLC-MS/MS95 - 106[13]
Various Foods (Milk powder, rice flour)Direct extraction with amylase and protein precipitationLC-MS/MS91.0 - 105[12]
Milk Powder and Nutritional FoodsProtein precipitation with zinc sulfate (high-protein) or extraction with formic acid (low-protein)HPLC and LC-MS/MS> 88[8]
Infant Milk FormulasDeproteination with acetic acid and sodium acetate (B1210297)HPLC-UV89 - 98[15]
Infant Formula Milk PowderDissolving, centrifuging, and filteringLC-MS/MS89.5 - 93.5

Table 2: Recovery of this compound from Other Matrices

Matrix Sample Preparation Method Analytical Method Average Recovery (%) Reference
CosmeticsLiquid-liquid extraction followed by solid-phase extraction (SPE)HPLC> 90[10]
Royal JellyProtein precipitation with trichloroacetic acidRP-HPLC107 ± 2[9]

Experimental Protocols

Protocol 1: Extraction of Free this compound from Low-Protein Foods

This protocol is adapted from a method for analyzing free pantothenic acid in foods.[8]

  • Homogenization: Weigh 2 g of the homogenized food sample.

  • Extraction: Add 20 mL of a 1% formic acid solution to the sample.

  • Mixing: Homogenize the mixture thoroughly.

  • Centrifugation: Centrifuge the homogenate to pellet solid debris.

  • Filtration: Filter the supernatant through a 0.22 µm filter to obtain the test solution for analysis by HPLC or LC-MS/MS.

Protocol 2: Extraction of Total this compound from High-Protein Foods (e.g., Milk Powder)

This protocol involves enzymatic hydrolysis to liberate bound pantothenic acid and is based on established methods.[12]

  • Sample Preparation: Weigh 5 g of the milk powder sample.

  • Initial Enzymolysis: Add 0.2 g of amylase and 50 mL of water. Shake the mixture in a water bath at 55 ± 5°C for 10 minutes.

  • Aliquotting and Internal Standard Addition: Take an aliquot of the mixture and add a known amount of an isotopic internal standard (e.g., [¹³C₆, ¹⁵N₂]-pantothenic acid).

  • Protein Precipitation: Add 0.4 mL of 300 g·L⁻¹ zinc acetate solution and 0.4 mL of 150 g·L⁻¹ potassium ferrocyanide solution. Add extra-pure water to a final volume of 25.0 mL.

  • Incubation and Centrifugation: Mix well, let stand for 30 minutes, and then centrifuge for 2 minutes.

  • Enzymatic Hydrolysis for Total Pantothenic Acid:

    • Take a 10.0 mL aliquot of the supernatant.

    • Add 5 mL of Tris-HCl buffer solution.

    • In an ice bath, add 0.1 mL of 0.08 mol·L⁻¹ sodium carbonate solution, 0.4 mL of 0.02 g·mL⁻¹ alkaline phosphatase solution, and 0.2 mL of 0.5 g·L⁻¹ pigeon liver extract.

    • Add one drop of toluene (B28343) and mix well.

    • Incubate the reaction mixture for at least 8 hours at 37°C.

  • Final Filtration: Filter the solution through a 0.22 µm filter before LC-MS/MS analysis.

Visualizations

Experimental_Workflow_Free_Pantothenic_Acid cluster_sample_prep Sample Preparation start Start: Low-Protein Food Sample homogenize Homogenize Sample (2g) start->homogenize extract Add 20mL 1% Formic Acid & Mix homogenize->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter end_prep Prepared Sample for Analysis filter->end_prep

Caption: Workflow for Free this compound Extraction.

Experimental_Workflow_Total_Pantothenic_Acid cluster_workflow Total Pantothenic Acid Extraction from High-Protein Food start Start: High-Protein Food Sample (e.g., Milk Powder) initial_enzyme Initial Enzymolysis (Amylase) start->initial_enzyme add_is Add Internal Standard initial_enzyme->add_is protein_precip Protein Precipitation (Zinc Acetate/Potassium Ferrocyanide) add_is->protein_precip centrifuge Centrifuge protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant hydrolysis Enzymatic Hydrolysis (Alkaline Phosphatase & Pigeon Liver Extract) supernatant->hydrolysis filter Filter (0.22 µm) hydrolysis->filter analysis LC-MS/MS Analysis filter->analysis

Caption: Workflow for Total this compound Extraction.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Recovery of this compound incomplete_hydrolysis Incomplete Hydrolysis of Bound Forms issue->incomplete_hydrolysis inefficient_extraction Inefficient Extraction issue->inefficient_extraction degradation Analyte Degradation issue->degradation matrix_effects Matrix Effects issue->matrix_effects optimize_hydrolysis Optimize Enzymatic Hydrolysis incomplete_hydrolysis->optimize_hydrolysis improve_extraction Use Protein Precipitation or SPE inefficient_extraction->improve_extraction control_conditions Control pH and Temperature degradation->control_conditions enhance_cleanup Improve Sample Clean-up matrix_effects->enhance_cleanup

Caption: Troubleshooting Logic for Low Recovery Issues.

References

Addressing the instability of Coenzyme A during extraction and analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the inherent instability of Coenzyme A (CoA) and its thioester derivatives during extraction and analysis.

Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Coenzyme A instability during sample preparation?

Coenzyme A is a chemically sensitive molecule, and its degradation is primarily driven by two factors:

  • Chemical Instability : The most significant vulnerability is the free sulfhydryl (thiol) group (-SH), which is highly susceptible to air oxidation, forming CoA disulfides (CoA-S-S-CoA) or mixed disulfides with other thiols like glutathione.[1] This process inactivates the molecule. Additionally, CoA is prone to hydrolysis, especially in solutions with a pH above 8.0.[1]

  • Enzymatic Degradation : Upon cell lysis, endogenous enzymes are released that can rapidly degrade CoA. These include various phosphatases, pyrophosphatases (like those from the ENPP family), and hydrolases that cleave different parts of the CoA molecule.[2][3][4][5] This enzymatic activity must be halted immediately to preserve the sample.

Q2: What are the optimal pH and temperature conditions for CoA stability?

To minimize degradation, precise control of pH and temperature is critical throughout the extraction and storage process.

  • pH : Aqueous solutions of CoA are most stable in a slightly acidic to neutral pH range of 2 to 6.[1] Above pH 8, the molecule becomes significantly unstable, with one study noting a 31% loss of activity after 24 hours at 25°C and pH 8.[1]

  • Temperature : Low temperatures are essential. Samples should be flash-frozen in liquid nitrogen upon collection and kept on ice (0-4°C) during all preparation steps.[6] For long-term storage, samples and stock solutions should be kept at -80°C.[7][8]

Q3: Is there a difference in stability between the free acid and salt forms of CoA?

Yes, the salt forms are more stable. The free acid form of Coenzyme A is detectably unstable, showing around 5% degradation after six months when stored at -20°C.[1][9] The lithium and sodium salts of CoA are considerably more stable, exhibiting negligible degradation over several months at various temperatures.[1] For this reason, commercially available CoA standards are typically supplied as lithium or sodium salts.

Data Summary: Coenzyme A Stability

The following table summarizes the stability of Coenzyme A under various storage conditions, providing a quick reference for experimental planning.

FormpH RangeTemperatureDurationStability / Degradation NotesCitations
Free Acid N/A (Powder)-20°C6 months~5% degradation observed.[1][9]
Free Acid N/A (Powder)37°C1 monthNear complete degradation.[1]
Li/Na Salts N/A (Powder)VariousSeveral monthsNegligible degradation noted.[1]
Aqueous Soln. 2.0 - 6.0FrozenMonthsRelatively stable.[1][9]
Aqueous Soln. > 8.025°C24 hours31% loss of activity reported.[1]
Extracted Sample ~7.0 (Neutralized)4°C24 hoursStable for at least 24 hours after preparation.[10][11]
Stock Solution N/A (in water)-80°CMinimum 2 yearsStable.[8][10]
Troubleshooting Guide: Low or Inconsistent CoA Recovery

This guide addresses the common problem of poor CoA yield during experimental analysis.

The Primary Instability Pathway of Coenzyme A

The core of CoA's instability lies in the oxidation of its active thiol group. This diagram illustrates the conversion of two active CoA molecules into an inactive disulfide dimer, a primary route of degradation during sample handling.

CoA_Oxidation cluster_products Inactive Dimer CoA_SH1 CoA-SH O2 O₂ (Air) CoA_SH2 CoA-SH CoA_SS_CoA CoA-S-S-CoA H2O 2H₂O O2->CoA_SS_CoA Oxidation O2->H2O CoA_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_final Analysis node_style_process node_style_process node_style_critical node_style_critical node_style_analysis node_style_analysis node_style_output node_style_output A 1. Sample Collection (Tissue/Cells) B 2. CRITICAL: Quench Metabolism (Flash-freeze in liquid N₂) A->B C 3. Homogenization & Deproteinization (e.g., with cold Perchloric Acid) B->C D 4. Centrifugation (Pellet precipitated proteins) C->D E 5. Neutralization (Adjust supernatant to pH 6-7) D->E F 6. Final Centrifugation (Remove salts, e.g., KClO₄) E->F G 7. Sample Analysis (HPLC or LC-MS/MS) F->G H Store at -80°C if not analyzed immediately F->H Troubleshooting_CoA problem problem cause cause solution solution p1 Low or Inconsistent CoA Recovery? c1 Cause: Oxidation of Thiol Group p1->c1 c2 Cause: Enzymatic Degradation p1->c2 c3 Cause: Chemical Hydrolysis p1->c3 s1 Solution: - Add reducing agents like DTT (50 µM) or DTBA to extraction buffer. - Minimize air exposure; work quickly. - Regenerate free CoA from disulfides with DTT or 2-mercaptoethanol. c1->s1 s2 Solution: - Immediately flash-freeze samples in liquid nitrogen after harvesting. - Use a rapid deproteinization method with strong acid (e.g., Perchloric Acid) on ice to instantly halt all enzyme activity. c2->s2 s3 Solution: - After acid extraction, carefully neutralize supernatant to pH 6.0-7.0 with a base like K₂CO₃. - Keep samples on ice (0-4°C) at all times. - Avoid storing samples at pH > 8. c3->s3

References

Use of glass versus plastic vials to prevent Coenzyme A signal loss

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of Glass versus Plastic Vials to Prevent Coenzyme A Signal Loss

This technical support center provides guidance to researchers, scientists, and drug development professionals on the critical choice between glass and plastic vials for the analysis of Coenzyme A (CoA) and its derivatives. Understanding the potential for analyte loss due to adsorption to vial surfaces is paramount for generating accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: Is there a definitive recommendation for using glass or plastic vials for Coenzyme A samples?

There is no universal "best choice" as the optimal vial material depends on the specific characteristics of the Coenzyme A species being analyzed and the composition of the sample solvent. While some studies suggest glass vials can decrease signal loss for certain CoA species, the surface chemistry of both glass and plastic presents potential challenges.[1][2] Borosilicate glass has a negatively charged surface due to silanol (B1196071) groups, which can lead to the electrostatic adsorption of positively charged molecules.[2][3] Conversely, polypropylene (B1209903), a common plastic for vials, is non-polar and can cause the adsorption of hydrophobic molecules.[2][3] Therefore, running a preliminary stability test with your specific analyte and solvent conditions is highly recommended.[1]

Q2: What properties of Coenzyme A and its derivatives should I consider when selecting a vial?

The key properties to consider are the overall polarity and charge of the CoA molecule. Coenzyme A itself is a relatively polar molecule, but its acyl derivatives can have long, non-polar fatty acid chains, making them more hydrophobic. The pH of your sample solution will also influence the charge of both your analyte and the vial surface, affecting electrostatic interactions.

Q3: Can I use any type of plastic vial?

No, it is crucial to use high-quality, chromatography-grade plastic vials. Some plastics can contain leachables, such as mold release agents, which can interfere with your analysis, causing extraneous peaks in LC-MS or potentially degrading your sample.[4] Look for vials specifically designated as "low-binding" or "mass spectrometry compatible."

Q4: Are there special types of glass vials that can minimize adsorption?

Yes, deactivated or silanized glass vials are available.[1][5] These vials have been treated to mask the active silanol groups on the glass surface, which can significantly reduce the adsorption of polar and positively charged analytes.[5][6] Low-adsorption vials, which have a modified manufacturing process to reduce surface hydroxyl groups, are another option that can improve quantitation.[7]

Q5: How can I prevent signal loss if I'm unsure which vial to use?

The most reliable approach is to perform a vial stability study using your own samples and analytical method. This involves storing your analyte in both glass and plastic vials under your typical experimental conditions and analyzing the samples at different time points to quantify any signal loss. Additionally, adding a small percentage of an organic solvent (e.g., acetonitrile (B52724) or methanol) to your sample can sometimes help reduce hydrophobic interactions with plastic surfaces.[2]

Troubleshooting Guide: Coenzyme A Signal Loss

This guide addresses common issues related to CoA signal loss that may be attributed to the choice of sample vial.

Symptom Possible Cause Troubleshooting Steps
Low or no CoA signal in the first injection from a new vial Adsorption to the vial surface: The analyte is binding to the walls of the vial.1. Test alternative vial materials: If using plastic, switch to glass (or silanized glass) and vice-versa. 2. Condition the vial: Inject a higher concentration standard of your analyte to saturate the active sites on the vial surface before injecting your sample. 3. Modify the sample solvent: Adding a small amount of organic solvent or a non-ionic surfactant can disrupt hydrophobic interactions. Adjusting the pH can alter electrostatic interactions.[2]
Decreasing CoA signal over multiple injections from the same vial Time-dependent adsorption or degradation: The analyte is slowly binding to the vial surface over time, or it is degrading in the vial.1. Perform a time-course stability study: Analyze aliquots from the same vial at regular intervals to determine the rate of signal loss. 2. Use fresh aliquots: For quantitative analysis, use a fresh vial for each injection or limit the time the sample resides in the autosampler. 3. Investigate sample stability: Ensure the degradation is not due to factors like temperature or light sensitivity by storing a parallel sample under optimal conditions.
Poor reproducibility between replicate injections from different vials Inconsistent vial surface chemistry or contamination: Variability in the manufacturing of the vials or contamination can lead to inconsistent adsorption.1. Use vials from the same manufacturing lot. 2. Pre-wash vials: Rinse vials with a solvent compatible with your analysis to remove potential contaminants. 3. Switch to certified low-binding vials: These vials undergo more stringent quality control to ensure consistent surface properties.
Presence of ghost peaks in the chromatogram Leachables from the vial or septa: Chemical compounds from the plastic vial or the cap's septum are being injected into the system.1. Run a blank injection: Inject the sample solvent that has been incubated in the vial to see if any peaks appear. 2. Switch to higher quality vials and septa: Use vials and septa that are certified for low leachables.[4]

Experimental Protocol: Evaluating Coenzyme A Stability in Glass and Plastic Vials

This protocol provides a framework for researchers to determine the optimal vial material for their specific Coenzyme A analysis.

Objective: To quantify the recovery of a specific Coenzyme A analyte over time when stored in both borosilicate glass and polypropylene vials.

Materials:

  • Coenzyme A standard of interest

  • Borosilicate glass autosampler vials with caps (B75204) and septa

  • Polypropylene autosampler vials with caps and septa

  • Sample solvent (matching the solvent used for your analytical run)

  • LC-MS or other appropriate analytical instrument

Procedure:

  • Prepare a stock solution of your Coenzyme A standard at a known concentration in your sample solvent.

  • Aliquot the standard solution into a sufficient number of glass and plastic vials. For a time-course study, prepare at least 3 replicate vials for each time point and each vial type.

  • Time Point 0 (T=0): Immediately after aliquoting, analyze the samples from 3 glass and 3 plastic vials. This will serve as your baseline measurement.

  • Store the remaining vials under the same conditions as your typical sample analysis (e.g., autosampler at 4°C, benchtop at room temperature).

  • Analyze samples at subsequent time points: Analyze the samples from 3 glass and 3 plastic vials at predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis:

    • Calculate the average peak area and standard deviation for the three replicates at each time point for each vial type.

    • Normalize the average peak area at each time point to the average peak area at T=0 for each vial type to determine the percent recovery.

    • Plot the percent recovery versus time for both glass and plastic vials.

Data Presentation:

The results of this study can be summarized in the following table:

Time Point (Hours) Vial Type Average Peak Area (n=3) Standard Deviation % Recovery (Normalized to T=0)
0GlassValueValue100%
0PlasticValueValue100%
1GlassValueValueValue
1PlasticValueValueValue
2GlassValueValueValue
2PlasticValueValueValue
4GlassValueValueValue
4PlasticValueValueValue
8GlassValueValueValue
8PlasticValueValueValue
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Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Time-Course Analysis cluster_data Data Interpretation prep Prepare CoA Standard aliquot Aliquot into Glass & Plastic Vials prep->aliquot t0 T=0 Analysis aliquot->t0 storage Store Vials aliquot->storage calc Calculate % Recovery t0->calc tn T=1, 2, 4, 8, 24h Analysis storage->tn tn->calc plot Plot Recovery vs. Time calc->plot decision Select Optimal Vial plot->decision

Caption: Workflow for evaluating Coenzyme A stability in different vial types.

Troubleshooting_Logic start Low CoA Signal Detected q1 Is signal low on first injection? start->q1 a1 Potential Adsorption q1->a1 Yes q2 Signal decreasing over time? q1->q2 No s1 Switch Vial Material a1->s1 s2 Condition Vial a1->s2 end Signal Improved s1->end s2->end a2 Time-Dependent Adsorption/Degradation q2->a2 Yes q3 Poor Reproducibility? q2->q3 No s3 Perform Time-Course Study a2->s3 s4 Use Fresh Aliquots a2->s4 s3->end s4->end a3 Inconsistent Vial Quality q3->a3 Yes s5 Use Same Vial Lot a3->s5 s6 Use Certified Low-Bind Vials a3->s6 s5->end s6->end

Caption: Troubleshooting logic for CoA signal loss related to vial selection.

References

The role of internal standards in correcting for matrix effects in L-Pantothenic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of L-Pantothenic acid (Vitamin B5). The focus is on the critical role of internal standards in mitigating matrix effects, a common challenge in complex biological and food matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), significantly compromising the accuracy, precision, and sensitivity of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) methods.[1] In this compound analysis, complex matrices such as plasma, urine, and various food products contain numerous endogenous components like salts, proteins, and phospholipids (B1166683) that can interfere with the ionization of pantothenic acid, leading to unreliable results.[1][2]

Q2: What is an internal standard (IS) and how does it help correct for matrix effects?

A2: An internal standard is a compound of a known concentration that is added to all samples, calibrators, and quality control samples.[3] An ideal internal standard mimics the analytical behavior of the analyte throughout the entire process, including sample preparation, extraction, and ionization.[3] By monitoring the ratio of the analyte's signal to the internal standard's signal, variations caused by matrix effects can be normalized, leading to more accurate quantification.[2]

Q3: What is the best type of internal standard for this compound analysis?

A3: Stable isotope-labeled (SIL) internal standards are considered the gold standard for this compound analysis.[3] These are molecules where some atoms have been replaced by their heavier isotopes (e.g., ¹³C, ¹⁵N). SIL internal standards, such as [¹³C₆, ¹⁵N₂]-pantothenic acid or [¹³C₃,¹⁵N]-pantothenic acid, have nearly identical physicochemical properties to the unlabeled pantothenic acid.[4] This ensures they co-elute chromatographically and experience the same degree of ionization suppression or enhancement, thus providing the most effective correction for matrix effects.[2][3]

Q4: Can I use a structural analog as an internal standard?

A4: While structural analogs can be used, they are not as effective as SIL internal standards. The chemical and physical differences between a structural analog and the analyte can lead to different behaviors during sample preparation and chromatographic separation.[5] This can result in dissimilar responses to matrix effects, leading to incomplete correction and less accurate results.[5]

Troubleshooting Guide

Problem: I'm observing significant ion suppression and poor reproducibility in my this compound analysis.

  • Solution 1: Optimize Sample Preparation. Complex matrices often require thorough sample cleanup to remove interfering components. For high-protein samples like plasma or milk powder, protein precipitation with agents like acetonitrile, methanol, or zinc sulfate (B86663) is a common first step.[6][7][8] For very complex matrices, solid-phase extraction (SPE) may be necessary to further clean the sample before LC-MS/MS analysis.

  • Solution 2: Improve Chromatographic Separation. Ensure that your chromatographic method effectively separates pantothenic acid from co-eluting matrix components.[2] This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., using a C18 or C30 column), or modifying the flow rate.[6][9]

  • Solution 3: Implement a Stable Isotope-Labeled Internal Standard. As highlighted in the FAQs, using a SIL internal standard is the most robust way to compensate for matrix effects.[2] Ensure the SIL-IS is added to the sample at the earliest possible stage of the sample preparation process to account for variability in extraction recovery as well.

Problem: My internal standard is not adequately correcting for the matrix effect.

  • Solution: Verify Co-elution. Even with SIL internal standards, slight differences in retention time (the "isotope effect") can lead to differential ion suppression.[1] Ensure that the analyte and the internal standard peaks are as closely aligned as possible. Adjusting chromatographic conditions may be necessary to achieve perfect co-elution.

Experimental Protocols & Data

Example Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a biological matrix using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add Stable Isotope-Labeled Internal Standard Sample->Add_IS Extraction Protein Precipitation or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (e.g., C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Result Final Concentration Quantification->Result

Caption: A typical experimental workflow for this compound analysis.

Quantitative Data Summary

The following tables summarize key parameters and results from various studies on this compound analysis, demonstrating the effectiveness of internal standards.

Table 1: Recovery of this compound Using Internal Standards in Various Matrices

MatrixInternal Standard UsedAverage Recovery (%)Reference
Fortified Foods[¹³C₆, ¹⁵N₂]-Pantothenic Acid95 - 106[4]
Food SamplesIsotopic Calcium Pantothenate91.0 - 105[10]
Corn Starch[¹³C₃,¹⁵N]-Pantothenic Acid97.5
Milk Powder & Nutritional FoodsNot Specified> 88[7][8]
Infant Formula & Milk-Based ProductsNot Specified99.2 - 108.6[11]

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

ParameterTypical ConditionReference
Chromatography
ColumnReversed-phase C18[6]
Mobile Phase A0.1% Formic acid in water[6]
Mobile Phase B0.1% Formic acid in acetonitrile[6]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[6]
Detection ModeMultiple Reaction Monitoring (MRM)[6][7]
MRM Transitionm/z 220 -> 90[6]
Logical Relationship: Internal Standard Correction

The diagram below illustrates the principle of how an internal standard corrects for variations during analysis.

internal_standard_correction Analyte Analyte Signal Matrix_Effect Matrix Effect (Ion Suppression/ Enhancement) Analyte->Matrix_Effect IS Internal Standard Signal IS->Matrix_Effect Ratio Analyte/IS Ratio Matrix_Effect->Ratio Correction Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: How internal standards correct for matrix effects.

References

Optimizing protein precipitation methods for L-Pantothenic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing protein precipitation methods for L-Pantothenic Acid (Vitamin B5) quantification. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for protein precipitation when quantifying this compound?

The choice of method depends on the sample matrix, downstream application (e.g., LC-MS/MS), and available equipment. Organic solvents like acetonitrile (B52724) are widely used for their efficiency in precipitating proteins while keeping small, water-soluble molecules like this compound in the supernatant.[1] Acid precipitation using agents like Trichloroacetic Acid (TCA) is also effective but may require additional cleanup steps to remove the acid, which can interfere with analysis.[2] For high-protein samples like dairy products, a combination of zinc acetate (B1210297) and potassium ferrocyanide has been shown to effectively reduce matrix interference.[3]

Q2: How can I minimize the loss of this compound during protein precipitation?

Minimizing analyte loss is critical for accurate quantification. Key strategies include:

  • Use of an Internal Standard: Incorporating a stable isotope-labeled internal standard, such as [13C6, 15N2]-pantothenic acid, at the beginning of the sample preparation process can account for analyte loss during precipitation and extraction.[4]

  • Optimize Solvent-to-Sample Ratio: For organic solvent precipitation, a ratio of at least 2:1 or 3:1 (solvent to sample) is recommended to ensure complete protein removal.[1][5]

  • Control Temperature: Performing precipitation at low temperatures (e.g., -20°C or 4°C) can enhance protein removal and preserve the stability of the analyte.[2]

  • Thorough Vortexing and Centrifugation: Ensure the precipitating agent is thoroughly mixed with the sample and that centrifugation is sufficient (e.g., 15,000 x g for 5-10 minutes) to form a tight protein pellet.[1]

Q3: Can I use the same precipitation method for different biological matrices (e.g., plasma, urine, tissue homogenates)?

While the principles are the same, the protocol may require optimization for different matrices. Plasma and serum have high protein content and benefit from efficient precipitants like acetonitrile or TCA.[1] Urine typically has low protein content and may only require a dilution and filtration step.[1] Tissue homogenates can be more complex and may require a more rigorous method, such as a combination of TCA and acetone (B3395972), to remove both proteins and lipids effectively.

Experimental Workflow and Decision Making

The following diagram illustrates a general workflow for sample preparation and analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, etc.) Add_IS Add Internal Standard Sample->Add_IS Add_Precipitant Add Precipitating Agent (e.g., Acetonitrile) Add_IS->Add_Precipitant Vortex Vortex Thoroughly Add_Precipitant->Vortex Incubate Incubate (Optional) (e.g., -20°C for 30 min) Vortex->Incubate Centrifuge Centrifuge (e.g., 15,000 x g, 10 min) Incubate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Filter Filter Supernatant (0.22 µm) Collect_Supernatant->Filter LC_MS LC-MS/MS Analysis Filter->LC_MS Ready for Injection

Caption: General workflow for this compound quantification.

Troubleshooting Guide

This guide addresses common issues encountered during protein precipitation for this compound analysis.

ProblemPossible CausesRecommended Solutions
Low Analyte Recovery 1. Co-precipitation: this compound may have been trapped within the protein pellet. 2. Incomplete Extraction: The analyte was not fully extracted from the initial matrix. 3. Analyte Degradation: Extreme pH from acid precipitation might degrade the analyte.1. Optimize the ratio of precipitant to sample; a higher volume of organic solvent can improve recovery. Ensure thorough vortexing after adding the precipitant.[5] 2. Ensure proper homogenization for tissue samples. 3. Neutralize the sample after acid precipitation or switch to a milder method like organic solvent precipitation.[6]
High Variability in Results (Poor Reproducibility) 1. Inconsistent Pipetting: Inaccurate volumes of sample, internal standard, or precipitant. 2. Incomplete Precipitation: Insufficient mixing or incubation time. 3. Protein Pellet Disturbance: A loose pellet is disturbed during supernatant removal.1. Use calibrated pipettes and ensure consistent technique. 2. Standardize vortexing time and speed. Use a consistent incubation time and temperature. 3. Increase centrifugation speed or time to create a more compact pellet. Carefully remove the supernatant without touching the pellet.
LC-MS/MS Signal Suppression or Column Clogging 1. Incomplete Protein Removal: Residual soluble proteins are injected into the system. 2. Contaminants from Precipitant: Residual TCA or other salts interfere with ionization. 3. Particulates in Supernatant: Fine, non-pelleted material is carried over.1. Increase the amount of precipitating agent. Ensure the incubation step (if used) is sufficient. 2. If using TCA, perform a wash step on the protein pellet with cold acetone to remove residual acid. Alternatively, use a solvent-based method. 3. Always filter the final supernatant through a 0.22 µm syringe filter before injection.[1]
Difficulty Resolubilizing Protein Pellet (for other applications) 1. Harsh Precipitant: TCA is known to cause protein denaturation, making resolubilization difficult.[2] 2. Over-drying the Pellet: Excessive air-drying can make the pellet very difficult to dissolve.1. If protein integrity is required for other assays, consider a milder method like salting out or using organic solvents at low temperatures.[2] 2. Air-dry the pellet only until the excess solvent has evaporated; do not dry for an extended period.
Troubleshooting Logic Diagram

This diagram helps navigate the troubleshooting process for low analyte recovery.

G Start Problem: Low Analyte Recovery Check_IS Is Internal Standard Recovery Also Low? Start->Check_IS Check_PPT Issue is likely during Protein Precipitation (PPT) or subsequent steps. Check_IS->Check_PPT Yes Check_Matrix Issue may be related to matrix effects or initial extraction. Check_IS->Check_Matrix No Action_Ratio Action: Increase solvent:sample ratio. (e.g., from 2:1 to 4:1) Check_PPT->Action_Ratio Possible Co-precipitation Action_Vortex Action: Increase vortexing time and ensure consistent mixing. Check_PPT->Action_Vortex Incomplete Precipitation Action_Temp Action: Perform PPT at low temperature (4°C or -20°C). Check_PPT->Action_Temp Improve PPT Efficiency Action_Ratio->Action_Vortex Action_Vortex->Action_Temp Action_Filter Action: Ensure final supernatant is filtered (0.22 µm). Action_Temp->Action_Filter

Caption: Decision tree for troubleshooting low analyte recovery.

Data Summary: Comparison of Precipitation Methods

MethodPrincipleTypical RecoveryAdvantagesDisadvantages & Considerations
Acetonitrile (ACN) Organic solvent disrupts the protein hydration shell, causing denaturation and precipitation.[2]High (>90%) for this compound- Simple, fast, and effective.[1] - Supernatant can often be directly injected. - Good for LC-MS/MS applications.- Less effective for very high-fat samples. - Requires a high ratio of solvent to sample (≥2:1).[5]
Methanol Similar mechanism to ACN, acts as a dehydrating agent.[2]High (>90%) for this compound- Effective and widely used.[1] - Can be a good alternative to ACN.- May not precipitate all proteins as effectively as ACN in some matrices.
Trichloroacetic Acid (TCA) Acidification to the protein's isoelectric point reduces solubility, causing aggregation.[2]Variable, potential for analyte loss if pH is not controlled.- Very effective at precipitating a wide range of proteins. - Can be combined with acetone for enhanced lipid removal.- Denatures proteins, making them difficult to resolubilize. - Residual acid must be removed to prevent damage to LC columns and MS interference. - Extreme pH can degrade certain analytes.
Zinc Sulfate / Potassium Ferrocyanide Forms insoluble complexes with proteins, causing them to precipitate.[3]Good (89.5% to 93.5% reported for dairy).- Highly effective for complex, high-protein matrices like dairy and infant formula.[7] - Reduces matrix interference effects.- More complex procedure involving two reagents.[3] - Risk of introducing salt contamination if not performed carefully.

Detailed Experimental Protocols

Protocol 1: Acetonitrile Precipitation (for Plasma/Serum)

This protocol is adapted from established methods for biological sample analysis.[1]

  • Sample Preparation: Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.

  • Internal Standard: Add 10 µL of the internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the tube (3:1 ratio).

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 2: Trichloroacetic Acid (TCA) Precipitation

This is a general protocol for efficient protein removal.

  • Sample Preparation: To 200 µL of sample, add an equal volume of ice-cold 20% (w/v) TCA.

  • Mixing: Vortex thoroughly for 30 seconds.

  • Incubation: Incubate on ice for 30 minutes to allow for complete precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

  • (Optional but Recommended) Neutralization: Adjust the pH of the supernatant with a suitable base if required for analyte stability or to protect the analytical column.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection.

Protocol 3: Zinc Sulfate / Potassium Ferrocyanide Precipitation (for Dairy/Infant Formula)

This protocol is effective for high-protein food matrices.[3]

  • Sample Preparation: Weigh an appropriate amount of sample (e.g., 1-5 g) and homogenize in 20 mL of deionized water.

  • Internal Standard: Add 100 µL of the isotopic internal standard solution.

  • Precipitation - Step 1: Add 0.4 mL of 300 g/L zinc acetate solution and mix.

  • Precipitation - Step 2: Add 0.4 mL of 150 g/L potassium ferrocyanide solution.

  • Dilution & Mixing: Add water to a final volume of 25.0 mL and mix thoroughly.

  • Incubation: Let the mixture stand for 30 minutes to allow for complete precipitation.

  • Centrifugation: Centrifuge for 5 minutes until a clear supernatant is obtained.

  • Filtration: Filter the supernatant through a 0.22 µm filter prior to LC-MS/MS analysis.

References

Enhancing the resolution and peak shape in L-Pantothenic acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving common challenges in the chromatographic analysis of L-Pantothenic acid. This resource provides in-depth troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals enhance resolution and improve peak shape in their experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound, offering potential causes and actionable solutions.

Issue 1: Poor Peak Shape - Tailing Peaks

  • Question: Why is my this compound peak exhibiting tailing?

  • Answer: Peak tailing for this compound, a polar compound, is a common issue in reversed-phase chromatography. It often results from secondary interactions between the analyte and the stationary phase.[1][2]

    • Cause 1: Residual Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the polar functional groups of pantothenic acid, leading to tailing.[2][3]

      • Solution:

        • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., using 0.1% formic acid) can suppress the ionization of residual silanol groups, minimizing these secondary interactions.[4][5][6]

        • Use of End-Capped Columns: Employing a modern, end-capped C18 column will reduce the number of available free silanol groups.[3][5]

    • Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7][8]

      • Solution: Reduce the sample concentration or injection volume.[1][7]

    • Cause 3: Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.[9]

      • Solution: Flush the column with a strong solvent or, if necessary, replace the column.[9][10]

Issue 2: Poor Peak Shape - Fronting Peaks

  • Question: What causes peak fronting in my this compound chromatogram?

  • Answer: Peak fronting is characterized by a leading edge that is less steep than the trailing edge.

    • Cause 1: Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[1][3]

      • Solution: Ensure the sample is completely dissolved in a solvent that is compatible with, or weaker than, the mobile phase.

    • Cause 2: Concentration Overload: High sample concentrations can also lead to fronting.[8]

      • Solution: Dilute the sample.[1]

    • Cause 3: Column Collapse: Physical damage to the column packing can result in peak fronting.[3][11] This can be caused by using a mobile phase with a pH that is too high or too low for the column's stability.[6]

      • Solution: Replace the column and ensure the mobile phase pH is within the recommended range for the column.[10]

Issue 3: Poor Resolution

  • Question: How can I improve the resolution between my this compound peak and other components?

  • Answer: Achieving adequate resolution is crucial for accurate quantification.

    • Cause 1: Inadequate Mobile Phase Composition: The choice of organic modifier and buffer can significantly impact selectivity.[12][13]

      • Solution:

        • Optimize Organic Solvent Percentage: Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase to achieve the desired retention and separation.[14]

        • Change Organic Solvent: If acetonitrile does not provide adequate resolution, consider trying methanol, as it has different selectivities.[13]

        • Adjust pH: Modifying the mobile phase pH can alter the ionization state of co-eluting compounds, thereby changing their retention and improving separation.[14]

    • Cause 2: Inappropriate Column: The column's stationary phase, particle size, and dimensions play a critical role in resolution.[13][15]

      • Solution:

        • Smaller Particle Size: Using a column with a smaller particle size can increase efficiency and, consequently, resolution.[13][15]

        • Longer Column: A longer column provides more theoretical plates, which can lead to better separation.[13][15]

    • Cause 3: Suboptimal Flow Rate: The flow rate of the mobile phase affects the time available for interactions between the analyte and the stationary phase.[15]

      • Solution: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.[7][15]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis by reversed-phase HPLC?

A1: A common starting point is a mobile phase consisting of a phosphate (B84403) buffer at a low pH (e.g., 0.02 mol/L phosphate solution at pH 3.0) mixed with a small percentage of an organic solvent like acetonitrile (e.g., 95:5 v/v).[16] Another widely used mobile phase is water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B, often used in a gradient elution.[4][5]

Q2: What type of column is recommended for this compound analysis?

A2: C18 columns are the most frequently used stationary phases for the analysis of this compound.[17] Specifically, end-capped C18 columns that are compatible with highly aqueous mobile phases are recommended to minimize secondary interactions and improve peak shape.[5]

Q3: How should I prepare my sample for this compound analysis?

A3: Sample preparation depends on the matrix.

  • For high-protein samples (e.g., milk powder): Protein precipitation is necessary. This can be achieved by adding a zinc sulfate (B86663) solution.[16][18]

  • For low-protein samples: A simple extraction with a dilute acid solution (e.g., 1% formic acid) is often sufficient.[16][18]

  • For samples containing bound forms of pantothenic acid: Enzymatic hydrolysis is required to liberate the free acid.[19]

Q4: What detection wavelength should I use for HPLC-UV analysis of this compound?

A4: this compound has a low UV absorbance. Detection is typically performed at low wavelengths, such as 200 nm or 210 nm.[16][20]

Q5: Is LC-MS/MS a suitable technique for this compound analysis?

A5: Yes, LC-MS/MS is a highly sensitive and selective method for the determination of this compound, especially in complex matrices like food and biological fluids.[4][18] It offers lower detection limits and higher specificity, which can minimize the need for extensive sample cleanup.[18]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound in a Pharmaceutical Preparation

  • Sample Preparation:

    • Accurately weigh a portion of the powdered sample equivalent to approximately 10 mg of pantothenic acid.

    • Transfer to a 10 mL volumetric flask.

    • Add 2 mL of water and sonicate to dissolve.

    • Add 5 mL of ethanol, mix, and dilute to volume with ethanol.

    • Allow any excipients to settle and use the clear supernatant for injection.[18]

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: 0.02 mol/L phosphate solution (pH 3.0) : acetonitrile (95:5 v/v)[16]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 200 nm[16]

    • Injection Volume: 20 µL

Protocol 2: LC-MS/MS Analysis of this compound in Infant Formula

  • Sample Preparation:

    • Weigh 5 g of the infant formula sample into a 50 mL centrifuge tube.

    • Add 25 mL of water and vortex to dissolve.

    • Add 0.4 mL of zinc acetate (B1210297) solution and 0.4 mL of potassium hexacyanoferrate solution to precipitate proteins.[4]

    • Centrifuge the sample.

    • Filter the supernatant through a 0.22 µm filter before injection.[4]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18, 3 µm, 2.1 x 100 mm

    • Mobile Phase A: Water + 0.1% formic acid[4]

    • Mobile Phase B: Acetonitrile + 0.1% formic acid[4]

    • Gradient: A suitable gradient to separate pantothenic acid from matrix components.

    • Flow Rate: 0.3 mL/min

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • Detection: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Comparison of HPLC-UV Chromatographic Conditions for this compound Analysis

ParameterMethod 1Method 2
Column L-column2 ODS[16]C18[20]
Mobile Phase 0.02 mol/L phosphate solution (pH 3.0)-acetonitrile (95:5)[16]Acetonitrile–10 mM phosphoric acid (pH 2.5) (85:15, v/v)[20]
Flow Rate Not Specified0.9 mL/min[20]
Detection 200 nm[16]210 nm[20]

Table 2: Comparison of LC-MS/MS Chromatographic Conditions for this compound Analysis

ParameterMethod 1Method 2
Column L-column2 ODS[16]Not specified, C18 recommended[4]
Mobile Phase 5 mmol/L ammonium (B1175870) formate (B1220265) (containing 0.01% formic acid)-methanol (85:15)[16][A] Water + 0.1% formic acid; [B] Acetonitrile + 0.1% formic acid[4]
Elution IsocraticGradient[4]
Detection Multiple Reaction Monitoring (MRM)[16]Multiple Reaction Monitoring (MRM)[4]

Visualizations

TroubleshootingWorkflow cluster_start Start: Chromatographic Issue cluster_peak_shape Peak Shape Analysis cluster_resolution Resolution Analysis cluster_solutions_tailing Tailing Solutions cluster_solutions_fronting Fronting Solutions cluster_solutions_resolution Resolution Solutions start Poor Peak Shape or Resolution peak_shape Identify Peak Anomaly start->peak_shape resolution Poor Resolution start->resolution tailing Tailing Peak peak_shape->tailing Asymmetric (Tail) fronting Fronting Peak peak_shape->fronting Asymmetric (Front) solution_tailing1 Adjust Mobile Phase pH (Lower) tailing->solution_tailing1 solution_tailing2 Use End-Capped Column tailing->solution_tailing2 solution_tailing3 Reduce Sample Load tailing->solution_tailing3 solution_fronting1 Improve Sample Solubility fronting->solution_fronting1 solution_fronting2 Dilute Sample fronting->solution_fronting2 solution_fronting3 Check/Replace Column fronting->solution_fronting3 solution_resolution1 Optimize Mobile Phase resolution->solution_resolution1 solution_resolution2 Change Column (Length/Particle Size) resolution->solution_resolution2 solution_resolution3 Adjust Flow Rate resolution->solution_resolution3

Caption: Troubleshooting workflow for common chromatographic issues.

SamplePrepWorkflow cluster_start Start: Sample Matrix cluster_matrix Matrix Types cluster_prep_steps Preparation Steps cluster_end Analysis start Select Sample Type high_protein High Protein start->high_protein low_protein Low Protein start->low_protein bound_form Bound Pantothenic Acid start->bound_form precipitation Protein Precipitation (e.g., Zinc Sulfate) high_protein->precipitation extraction Acidic Extraction (e.g., 1% Formic Acid) low_protein->extraction hydrolysis Enzymatic Hydrolysis bound_form->hydrolysis centrifuge_filter Centrifuge & Filter precipitation->centrifuge_filter extraction->centrifuge_filter hydrolysis->centrifuge_filter end Inject into LC System centrifuge_filter->end

Caption: Sample preparation workflow for this compound analysis.

References

Refinement of microbiological assay conditions for consistent L-Pantothenic acid results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the consistent and accurate determination of L-Pantothenic Acid (Vitamin B5) using microbiological assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the microbiological assay for this compound?

The microbiological assay for this compound is based on the principle that a specific microorganism, typically Lactobacillus plantarum (ATCC 8014), requires this vitamin for growth.[1][2] In a culture medium containing all necessary nutrients except for pantothenic acid, the growth of the microorganism is directly proportional to the amount of this compound present in the sample.[1][2] This growth is usually measured by turbidimetry (optical density) and compared against a standard curve prepared with known concentrations of this compound to determine the concentration in the sample.[1][2]

Q2: Which microorganism is typically used for this assay?

Lactobacillus plantarum (ATCC 8014) is the most commonly used test organism for the microbiological assay of this compound.[1][3][4]

Q3: What are the critical parameters for the incubation step?

For reliable results, the incubation should be carried out at a constant temperature between 35°C and 37°C for 18 to 24 hours.[1][5][6] It is crucial to maintain uniform temperature conditions for all tubes in the assay.[4][6]

Q4: How should samples containing bound this compound be prepared?

If the this compound in a sample is in a bound form, as is common in natural materials like food and animal tissues, an enzymatic hydrolysis step is required to release the vitamin.[1] This typically involves treating the sample with enzymes such as papain and amylase.[1]

Q5: What is an acceptable optical density (OD) for the negative control (blank)?

The optical density of the control culture (containing no this compound), when measured against a water blank, should be low. A common acceptance criterion is an OD of less than 0.150 at a wavelength of 546 nm.[1] High blank readings can indicate contamination of the medium or glassware.

Q6: How often should a new stock culture of Lactobacillus plantarum be prepared?

It is recommended to prepare a fresh stab of the stock culture on a weekly basis to ensure the viability and sensitivity of the test organism.[3][6] Cultures older than one week should not be used for preparing the inoculum.[3][6]

Troubleshooting Guide

Below are common issues encountered during the microbiological assay for this compound, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
No growth or very low OD in all tubes (including standards) 1. Inactive or insufficient inoculum.1. Prepare a fresh inoculum from a stock culture that is less than one week old. Ensure the cell suspension is adjusted to the correct turbidity.[3][6]
2. Improper incubation temperature.2. Verify and calibrate the incubator to ensure it maintains a constant temperature between 35-37°C.[5][6]
3. Omission of an essential nutrient in the basal medium.3. Double-check the composition of the assay medium to ensure all required components are present in the correct concentrations.[1][3]
High OD in the negative control (blank) 1. Contamination of the assay medium or glassware with this compound or other microorganisms.1. Use scrupulously clean glassware, free from detergents and other chemicals. Heat glassware to 250°C for at least one hour to remove organic residues.[6] Use aseptic techniques throughout the procedure.
2. Presence of this compound in the basal medium components.2. Use "Vitamin-free" casein hydrolysate and other high-purity reagents for medium preparation.[1]
Poor or non-linear standard curve 1. Incorrect preparation of standard solutions.1. Prepare fresh standard solutions for each assay.[4] Carefully perform serial dilutions to achieve the desired concentrations.
2. Inconsistent inoculum addition.2. Ensure a uniform volume of inoculum is added to each tube.[1]
3. Non-uniform heating and cooling during sterilization.3. Standardize the autoclaving and cooling conditions for all assay tubes to ensure consistency.[4][6]
High variability between replicate tubes 1. Inconsistent pipetting of samples, standards, or inoculum.1. Use calibrated pipettes and ensure proper pipetting technique.
2. Uneven temperature distribution in the incubator.2. Place all assay tubes in a single rack and in the same area of the incubator to minimize temperature variations.
3. Incomplete mixing of tube contents.3. Gently mix the contents of each tube after adding all components and before incubation.
Sample results are not reproducible 1. Incomplete extraction or hydrolysis of this compound from the sample matrix.1. Optimize the enzymatic hydrolysis procedure to ensure complete release of bound pantothenic acid.[1]
2. Presence of interfering substances in the sample extract.2. Dilute the sample extract further to minimize the concentration of inhibitory substances. Consider a sample cleanup step if necessary.
3. Improper sample storage.3. Store samples under appropriate conditions (e.g., frozen at or below -20°C) to prevent degradation of this compound.

Experimental Protocols

Key Experimental Parameters
Parameter Recommended Value/Range Source(s)
Test Organism Lactobacillus plantarum (ATCC 8014)[1][3]
Incubation Temperature 35-37°C[1][5][6]
Incubation Time 18-24 hours[1][5][6]
pH of Assay Medium 6.8 ± 0.2[1][4]
Standard Curve Concentration Range 0 - 100 ng Calcium-D-pantothenate per 10 ml[1]
Wavelength for Turbidity Measurement 546 nm or 660 nm[1][5][6]
Detailed Methodology for this compound Microbiological Assay

This protocol outlines the key steps for performing a microbiological assay for this compound.

1. Preparation of Assay Medium:

  • Prepare the Pantothenate Assay Medium according to the manufacturer's instructions or established laboratory protocols.[3][4][6] The medium should contain all essential nutrients for the growth of Lactobacillus plantarum except for pantothenic acid.

  • The final pH of the medium should be adjusted to 6.8 ± 0.2.[1][4]

  • Dispense the medium into test tubes.

2. Preparation of Standard Solutions:

  • Prepare a stock solution of Calcium-D-pantothenate.

  • Perform serial dilutions to create a range of standard solutions, typically from 0 to 100 ng per 10 ml of final assay volume.[1]

3. Sample Preparation:

  • For samples with bound pantothenic acid, perform an enzymatic hydrolysis using enzymes like papain and amylase to release the free form of the vitamin.[1]

  • Dilute the sample extracts to a concentration that is expected to fall within the range of the standard curve.[1]

4. Inoculum Preparation:

  • From a fresh stock culture of Lactobacillus plantarum (less than one week old), inoculate a tube of inoculum broth.[3][6]

  • Incubate for 18-24 hours at 35-37°C.[6]

  • Centrifuge the culture, wash the cells with sterile saline, and resuspend to a standardized turbidity.[1][6]

5. Assay Procedure:

  • To separate sets of test tubes, add the standard solutions, sample dilutions, and a blank (water or buffer).

  • Add the assay medium to all tubes.

  • Sterilize the tubes by autoclaving.[1][3]

  • After cooling, aseptically inoculate each tube (except for the uninoculated blanks) with a standardized amount of the prepared inoculum.[1]

6. Incubation and Measurement:

  • Incubate all tubes at 35-37°C for 18-24 hours.[1][5][6]

  • After incubation, measure the turbidity (optical density) of each tube using a spectrophotometer at a wavelength of 546 nm or 660 nm.[1][5][6]

7. Data Analysis:

  • Create a standard curve by plotting the optical density readings of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their optical density readings on the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_medium Prepare Assay Medium add_medium Add Assay Medium prep_medium->add_medium prep_standards Prepare Standard Solutions setup_tubes Aliquot Standards, Samples, and Blanks into Tubes prep_standards->setup_tubes prep_samples Prepare Sample Solutions (with enzymatic hydrolysis if needed) prep_samples->setup_tubes prep_inoculum Prepare Inoculum (L. plantarum) inoculate Inoculate Tubes prep_inoculum->inoculate setup_tubes->add_medium sterilize Sterilize Tubes add_medium->sterilize sterilize->inoculate incubate Incubate at 35-37°C for 18-24 hours inoculate->incubate measure_od Measure Optical Density (Turbidity) incubate->measure_od analyze_data Plot Standard Curve and Calculate Sample Concentrations measure_od->analyze_data

Caption: Workflow for the microbiological assay of this compound.

troubleshooting_logic cluster_growth Growth Issues cluster_curve Standard Curve Issues cluster_variability Variability Issues cluster_causes start Inconsistent Results no_growth No/Low Growth in All Tubes start->no_growth high_blank High Growth in Blank start->high_blank poor_curve Poor/Non-Linear Curve start->poor_curve high_variability High Variability in Replicates start->high_variability cause_inoculum Inoculum Quality/Quantity no_growth->cause_inoculum cause_temp Incubation Temperature no_growth->cause_temp cause_media Medium Composition no_growth->cause_media high_blank->cause_media cause_contamination Contamination high_blank->cause_contamination cause_standards Standard Preparation poor_curve->cause_standards cause_pipetting Pipetting Technique poor_curve->cause_pipetting high_variability->cause_temp high_variability->cause_pipetting cause_extraction Sample Extraction high_variability->cause_extraction

Caption: Troubleshooting logic for inconsistent this compound assay results.

References

Validation & Comparative

A Comparative Analysis of Pantothenate, Panthenol, and Pantethine in Biochemical Pathways and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of three key forms of Vitamin B5—pantothenate, panthenol, and pantethine (B1678406)—tailored for researchers, scientists, and professionals in drug development. The following sections objectively evaluate their biochemical distinctions, metabolic fates, and therapeutic efficacy, supported by experimental data and methodologies.

Introduction to Vitamin B5 Analogs

Pantothenic acid (also known as pantothenate or Vitamin B5) is a water-soluble vitamin essential for the synthesis of Coenzyme A (CoA), a critical cofactor in numerous metabolic pathways, including the metabolism of carbohydrates, fats, and proteins.[1][2] Panthenol, the alcohol analog of pantothenic acid, is a stable provitamin that is readily converted to pantothenic acid within the body.[3][4] Pantethine, a dimeric form of pantetheine, is a more direct precursor to CoA.[1][5] Understanding the distinct metabolic pathways and biological activities of these three compounds is crucial for their targeted application in research and therapeutics.

Biochemical and Metabolic Differentiation

The primary functional difference between pantothenate, panthenol, and pantethine lies in their entry points and efficiency in the CoA biosynthetic pathway.

  • Panthenol: As a provitamin, panthenol is rapidly metabolized to pantothenic acid in tissues, including the skin, after which it follows the standard pathway for CoA synthesis.[2][3] Its stability makes it a preferred compound for topical formulations.[3]

  • Pantothenate (Pantothenic Acid): This is the foundational vitamin that enters the CoA synthesis pathway. Its conversion is initiated by the enzyme pantothenate kinase (PanK), which phosphorylates it to 4'-phosphopantothenate. This step is the rate-limiting step in the entire pathway and is subject to feedback inhibition by CoA and its derivatives.[6][7]

  • Pantethine: When supplemented, pantethine is converted to pantetheine. Pantetheine enters the CoA synthesis pathway after the rate-limiting step catalyzed by pantothenate kinase.[6] This bypass allows for a more direct and potentially more efficient increase in CoA levels, avoiding the feedback inhibition that regulates pantothenate conversion.[5][6]

The diagram below illustrates the metabolic pathway for Coenzyme A synthesis and the distinct entry points for pantothenate, panthenol, and pantethine.

CoA_Synthesis cluster_precursors Vitamin B5 Precursors cluster_pathway CoA Biosynthesis Pathway Panthenol Panthenol Pantothenate Pantothenate (Pantothenic Acid) Panthenol->Pantothenate Metabolic Conversion Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate Pantothenate Kinase (PanK) [Rate-Limiting Step] Pantethine Pantethine Pantetheine Pantetheine Pantethine->Pantetheine Conversion Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenate->Phosphopantetheine Multi-step process Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA CoA Coenzyme A (CoA) Dephospho_CoA->CoA Pantetheine->Phosphopantetheine Phosphorylation clinical_trial_workflow Screening Subject Screening (Low-Mod CVD Risk) LeadIn 4-Week Lead-In (TLC Diet) Screening->LeadIn Randomization Randomization LeadIn->Randomization GroupA Group A: Pantethine (600mg -> 900mg) Randomization->GroupA Arm 1 GroupB Group B: Placebo Randomization->GroupB Arm 2 FollowUp Follow-Up Visits (Weeks 4, 8, 12, 16) GroupA->FollowUp GroupB->FollowUp Analysis Endpoint Analysis (Lipid Profiles, Safety) FollowUp->Analysis Pantethine_Lipid_Pathway Pantethine Pantethine CoA Coenzyme A (CoA) Pantethine->CoA Increases AcetylCoA_Carboxylase Acetyl-CoA Carboxylase Pantethine->AcetylCoA_Carboxylase Inhibits HMG_CoA_Reductase HMG-CoA Reductase Pantethine->HMG_CoA_Reductase Inhibits FattyAcid_Ox Fatty Acid Oxidation CoA->FattyAcid_Ox Promotes FattyAcid_Synth Fatty Acid Synthesis AcetylCoA_Carboxylase->FattyAcid_Synth Cholesterol_Synth Cholesterol Synthesis HMG_CoA_Reductase->Cholesterol_Synth

References

In Vitro Validation of L-Pantothenic Acid's Role in Cellular Processes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of L-Pantothenic acid (Vitamin B5) and its common alternatives in key cellular processes. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and development.

Core Cellular Functions and In Vitro Validation

This compound is a water-soluble B vitamin that serves as the essential precursor for the biosynthesis of Coenzyme A (CoA), a fundamental cofactor in numerous metabolic pathways.[1] In vitro studies have been pivotal in elucidating the specific roles of this compound in cellular functions, primarily focusing on its impact on cell proliferation, energy metabolism, and response to oxidative stress.

Comparative Analysis of this compound and Its Alternatives

The most common alternatives to this compound used in in vitro research and cosmetic/pharmaceutical formulations are its alcohol analog, Panthenol, and its disulfide derivative, Pantethine (B1678406). While all three can ultimately elevate intracellular CoA levels, their mechanisms of uptake and metabolism differ, leading to potentially distinct biological effects.

Performance in Cellular Proliferation

In vitro studies consistently demonstrate that this compound and its derivatives stimulate the proliferation of various cell types, particularly those involved in wound healing and tissue regeneration, such as dermal fibroblasts and keratinocytes.

Table 1: Comparative Effects on Fibroblast Proliferation In Vitro

CompoundCell TypeConcentrationObserved EffectReference
Calcium D-Pantothenate Human Dermal Fibroblasts20 µg/mLStrong stimulatory effect on proliferation.[2][3]
Calcium D-Pantothenate Human Dermal Fibroblasts100 µg/mL1.2 to 1.6-fold higher final cell densities compared to control.[4]
This compound Human Foreskin Fibroblasts40 µg/mLSignificant increase in cell proliferation, especially in the initial days of culture.[5]
D-Panthenol Human Dermal Papilla Cells2.5 mMApproximately 30% increase in cell growth.[6][7]

Key Findings:

  • Supplementation with Calcium D-Pantothenate has been shown to significantly increase the proliferation of human dermal fibroblasts in a dose-dependent manner.[4]

  • This compound not only increases cell count but also stimulates DNA replication, as evidenced by increased ³H-thymidine incorporation in fibroblast cultures.[5]

  • D-Panthenol, a common topical agent, also promotes the proliferation of specialized skin cells like dermal papilla cells, which are crucial for hair follicle growth.[7]

Role in Coenzyme A (CoA) Synthesis

The primary mechanism through which this compound exerts its biological effects is by serving as a substrate for CoA synthesis. This pathway is critical for cellular energy production through the Krebs cycle and fatty acid metabolism.

Table 2: Comparison of Precursors for Coenzyme A Synthesis

CompoundKey Metabolic FeatureAdvantage in In Vitro SystemsPotential LimitationReference
This compound Direct precursor, enters the canonical CoA synthesis pathway.Standard for studying the direct effects of vitamin B5 on CoA levels.Uptake can be a rate-limiting step.[1]
Panthenol Alcohol analog, oxidized to pantothenic acid within cells.Often exhibits good stability and skin penetration in topical applications.Conversion to pantothenic acid is an additional metabolic step.[6]
Pantethine Disulfide form of pantetheine, a downstream intermediate.Can bypass the initial rate-limiting step of the CoA synthesis pathway.May have pleiotropic effects due to its other metabolites (e.g., cysteamine).[8]

Key Findings:

  • Pantethine has been shown to effectively increase total CoA levels in encephalitogenic T cell lines in vitro.[8]

  • In cell models of Pantothenate Kinase-Associated Neurodegeneration (PKAN), where the initial step of CoA synthesis is impaired, pantethine can rescue CoA levels.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are summaries of key experimental protocols cited in the literature.

Measurement of Intracellular Coenzyme A Levels by HPLC

This method allows for the quantification of CoA and its thioesters in cell lysates.

  • Sample Preparation:

    • Harvest cultured cells and wash with cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable buffer and deproteinize the sample, often with perchloric acid.

    • Neutralize the extract and centrifuge to remove precipitated proteins.

  • Chromatographic Separation:

    • Inject the supernatant into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.

    • Use a buffered mobile phase for gradient elution to separate CoA and its derivatives.

  • Detection and Quantification:

    • Detect the analytes using a UV detector at a wavelength of 259 nm.

    • Quantify the concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of CoA.

In Vitro Cell Proliferation Assay (Scratch Test)

This assay is used to assess the effect of a compound on cell migration and proliferation, mimicking wound healing.

  • Cell Culture:

    • Culture human dermal fibroblasts to confluence in a multi-well plate.

  • "Wound" Creation:

    • Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.

  • Treatment:

    • Wash the wells to remove detached cells and add a culture medium containing the test compound (e.g., Calcium D-Pantothenate at 20 µg/mL) or a vehicle control.

  • Image Acquisition and Analysis:

    • Capture images of the scratch at time zero and at subsequent time points (e.g., 24, 48 hours).

    • Quantify the rate of wound closure by measuring the area of the cell-free region over time.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure changes in the expression of specific genes involved in cellular processes.

  • Cell Treatment and RNA Extraction:

    • Treat cultured cells with the compound of interest or a control.

    • Harvest the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis:

    • Reverse transcribe the RNA into complementary DNA (cDNA).

  • Quantitative PCR:

    • Perform PCR using specific primers for the target genes (e.g., proliferation markers like Ki67, or extracellular matrix components like collagen) and a housekeeping gene for normalization.

  • Data Analysis:

    • Calculate the relative fold change in gene expression in the treated samples compared to the control using the ΔΔCt method.

Signaling Pathways and Workflows

Coenzyme A Biosynthesis Pathway

This compound is the starting point for the synthesis of Coenzyme A, a multi-step enzymatic process.

CoA_Biosynthesis cluster_pantethine Pantethine Salvage Pathway PA This compound PANK Pantothenate Kinase (PanK) PA->PANK PP 4'-Phosphopantothenate PANK->PP PPCS PPCS PP->PPCS PPC 4'-Phosphopantothenoyl-cysteine PPCS->PPC PPCDC PPCDC PPC->PPCDC PPant 4'-Phosphopantetheine PPCDC->PPant PPAT PPAT PPant->PPAT dPC Dephospho-CoA PPAT->dPC DPCK DPCK dPC->DPCK CoA Coenzyme A DPCK->CoA Pantethine Pantethine Pantetheine Pantetheine Pantethine->Pantetheine Reduction Pantetheine->PPant Kinase Proliferation_Workflow cluster_assays Assess Cellular Response start Start: Culture Human Dermal Fibroblasts treatment Treat with this compound (or alternative/control) start->treatment incubation Incubate for defined time periods treatment->incubation proliferation_assay Cell Proliferation Assay (e.g., CCK-8, Scratch Test) incubation->proliferation_assay gene_expression Gene Expression Analysis (qRT-PCR for proliferation markers) incubation->gene_expression coa_measurement Intracellular CoA Measurement (HPLC) incubation->coa_measurement analysis Data Analysis and Comparison proliferation_assay->analysis gene_expression->analysis coa_measurement->analysis conclusion Conclusion on Proliferative Effects analysis->conclusion

References

A Comparative Analysis of L-Pantothenic Acid and Pantethine on Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between related compounds is critical for identifying viable therapeutic candidates. This guide provides an objective comparison of L-pantothenic acid (Vitamin B5) and its derivative, pantethine (B1678406), focusing on their respective effects on lipid profiles, supported by experimental data and detailed methodologies.

Introduction

This compound is an essential nutrient vital for the synthesis of Coenzyme A (CoA), a critical cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids.[1][2] Pantethine, a more direct precursor to CoA, is formed by two pantetheine (B1680023) molecules linked by a disulfide bridge.[3] While structurally related, their efficacy in modulating blood lipid levels differs significantly, with pantethine demonstrating notable lipid-lowering properties not observed with this compound.[1][2][3]

Comparative Efficacy in Lipid Reduction

Clinical evidence consistently indicates that pantethine can modestly improve lipid profiles in individuals with hyperlipidemia. In contrast, this compound has not been shown to produce the same effects.[1][3] A systematic review of 28 clinical trials revealed that pantethine supplementation, typically at a median dose of 900 mg/day, resulted in significant reductions in triglycerides and total cholesterol over a period of 4 months.[4]

Quantitative Data from Clinical Trials

The following tables summarize the lipid-lowering effects of pantethine as observed in key clinical studies. No comparable lipid-lowering effects have been documented for this compound supplementation.

Table 1: Meta-Analysis and Systematic Review Data on Pantethine

ParameterAverage Reduction (by month 4)Dosage RangeSource
Total CholesterolSignificant Improvement600-1200 mg/dayMcRae MP, 2005[4]
LDL CholesterolSignificant Improvement600-1200 mg/dayMcRae MP, 2005[4]
Triglycerides32.9%600-1200 mg/dayMcRae MP, 2005[1][4]
HDL CholesterolNot Significant600-1200 mg/dayMcRae MP, 2005[4]
*Specific average percentages were not provided in the summary.

Table 2: Selected Clinical Trial Data on Pantethine

StudyDosageDurationTotal Cholesterol (TC) ChangeLDL-C ChangeTriglyceride (TG) ChangeHDL-C Change
Evans M, et al. 2014[5][6]600-900 mg/day16 weeksSignificant Decrease-11%No Significant ChangeNo Significant Change
Chen YQ, et al. 2015[7]600 U/day8 weeks---16.5%-
Gaddi A, et al. 1984[8]900 mg/day8 weeks-15%-21%-32%+8%

Mechanism of Action: The Coenzyme A Pathway

The differential effects of this compound and pantethine on lipid levels are rooted in their metabolic conversion to Coenzyme A. Pantethine serves as a more immediate precursor to CoA.[9][10] Elevated intracellular CoA levels are believed to modulate lipid metabolism by:

  • Inhibiting Key Enzymes : Pantethine is thought to inhibit HMG-CoA reductase and acetyl-CoA carboxylase, crucial enzymes in the synthesis of cholesterol and fatty acids, respectively.[5][10][11]

  • Promoting Fatty Acid Oxidation : Increased CoA availability can enhance the breakdown of fatty acids for energy, thereby reducing triglyceride levels.[9][10]

This compound, while also a precursor to CoA, does not appear to elevate intracellular CoA levels to the same extent or in a manner that significantly impacts lipid synthesis at supplemental doses.[3]

PA This compound (Vitamin B5) COA Coenzyme A (CoA) PA->COA Multiple Steps PANT Pantethine PANT->COA More Direct Conversion HMG Inhibition of HMG-CoA Reductase COA->HMG ACC Inhibition of Acetyl-CoA Carboxylase COA->ACC FAO Promotion of Fatty Acid Oxidation COA->FAO CS Decreased Cholesterol Synthesis HMG->CS FAS Decreased Fatty Acid Synthesis ACC->FAS TG Decreased Triglyceride Levels FAO->TG FAS->TG

Metabolic pathway of Pantethine leading to lipid reduction.

Experimental Protocols

To ensure the reproducibility and critical evaluation of findings, the methodologies of key clinical trials are outlined below.

Representative Clinical Trial Workflow: Triple-Blinded, Placebo-Controlled Study (Adapted from Evans M, et al., 2014[5][6])

This study was designed to assess the efficacy of pantethine in a low- to moderate-cardiovascular-risk North American population.

  • Subject Recruitment : Participants with low to moderate cardiovascular disease risk, eligible for statin therapy based on NCEP guidelines, were recruited.

  • Dietary Lead-in : All subjects adhered to a 4-week Therapeutic Lifestyle Change (TLC) diet to standardize dietary lipid intake before the intervention.

  • Randomization : 32 subjects were randomly assigned to one of two groups in a triple-blinded fashion:

    • Pantethine Group : Received pantethine supplementation.

    • Placebo Group : Received a matching placebo.

  • Intervention Protocol :

    • Weeks 1-8 : The pantethine group received 600 mg/day.

    • Weeks 9-16 : The dosage for the pantethine group was increased to 900 mg/day.

  • Data Collection : Blood samples were collected at baseline and at weeks 4, 8, 12, and 16 to measure lipid profiles (TC, LDL-C, HDL-C, non-HDL-C, and TG).

  • Biochemical Analysis : Standardized enzymatic assays were used for the quantitative determination of serum lipid concentrations.

  • Statistical Analysis : The primary endpoints were the percentage change in lipid parameters from baseline compared between the pantethine and placebo groups. A P-value of <0.05 was considered statistically significant.

Start Subject Recruitment (Low/Moderate CVD Risk) Diet 4-Week TLC Diet Lead-in Start->Diet Random Randomization (Triple-Blinded) Diet->Random GroupA Intervention: Pantethine (600-900 mg/day) Random->GroupA GroupB Control: Placebo Random->GroupB Blood Blood Sample Collection (Baseline, 4, 8, 12, 16 wks) GroupA->Blood GroupB->Blood Analysis Lipid Profile Analysis Blood->Analysis End Statistical Comparison of Lipid Changes Analysis->End

Workflow of a representative clinical trial on pantethine.

Conclusion

The available scientific evidence clearly distinguishes pantethine as a modestly effective agent for improving lipid profiles, particularly for reducing triglycerides and LDL cholesterol. This compound, despite being a precursor in the same metabolic pathway, does not demonstrate these lipid-lowering effects. The superior efficacy of pantethine is attributed to its more direct conversion to Coenzyme A and its subsequent influence on the enzymes that regulate cholesterol and fatty acid synthesis. For researchers investigating novel lipid-lowering therapies, pantethine represents a compound of interest, while this compound is not a viable candidate for this specific application.

References

A Comparative Guide to Confirming Cellular Uptake of L-Pantothenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established and emerging methods for confirming the cellular uptake of L-Pantothenic acid (Vitamin B5). Understanding the mechanisms and efficiencies of this compound transport into cells is crucial for research in cellular metabolism, drug delivery, and the development of therapies targeting pathways involving Coenzyme A biosynthesis. This document presents objective comparisons of various techniques, supported by experimental data, detailed protocols, and visual workflows to aid in experimental design and interpretation.

Overview of this compound Cellular Uptake

The primary mechanism for this compound uptake in mammalian cells is an active, carrier-mediated process facilitated by the Sodium-Dependent Multivitamin Transporter (SMVT), a member of the solute carrier family 5 (SLC5A6).[1] This transporter is a transmembrane protein that co-transports pantothenic acid, biotin, and lipoic acid into cells, driven by a sodium gradient.[1] The expression of SMVT can vary across different tissues, influencing the rate of this compound uptake.

Below is a diagram illustrating the SMVT-mediated cellular uptake of this compound.

L-Pantothenic_Acid_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-Pantothenic_Acid_ext This compound SMVT SMVT (SLC5A6) L-Pantothenic_Acid_ext->SMVT:f0 Binds Na_ext Na+ Na_ext->SMVT:f0 Co-transport L-Pantothenic_Acid_int This compound SMVT:f1->L-Pantothenic_Acid_int Translocates Na_int Na+ SMVT:f1->Na_int Metabolism Metabolism to Coenzyme A L-Pantothenic_Acid_int->Metabolism

Caption: SMVT-mediated uptake of this compound.

Comparative Analysis of Detection Methods

Several methodologies are available to confirm and quantify the cellular uptake of this compound. The choice of method depends on factors such as the required sensitivity, specificity, available equipment, and the specific research question.

Data Presentation: Quantitative Comparison of Methods
MethodPrincipleTypical LOD/LOQThroughputKey AdvantagesKey Limitations
Radiolabeled Uptake Assay Direct measurement of radioactivity from [14C]this compound accumulation in cells.High sensitivity (pM to nM range)Medium to HighDirect, highly sensitive, well-established.Requires handling of radioactive materials, indirect quantification of the molecule itself.
LC-MS/MS Direct quantification of intracellular this compound using liquid chromatography-tandem mass spectrometry.High sensitivity and specificity (LOD: ~3.0 µg·kg⁻¹; LOQ: 0.42 to 5.0 μg/L).[2][3]MediumHigh specificity, direct quantification, can distinguish from metabolites.Requires expensive equipment, complex sample preparation.
Fluorescent Analog-Based Methods Visualization and potential quantification of uptake using a fluorescently labeled analog of this compound.Dependent on the probe's quantum yield.High (with high-content imaging)Enables live-cell imaging and spatial localization.Lack of commercially available, validated fluorescent analogs for direct uptake studies.
Microbiological Assay Indirect quantification based on the growth of a microorganism (e.g., Lactobacillus plantarum) that requires this compound.Moderate sensitivity (LOQ: ~20 pmol/tube).[4]Low to MediumCost-effective, does not require specialized equipment.Indirect, susceptible to interference, less precise than chemical methods.
Competitive Inhibition Assay Indirectly confirms SMVT-mediated uptake by measuring the reduction of a labeled substrate's uptake in the presence of unlabeled this compound.Dependent on the labeled substrate's detection limit.Medium to HighConfirms the involvement of a specific transporter (SMVT).Indirect, does not directly quantify this compound uptake.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radiolabeled this compound Uptake Assay

This method directly measures the accumulation of radiolabeled this compound in cells.

Experimental Workflow:

Radiolabeled_Uptake_Workflow Start Seed cells in culture plates Incubate Incubate cells to desired confluency Start->Incubate Wash Wash cells with uptake buffer Incubate->Wash Add_Radiolabel Add [14C]this compound in uptake buffer Wash->Add_Radiolabel Incubate_Uptake Incubate for defined time points Add_Radiolabel->Incubate_Uptake Stop_Uptake Stop uptake by washing with ice-cold buffer Incubate_Uptake->Stop_Uptake Lyse_Cells Lyse cells Stop_Uptake->Lyse_Cells Measure_Radioactivity Measure radioactivity using a scintillation counter Lyse_Cells->Measure_Radioactivity Normalize Normalize radioactivity to protein concentration Measure_Radioactivity->Normalize End Data Analysis Normalize->End LCMS_Workflow Start Culture and treat cells with this compound Wash Wash cells with ice-cold PBS Start->Wash Harvest Harvest cells (e.g., by scraping) Wash->Harvest Lyse Lyse cells and precipitate proteins (e.g., with acetonitrile (B52724) or zinc sulfate) Harvest->Lyse Centrifuge Centrifuge to pellet debris Lyse->Centrifuge Extract Collect supernatant containing intracellular metabolites Centrifuge->Extract Analyze Analyze by LC-MS/MS Extract->Analyze Quantify Quantify against a standard curve Analyze->Quantify End Data Analysis Quantify->End Fluorescent_Uptake_Workflow Start Culture cells on imaging-compatible plates Wash Wash cells with imaging buffer Start->Wash Add_Probe Add fluorescent this compound analog Wash->Add_Probe Image Acquire time-lapse images using fluorescence microscopy Add_Probe->Image Analyze Quantify intracellular fluorescence intensity Image->Analyze End Data Analysis Analyze->End

References

Assessing Reproducibility in Research with L-Pantothenic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Pantothenic acid, also known as vitamin B5, is a water-soluble nutrient crucial for all forms of life. Its central role is to serve as the biochemical precursor to Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle.[1][2] Given its fundamental importance in cellular metabolism, this compound and its derivatives are subjects of ongoing research in various fields, from dermatology to neurodegeneration.

This guide provides an objective assessment of the reproducibility of experimental results involving this compound. It compares its performance with alternatives, details common experimental protocols, and highlights key factors that can influence study outcomes, thereby offering a framework for designing robust and repeatable experiments.

Core Biological Role: The Coenzyme A Synthesis Pathway

The biological effects of this compound are almost entirely attributable to its role in synthesizing Coenzyme A. This multi-step enzymatic process is fundamental to cellular function. The pathway begins with the phosphorylation of pantothenate by the enzyme pantothenate kinase (PanK), which is the rate-limiting step and a key point of regulation.[3][4] The pathway is subject to feedback inhibition by CoA and its thioesters, allowing cells to maintain tight control over their intracellular CoA levels.[3]

Coenzyme A Biosynthesis PA This compound (Vitamin B5) PANK Pantothenate Kinase (PanK) PA->PANK ADP1 ADP PANK->ADP1 PP 4'-Phospho- pantothenic Acid PANK->PP  (Rate-limiting step) ATP1 ATP ATP1->PANK PPCS PPCS PP->PPCS PPC 4'-Phospho- pantothenoylcysteine PPCS->PPC Cys Cysteine Cys->PPCS ATP2 ATP ATP2->PPCS PPCDC PPCDC PPC->PPCDC PPant 4'-Phospho- pantetheine (B1680023) PPCDC->PPant PPAT PPAT PPant->PPAT dePCoA Dephospho-CoA PPAT->dePCoA ATP3 ATP ATP3->PPAT DPCK DPCK dePCoA->DPCK CoA Coenzyme A (CoA) DPCK->CoA ATP4 ATP ATP4->DPCK Feedback Feedback Inhibition CoA->Feedback Feedback->PANK

Caption: The enzymatic pathway for Coenzyme A synthesis from this compound.

Key Experimental Applications and Reproducibility Assessment

The reproducibility of experiments involving this compound varies significantly depending on the biological context, the specific derivative used, and the experimental model.

Hyperlipidemia and Cardiovascular Risk (using Pantethine)

Pantethine (B1678406), a dimeric form of pantetheine (a derivative of pantothenic acid), has been studied for its lipid-lowering properties. Unlike this compound itself, pantethine has shown effects on serum cholesterol and lipid concentrations.[5] Clinical trials in this area have demonstrated a relatively consistent and reproducible, albeit modest, effect.

Summary of Clinical Trial Data for Pantethine in Hyperlipidemia

Study / ReviewNumber of SubjectsDosageDurationKey Findings (Compared to Placebo/Baseline)
Evans et al., 2014[6]120600-900 mg/day16 weeksSignificant decrease in Total Cholesterol (TC) and LDL-C. By week 16, LDL-C decreased by 11% from baseline vs. a 3% increase in the placebo group.[6]
Arsenio et al., 1986[5]24Not specified1 yearConsistent and significant reductions in TC, LDL-C, and apolipoprotein B with parallel increases in HDL-C.[5]
McRae, 2005 (Systematic Review)[7]646 (28 trials)Median 900 mg/dayAvg. 13 weeksAverage Reductions by Month 4: TC: -15.1%, LDL-C: -20.1%, Triglycerides: -32.9%.[7]
Binaghi et al., (in[8])216600 mg/day8 weeksSignificantly reduced triglyceride levels by 16.5%.[8]

Reproducibility Assessment: The data on pantethine's effect on blood lipids appear reasonably reproducible across multiple small- to medium-sized clinical trials conducted over several decades. Most studies report significant reductions in total cholesterol, LDL-cholesterol, and triglycerides.[5][6][7] The primary source of variability lies in the magnitude of the effect, which can be influenced by the study population's baseline cardiovascular risk, diet, and the specific dosage used.

Comparison with Alternatives: Statins remain the first-line therapy for hyperlipidemia due to their potent LDL-lowering effects and proven cardiovascular benefits.[6] Pantethine is considered a much milder agent and may be explored as an alternative for patients who are statin-intolerant or at low-to-moderate risk.[6][9]

Therapy ClassMechanism of ActionLDL-C ReductionKey Side Effects / Considerations
Pantethine Not fully understood; may inhibit HMG-CoA reductase and acetyl-CoA carboxylase.[6]Modest (~10-20%)[6][7]Generally well-tolerated; mild GI complaints reported.[7]
Statins Inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.Potent (30-50%+)Muscle pain (myalgia), liver damage, increased risk of diabetes.[6]
Ezetimibe Inhibits cholesterol absorption in the small intestine.Moderate (~15-20%)[10]Generally well-tolerated.[10]
PCSK9 Inhibitors Monoclonal antibodies that increase LDL receptor recycling.Very Potent (~50-60%)[10][11]Injection site reactions; administered via injection.[11]
Wound Healing and Dermatology

The role of pantothenic acid and its alcohol analog, dexpanthenol (B1670349), in wound healing and skin health is an area with more variable results. While in vitro studies often show promising effects on cell proliferation and migration, human clinical trials have yielded less conclusive evidence.[12]

Experimental Protocol: In Vitro Fibroblast Proliferation Assay

This protocol outlines a general method for assessing the effect of this compound on the proliferation of human dermal fibroblasts, a key process in wound healing.[6][7]

  • Cell Culture:

    • Human fibroblast cells are cultured in a basal medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Preparation:

    • A sterile stock solution of calcium D-pantothenate is prepared in water or PBS.

    • Working solutions are made by diluting the stock into the cell culture medium to achieve final concentrations for testing (e.g., 20-40 µg/mL).[6]

  • Experimental Procedure (Scratch Assay):

    • Fibroblasts are seeded in multi-well plates and grown to confluence.

    • A sterile pipette tip is used to create a uniform "scratch" or wound in the cell monolayer.

    • The existing medium is removed, cells are washed with PBS, and then the treatment media (containing different concentrations of pantothenic acid) and control media are added.

    • The plates are incubated, and images of the scratch are captured at regular intervals (e.g., 0, 12, 24 hours).

  • Data Analysis:

    • The area of the scratch is measured using imaging software.

    • The rate of "wound closure" is calculated by comparing the change in area over time between the treated and control groups.

    • Cell proliferation can also be quantified using methods like ³H-thymidine incorporation or MTT assays.[6]

Reproducibility Assessment:

  • In Vitro Studies: Experiments using cultured skin cells (fibroblasts, keratinocytes) consistently show that pantothenic acid can stimulate cell proliferation and migration, which are crucial for wound repair.[6] Depleting pantothenic acid from the culture medium has been shown to suppress keratinocyte proliferation. These cellular-level effects are generally reproducible under controlled laboratory conditions.

  • In Vivo / Clinical Studies: Reproducibility in human trials is low. Studies supplementing with oral pantothenic acid (often combined with ascorbic acid) have failed to show a major, consistent improvement in the wound healing process. Topical application of dexpanthenol appears more promising, with some studies showing accelerated re-epithelialization, but results can be influenced by the formulation and the nature of the wound. This discrepancy between in vitro and in vivo results is a major challenge in assessing reproducibility.

Pantothenate Kinase-Associated Neurodegeneration (PKAN)

PKAN is a rare genetic disorder caused by mutations in the PANK2 gene, leading to impaired CoA biosynthesis and iron accumulation in the brain.[3] Research in this area relies heavily on patient-derived cellular models and animal models to study the disease and test potential therapies.

  • Patient-Derived Fibroblasts: A key finding is that fibroblasts from PKAN patients exhibit pathological features of the disease, including iron overload and impaired mitochondrial function.[3] Supplementation with high doses of pantothenate has been shown to increase PANK2 expression and correct these pathological alterations in cells with residual enzyme function, demonstrating the utility of this model for personalized medicine screening.[3]

  • Drosophila Model: A fruit fly model with a downregulated homolog of the PANK gene exhibits features of PKAN, including developmental issues and hypersensitivity to oxidative stress. This model is used to investigate the downstream transcriptional changes caused by CoA deficiency.

Reproducibility Assessment: The use of patient-derived cell lines provides a reproducible platform to study the specific effects of different PANK2 mutations.[3] Findings that pantothenate supplementation can rescue certain mutant phenotypes in vitro are a consistent theme in the literature, offering a reproducible basis for screening potential treatments.[3] Animal models, while not perfectly replicating the human disease, provide a reproducible system for studying the systemic effects of PanK deficiency.

Factors Influencing Experimental Reproducibility

The variability in outcomes across studies with this compound can be attributed to several factors. Ensuring these are clearly defined and controlled is critical for improving reproducibility.

Reproducibility Factors Result Experimental Result Form Chemical Form (Acid vs. Pantethine vs. Dexpanthenol) Form->Result Model Model System (In Vitro, Animal, Human) Model->Result Dose Dosage & Administration (Oral, Topical, Concentration) Dose->Result Analysis Analytical Method (LC-MS/MS, HPLC, Microbiological Assay) Analysis->Result Matrix Sample Matrix (Plasma, Tissue, Food) Matrix->Result Endpoint Measured Endpoint (Lipid levels, Gene expression, Cell count) Endpoint->Result Experimental Workflow cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis & Reporting A Hypothesis Formulation B Selection of Model (e.g., Cell Line, Animal) A->B C Protocol Design (Dosage, Duration, Controls) B->C D Cell Culture / Animal Treatment with Pantothenic Acid C->D E Sample Collection (Cells, Plasma, Tissue) D->E F Biochemical Analysis (e.g., LC-MS/MS for CoA levels) E->F G Phenotypic Assay (e.g., Proliferation, Gene Expression) E->G H Statistical Analysis F->H G->H I Data Reporting & Publication (Transparent Methods) H->I

References

A Comparative Guide to L-Pantothenic Acid Quantification: Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of L-Pantothenic acid (Vitamin B5) is critical for a wide range of applications, from nutritional analysis to pharmaceutical quality control. The choice of analytical method can significantly impact the reliability and efficiency of these measurements. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data and detailed protocols to aid in method selection and cross-validation.

This document outlines the principles and performance characteristics of four primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and the traditional Microbiological Assay. By presenting a side-by-side comparison of their quantitative performance and experimental workflows, this guide aims to facilitate informed decisions in the laboratory.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound quantification is a critical decision that depends on various factors, including the sample matrix, required sensitivity and specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most commonly employed methods, providing a quantitative basis for comparison.

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)Microbiological Assay
Principle Chromatographic separation followed by UV detection.Chromatographic separation coupled with mass analysis of precursor and product ions.Antigen-antibody reaction with enzymatic signal amplification.Measurement of microbial growth (e.g., Lactobacillus plantarum) dependent on pantothenic acid concentration.
Linearity (R²) >0.998[1]>0.999[2][3][4]Generally sigmoidal, with a linear range.Dependent on microbial growth curve.
Accuracy (% Recovery) 90-110%[1]91.0% - 108.6%[3][5][6]Typically 80-120%Variable, can be affected by matrix components.
Precision (% RSD) < 5%[2]< 10%[3][6]< 15%Can be higher due to biological variability.
Limit of Detection (LOD) ~30 µg/g[1]0.01 µg/L - 3.0 µg/kg[5]Typically in the ng/mL range.Dependent on microbial sensitivity.
Limit of Quantification (LOQ) ~100 µg/g[1]0.03 µg/L - 1.3 mg/L[7]Typically in the ng/mL range.Dependent on microbial sensitivity.
Specificity Moderate; can be affected by co-eluting compounds.High; based on mass-to-charge ratio.High; based on antibody-antigen binding.Low; other compounds can promote or inhibit microbial growth.
Sample Throughput ModerateHighHighLow
Cost per Sample Low to moderateHighModerateLow
Expertise Required ModerateHighLow to moderateModerate

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and reliable results. Below are outlines of the methodologies for each of the discussed analytical techniques.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • For solid samples, perform a solid-liquid extraction using a suitable solvent (e.g., water or a buffer solution).

    • For liquid samples, dilution with the mobile phase may be sufficient.

    • Protein precipitation is often necessary for biological matrices. This can be achieved by adding agents like zinc sulfate (B86663) solution.[8]

    • Centrifuge the sample to remove any particulate matter.

    • Filter the supernatant through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[8]

    • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.0) and an organic solvent (e.g., acetonitrile).[8] A typical mobile phase composition is a 95:5 ratio of 0.02 mol/L phosphate solution (pH 3.0) to acetonitrile (B52724).[8]

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength of 200-210 nm.[8]

  • Quantification:

    • Generate a standard curve by injecting known concentrations of this compound.

    • Quantify the analyte in the sample by comparing its peak area to the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation:

    • Similar to HPLC, sample preparation involves extraction, and for many food and biological samples, an enzymatic hydrolysis step is required to release bound forms of pantothenic acid.[5] This can be done using enzymes like alkaline phosphatase and pigeon liver extract.[5]

    • For high-protein samples, a protein precipitation step using agents like zinc acetate (B1210297) and potassium ferrocyanide is common.[5]

    • An internal standard, such as a stable isotope-labeled pantothenic acid, is added to the sample before extraction to correct for matrix effects and variations in instrument response.[3]

    • The final extract is filtered before injection.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column is typically employed.[5]

    • Mobile Phase: A gradient elution is often used with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[8][9]

    • Ionization: Electrospray ionization (ESI) in positive ion mode is common.[3]

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring a specific precursor ion to product ion transition for pantothenic acid.[8][9]

  • Quantification:

    • A calibration curve is constructed using known concentrations of this compound with the internal standard.

    • The concentration in the sample is determined from the ratio of the analyte peak area to the internal standard peak area.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Principle: A competitive ELISA format is typically used for small molecules like pantothenic acid.[10] In this setup, free pantothenic acid in the sample competes with a labeled pantothenic acid conjugate for binding to a limited number of specific antibodies coated on a microplate. The signal generated is inversely proportional to the amount of pantothenic acid in the sample.

  • Assay Protocol:

    • Coating: Microplate wells are coated with an antibody specific to pantothenic acid.

    • Sample/Standard Incubation: Standards or samples are added to the wells, followed by the addition of a known amount of enzyme-labeled pantothenic acid.

    • Competition: The plate is incubated to allow for the competitive binding to occur.

    • Washing: The wells are washed to remove any unbound reagents.

    • Substrate Addition: A substrate for the enzyme is added, which is converted into a colored product.

    • Measurement: The absorbance of the colored product is measured using a microplate reader.

  • Quantification:

    • A standard curve is generated by plotting the absorbance values against the known concentrations of the standards.

    • The concentration of pantothenic acid in the samples is determined by interpolating their absorbance values on the standard curve.

Microbiological Assay
  • Principle: This method relies on the principle that certain microorganisms, such as Lactobacillus plantarum, require pantothenic acid for growth.[11] The extent of microbial growth in a medium containing all necessary nutrients except pantothenic acid is directly proportional to the concentration of the vitamin in the sample added to the medium.

  • Assay Protocol:

    • Sample Preparation: Samples are extracted to liberate pantothenic acid. For many food and feed samples, enzymatic hydrolysis is necessary to release bound forms of the vitamin.

    • Inoculation: A standardized culture of the test microorganism is prepared.

    • Incubation: A series of tubes or microplate wells are prepared with a basal medium lacking pantothenic acid. Known amounts of pantothenic acid standards and the prepared samples are added to these tubes/wells, which are then inoculated with the test organism.

    • The tubes/plates are incubated under controlled conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.[12]

  • Measurement and Quantification:

    • The growth of the microorganism is measured by determining the turbidity (optical density) of the culture or by titrating the amount of acid produced.[11]

    • A standard curve is constructed by plotting the growth response against the concentration of the pantothenic acid standards.

    • The pantothenic acid content of the sample is calculated by comparing its growth response to the standard curve.

Cross-Validation Workflow

Cross-validation of analytical methods is a critical process to ensure the consistency and reliability of data, especially when transferring methods between laboratories or implementing a new method. The following diagram illustrates a typical workflow for the cross-validation of this compound quantification methods.

CrossValidationWorkflow start Start: Define Cross-Validation Goals method_selection Select Analytical Methods for Comparison (e.g., HPLC vs. LC-MS/MS) start->method_selection protocol_dev Develop/Optimize Standard Operating Procedures (SOPs) for Each Method method_selection->protocol_dev sample_prep Prepare a Panel of Representative Samples (Spiked and Unspiked Matrices) protocol_dev->sample_prep analysis_A Analyze Samples Using Method A sample_prep->analysis_A analysis_B Analyze Samples Using Method B sample_prep->analysis_B data_collection Collect and Process Quantitative Data from Both Methods analysis_A->data_collection analysis_B->data_collection stat_analysis Perform Statistical Comparison (e.g., Bland-Altman plot, t-test, correlation) data_collection->stat_analysis acceptance Evaluate Against Pre-defined Acceptance Criteria stat_analysis->acceptance conclusion Conclusion: Determine Method Interchangeability acceptance->conclusion end End: Implement Validated Method(s) conclusion->end

Caption: A generalized workflow for the cross-validation of two analytical methods for this compound quantification.

References

Validating Pantothenate Kinase as the Target of L-Pantothenic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and methodologies used to validate pantothenate kinase (PanK) as the primary target of L-pantothenic acid analogs and other small-molecule inhibitors. The objective is to offer a clear, data-driven resource for researchers engaged in the development of novel therapeutics targeting the coenzyme A biosynthetic pathway.

The Coenzyme A Biosynthetic Pathway: The Central Role of Pantothenate Kinase

Pantothenic acid, or vitamin B5, is the essential precursor for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic processes, including the citric acid cycle and fatty acid metabolism.[1][2][3] The biosynthesis of CoA is a five-step enzymatic pathway highly conserved across species.[4][5] The first and rate-limiting step is the phosphorylation of pantothenate to 4'-phosphopantothenate, a reaction catalyzed by the enzyme pantothenate kinase (PanK).[3][4][5] This makes PanK a critical regulatory point in CoA biosynthesis and an attractive target for antimicrobial and therapeutic development.[2]

CoA_Biosynthesis cluster_pathway Coenzyme A Biosynthetic Pathway cluster_regulation Feedback Inhibition Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate PanK (Rate-Limiting Step) ATP -> ADP Phosphopantothenoylcysteine 4'-Phosphopantothenoyl-cysteine Phosphopantothenate->Phosphopantothenoylcysteine PPCS CTP -> CMP Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine PPCDC -> CO2 DephosphoCoA Dephospho-CoA Phosphopantetheine->DephosphoCoA PPAT ATP -> PPi CoA Coenzyme A DephosphoCoA->CoA DPCK ATP -> ADP CoA_reg CoA & Thioesters (e.g., Acetyl-CoA) CoA_reg->Pantothenate

Caption: The Coenzyme A (CoA) biosynthetic pathway, highlighting PanK as the initial, rate-limiting enzyme.

Comparative Performance of PanK Inhibitors

A range of this compound analogs and other small molecules have been developed and tested for their ability to inhibit PanK. Their efficacy is typically first determined through in vitro biochemical assays, followed by cell-based assays to confirm their activity in a biological context.

In Vitro Potency of Selected PanK Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various compounds against different PanK isoforms. These values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% in a biochemical assay.

Compound ClassCompoundTarget PanK IsoformIC50Inhibition TypeReference
Pantothenic Acid Analogs Series of N-substituted analogsP. falciparum PanKCompetitive, Ki in nM rangeCompetitive[6]
Pantothenamides N-Pip-PanAm, MeO-N5-PanAmS. aureus PanKIIPotent inhibition (slow turnover)Substrate with slow product release[7]
Tricyclic Compounds Compound 7Human PanK1β70 ± 1.1 nMBinds to ATP-enzyme complex[8][9]
Human PanK292 ± 2.0 nMBinds to ATP-enzyme complex[8][9]
Human PanK325 ± 1.8 nMBinds to ATP-enzyme complex[8][9]
Pantazines PZ-2891Human PanK3nM affinityOrthosteric inhibitor[10]
Bioactive Library Hits Thiazolidinediones, SulfonylureasHuman PanK3<10 µM-[11]
Cellular Activity of PanK Inhibitors

Validating that a compound acts on PanK within a living cell is a crucial step. This is often assessed by measuring the inhibition of CoA biosynthesis or by evaluating the compound's effect on cell proliferation, especially in organisms like P. falciparum that depend on this pathway.

CompoundCell LineAssay TypeApparent IC50Reference
Pantothenic Acid Analogs P. falciparumProliferation Assay15 - 200 µM[12]
Jurkat (Human T-cell)Proliferation AssaySeveral-fold higher than for P. falciparum[6]
Compound 7 C3A (Human liver)[³H]pantothenate incorporation into CoA0.9 ± 0.11 µM[8][9]

Experimental Protocols for Target Validation

Robust validation of PanK as the target requires a combination of biochemical and cellular assays. Below are detailed protocols for key experiments.

Biochemical PanK Activity Assay (Radiochemical Method)

This assay directly measures the enzymatic activity of PanK by quantifying the formation of radiolabeled 4'-phosphopantothenate from D-[1-¹⁴C]pantothenate.[4][10]

Materials:

  • Purified PanK enzyme or cell/tissue lysate

  • 100 mM Tris-HCl, pH 7.5

  • 10 mM MgCl₂

  • 2.5 mM ATP[10]

  • 45 µM D-[1-¹⁴C]pantothenate[4][10]

  • This compound analog (inhibitor) at various concentrations

  • 10% (v/v) acetic acid

  • DE81 ion-exchange filter disks

  • 1% acetic acid in 95% ethanol (B145695)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture on ice containing Tris-HCl, MgCl₂, ATP, and D-[1-¹⁴C]pantothenate.

  • Add the test inhibitor (this compound analog) at a range of concentrations. Include a control with no inhibitor.

  • Initiate the reaction by adding the PanK enzyme source.

  • Incubate the mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.[4][10]

  • Stop the reaction by adding a small volume of 10% acetic acid.[4][10]

  • Spot an aliquot of each reaction mixture onto a DE81 ion-exchange filter disk. The disk will bind the negatively charged product (4'-phosphopantothenate) but not the unreacted pantothenate.

  • Wash the filter disks three times with 1% acetic acid in 95% ethanol to remove any unbound radiolabeled substrate.[4]

  • Dry the filter disks completely.

  • Quantify the radioactivity on each disk using a liquid scintillation counter.

  • Calculate the percent inhibition for each analog concentration relative to the no-inhibitor control and determine the IC50 value.

Cell-Based Inhibition of CoA Biosynthesis

This assay determines if the inhibitor can penetrate the cell membrane and engage its target, PanK, by measuring the downstream effect on the CoA pool.[8][9]

Materials:

  • Cultured cells (e.g., C3A human liver cells)

  • Cell culture medium

  • [³H]pantothenate

  • This compound analog (inhibitor)

  • DE-81 filters

  • Cell lysis buffer

  • Scintillation counter

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound analog for a predetermined time.

  • Add [³H]pantothenate to the culture medium and incubate for 24 hours to allow for its incorporation into the cellular CoA pool.[8]

  • After incubation, wash the cells to remove extracellular [³H]pantothenate.

  • Lyse the cells and extract the cellular contents.

  • Apply the cell extract to DE-81 filters, which will bind the radioactive CoA.[8]

  • Wash the filters to remove unincorporated [³H]pantothenate.

  • Measure the radioactivity on the filters using a scintillation counter.

  • The amount of radioactive CoA is determined and compared between treated and untreated cells to calculate the IC50 for CoA biosynthesis inhibition.[8]

Target Validation Workflow and Mechanism of Action

The process of validating PanK as the target of an this compound analog follows a logical progression from initial screening to in-depth mechanistic studies.

Validation_Workflow cluster_workflow Target Validation Workflow for PanK Inhibitors HTS 1. High-Throughput Screen (Biochemical Assay) Hit_Val 2. Hit Validation & IC50 (Radiochemical or Luminescence Assay) HTS->Hit_Val Cell_Assay 3. Cellular Activity Assay (CoA Biosynthesis Inhibition) Hit_Val->Cell_Assay Target_Engage 4. Direct Target Engagement (e.g., CETSA) Cell_Assay->Target_Engage Kinetics 5. Mechanism of Action (Kinetic Analysis) Target_Engage->Kinetics Genetic_Val 6. Genetic Validation (Mutant Phenotyping) Kinetics->Genetic_Val Lead_Opt Lead Optimization Genetic_Val->Lead_Opt

Caption: A generalized workflow for the identification and validation of novel PanK inhibitors.

Many this compound analogs act as competitive inhibitors, directly competing with the natural substrate, pantothenate, for binding to the active site of the PanK enzyme.[6]

Competitive_Inhibition cluster_mechanism Competitive Inhibition of PanK E PanK Enzyme (E) ES E-S Complex (Active) E->ES EI E-I Complex (Inactive) E->EI S Pantothenate (S) S->ES I Analog Inhibitor (I) I->EI P Product (4'-Phosphopantothenate) ES->P Catalysis

Caption: Mechanism of competitive inhibition where the analog and substrate compete for the enzyme's active site.

References

A Comparative Analysis of the Stability of L-Pantothenic Acid, Calcium Pantothenate, and Panthenol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and cosmetic formulations, the stability of active ingredients is a cornerstone of product efficacy and safety. This guide provides a detailed comparative analysis of the stability of three key forms of vitamin B5: L-Pantothenic acid, its salt form, calcium pantothenate, and its alcohol analog, panthenol. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.

Executive Summary

The stability of pantothenic acid and its derivatives is critically influenced by environmental factors such as pH, temperature, and humidity. While all three compounds are susceptible to degradation, their stability profiles differ significantly. Calcium pantothenate and panthenol are generally more stable than this compound, making them the preferred forms for use in various commercial preparations.[1][2] Panthenol, in particular, exhibits enhanced stability in aqueous solutions within a pH range of 4 to 7.[3][4] this compound, conversely, is unstable in both acidic and alkaline conditions.[5]

Comparative Stability Profile

The stability of these compounds is paramount for ensuring the shelf-life and effectiveness of the final product. The following table summarizes the known stability data under various conditions.

Parameter This compound Calcium Pantothenate Panthenol
pH Stability Unstable in acidic and alkaline solutions; more stable in neutral or slightly acidic environments.[5][6] Significant degradation can occur within an hour in acidic or alkaline pH.[5]More stable than this compound.[2][6] Used in solid preparations due to its stability.[7]Most stable in aqueous solutions with a pH of 4 to 7, with optimal stability around pH 6.[3][4] Undergoes hydrolysis in strongly acidic or alkaline conditions.[3]
Temperature Stability Stable to heat in neutral or slightly acidic conditions.[6] Degradation follows first-order kinetics with increasing temperature.[3][8]Generally stable, but degradation is accelerated by high temperatures and humidity.[9]Sensitive to heat; heating above 70°C may cause racemization.[3][10] Fairly stable to air and light.[10]
Light Stability Generally considered fairly stable to light, but protection from direct and prolonged UV exposure is recommended.Information not prominently available in the searched results, but as a salt of pantothenic acid, similar light stability can be inferred.Generally considered to be fairly stable to light.[3]
Humidity Stability Extremely hygroscopic.[5]Sensitive to moisture, which can lead to hydrolysis.[9] Often used in formulations with protective packaging to prevent moisture ingress.[9]Hygroscopic.[3][10]
Degradation Products Pantoic acid and β-alanine.[11]Hydrolyzes to pantothenic acid, which can then degrade further.Pantolactone and 3-aminopropanol via hydrolysis of the amide linkage.[3][12]

Degradation Pathways and Mechanisms

The primary degradation pathway for all three compounds involves hydrolysis. For this compound and calcium pantothenate, this results in the cleavage of the amide bond to yield pantoic acid and β-alanine. Panthenol, being a pro-vitamin, undergoes hydrolysis of its amide linkage to form pantolactone and 3-aminopropanol.[3] In the body, panthenol is converted to pantothenic acid.[4]

cluster_compounds Vitamin B5 Forms cluster_factors Influencing Factors cluster_degradation Degradation Products This compound This compound Pantoic Acid + β-alanine Pantoic Acid + β-alanine This compound->Pantoic Acid + β-alanine Hydrolysis Calcium Pantothenate Calcium Pantothenate Calcium Pantothenate->Pantoic Acid + β-alanine Hydrolysis Panthenol Panthenol Pantolactone + 3-aminopropanol Pantolactone + 3-aminopropanol Panthenol->Pantolactone + 3-aminopropanol Hydrolysis pH pH pH->this compound pH->Calcium Pantothenate pH->Panthenol Temperature Temperature Temperature->this compound Temperature->Calcium Pantothenate Temperature->Panthenol Humidity Humidity Humidity->this compound Humidity->Calcium Pantothenate Humidity->Panthenol

Degradation pathways of Vitamin B5 forms.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately assessing the degradation of these compounds. High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for this purpose.

Stability-Indicating HPLC Method

This protocol outlines a typical reversed-phase HPLC (RP-HPLC) method for the determination of this compound, calcium pantothenate, or panthenol and their degradation products.

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.037 M monobasic potassium phosphate, adjusted to pH 3.2 with phosphoric acid) and an organic modifier like methanol (B129727) or acetonitrile.[3][7]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.[3][7]

  • Detection Wavelength: UV detection at 205 nm.[3]

  • Column Temperature: Ambient or controlled at 25-30°C.[3]

  • Injection Volume: 20 µL.[3]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of the reference standard (this compound, calcium pantothenate, or panthenol) in the mobile phase or a suitable solvent to obtain a stock solution of known concentration (e.g., 1 mg/mL).[3]

  • Sample Solution: Prepare the sample by accurately weighing and dissolving the product in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[3]

3. Forced Degradation (Stress Testing) Protocol: To validate the stability-indicating nature of the method, forced degradation studies are performed on the active substance.[3]

  • Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.[3]

  • Alkaline Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature for a specific duration. Neutralize the solution before analysis.[3]

  • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Store the sample solution at an elevated temperature (e.g., 60°C) for a set period.

  • Photostability: Expose the sample solution to light according to ICH Q1B guidelines.

The chromatograms from the stressed samples should demonstrate that the degradation product peaks are well-resolved from the parent compound peak, confirming the method's specificity.

Start Start Prepare Sample and Standard Solutions Prepare Sample and Standard Solutions Start->Prepare Sample and Standard Solutions Perform Forced Degradation Studies Perform Forced Degradation Studies Prepare Sample and Standard Solutions->Perform Forced Degradation Studies Acid Hydrolysis Acid Hydrolysis Perform Forced Degradation Studies->Acid Hydrolysis Alkaline Hydrolysis Alkaline Hydrolysis Perform Forced Degradation Studies->Alkaline Hydrolysis Oxidative Degradation Oxidative Degradation Perform Forced Degradation Studies->Oxidative Degradation Thermal Degradation Thermal Degradation Perform Forced Degradation Studies->Thermal Degradation Analyze by HPLC Analyze by HPLC Acid Hydrolysis->Analyze by HPLC Alkaline Hydrolysis->Analyze by HPLC Oxidative Degradation->Analyze by HPLC Thermal Degradation->Analyze by HPLC Evaluate Peak Purity and Resolution Evaluate Peak Purity and Resolution Analyze by HPLC->Evaluate Peak Purity and Resolution Method Validated Method Validated Evaluate Peak Purity and Resolution->Method Validated Adequate Revise Method Revise Method Evaluate Peak Purity and Resolution->Revise Method Inadequate Revise Method->Prepare Sample and Standard Solutions

Experimental workflow for stability testing.

Conclusion

The choice between this compound, calcium pantothenate, and panthenol in a formulation is heavily dependent on the desired stability profile and the intended application. For aqueous solutions, particularly in the cosmetic and pharmaceutical industries, panthenol offers superior stability within a pH range of 4 to 7. Calcium pantothenate provides a more stable alternative to the free acid, especially in solid dosage forms. A thorough understanding of the stability characteristics of these compounds, coupled with robust analytical testing, is essential for the development of safe, effective, and stable products.

References

A Comparative Analysis of Pantethine and L-Pantothenic Acid: In Vivo Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic effects of pantethine (B1678406) and L-pantothenic acid, focusing on their roles in lipid metabolism, neuroprotection, and wound healing. The information is supported by experimental data from preclinical studies to assist researchers in evaluating their potential applications.

Executive Summary

Pantethine, a dimeric form of pantetheine, and this compound (Vitamin B5) are closely related biochemically, with both serving as precursors to Coenzyme A (CoA), a vital molecule in numerous metabolic pathways. However, in vivo studies reveal distinct therapeutic profiles. Pantethine demonstrates significant efficacy in modulating lipid profiles, exhibiting hypolipidemic effects not observed with this compound supplementation. Conversely, this compound and its derivatives have shown promise in accelerating wound healing. For the recovery from a nutritional deficiency of Vitamin B5, both compounds exhibit equivalent activity. In the context of neuroprotection, pantethine has been investigated in models of Alzheimer's disease with positive outcomes.

Coenzyme A Synthesis Pathway

Both this compound and pantethine are precursors in the biosynthesis of Coenzyme A (CoA). However, pantethine enters the pathway at a later stage, bypassing the initial rate-limiting step.

Coenzyme A Synthesis Pathway lpa This compound (Vitamin B5) p4p 4'-Phosphopantothenic Acid lpa->p4p Pantothenate Kinase (PANK) [Rate-Limiting Step] ppc 4'-Phosphopantothenoyl-cysteine p4p->ppc PPCS pp 4'-Phosphopantetheine ppc->pp PPCDC dpcoa Dephospho-CoA pp->dpcoa PPAT coa Coenzyme A dpcoa->coa DPCK pantethine Pantethine pantetheine Pantetheine pantethine->pantetheine Pantetheinase pantetheine->pp Pantothenate Kinase

Caption: Biosynthesis of Coenzyme A from this compound and Pantethine.

Therapeutic Efficacy in Lipid Metabolism

In vivo studies have consistently demonstrated the lipid-lowering effects of pantethine, while similar evidence for this compound is lacking.[1] Pantethine's mechanism is thought to involve the inhibition of key enzymes in cholesterol and fatty acid synthesis.[2][3]

Proposed Mechanism of Pantethine's Hypolipidemic Action

Pantethine Hypolipidemic Action pantethine Pantethine coa Increased Cellular Coenzyme A pantethine->coa hmgcr HMG-CoA Reductase coa->hmgcr Inhibits acc Acetyl-CoA Carboxylase coa->acc Inhibits chol_synthesis Cholesterol Synthesis hmgcr->chol_synthesis fa_synthesis Fatty Acid Synthesis acc->fa_synthesis chol_levels Reduced Cholesterol chol_synthesis->chol_levels Leads to tg_levels Reduced Triglycerides fa_synthesis->tg_levels Leads to

Caption: Pantethine's proposed mechanism for lowering cholesterol and triglycerides.

Quantitative Comparison of Lipid-Lowering Effects
ParameterPantethineThis compoundAnimal ModelReference
Total Cholesterol Significant DecreaseNo reported effectHuman[2]
LDL Cholesterol 11% Decrease vs. PlaceboNo reported effectHuman[2]
Non-HDL Cholesterol Significant DecreaseNo reported effectHuman[2]
Triglycerides Significant DecreaseNo reported effectHuman[4]

Neuroprotective Effects

Pantethine has demonstrated neuroprotective potential in a mouse model of Alzheimer's disease. Long-term administration was shown to reduce glial reactivity and amyloid-beta deposition, and prevent behavioral impairments.[4][5] The potential neuroprotective effects of this compound in similar in vivo models have not been as extensively studied.

In Vivo Study of Pantethine in an Alzheimer's Disease Model
ParameterEffect of Pantethine Treatment% ChangeAnimal ModelReference
GFAP (Astrogliosis) Significant Reduction-80%5xFAD Mice[4]
IBA1 (Microgliosis) Significant Reduction-40%5xFAD Mice[4]
Amyloid-beta Deposition Dramatic Reduction-85%5xFAD Mice[4]
Behavioral Impairment PreventedN/A5xFAD Mice[4]

Efficacy in Wound Healing

In contrast to lipid metabolism, this compound (often in the form of dexpanthenol) has been shown to promote wound healing in animal models.[6] Supplementation with pantothenic acid has been found to accelerate the healing process, likely by increasing cellular multiplication in the early stages of wound repair.[7][8] There is a lack of comparable in vivo studies on the wound healing effects of pantethine.

In Vivo Study of this compound in Wound Healing
ParameterEffect of this compound SupplementationAnimal ModelReference
Aponeurosis Strength Significantly IncreasedRabbits[7][8]
Fibroblast Content in Scar Significantly Greater during Proliferation PhaseRabbits[7][8]

Vitamin Activity in Deficiency States

A direct comparative study in rats with induced D-pantothenic acid deficiency demonstrated that both D-pantethine and D-pantothenic acid have equivalent biological efficiency in recovering from the deficiency state. The study found identical recoveries in body weight, tissue weights, and tissue concentrations of free D-pantothenic acid, dephospho-CoA, CoA, and acetyl-CoA between the two groups.[9]

Experimental Protocols

General Experimental Workflow for In Vivo Studies

Experimental Workflow acclimatization Animal Acclimatization grouping Randomization into Treatment Groups acclimatization->grouping treatment Daily Administration (Oral Gavage / IP Injection) grouping->treatment monitoring Monitoring (Weight, Behavior, etc.) treatment->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Biochemical and Histological Analysis sampling->analysis

Caption: A generalized workflow for in vivo studies investigating pantethine or this compound.

Protocol for Pantethine Administration in a Dyslipidemia Model[10]
  • Animal Model: Rodent models with induced dyslipidemia (e.g., high-fat diet).

  • Preparation of Pantethine Solution: Dissolve pantethine in a suitable vehicle (e.g., sterile saline).

  • Administration: Administer the pantethine solution via oral gavage.

  • Dosage: Varies depending on the study (e.g., 150 mg/kg body weight).

  • Treatment Period: Typically 3-4 weeks.

  • Sample Collection: Blood samples are collected for lipid analysis (Total Cholesterol, Triglycerides). Tissues such as the liver may be harvested for further analysis.

Protocol for this compound Administration in a Wound Healing Model[7][8]
  • Animal Model: Rabbits.

  • Intervention: A surgical wound is created.

  • Preparation of this compound Solution: Prepare a solution of pantothenate for injection.

  • Administration: Intramuscular injection.

  • Dosage: 20 mg/kg of body weight per 24 hours.

  • Treatment Period: Three weeks, both pre- and post-operatively.

  • Outcome Measures: Breaking strength of the wound and fibroblast population changes in the scar tissue.

Protocol for Pantethine Administration in a Neuroprotection Model[5]
  • Animal Model: 5xFAD transgenic mice (a model for Alzheimer's disease).

  • Preparation of Pantethine Solution: Dilute pantethine in saline.

  • Administration: Intraperitoneal injection.

  • Dosage: 15 mg of pantethine, three times a week.

  • Treatment Period: 5.5 months.

  • Outcome Measures: Behavioral tests, immunohistochemistry for amyloid-beta plaques and gliosis, and gene expression analysis from brain tissue.

Conclusion

The available in vivo evidence indicates that pantethine and this compound have distinct therapeutic profiles. Pantethine is a promising agent for the management of dyslipidemia due to its consistent lipid-lowering effects, which are not shared by this compound. For neuroprotection, particularly in the context of Alzheimer's disease, pantethine has shown significant positive effects in preclinical models. In contrast, this compound appears to be more relevant for promoting wound healing. When addressing a nutritional deficiency, both compounds are equally effective. Researchers and drug development professionals should consider these differential effects when designing future studies and therapeutic strategies.

References

Validating the Role of L-Pantothenic Acid in Mitigating Neurodegeneration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of L-Pantothenic acid (Vitamin B5) and its derivatives in mitigating neurodegeneration against alternative approaches. The information presented is supported by experimental data from preclinical and clinical studies, with a focus on Alzheimer's disease, Parkinson's disease, and Pantothenate Kinase-Associated Neurodegeneration (PKAN).

Executive Summary

This compound, as the biological precursor to Coenzyme A (CoA), plays a critical role in cerebral energy metabolism, neurotransmitter synthesis, and antioxidant defense. Deficiencies in pantothenic acid have been identified in several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[1][2][3] The most direct evidence of its importance comes from the rare genetic disorder, Pantothenate Kinase-Associated Neurodegeneration (PKAN), where mutations in the PANK2 gene disrupt CoA biosynthesis, leading to severe neurodegeneration and iron accumulation in the brain.[4]

Preclinical studies using pantethine (B1678406), a more stable derivative of pantothenic acid, have shown promising results in animal models of Alzheimer's disease and PKAN, demonstrating reductions in neuroinflammation, amyloid pathology, and improvements in mitochondrial function.[5][6][7] However, the therapeutic landscape is complex, with some human observational studies suggesting a counterintuitive association between high dietary intake of pantothenic acid and increased amyloid-β burden in individuals with cognitive impairment.[8][9][10][11] This guide will delve into the experimental evidence to provide a clear comparison of this compound's role and potential with other neuroprotective strategies.

Comparative Data on Neuroprotective Effects

The following tables summarize quantitative data from key preclinical studies, comparing the effects of this compound derivatives with control or alternative treatments in models of neurodegenerative diseases.

Table 1: Effects of Pantethine in a 5xFAD Mouse Model of Alzheimer's Disease

ParameterControl (5xFAD)Pantethine Treatment (15 mg, i.p., 3x/week)% Change with PantethineReference
Astrogliosis (GFAP signal)HighSignificantly Reduced80% reduction[12]
Microgliosis (IBA1 signal)HighSignificantly Reduced40% reduction[12]
Amyloid-β Plaque DepositionHighSignificantly Reduced85% reduction[6]
IL-1β ReleaseElevatedReducedData not quantified[12]
Spatial Learning & Memory (Morris Water Maze)ImpairedSignificantly Prevented ImpairmentData not quantified[6]

Table 2: Effects of Pantothenic Acid in a Gamma-Irradiated Rat Model of Brain Damage

ParameterGamma IrradiationGamma Irradiation + Pantothenic Acid (26 mg/kg)OutcomeReference
Oxidative Stress (MDA levels)Significantly IncreasedSignificantly AttenuatedReduction in oxidative stress[13]
Antioxidant Status (GSH levels)Significantly DecreasedSignificantly ImprovedEnhancement of antioxidant defense[13]
Krebs Cycle Enzyme Activity (IDH, α-KGDH, SDH)Significantly DecreasedSignificantly EnhancedRestoration of mitochondrial function[13]
Neurotransmitter Levels (Aspartic acid, Glutamic acid, GABA)Significantly IncreasedIncrease was MinimizedModulation of neurotransmitter levels[13]

Table 3: Comparison of this compound Derivatives with Other Interventions

InterventionDisease ModelKey OutcomesComparison/AlternativeReference
Pantethine PKAN Mouse Model (Pank2-/-)Prevented neuromuscular phenotype, restored mitochondrial function, prolonged survival.Ketogenic Diet (induced phenotype)[7][14]
Coenzyme A PKAN Cellular ModelsRescued aberrant cellular phenotypes, prevented premature neuronal death and ROS formation.Direct supplementation bypassing the metabolic block.[15]
Fosmetpantotenate (B607538) PKAN Clinical TrialSafe, but no significant improvement in PKAN-ADL score.Placebo[16]
Benfotiamine (Vitamin B1 derivative) MPTP Mouse Model of Parkinson's DiseaseImproved motor function, protected dopaminergic neurons, activated Nrf2 antioxidant pathway.Alternative B-vitamin therapy targeting oxidative stress.[17]

Experimental Protocols

1. Pantethine Treatment in 5xFAD Mouse Model of Alzheimer's Disease

  • Animal Model: 5xFAD transgenic mice, which overexpress five familial Alzheimer's disease mutations, leading to early and aggressive amyloid plaque formation.[12]

  • Reagent Preparation: Pantethine is dissolved in saline solution.

  • Administration: 1.5-month-old male 5xFAD mice receive intraperitoneal (i.p.) injections of 15 mg of pantethine three times a week for 5.5 months. Control animals receive saline injections.[12]

  • Behavioral Analysis: Spatial learning and memory are assessed using the Morris Water Maze. Anxiety-like behavior is evaluated using the Elevated Plus Maze.

  • Histological Analysis:

    • Animals are euthanized, and brains are collected for analysis.

    • Immunohistochemistry is performed on brain sections to detect:

      • Amyloid-β plaques using anti-Aβ antibodies (e.g., 6E10).

      • Astrogliosis using anti-GFAP antibodies.

      • Microgliosis using anti-IBA1 antibodies.[6]

2. MPTP-Induced Mouse Model of Parkinson's Disease

  • Animal Model: C57BL/6 mice are commonly used due to their susceptibility to MPTP.[18][19][20][21][22]

  • Toxin Preparation: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is dissolved in saline.

  • Induction of Parkinsonism: Mice are administered MPTP through various regimens (acute, subacute, or chronic). A common subacute protocol involves daily intraperitoneal injections of 30 mg/kg MPTP for five consecutive days.[21]

  • Outcome Assessment:

    • Behavioral Testing: Motor deficits are evaluated using tests such as the pole test, hang test, and open field test.[17]

    • Neurochemical Analysis: Dopamine and its metabolites in the striatum are quantified using High-Performance Liquid Chromatography (HPLC).[18]

    • Immunohistochemistry: Loss of dopaminergic neurons in the substantia nigra is assessed by staining for Tyrosine Hydroxylase (TH).[17]

3. Quantification of Pantothenic Acid in Human Brain Tissue

  • Sample Preparation: Post-mortem brain tissue from various regions is obtained from human brain banks.

  • Analytical Method: A targeted ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) approach is used to accurately quantify the concentration of pantothenic acid in the brain tissue samples.[1][23]

Signaling Pathways and Experimental Workflows

CoA Biosynthesis Pathway and its Link to Neurodegeneration

This compound is the essential precursor for the synthesis of Coenzyme A. This five-step enzymatic pathway is critical for cellular metabolism. Disruptions in this pathway, particularly at the initial step catalyzed by PANK2, lead to PKAN, highlighting the direct link between impaired pantothenic acid metabolism and neurodegeneration.[24][15][25][26]

CoA_Biosynthesis cluster_0 Mitochondria Pantothenic Acid Pantothenic Acid PANK2 PANK2 Pantothenic Acid->PANK2 4'-Phosphopantothenate 4'-Phosphopantothenate PANK2->4'-Phosphopantothenate PKAN PKAN PANK2->PKAN Mutation PPCS PPCS 4'-Phosphopantothenate->PPCS 4'-Phospho-N-pantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine PPCS->4'-Phospho-N-pantothenoylcysteine PPCDC PPCDC 4'-Phospho-N-pantothenoylcysteine->PPCDC 4'-Phosphopantetheine 4'-Phosphopantetheine PPCDC->4'-Phosphopantetheine COASY (PPAT) COASY (PPAT) 4'-Phosphopantetheine->COASY (PPAT) Dephospho-CoA Dephospho-CoA COASY (PPAT)->Dephospho-CoA COASY (DPCK) COASY (DPCK) Dephospho-CoA->COASY (DPCK) Coenzyme A Coenzyme A COASY (DPCK)->Coenzyme A Neurodegeneration Neurodegeneration PKAN->Neurodegeneration

CoA Biosynthesis Pathway and PKAN Pathogenesis.

Neuroprotective Signaling Pathways

Pantothenic acid and its derivatives may exert neuroprotective effects by modulating key signaling pathways involved in cellular stress responses and survival.

  • PI3K/Akt/Nrf2 Pathway: This pathway is a central regulator of the antioxidant response. Akt, activated by PI3K, promotes the translocation of Nrf2 to the nucleus, where it induces the expression of antioxidant enzymes, thereby protecting against oxidative stress-induced neuronal damage.[16][[“]][28][29][30]

PI3K_Akt_Nrf2_Pathway Oxidative Stress Oxidative Stress PI3K PI3K Oxidative Stress->PI3K Neuroprotection Neuroprotection Oxidative Stress->Neuroprotection Akt Akt PI3K->Akt activates Nrf2 Nrf2 Akt->Nrf2 promotes dissociation Keap1 Keap1 Nrf2->Keap1 bound Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n translocation ARE Antioxidant Response Element Nrf2_n->ARE binds Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes upregulates Antioxidant Enzymes->Neuroprotection

PI3K/Akt/Nrf2 Antioxidant Response Pathway.
  • Akt/CREB/BDNF Pathway: This pathway is crucial for neuronal survival, synaptic plasticity, and cognitive function. Akt can activate CREB, a transcription factor that upregulates the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in promoting neuronal health.[31][32][33][34][35]

Akt_CREB_BDNF_Pathway Growth Factors Growth Factors Trk Receptors Trk Receptors Growth Factors->Trk Receptors PI3K PI3K Trk Receptors->PI3K Akt Akt PI3K->Akt activates CREB CREB Akt->CREB activates BDNF BDNF CREB->BDNF upregulates transcription Neuronal Survival Neuronal Survival BDNF->Neuronal Survival Synaptic Plasticity Synaptic Plasticity BDNF->Synaptic Plasticity

Akt/CREB/BDNF Neuroprotective Pathway.

Experimental Workflow for Preclinical Validation

The following diagram outlines a typical workflow for evaluating the efficacy of a compound like pantethine in a preclinical model of neurodegeneration.

Experimental_Workflow cluster_0 Phase 1: Model and Treatment cluster_1 Phase 2: In-life Assessments cluster_2 Phase 3: Post-mortem Analysis cluster_3 Phase 4: Data Analysis Animal Model Select Animal Model (e.g., 5xFAD mice) Treatment Administer Treatment (e.g., Pantethine vs. Vehicle) Animal Model->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Euthanasia Euthanasia and Tissue Collection Behavioral->Euthanasia Histology Immunohistochemistry (Aβ, GFAP, IBA1) Euthanasia->Histology Biochemistry Biochemical Assays (e.g., HPLC for neurotransmitters) Euthanasia->Biochemistry Analysis Statistical Analysis and Interpretation Histology->Analysis Biochemistry->Analysis

Preclinical Evaluation Workflow.

Discussion and Future Directions

The available evidence strongly supports a fundamental role for this compound in maintaining neurological health, primarily through its conversion to Coenzyme A. The devastating effects of genetic defects in CoA biosynthesis, as seen in PKAN, provide a compelling rationale for investigating pantothenic acid-based therapies. Preclinical studies using pantethine in models of AD and PKAN are encouraging, demonstrating its potential to ameliorate key pathological features.

However, the conflicting findings in human observational studies on Alzheimer's disease warrant careful consideration. The discrepancy between the observed cerebral deficiency of pantothenic acid in AD brains and the association of high dietary intake with increased amyloid burden suggests a complex relationship that may be influenced by factors such as bioavailability, blood-brain barrier transport, and the stage of the disease. It is possible that in the early stages of neurodegeneration, the brain's ability to utilize pantothenic acid is impaired, leading to a localized deficiency that cannot be simply overcome by increased dietary intake.

Future research should focus on:

  • Clarifying the conflicting findings in Alzheimer's disease: Studies are needed to understand the mechanisms by which high dietary pantothenic acid intake might influence amyloid pathology.

  • Clinical trials: Well-designed clinical trials are necessary to evaluate the efficacy and safety of this compound and its derivatives, such as pantethine, in various neurodegenerative diseases. The negative results of the fosmetpantotenate trial in PKAN highlight the need for further research into optimal formulations and delivery methods.

  • Comparative studies: Direct comparisons of this compound with other neuroprotective agents in standardized preclinical models would provide valuable insights into their relative efficacy and mechanisms of action.

  • Biomarker development: The identification of biomarkers to assess cerebral pantothenic acid and CoA status would be invaluable for patient stratification and monitoring treatment response in clinical trials.

References

Comparative Transcriptomics: L-Pantothenic Acid Versus Its Analogs in Cellular Regulation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of transcriptomic data reveals distinct and overlapping cellular responses to L-Pantothenic acid (Vitamin B5) and its analogs, primarily the stable alcohol form, panthenol. While direct comparative transcriptomic studies are limited, existing research in human dermal fibroblasts and keratinocytes provides a basis for understanding their differential effects on gene expression, particularly in pathways related to cell proliferation, inflammation, and stress response. This guide synthesizes the available data to offer a comparative overview for researchers, scientists, and drug development professionals.

Data Presentation: Summary of Quantitative Data

The following tables summarize the differentially expressed genes identified in studies on human skin cells treated with this compound or its analog, panthenol. It is important to note that this data is compiled from separate studies, and direct comparison of fold-change values should be approached with caution.

Table 1: Differentially Expressed Genes in Human Dermal Fibroblasts Treated with this compound

GeneRegulationBiological Process
IL-6UpregulatedInflammation, Immune Response, Cell Proliferation
IL-8UpregulatedInflammation, Chemotaxis
Id1UpregulatedInhibition of Cell Differentiation, Promotion of Cell Proliferation
HMOX-1UpregulatedHeme Catabolism, Oxidative Stress Response
HspB7UpregulatedCellular Stress Response, Protein Folding
CYP1B1UpregulatedXenobiotic Metabolism, Steroid Metabolism
MARCH-IIUpregulatedProtein Ubiquitination

Data sourced from a study on human dermal fibroblasts treated with 20 µg/ml of calcium pantothenate.[1]

Table 2: Differentially Expressed Genes in Human Keratinocytes and Fibroblasts in Response to Pantothenic Acid

GeneRegulationBiological Process
IL-1βDownregulatedInflammation, Apoptosis
TNF-αDownregulatedInflammation, Immune Response
CXCL10DownregulatedChemotaxis, Inflammation
IFIT2DownregulatedAntiviral Response, Immune Signaling
IL-1αDownregulatedInflammation
COL1A1UpregulatedExtracellular Matrix Formation, Wound Healing
MMP-1DownregulatedExtracellular Matrix Degradation
APOEUpregulatedLipid Transport, Skin Barrier Function
CCN2UpregulatedCell Adhesion, Extracellular Matrix Synthesis
COL22A1UpregulatedExtracellular Matrix Component

This table reflects gene expression changes in skin cells where the effects of a pantothenate-producing bacterium were reproduced by pantothenic acid supplementation.[2]

Table 3: Gene Expression Changes in Response to Panthenol

GeneRegulationBiological Process
HMOX-1UpregulatedOxidative Stress Response
VEGFUpregulatedAngiogenesis, Cell Proliferation
VEGFRUpregulatedVEGF Signaling, Cell Proliferation
p21DownregulatedCell Cycle Arrest, Senescence
p16DownregulatedCell Cycle Arrest, Senescence

HMOX-1 data is from human dermal fibroblasts.[1] VEGF, VEGFR, p21, and p16 data is from studies on human hair follicle cells.[3]

Experimental Protocols

The methodologies outlined below are based on the key experiments cited in the referenced studies.

Cell Culture and Treatment

Human dermal fibroblasts were isolated from skin biopsies and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL). For transcriptomic analysis, cells were seeded and grown to confluence. The growth medium was then replaced with a medium containing either calcium pantothenate (20 µg/mL) or a vehicle control. Cells were incubated for a specified period (e.g., 24 hours) before RNA extraction.[1]

RNA Extraction and Microarray Analysis

Total RNA was extracted from the cultured fibroblasts using a commercial RNA isolation kit following the manufacturer's instructions. The quality and quantity of the RNA were assessed using a spectrophotometer and a bioanalyzer. For gene expression profiling, the GeneChip Human Exon 1.0 ST Array was utilized. The labeled RNA was hybridized to the microarray, washed, stained, and scanned according to the manufacturer's protocols. The resulting data was analyzed to identify differentially expressed genes between the pantothenate-treated and control groups.[1]

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)

To validate the microarray results, qRT-PCR was performed on a subset of the differentially expressed genes. First-strand cDNA was synthesized from the total RNA using a reverse transcription kit. The qRT-PCR was then carried out using gene-specific primers and a fluorescent dye-based detection system. The relative gene expression was calculated using the comparative Ct method, with a housekeeping gene (e.g., GAPDH) used for normalization.[1]

Mandatory Visualization

Coenzyme A Biosynthesis Pathway

This compound is a crucial precursor for the synthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. The initial and rate-limiting step is the phosphorylation of pantothenate by the enzyme pantothenate kinase (PanK). Analogs of pantothenic acid often act by competing with the natural substrate for this enzyme.

CoA_Biosynthesis Pantothenate This compound (Vitamin B5) PanK Pantothenate Kinase (PanK) Pantothenate->PanK Substrate Analogs Pantothenic Acid Analogs (e.g., Panthenol) Analogs->PanK Competitive Inhibition Phosphopantothenate 4'-Phosphopantothenate PanK->Phosphopantothenate ATP -> ADP CoA Coenzyme A (CoA) Phosphopantothenate->CoA Multiple Steps Metabolic_Pathways Metabolic Pathways (e.g., TCA Cycle, Fatty Acid Metabolism) CoA->Metabolic_Pathways

Caption: Coenzyme A biosynthesis from this compound and inhibition by its analogs.

Experimental Workflow for Comparative Transcriptomics

The following diagram illustrates a generalized workflow for a comparative transcriptomic study of cells treated with this compound versus its analogs.

Transcriptomics_Workflow Cell_Culture Cell Culture (e.g., Human Dermal Fibroblasts) Treatment Treatment Groups Cell_Culture->Treatment Control Vehicle Control Treatment->Control Pantothenic_Acid This compound Treatment->Pantothenic_Acid Analog Pantothenic Acid Analog Treatment->Analog RNA_Extraction RNA Extraction Control->RNA_Extraction Pantothenic_Acid->RNA_Extraction Analog->RNA_Extraction RNA_Seq RNA Sequencing (or Microarray) RNA_Extraction->RNA_Seq Data_Analysis Bioinformatic Analysis RNA_Seq->Data_Analysis DEG_Identification Differentially Expressed Gene (DEG) Identification Data_Analysis->DEG_Identification Pathway_Analysis Pathway and Functional Enrichment Analysis DEG_Identification->Pathway_Analysis Comparative_Analysis Comparative Analysis of Gene Expression Profiles Pathway_Analysis->Comparative_Analysis Signaling_Pathways Treatment This compound & Its Analogs Inflammation Inflammatory Response Treatment->Inflammation Stress_Response Oxidative Stress Response Treatment->Stress_Response Cell_Proliferation Cell Proliferation & Wound Healing Treatment->Cell_Proliferation IL6_IL8 IL-6, IL-8 Inflammation->IL6_IL8 Upregulation (Pantothenic Acid) TNFa_IL1b TNF-α, IL-1β Inflammation->TNFa_IL1b Downregulation (Pantothenic Acid) HMOX1 HMOX-1 Stress_Response->HMOX1 Upregulation (Both) Id1_VEGF Id1, VEGF Cell_Proliferation->Id1_VEGF Upregulation COL1A1 COL1A1 Cell_Proliferation->COL1A1 Upregulation

References

Establishing the Specificity of L-Pantothenic Acid's Effects in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for designing and interpreting cell-based assays to ensure that observed biological effects are specifically attributable to L-Pantothenic acid. This compound, also known as vitamin B5, is a crucial nutrient for all forms of life as it is the precursor for the synthesis of Coenzyme A (CoA).[1][2][3] CoA is an essential cofactor involved in numerous metabolic pathways, including the synthesis and breakdown of carbohydrates, proteins, and fats.[1][4] Given its central role in cellular metabolism, it is imperative for researchers to differentiate the specific effects of this compound from off-target or non-specific interactions. This guide outlines key control compounds, experimental protocols, and data interpretation strategies to rigorously establish specificity.

The Central Role of this compound: The Coenzyme A Biosynthesis Pathway

This compound's primary biological function is its conversion into Coenzyme A through a five-step enzymatic pathway.[5][6][7] Understanding this pathway is fundamental to designing experiments that probe the specificity of its action. The initial and rate-limiting step is the phosphorylation of pantothenate by the enzyme pantothenate kinase (PanK).[5][8] This step is often a focal point for assessing the direct engagement of this compound and its analogs.

CoA_Biosynthesis cluster_0 This compound This compound 4-Phosphopantothenate 4-Phosphopantothenate This compound->4-Phosphopantothenate Pantothenate Kinase (PanK) ATP -> ADP 4-Phospho-N-pantothenoylcysteine 4-Phospho-N-pantothenoylcysteine 4-Phosphopantothenate->4-Phospho-N-pantothenoylcysteine PPCS + Cysteine 4-Phosphopantetheine 4-Phosphopantetheine 4-Phospho-N-pantothenoylcysteine->4-Phosphopantetheine PPCDC Dephospho-CoA Dephospho-CoA 4-Phosphopantetheine->Dephospho-CoA PPAT Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A DPCK

Caption: Coenzyme A Biosynthesis Pathway from this compound.

Comparison of Control Compounds for Specificity Testing

To confirm that an observed cellular response is a direct consequence of this compound's role in this pathway, it is essential to use a panel of control compounds. These should include inactive isomers, structural analogs with different mechanisms of action, and precursors.

CompoundTypeRationale for UseExpected Outcome in Specificity Assays
D-Pantothenic Acid Active Isomer (Positive Control) The biologically active form that is the natural substrate for Pantothenate Kinase (PanK) and precursor to Coenzyme A.[1][5]Should elicit the biological effect of interest (e.g., restore cell proliferation in a B5-deficient medium).
This compound Inactive Isomer (Negative Control) The levorotatory isomer of pantothenic acid, which is biologically inactive and may antagonize the effects of the D-isomer.[1][8][9]Should not produce the same biological effect as the D-isomer. May show inhibitory effects.
Panthenol (Dexpanthenol) Provitamin (Positive Control) A stable alcohol analog of pantothenic acid that is converted to D-pantothenic acid within cells.[5][10]Should produce a similar biological effect to D-Pantothenic acid, potentially with different kinetics.
Hopantenic Acid Structural Analog (Negative Control) A synthetic derivative that combines pantothenic acid and GABA. It does not serve as a precursor for CoA but acts as a GABA-B receptor agonist.[11][12][13]Should not mimic the metabolic effects of D-Pantothenic acid. Any observed effects would be through a different pathway.
Vehicle Control Baseline Control The solvent (e.g., sterile water, PBS, or DMSO) used to dissolve the test compounds.Establishes the baseline response of the cells in the absence of any test compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These assays can be used to generate quantitative data to compare the effects of this compound with the recommended control compounds.

Cell Proliferation Assay (CCK-8 Method)

This assay measures cell viability and proliferation, which can be dependent on the availability of essential nutrients like pantothenic acid.

Principle: The Cell Counting Kit-8 (CCK-8) utilizes a water-soluble tetrazolium salt that is reduced by dehydrogenases in living cells to produce a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.[14][15]

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., cultured in a custom pantothenic acid-deficient medium for dependency studies)

  • Complete cell culture medium and pantothenic acid-deficient medium

  • Test compounds: D-Pantothenic acid, this compound, Panthenol, Hopantenic acid

  • Vehicle control (e.g., sterile PBS)

  • CCK-8 reagent

  • Microplate reader (450 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Starvation (Optional): If assessing dependency, replace the medium with a pantothenic acid-deficient medium and incubate for a further 24 hours.

  • Treatment: Prepare serial dilutions of the test and control compounds in the appropriate culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Assay_Workflow cluster_workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with Compounds (L-PA, Controls) B->C D 4. Incubate (24-72 hours) C->D E 5. Add Assay Reagent (e.g., CCK-8) D->E F 6. Measure Signal (e.g., Absorbance) E->F G 7. Data Analysis F->G

Caption: General workflow for a typical cell-based viability assay.

Pantothenate Kinase (PanK) Activity Assay

This biochemical assay directly measures the first enzymatic step in CoA biosynthesis, providing a mechanistic assessment of how different compounds interact with the pathway.

Principle: A common method is a radiometric assay that measures the phosphorylation of radiolabeled pantothenate.[16][17] Alternatively, a luminescence-based kinase assay can be used, which measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase.[18]

Materials:

  • Purified recombinant Pantothenate Kinase (PanK) enzyme

  • Assay buffer (e.g., HEPES-buffered saline)

  • ATP

  • Substrate: D-Pantothenic acid

  • Test compounds: this compound and other analogs

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare PanK enzyme, substrates, and test compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the PanK enzyme, the test compound (at various concentrations), and the assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of D-Pantothenic acid and ATP. Include controls with no enzyme and no substrate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP.

  • Measurement: After a brief incubation, measure the luminescence using a plate-reading luminometer.

  • Analysis: Calculate the percentage of PanK activity relative to the vehicle control. A lower luminescence signal corresponds to higher kinase activity.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison. The following tables present hypothetical data to illustrate how specificity can be established.

Table 1: Hypothetical Data from Cell Proliferation Assay (CCK-8) Results are expressed as % Cell Viability relative to Vehicle Control (100 µM concentration)

Compound% Cell Viability (Mean ± SD)Interpretation
Vehicle Control 100 ± 4.5Baseline cell viability.
D-Pantothenic Acid 145 ± 6.2Significant increase in proliferation, indicating it is utilized by the cells.
This compound 98 ± 5.1No significant effect on proliferation, demonstrating stereospecificity.
Panthenol 138 ± 5.9Similar proliferative effect to D-PA, confirming its conversion to the active form.
Hopantenic Acid 102 ± 4.8No effect on proliferation, indicating its structural similarity does not translate to the same metabolic function.

Table 2: Hypothetical Data from Pantothenate Kinase (PanK) Activity Assay Results are expressed as % Relative PanK Activity (100 µM concentration)

Compound% PanK Activity (Mean ± SD)Interpretation
D-Pantothenic Acid (Substrate) 100 ± 7.3Baseline activity with the natural substrate.
This compound 12 ± 2.1Strong inhibition of PanK activity, indicating it may act as a competitive antagonist at the enzyme level.
Panthenol 95 ± 8.0Does not directly interact with PanK; its effect is post-conversion to D-PA.
Hopantenic Acid 92 ± 6.5Does not significantly inhibit PanK, confirming it does not engage this specific metabolic pathway.

Conclusion

To rigorously establish the specificity of this compound's effects in cell-based assays, a multi-faceted approach is required. This involves:

  • A clear understanding of the Coenzyme A biosynthesis pathway.

  • The use of a well-defined set of control compounds, including the active D-isomer, the inactive L-isomer, precursors like Panthenol, and structurally related but functionally distinct molecules like Hopantenic acid.

  • Employing a combination of functional assays (e.g., cell proliferation) and mechanistic assays (e.g., PanK activity) to build a comprehensive evidence base.

By systematically comparing the effects of this compound to these controls, researchers can confidently attribute observed cellular responses to its specific biological role, thereby ensuring the validity and reliability of their findings.

References

A Comparative Guide to L-Pantothenic Acid (Vitamin B5) Measurement: Navigating Reproducibility and Inter-Laboratory Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of L-Pantothenic acid (Vitamin B5) is critical for nutritional assessment, metabolic studies, and quality control in pharmaceutical and food production. This guide provides an objective comparison of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research and development needs.

The determination of this compound levels is performed across a variety of matrices, including food, beverages, dietary supplements, and biological fluids. The choice of analytical method significantly impacts the reliability and comparability of results. This guide delves into the performance characteristics of four principal methods: Microbiological Assay, Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The selection of an appropriate method for this compound quantification hinges on a balance of factors including sensitivity, specificity, sample throughput, cost, and the complexity of the sample matrix. The following tables summarize the quantitative performance of each major analytical technique based on published data.

Table 1: Performance Characteristics of this compound Quantification Methods
MethodPrincipleLinearity (Range)Average Recovery (%)Precision (RSD %)
Microbiological Assay Growth response of Lactobacillus plantarum is proportional to the pantothenic acid concentration.0.005 - 0.025 µ g/tube [1][2]Not explicitly stated, but method is AOAC official.[1][2]Not explicitly stated, but method is standardized.[1][2]
ELISA Competitive immunoassay using a specific antibody to pantothenic acid.Not explicitly stated, but sensitive to pg levels.[3]Not explicitly stated.Intra- and inter-assay CV < 20% for food analysis.[3]
HPLC-UV Chromatographic separation followed by UV detection.Not explicitly stated.Quantitative recoveries reported.[4]Not explicitly stated.
LC-MS/MS Chromatographic separation coupled with highly selective and sensitive mass spectrometric detection.0.08 - 1.2 µg/mL (r² = 0.9998)[5][6]95 - 106%[5][6]Repeatability (RSDr): 1.1%, Intermediate Reproducibility (RSDir): 2.5 - 6.0%[5][6]
Table 2: Comparison of Key Methodological Attributes
FeatureMicrobiological AssayELISAHPLC-UVLC-MS/MS
Specificity Can be affected by other forms of the vitamin or interfering substances.High, dependent on antibody quality.Moderate, potential for co-eluting interferences.[7]Very High, based on mass-to-charge ratio.[7][8]
Sensitivity Good, can detect low concentrations.Very High, can detect picogram levels.[3]Lower, may require derivatization for enhanced sensitivity.[8][9]Very High, considered the "gold standard".[8]
Sample Preparation Requires extraction and preparation of a sterile growth medium.[10]Can be relatively simple, depending on the kit and matrix.Often requires extensive sample cleanup and derivatization.[8]Can be simplified, though matrix effects need to be managed.[11]
Throughput Low, requires incubation period.[10]High, suitable for screening large numbers of samples.Moderate to High.High, with modern UPLC systems.[5][6]
Cost Low equipment cost, but labor-intensive.Moderate, depends on kit cost.Moderate equipment cost.High initial equipment cost.
Standardization AOAC Official Methods available.[1][2]Commercial kits available, but inter-kit variability can exist.Methods are often developed in-house and require validation.[4]Becoming more standardized, with validated methods published.[5][12]

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding, the following diagrams illustrate the biochemical role of this compound and a generalized workflow for its analysis.

Coenzyme_A_Biosynthesis cluster_0 Coenzyme A Synthesis Pathway Pantothenate This compound (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate Pantothenate Kinase (PanK) ATP -> ADP Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine Phosphopantothenate->Phosphopantothenoylcysteine PPCS ATP + Cysteine -> AMP + PPi Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine PPCDC -> CO2 Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA PPAT ATP -> PPi CoA Coenzyme A Dephospho_CoA->CoA DPCK ATP -> ADP

Caption: Coenzyme A biosynthesis from this compound.

Analytical_Workflow cluster_1 General Workflow for this compound Analysis Sample Sample Collection (Food, Supplement, Biological Fluid) Homogenization Sample Homogenization Sample->Homogenization Extraction Extraction (e.g., Water, Buffer, Enzymatic Hydrolysis) Homogenization->Extraction Cleanup Sample Cleanup / Deproteinization (e.g., SPE, Filtration, Precipitation) Extraction->Cleanup Analysis Analytical Measurement (Microbiological, ELISA, HPLC, LC-MS/MS) Cleanup->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: Generalized experimental workflow for this compound analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are outlines of the key experimental protocols for each analytical method.

Microbiological Assay (Based on AOAC Official Method 945.74)

The microbiological assay is a classic and official method that relies on the growth of Lactobacillus plantarum, which requires pantothenic acid for its proliferation.

Principle: The turbidity of the bacterial culture is proportional to the amount of pantothenic acid in the sample.

Protocol Outline:

  • Sample Preparation: Homogenize the sample and extract pantothenic acid with double-distilled water. Adjust the pH to 5.65 and autoclave to further extract the vitamin.[10] For samples with bound forms of pantothenic acid, enzymatic hydrolysis using alkaline phosphatase and pigeon liver extract is required to liberate free pantothenic acid.[13]

  • Assay Medium Preparation: Prepare a basal medium containing all essential nutrients for Lactobacillus plantarum except for pantothenic acid.[10]

  • Inoculum Preparation: Prepare a fresh culture of Lactobacillus plantarum (ATCC 8014).

  • Assay Procedure:

    • Dispense the assay medium into test tubes.

    • Add increasing amounts of a standard pantothenic acid solution to a series of tubes to create a standard curve.

    • Add aliquots of the prepared sample extracts to other tubes.

    • Adjust the volume in all tubes with distilled water.

    • Inoculate all tubes with the prepared Lactobacillus plantarum culture.

    • Incubate at 37°C for 18-24 hours.[1][10]

  • Measurement: Measure the turbidity of each tube using a spectrophotometer at 620 nm.[1]

  • Quantification: Plot a standard curve of absorbance versus pantothenic acid concentration. Determine the concentration in the samples by interpolating their absorbance values on the standard curve.[14]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA offers a high-throughput alternative with high sensitivity, based on the specific binding of an antibody to pantothenic acid.

Principle: A competitive ELISA format is typically used, where free pantothenic acid in the sample competes with a labeled pantothenic acid conjugate for binding to a limited number of specific antibody sites. The resulting signal is inversely proportional to the concentration of pantothenic acid in the sample.

Protocol Outline:

  • Sample Preparation: Dilute serum samples or extract pantothenic acid from food matrices.[3]

  • Assay Procedure (based on a typical competitive ELISA kit):

    • Add standards and prepared samples to the wells of a microtiter plate pre-coated with anti-pantothenic acid antibodies.

    • Add a pantothenic acid-enzyme conjugate to each well.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution that reacts with the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Quantification: Construct a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the pantothenic acid concentration in the samples from this curve.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC provides better specificity than the microbiological assay and is a well-established method in many laboratories.

Principle: Pantothenic acid is separated from other components in the sample extract by passing it through an HPLC column. The amount of pantothenic acid is then quantified by a UV detector.

Protocol Outline:

  • Sample Preparation:

    • For high-protein foods, add water, homogenize, and then add a zinc sulfate (B86663) solution to precipitate proteins. Centrifuge and filter the supernatant.[15][16]

    • For low-protein foods, extract with a formic acid solution, homogenize, centrifuge, and filter.[15][16]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[15][17]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[15][17]

    • Detection: UV detection at a low wavelength, typically around 200-210 nm, as pantothenic acid lacks a strong chromophore at higher wavelengths.[4][9][15][17]

  • Quantification: An external standard calibration curve is generated by injecting known concentrations of pantothenic acid. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the "gold standard" for its high selectivity and sensitivity, allowing for accurate quantification even in complex matrices.[8]

Principle: After chromatographic separation, the analyte is ionized and fragmented. Specific parent-to-daughter ion transitions are monitored (Multiple Reaction Monitoring - MRM), providing a high degree of specificity and sensitivity.

Protocol Outline:

  • Sample Preparation:

    • A simple extraction with water or a buffer is often sufficient.[5]

    • Protein precipitation using agents like zinc sulfate in methanol (B129727) is effective for biological samples like whole blood.[12]

    • An isotopically labeled internal standard (e.g., [13C6, 15N2]-pantothenic acid) is added to the sample prior to extraction to correct for matrix effects and variations in sample processing.[5][13]

  • LC-MS/MS Conditions:

    • Column: A C18 or polar-modified C18 column is typically used.[11][15]

    • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), often with a modifier like formic acid to improve ionization.[7][15]

    • Ionization: Electrospray ionization (ESI) in positive ion mode is common.[5]

    • Mass Spectrometry: Operated in MRM mode, monitoring specific transitions for pantothenic acid and the internal standard.[7][15]

  • Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification against a calibration curve prepared in a similar manner. This ratiometric approach enhances the accuracy and precision of the measurement.

Conclusion

The choice of method for this compound determination requires careful consideration of the specific application. The microbiological assay, as an AOAC official method, remains a valuable tool, particularly for ensuring regulatory compliance in the food industry. ELISA provides a high-throughput screening option where high sensitivity is required. HPLC-UV is a workhorse in many analytical laboratories but may lack the sensitivity and specificity needed for complex matrices or trace-level analysis.

For research, drug development, and clinical applications demanding the highest accuracy, reproducibility, and specificity, LC-MS/MS is unequivocally the superior method.[5][6][8] Its ability to overcome matrix interferences and its high sensitivity make it the "gold standard" for reliable this compound quantification. As the demand for accurate nutritional and metabolic data grows, the adoption of robust and well-validated methods like LC-MS/MS will be crucial for ensuring data quality and comparability across different laboratories and studies.

References

Safety Operating Guide

Navigating the Safe Disposal of L-Pantothenic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the proper disposal of all chemical compounds, including L-Pantothenic acid, is a critical component of laboratory safety and environmental responsibility. While this compound, also known as Vitamin B5, is a water-soluble vitamin essential for many biological processes, its disposal in a laboratory context requires adherence to established safety protocols to minimize environmental impact and ensure workplace safety.[1] This guide provides essential, step-by-step information for the proper handling and disposal of this compound.

Pre-Disposal and Handling Considerations

Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing chemical safety goggles, rubber gloves, and a lab coat. In case of a spill, the material should be absorbed on sand or vermiculite (B1170534) and placed in closed containers for disposal.[2] The spill site should then be ventilated and washed after the material has been completely collected.[2]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2][3] This ensures that the compound is managed in an environmentally safe and compliant manner. The typical procedure facilitated by these services is as follows:

  • Consult Safety Data Sheet (SDS): Always refer to the specific SDS provided by the manufacturer for the most detailed and accurate handling and disposal information.

  • Contact a Licensed Waste Disposal Service: Engage a certified waste disposal company to handle the collection and subsequent treatment of the this compound waste.[2][3]

  • Chemical Incineration: The standard procedure for disposal involves dissolving or mixing the this compound with a combustible solvent. This mixture is then burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize any potentially harmful byproducts.[2]

  • Regulatory Compliance: Throughout the disposal process, it is crucial to observe all federal, state, and local environmental regulations to ensure full compliance.[2]

Disposal of Empty Containers

Proper disposal of empty this compound containers is also an important consideration to prevent chemical residue from entering the environment. There are a few approved methods for managing these containers:

  • Recycling via Chemical Disposal Service: Empty containers can be collected by a chemical disposal service for recycling.[4]

  • Rinse and Dispose: Alternatively, containers can be thoroughly rinsed with an appropriate solvent. The resulting rinsate must be collected and treated as chemical waste. Once decontaminated, the clean bottle can be disposed of as general solid waste.[4]

  • Reuse for Waste Collection: Clean, empty bottles can also be repurposed to collect small quantities of other chemical waste, provided they are correctly labeled.[4]

Quantitative Data Summary

While specific quantitative data for this compound disposal is not extensively detailed in safety data sheets, the following table summarizes key safety and handling information.

ParameterValue/InstructionSource
Recommended Disposal Method Contact a licensed professional waste disposal service.[2][3]
Spill Cleanup Procedure Absorb on sand or vermiculite, place in closed containers.[2]
Primary Disposal Technology Chemical incineration with afterburner and scrubber.[2]
Regulatory Framework Observe all federal, state, and local environmental regulations.[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

G cluster_0 A Start: this compound for Disposal B Consult Safety Data Sheet (SDS) A->B C Is it a spill? B->C D Absorb with inert material (sand/vermiculite) Place in sealed container for disposal C->D Yes E Contact Licensed Waste Disposal Service C->E No D->E F Prepare for Pickup: - Package securely - Label clearly E->F G Waste transported for incineration F->G I Container Disposal F->I H End: Compliant Disposal G->H J Rinse container, collect rinsate as chemical waste. Dispose of clean container as solid waste. I->J K Have a chemical disposal service collect the empty container. I->K

Disposal Workflow for this compound

References

Personal protective equipment for handling L-Pantothenic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling L-Pantothenic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[1][3] Always inspect gloves prior to use.[1]
A lab coat or other protective clothing is required to prevent skin contact.[3][4]
Respiratory Protection For brief exposure or low concentrations, a respiratory filter device may be used.[5] In cases of intensive or longer exposure, or when dust may be generated, a government-approved respirator is necessary.[3]

Operational and Disposal Plans

Follow these procedural steps for the safe handling and disposal of this compound.

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area. A laboratory fume hood or other local exhaust ventilation is recommended.[2]

  • Avoid Contact: Take measures to avoid contact with eyes, skin, and clothing.[3] Do not breathe in the dust.[3]

  • Hygroscopic Nature: this compound is very hygroscopic.[3] Keep the container tightly closed and store it in a dry, well-ventilated place.[2][3] Some sources recommend refrigeration for storage.[2]

  • Hygiene: Wash hands thoroughly before breaks and at the end of work.[5] Remove any contaminated clothing immediately.[5]

Spill Management:

  • Containment: In the event of a spill, prevent further leakage if it is safe to do so.[6]

  • Cleanup: For powder spills, cover with a plastic sheet to minimize dust.[6] Absorb the spill with sand or vermiculite (B1170534) and place it in a closed container for disposal.[3] Avoid generating dust during cleanup.[1][6]

  • Decontamination: After the material has been collected, ventilate the area and wash the spill site.[3]

Disposal:

  • Professional Disposal: Contact a licensed professional waste disposal service for the disposal of this compound.[3]

  • Incineration: One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Regulations: Adhere to all federal, state, and local environmental regulations regarding waste disposal.[3]

Emergency First-Aid Procedures

Exposure RouteFirst-Aid Protocol
Inhalation If inhaled, move the person to fresh air.[3] If breathing becomes difficult, consult a physician.[3]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing and shoes.[3] If skin irritation persists, seek medical attention.[5]
Eye Contact In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers.[3] Seek medical attention.[3]
Ingestion If swallowed, wash out the mouth with water, provided the person is conscious.[3] Do not induce vomiting.[1] Call a physician.[3]

Workflow for Handling and Disposal

L_Pantothenic_Acid_Workflow cluster_handling Handling Protocol cluster_contingency Contingency Plans cluster_disposal Disposal Protocol start Start: Receive this compound prep Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat - Respirator (if needed) start->prep handle Handle in Ventilated Area (Fume Hood Recommended) prep->handle store Store in Tightly Sealed Container (Dry & Well-Ventilated) handle->store After Use spill Spill Occurs handle->spill Potential Event waste_collection Collect Waste Material (Expired or used this compound) handle->waste_collection Generate Waste store->handle For Next Use spill_cleanup Spill Cleanup Procedure - Contain Spill - Absorb with Inert Material - Place in Waste Container spill->spill_cleanup Yes first_aid Provide First Aid (as per SDS guidelines) spill->first_aid Exposure spill_cleanup->waste_collection dispose Dispose via Licensed Service - Incineration with Solvent - Follow Regulations waste_collection->dispose end End of Process dispose->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.